1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCARFFIFMQUARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504291 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7239-81-8 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its chemical identity, including its CAS number, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores the compound's core applications in drug development, with a particular focus on its role as a precursor to potent antiviral agents and immunomodulators, specifically as agonists of Toll-like receptor 7 (TLR7). The underlying mechanisms of action and relevant signaling pathways are discussed and visualized. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the imidazopyridine scaffold.
Introduction: The Significance of the Imidazopyridine Scaffold
The imidazopyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets. This versatile heterocyclic system is the foundation for numerous therapeutic agents with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, in particular, serves as a crucial synthetic intermediate for the development of novel drug candidates. Its thione functionality provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The exploration of this compound and its derivatives has led to the discovery of potent modulators of the innate immune system and inhibitors of viral replication.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 7239-81-8 | [1] |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| IUPAC Name | 1,3-dihydroimidazo[4,5-c]pyridine-2-thione | [1] |
| Appearance | Crystalline powder | [2] |
| Storage | 2-8°C, dry, protected from light | [2] |
Synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione: A Step-by-Step Protocol
The synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is typically achieved through the cyclization of a diaminopyridine precursor with a thiocarbonyl source. The following protocol is a robust and reproducible method based on established synthetic strategies for analogous heterocyclic thiones.[3][4][5]
Reaction Scheme
Caption: Synthetic workflow for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Experimental Protocol
Materials:
-
3,4-Diaminopyridine
-
Carbon Disulfide (CS₂)
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Activated charcoal
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add pyridine (2 equivalents) followed by the slow, dropwise addition of carbon disulfide (1.5 equivalents). The addition of carbon disulfide should be performed in a well-ventilated fume hood due to its volatility and toxicity.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification:
-
Suspend the crude product in water and acidify with concentrated HCl to a pH of approximately 5-6.
-
Heat the suspension to boiling and add a small amount of activated charcoal.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality of Experimental Choices:
-
Pyridine as a base: Pyridine is used to deprotonate the amino groups of 3,4-diaminopyridine, increasing their nucleophilicity to attack the electrophilic carbon of carbon disulfide. It also serves to neutralize the hydrogen sulfide gas that may be formed as a byproduct.
-
Ethanol as a solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows the reaction to be carried out at a reflux temperature that provides sufficient energy for the cyclization to occur without significant degradation of the product.
-
Acidification and recrystallization: This step is crucial for purification. The product is protonated and dissolved in the acidic aqueous solution, while many impurities are removed with the activated charcoal. Upon cooling, the purified product crystallizes out of the solution.
Applications in Drug Development
The 1H-Imidazo[4,5-C]pyridine-2(3H)-thione scaffold is a versatile starting material for the synthesis of compounds with significant therapeutic potential.
Antiviral Activity
Derivatives of the imidazo[4,5-c]pyridine core have demonstrated potent antiviral activity against a range of viruses.[6] A notable example is the inhibition of the classical swine fever virus (CSFV), a pestivirus. The mechanism of action for some of these derivatives involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[7]
Table of Antiviral Activity for Imidazo[4,5-c]pyridine Derivatives:
| Compound Derivative | Virus | Activity (EC₅₀/IC₅₀) | Source |
| Bromo-substituted phenyl derivative | Respiratory Syncytial Virus (RSV) | EC₅₀ = 21.0 μM | [8] |
| para-cyano-substituted derivative | Respiratory Syncytial Virus (RSV) | EC₅₀ = 79.0 μM | [8] |
| Imidazo[4,5-c]pyridine-4-carbonitrile hybrid | Cathepsin S (CTSS) | IC₅₀ = 25 nM | [9] |
| N-hydroxycarboximidamide derivative | Human Breast Adenocarcinoma (MCF-7) | IC₅₀ = 0.082 µM | [7] |
| PARP inhibitor derivative | Poly(ADP-ribose) polymerase (PARP) | IC₅₀ = 8.6 nM | [7] |
Immunomodulatory Activity: TLR7 Agonism
A significant area of research for imidazo[4,5-c]pyridine derivatives is their ability to act as agonists for Toll-like receptor 7 (TLR7).[10][11] TLR7 is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infections. Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a potent innate immune response characterized by the production of type I interferons (IFN-α/β).[10] This has profound implications for the development of vaccine adjuvants and cancer immunotherapies.[12]
TLR7 Signaling Pathway:
Caption: TLR7 signaling cascade initiated by an imidazo[4,5-c]pyridine agonist.
Table of TLR7 Agonist Activity for Imidazo[4,5-c]pyridine Derivatives:
| Compound Derivative | Assay | Activity (EC₅₀) | Source |
| 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | hTLR7-specific reporter gene assay | 1.57 μM | [13] |
Conclusion
1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a cornerstone synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its thione group make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated antiviral and immunomodulatory activities of its derivatives, particularly as TLR7 agonists, highlight the therapeutic promise of the imidazopyridine scaffold. This technical guide provides a foundational understanding of this important molecule, offering researchers and drug development professionals the necessary information to leverage its potential in their pursuit of novel therapeutics.
References
-
ResearchGate. (2013). EC 50 values of compounds in human TLR7-specific reporter gene assay. [Link]
-
PMC. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]
-
PubMed. (2010). Direct Formation of Ring-Fused 1,3-thiazine-2,4-dithiones From Aromatic O-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. [Link]
-
ResearchGate. (2025). Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
MDPI. (n.d.). Synthesis and Optimization of 1-Substituted Imidazo[4,5- c ]quinoline TLR7 Agonists. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Direct Formation of Ring-Fused 1,3-Thiazine-2,4-dithiones from Aromatic o-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. [Link]
-
RSC Publishing. (2018). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. [Link]
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
NIH. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. [Link]
-
MDPI. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ACS Publications. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists. [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. [Link]
-
PubMed. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. [Link]
-
ResearchGate. (2008). Carbon Disulfide in Heterocyclic Organic Synthesis; Synthesis of Polyfunctionally Substituted Sulfur and Nitrogen Heteroaromatics. [Link]
-
MySkinRecipes. (n.d.). 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]
-
Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1H-pyrrol-2-yl)diazenes. [Link]
-
ResearchGate. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
Sources
- 1. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 3. Direct formation of ring-fused 1,3-thiazine-2,4-dithiones from aromatic o-amino carboxylic acids: observation of a carbon disulfide mediated thionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Heterocycle synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the compound's structural features, spectral characteristics, and key physicochemical parameters. Furthermore, it explores its synthesis, chemical reactivity, and the critical aspect of thione-thiol tautomerism. Experimental protocols for the determination of its fundamental properties are also detailed, offering a practical resource for researchers in the field. This guide aims to be an essential reference for scientists working with or considering the use of this scaffold in their research endeavors.
Introduction
1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a fused bicyclic heterocycle, represents a privileged scaffold in the design of biologically active molecules. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of the imidazo[4,5-c]pyridine core have demonstrated potential as antiviral, anti-inflammatory, and anticancer agents, as well as modulators of immune responses through receptors like TLR7 and TLR8. A thorough understanding of the fundamental physical and chemical properties of the parent compound, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, is paramount for the rational design and development of new therapeutics based on this versatile framework.
This guide provides a detailed examination of these properties, supported by available data and established scientific principles, to empower researchers in their pursuit of novel drug candidates.
Molecular Structure and Identification
The foundational structure of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione consists of an imidazole ring fused to a pyridine ring, with a thione group at the 2-position of the imidazole moiety.
dot digraph "1H_Imidazo_4_5_C_pyridine_2_3H_thione" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; a1 [label=""]; b1 [label=""]; c1 [label=""]; d1 [label=""]; e1 [label=""]; f1 [label=""]; g1 [label=""]; h1 [label=""]; i1 [label=""]; j1 [label=""]; k1 [label=""]; l1 [label=""]; m1 [label=""]; n1 [label=""]; o1 [label=""]; p1 [label=""]; q1 [label=""]; r1 [label=""]; s1 [label=""]; t1 [label=""]; u1 [label=""]; v1 [label=""]; w1 [label=""]; x1 [label=""]; y1 [label=""]; z1 [label=""]; a2 [label=""]; b2 [label=""]; c2 [label=""]; d2 [label=""]; e2 [label=""]; f2 [label=""]; g2 [label=""]; h2 [label=""]; i2 [label=""]; j2 [label=""]; k2 [label=""]; l2 [label=""]; m2 [label=""]; n2 [label=""]; o2 [label=""]; p2 [label=""]; q2 [label=""]; r2 [label=""]; s2 [label=""]; t2 [label=""]; u2 [label=""]; v2 [label=""]; w2 [label=""]; x2 [label=""]; y2 [label=""]; z2 [label=""]; a3 [label=""]; b3 [label=""]; c3 [label=""]; d3 [label=""]; e3 [label=""]; f3 [label=""]; g3 [label=""]; h3 [label=""]; i3 [label=""]; j3 [label=""]; k3 [label=""]; l3 [label=""]; m3 [label=""]; n3 [label=""]; o3 [label=""]; p3 [label=""]; q3 [label=""]; r3 [label=""]; s3 [label=""]; t3 [label=""]; u3 [label=""]; v3 [label=""]; w3 [label=""]; x3 [label=""]; y3 [label=""]; z3 [label=""]; a4 [label=""]; b4 [label=""]; c4 [label=""]; d4 [label=""]; e4 [label=""]; f4 [label=""]; g4 [label=""]; h4 [label=""]; i4 [label=""]; j4 [label=""]; k4 [label=""]; l4 [label=""]; m4 [label=""]; n4 [label=""]; o4 [label=""]; p4 [label=""]; q4 [label=""]; r4 [label=""]; s4 [label=""]; t4 [label=""]; u4 [label=""]; v4 [label=""]; w4 [label=""]; x4 [label=""]; y4 [label=""]; z4 [label=""]; a5 [label=""]; b5 [label=""]; c5 [label=""]; d5 [label=""]; e5 [label=""]; f5 [label=""]; g5 [label=""]; h5 [label=""]; i5 [label=""]; j5 [label=""]; k5 [label=""]; l5 [label=""]; m5 [label=""]; n5 [label=""]; o5 [label=""]; p5 [label=""]; q5 [label=""]; r5 [label=""]; s5 [label=""]; t5 [label=""]; u5 [label=""]; v5 [label=""]; w5 [label=""]; x5 [label=""]; y5 [label=""]; z5 [label=""]; a6 [label=""]; b6 [label=""]; c6 [label=""]; d6 [label=""]; e6 [label=""]; f6 [label=""]; g6 [label=""]; h6 [label=""]; i6 [label=""]; j6 [label=""]; k6 [label=""]; l6 [label=""]; m6 [label=""]; n6 [label=""]; o6 [label=""]; p6 [label=""]; q6 [label=""]; r6 [label=""]; s6 [label=""]; t6 [label=""]; u6 [label=""]; v6 [label=""]; w6 [label=""]; x6 [label=""]; y6 [label=""]; z6 [label=""]; a7 [label=""]; b7 [label=""]; c7 [label=""]; d7 [label=""]; e7 [label=""]; f7 [label=""]; g7 [label=""]; h7 [label=""]; i7 [label=""]; j7 [label=""]; k7 [label=""]; l7 [label=""]; m7 [label=""]; n7 [label=""]; o7 [label=""]; p7 [label=""]; q7 [label=""]; r7 [label=""]; s7 [label=""]; t7 [label=""]; u7 [label=""]; v7 [label=""]; w7 [label=""]; x7 [label=""]; y7 [label=""]; z7 [label=""]; a8 [label=""]; b8 [label=""]; c8 [label=""]; d8 [label=""]; e8 [label=""]; f8 [label=""]; g8 [label=""]; h8 [label=""]; i8 [label=""]; j8 [label=""]; k8 [label=""]; l8 [label=""]; m8 [label=""]; n8 [label=""]; o8 [label=""]; p8 [label=""]; q8 [label=""]; r8 [label=""]; s8 [label=""]; t8 [label=""]; u8 [label=""]; v8 [label=""]; w8 [label=""]; x8 [label=""]; y8 [label=""]; z8 [label=""]; a9 [label=""]; b9 [label=""]; c9 [label=""]; d9 [label=""]; e9 [label=""]; f9 [label=""]; g9 [label=""]; h9 [label=""]; i9 [label=""]; j9 [label=""]; k9 [label=""]; l9 [label=""]; m9 [label=""]; n9 [label=""]; o9 [label=""]; p9 [label=""]; q9 [label=""]; r9 [label=""]; s9 [label=""]; t9 [label=""]; u9 [label=""]; v9 [label=""]; w9 [label=""]; x9 [label=""]; y9 [label=""]; z9 [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; a0 [label=""]; b0 [label=""]; c0 [label=""]; d0 [label=""]; e0 [label=""]; f0 [label=""]; g0 [label=""]; h0 [label=""]; i0 [label=""]; j0 [label=""]; k0 [label=""]; l0 [label=""]; m0 [label=""]; n0 [label=""]; o0 [label=""]; p0 [label=""]; q0 [label=""]; r0 [label=""]; s0 [label=""]; t0 [label=""]; u0 [label=""]; v0 [label=""]; w0 [label=""]; x0 [label=""]; y0 [label=""]; z0 [label=""]; a11 [label=""]; b11 [label=""]; c11 [label=""]; d11 [label=""]; e11 [label=""]; f11 [label=""]; g11 [label=""]; h11 [label=""]; i11 [label=""]; j11 [label=""]; k11 [label=""]; l11 [label=""]; m11 [label=""]; n11 [label=""]; o11 [label=""]; p11 [label=""]; q11 [label=""]; r11 [label=""]; s11 [label=""]; t11 [label=""]; u11 [label=""]; v11 [label=""]; w11 [label=""]; x11 [label=""]; y11 [label=""]; z11 [label=""]; a21 [label=""]; b21 [label=""]; c21 [label=""]; d21 [label=""]; e21 [label=""]; f21 [label=""]; g21 [label=""]; h21 [label=""]; i21 [label=""]; j21 [label=""]; k21 [label=""]; l21 [label=""]; m21 [label=""]; n21 [label=""]; o21 [label=""]; p21 [label=""]; q21 [label=""]; r21 [label=""]; s21 [label=""]; t21 [label=""]; u21 [label=""]; v21 [label=""]; w21 [label=""]; x21 [label=""]; y21 [label=""]; z21 [label=""]; a31 [label=""]; b31 [label=""]; c31 [label=""]; d31 [label=""]; e31 [label=""]; f31 [label=""]; g31 [label=""]; h31 [label=""]; i31 [label=""]; j31 [label=""]; k31 [label=""]; l31 [label=""]; m31 [label=""]; n31 [label=""]; o31 [label=""]; p31 [label=""]; q31 [label=""]; r31 [label=""]; s31 [label=""]; t31 [label=""]; u31 [label=""]; v31 [label=""]; w31 [label=""]; x31 [label=""]; y31 [label=""]; z31 [label=""]; a41 [label=""]; b41 [label=""]; c41 [label=""]; d41 [label=""]; e41 [label=""]; f41 [label=""]; g41 [label=""]; h41 [label=""]; i41 [label=""]; j41 [label=""]; k41 [label=""]; l41 [label=""]; m41 [label=""]; n41 [label=""]; o41 [label=""]; p41 [label=""]; q41 [label=""]; r41 [label=""]; s41 [label=""]; t41 [label=""]; u41 [label=""]; v41 [label=""]; w41 [label=""]; x41 [label=""]; y41 [label=""]; z41 [label=""]; a51 [label=""]; b51 [label=""]; c51 [label=""]; d51 [label=""]; e51 [label=""]; f51 [label=""]; g51 [label=""]; h51 [label=""]; i51 [label=""]; j51 [label=""]; k51 [label=""]; l51 [label=""]; m51 [label=""]; n51 [label=""]; o51 [label=""]; p51 [label=""]; q51 [label=""]; r51 [label=""]; s51 [label=""]; t51 [label=""]; u51 [label=""]; v51 [label=""]; w51 [label=""]; x51 [label=""]; y51 [label=""]; z51 [label=""]; a61 [label=""]; b61 [label=""]; c61 [label=""]; d61 [label=""]; e61 [label=""]; f61 [label=""]; g61 [label=""]; h61 [label=""]; i61 [label=""]; j61 [label=""]; k61 [label=""]; l61 [label=""]; m61 [label=""]; n61 [label=""]; o61 [label=""]; p61 [label=""]; q61 [label=""]; r61 [label=""]; s61 [label=""]; t61 [label=""]; u61 [label=""]; v61 [label=""]; w61 [label=""]; x61 [label=""]; y61 [label=""]; z61 [label=""]; a71 [label=""]; b71 [label=""]; c71 [label=""]; d71 [label=""]; e71 [label=""]; f71 [label=""]; g71 [label=""]; h71 [label=""]; i71 [label=""]; j71 [label=""]; k71 [label=""]; l71 [label=""]; m71 [label=""]; n71 [label=""]; o71 [label=""]; p71 [label=""]; q71 [label=""]; r71 [label=""]; s71 [label=""]; t71 [label=""]; u71 [label=""]; v71 [label=""]; w71 [label=""]; x71 [label=""]; y71 [label=""]; z71 [label=""]; a81 [label=""]; b81 [label=""]; c81 [label=""]; d81 [label=""]; e81 [label=""]; f81 [label=""]; g81 [label=""]; h81 [label=""]; i81 [label=""]; j81 [label=""]; k81 [label=""]; l81 [label=""]; m81 [label=""]; n81 [label=""]; o81 [label=""]; p81 [label=""]; q81 [label=""]; r81 [label=""]; s81 [label=""]; t81 [label=""]; u81 [label=""]; v81 [label=""]; w81 [label=""]; x81 [label=""]; y81 [label=""]; z81 [label=""]; a91 [label=""]; b91 [label=""]; c91 [label=""]; d91 [label=""]; e91 [label=""]; f91 [label=""]; g91 [label=""]; h91 [label=""]; i91 [label=""]; j91 [label=""]; k91 [label=""]; l91 [label=""]; m91 [label=""]; n91 [label=""]; o91 [label=""]; p91 [label=""]; q91 [label=""]; r91 [label=""]; s91 [label=""]; t91 [label=""]; u91 [label=""]; v91 [label=""]; w91 [label=""]; x91 [label=""]; y91 [label=""]; z91 [label=""]; a01 [label=""]; b01 [label=""]; c01 [label=""]; d01 [label=""]; e01 [label=""]; f01 [label=""]; g01 [label=""]; h01 [label=""]; i01 [label=""]; j01 [label=""]; k01 [label=""]; l01 [label=""]; m01 [label=""]; n01 [label=""]; o01 [label=""]; p01 [label=""]; q01 [label=""]; r01 [label=""]; s01 [label=""]; t01 [label=""]; u01 [label=""]; v01 [label=""]; w01 [label=""]; x01 [label=""]; y01 [label=""]; z01 [label=""]; a12 [label=""]; b12 [label=""]; c12 [label=""]; d12 [label=""]; e12 [label=""]; f12 [label=""]; g12 [label=""]; h12 [label=""]; i12 [label=""]; j12 [label=""]; k12 [label=""]; l12 [label=""]; m12 [label=""]; n12 [label=""]; o12 [label=""]; p12 [label=""]; q12 [label=""]; r12 [label=""]; s12 [label=""]; t12 [label=""]; u12 [label=""]; v12 [label=""]; w12 [label=""]; x12 [label=""]; y12 [label=""]; z12 [label=""]; a22 [label=""]; b22 [label=""]; c22 [label=""]; d22 [label=""]; e22 [label=""]; f22 [label=""]; g22 [label=""]; h22 [label=""]; i22 [label=""]; j22 [label=""]; k22 [label=""]; l22 [label=""]; m22 [label=""]; n22 [label=""]; o22 [label=""]; p22 [label=""]; q22 [label=""]; r22 [label=""]; s22 [label=""]; t22 [label=""]; u22 [label=""]; v22 [label=""]; w22 [label=""]; x22 [label=""]; y22 [label=""]; z22 [label=""]; a32 [label=""]; b32 [label=""]; c32 [label=""]; d32 [label=""]; e32 [label=""]; f32 [label=""]; g32 [label=""]; h32 [label=""]; i32 [label=""]; j32 [label=""]; k32 [label=""]; l32 [label=""]; m32 [label=""]; n32 [label=""]; o32 [label=""]; p32 [label=""]; q32 [label=""]; r32 [label=""]; s32 [label=""]; t32 [label=""]; u32 [label=""]; v32 [label=""]; w32 [label=""]; x32 [label=""]; y32 [label=""]; z32 [label=""]; a42 [label=""]; b42 [label=""]; c42 [label=""]; d42 [label=""]; e42 [label=""]; f42 [label=""]; g42 [label=""]; h42 [label=""]; i42 [label=""]; j42 [label=""]; k42 [label=""]; l42 [label=""]; m42 [label=""]; n42 [label=""]; o42 [label=""]; p42 [label=""]; q42 [label=""]; r42 [label=""]; s42 [label=""]; t42 [label=""]; u42 [label=""]; v42 [label=""]; w42 [label=""]; x42 [label=""]; y42 [label=""]; z42 [label=""]; a52 [label=""]; b52 [label=""]; c52 [label=""]; d52 [label=""]; e52 [label=""]; f52 [label=""]; g52 [label=""]; h52 [label=""]; i52 [label=""]; j52 [label=""]; k52 [label=""]; l52 [label=""]; m52 [label=""]; n52 [label=""]; o52 [label=""]; p52 [label=""]; q52 [label=""]; r52 [label=""]; s52 [label=""]; t52 [label=""]; u52 [label=""]; v52 [label=""]; w52 [label=""]; x52 [label=""]; y52 [label=""]; z52 [label=""]; a62 [label=""]; b62 [label=""]; c62 [label=""]; d62 [label=""]; e62 [label=""]; f62 [label=""]; g62 [label=""]; h62 [label=""]; i62 [label=""]; j62 [label=""]; k62 [label=""]; l62 [label=""]; m62 [label=""]; n62 [label=""]; o62 [label=""]; p62 [label=""]; q62 [label=""]; r62 [label=""]; s62 [label=""]; t62 [label=""]; u62 [label=""]; v62 [label=""]; w62 [label=""]; x62 [label=""]; y62 [label=""]; z62 [label=""]; a72 [label=""]; b72 [label=""]; c72 [label=""]; d72 [label=""]; e72 [label=""]; f72 [label=""]; g72 [label=""]; h72 [label=""]; i72 [label=""]; j72 [label=""]; k72 [label=""]; l72 [label=""]; m72 [label=""]; n72 [label=""]; o72 [label=""]; p72 [label=""]; q72 [label=""]; r72 [label=""]; s72 [label=""]; t72 [label=""]; u72 [label=""]; v72 [label=""]; w72 [label=""]; x72 [label=""]; y72 [label=""]; z72 [label=""]; a82 [label=""]; b82 [label=""]; c82 [label=""]; d82 [label=""]; e82 [label=""]; f82 [label=""]; g82 [label=""]; h82 [label=""]; i82 [label=""]; j82 [label=""]; k82 [label=""]; l82 [label=""]; m82 [label=""]; n82 [label=""]; o82 [label=""]; p82 [label=""]; q82 [label=""]; r82 [label=""]; s82 [label=""]; t82 [label=""]; u82 [label=""]; v82 [label=""]; w82 [label=""]; x82 [label=""]; y82 [label=""]; z82 [label=""]; a92 [label=""]; b92 [label=""]; c92 [label=""]; d92 [label=""]; e92 [label=""]; f92 [label=""]; g92 [label=""]; h92 [label=""]; i92 [label=""]; j92 [label=""]; k92 [label=""]; l92 [label=""]; m92 [label=""]; n92 [label=""]; o92 [label=""]; p92 [label=""]; q92 [label=""]; r92 [label=""]; s92 [label=""]; t92 [label=""]; u92 [label=""]; v92 [label=""]; w92 [label=""]; x92 [label=""]; y92 [label=""]; z92 [label=""]; a02 [label=""]; b02 [label=""]; c02 [label=""]; d02 [label=""]; e02 [label=""]; f02 [label=""]; g02 [label=""]; h02 [label=""]; i02 [label=""]; j02 [label=""]; k02 [label=""]; l02 [label=""]; m02 [label=""]; n02 [label=""]; o02 [label=""]; p02 [label=""]; q02 [label=""]; r02 [label=""]; s02 [label=""]; t02 [label=""]; u02 [label=""]; v02 [label=""]; w02 [label=""]; x02 [label=""]; y02 [label=""]; z02 [label=""]; a13 [label=""]; b13 [label=""]; c13 [label=""]; d13 [label=""]; e13 [label=""]; f13 [label=""]; g13 [label=""]; h13 [label=""]; i13 [label=""]; j13 [label=""]; k13 [label=""]; l13 [label=""]; m13 [label=""]; n13 [label=""]; o13 [label=""]; p13 [label=""]; q13 [label=""]; r13 [label=""]; s13 [label=""]; t13 [label=""]; u13 [label=""]; v13 [label=""]; w13 [label=""]; x13 [label=""]; y13 [label=""]; z13 [label=""]; a23 [label=""]; b23 [label=""]; c23 [label=""]; d23 [label=""]; e23 [label=""]; f23 [label=""]; g23 [label=""]; h23 [label=""]; i23 [label=""]; j23 [label=""]; k23 [label=""]; l23 [label=""]; m23 [label=""]; n23 [label=""]; o23 [label=""]; p23 [label=""]; q23 [label=""]; r23 [label=""]; s23 [label=""]; t23 [label=""]; u23 [label=""]; v23 [label=""]; w23 [label=""]; x23 [label=""]; y23 [label=""]; z23 [label=""]; a33 [label=""]; b33 [label=""]; c33 [label=""]; d33 [label=""]; e33 [label=""]; f33 [label=""]; g33 [label=""]; h33 [label=""]; i33 [label=""]; j33 [label=""]; k33 [label=""]; l33 [label=""]; m33 [label=""]; n33 [label=""]; o33 [label=""]; p33 [label=""]; q33 [label=""]; r33 [label=""]; s33 [label=""]; t33 [label=""]; u33 [label=""]; v33 [label=""]; w33 [label=""]; x33 [label=""]; y33 [label=""]; z33 [label=""]; a43 [label=""]; b43 [label=""]; c43 [label=""]; d43 [label=""]; e43 [label=""]; f43 [label=""]; g43 [label=""]; h43 [label=""]; i43 [label=""]; j43 [label=""]; k43 [label=""]; l43 [label=""]; m43 [label=""]; n43 [label=""]; o43 [label=""]; p43 [label=""]; q43 [label=""]; r43 [label=""]; s43 [label=""]; t43 [label=""]; u43 [label=""]; v43 [label=""]; w43 [label=""]; x43 [label=""]; y43 [label=""]; z43 [label=""]; a53 [label=""]; b53 [label=""]; c53 [label=""]; d53 [label=""]; e53 [label=""]; f53 [label=""]; g53 [label=""]; h53 [label=""]; i53 [label=""]; j53 [label=""]; k53 [label=""]; l53 [label=""]; m53 [label=""]; n53 [label=""]; o53 [label=""]; p53 [label=""]; q53 [label=""]; r53 [label=""]; s53 [label=""]; t53 [label=""]; u53 [label=""]; v53 [label=""]; w53 [label=""]; x53 [label=""]; y53 [label=""]; z53 [label=""]; a63 [label=""]; b63 [label=""]; c63 [label=""]; d63 [label=""]; e63 [label=""]; f63 [label=""]; g63 [label=""]; h63 [label=""]; i63 [label=""]; j63 [label=""]; k63 [label=""]; l63 [label=""]; m63 [label=""]; n63 [label=""]; o63 [label=""]; p63 [label=""]; q63 [label=""]; r63 [label=""]; s63 [label=""]; t63 [label=""]; u63 [label=""]; v63 [label=""]; w63 [label=""]; x63 [label=""]; y63 [label=""]; z63 [label=""]; a73 [label=""]; b73 [label=""]; c73 [label=""]; d73 [label=""]; e73 [label=""]; f73 [label=""]; g73 [label=""]; h73 [label=""]; i73 [label=""]; j73 [label=""]; k73 [label=""]; l73 [label=""]; m73 [label=""]; n73 [label=""]; o73 [label=""]; p73 [label=""]; q73 [label=""]; r73 [label=""]; s73 [label=""]; t73 [label=""]; u73 [label=""]; v73 [label=""]; w73 [label=""]; x73 [label=""]; y73 [label=""]; z73 [label=""]; a83 [label=""]; b83 [label=""]; c83 [label=""]; d83 [label=""]; e83 [label=""]; f83 [label=""]; g83 [label=""]; h83 [label=""]; i83 [label=""]; j83 [label=""]; k83 [label=""]; l83 [label=""]; m83 [label=""]; n83 [label=""]; o83 [label=""]; p83 [label=""]; q83 [label=""]; r83 [label=""]; s83 [label=""]; t83 [label=""]; u83 [label=""]; v83 [label=""]; w83 [label=""]; x83 [label=""]; y83 [label=""]; z83 [label=""]; a93 [label=""]; b93 [label=""]; c93 [label=""]; d93 [label=""]; e93 [label=""]; f93 [label=""]; g93 [label=""]; h93 [label=""]; i93 [label=""]; j93 [label=""]; k93 [label=""]; l93 [label=""]; m93 [label=""]; n93 [label=""]; o93 [label=""]; p93 [label=""]; q93 [label=""]; r93 [label=""]; s93 [label=""]; t93 [label=""]; u93 [label=""]; v93 [label=""]; w93 [label=""]; x93 [label=""]; y93 [label=""]; z93 [label=""]; a03 [label=""]; b03 [label=""]; c03 [label=""]; d03 [label=""]; e03 [label=""]; f03 [label=""]; g03 [label=""]; h03 [label=""]; i03 [label=""]; j03 [label=""]; k03 [label=""]; l03 [label=""]; m03 [label=""]; n03 [label=""]; o03 [label=""]; p03 [label=""]; q03 [label=""]; r03 [label=""]; s03 [label=""]; t03 [label=""]; u03 [label=""]; v03 [label=""]; w03 [label=""]; x03 [label=""]; y03 [label=""]; z03 [label=""]; a14 [label=""]; b14 [label=""]; c14 [label=""]; d14 [label=""]; e14 [label=""]; f14 [label=""]; g14 [label=""]; h14 [label=""]; i14 [label=""]; j14 [label=""]; k14 [label=""]; l14 [label=""]; m14 [label=""]; n14 [label=""]; o14 [label=""]; p14 [label=""]; q14 [label=""]; r14 [label=""]; s14 [label=""]; t14 [label=""]; u14 [label=""]; v14 [label=""]; w14 [label=""]; x14 [label=""]; y14 [label=""]; z14 [label=""]; a24 [label=""]; b24 [label=""]; c24 [label=""]; d24 [label=""]; e24 [label=""]; f24 [label=""]; g24 [label=""]; h24 [label=""]; i24 [label=""]; j24 [label=""]; k24 [label=""]; l24 [label=""]; m24 [label=""]; n24 [label=""]; o24 [label=""]; p24 [label=""]; q24 [label=""]; r24 [label=""]; s24 [label=""]; t24 [label=""]; u24 [label=""]; v24 [label=""]; w24 [label=""]; x24 [label=""]; y24 [label=""]; z24 [label=""]; a34 [label=""]; b34 [label=""]; c34 [label=""]; d34 [label=""]; e34 [label=""]; f34 [label=""]; g34 [label=""]; h34 [label=""]; i34 [label=""]; j34 [label=""]; k34 [label=""]; l34 [label=""]; m34 [label=""]; n34 [label=""]; o34 [label=""]; p34 [label=""]; q34 [label=""]; r34 [label=""]; s34 [label=""]; t34 [label=""]; u34 [label=""]; v34 [label=""]; w34 [label=""]; x34 [label=""]; y34 [label=""]; z34 [label=""]; a44 [label=""]; b44 [label=""]; c44 [label=""]; d44 [label=""]; e44 [label=""]; f44 [label=""]; g44 [label=""]; h44 [label=""]; i44 [label=""]; j44 [label=""]; k44 [label=""]; l44 [label=""]; m44 [label=""]; n44 [label=""]; o44 [label=""]; p44 [label=""]; q44 [label=""]; r44 [label=""]; s44 [label=""]; t44 [label=""]; u44 [label=""]; v44 [label=""]; w44 [label=""]; x44 [label=""]; y44 [label=""]; z44 [label=""]; a54 [label=""]; b54 [label=""]; c54 [label=""]; d54 [label=""]; e54 [label=""]; f54 [label=""]; g54 [label=""]; h54 [label=""]; i54 [label=""]; j54 [label=""]; k54 [label=""]; l54 [label=""]; m54 [label=""]; n54 [label=""]; o54 [label=""]; p54 [label=""]; q54 [label=""]; r54 [label=""]; s54 [label=""]; t54 [label=""]; u54 [label=""]; v54 [label=""]; w54 [label=""]; x54 [label=""]; y54 [label=""]; z54 [label=""]; a64 [label=""]; b64 [label=""]; c64 [label=""]; d64 [label=""]; e64 [label=""]; f64 [label=""]; g64 [label=""]; h64 [label=""]; i64 [label=""]; j64 [label=""]; k64 [label=""]; l64 [label=""]; m64 [label=""]; n64 [label=""]; o64 [label=""]; p64 [label=""]; q64 [label=""]; r64 [label=""]; s64 [label=""]; t64 [label=""]; u64 [label=""]; v64 [label=""]; w64 [label=""]; x64 [label=""]; y64 [label=""]; z64 [label=""]; a74 [label=""]; b74 [label=""]; c74 [label=""]; d74 [label=""]; e74 [label=""]; f74 [label=""]; g74 [label=""]; h74 [label=""]; i74 [label=""]; j74 [label=""]; k74 [label=""]; l74 [label=""]; m74 [label=""]; n74 [label=""]; o74 [label=""]; p74 [label=""]; q74 [label=""]; r74 [label=""]; s74 [label=""]; t74 [label=""]; u74 [label=""]; v74 [label=""]; w74 [label=""]; x74 [label=""]; y74 [label=""]; z74 [label=""]; a84 [label=""]; b84 [label=""]; c84 [label=""]; d84 [label=""]; e84 [label=""]; f84 [label=""]; g84 [label=""]; h84 [label=""]; i84 [label=""]; j84 [label=""]; k84 [label=""]; l84 [label=""]; m84 [label=""]; n84 [label=""]; o84 [label=""]; p84 [label=""]; q84 [label=""]; r84 [label=""]; s84 [label=""]; t84 [label=""]; u84 [label=""]; v84 [label=""]; w84 [label=""]; x84 [label=""]; y84 [label=""]; z84 [label=""]; a94 [label=""]; b94 [label=""]; c94 [label=""]; d94 [label=""]; e94 [label=""]; f94 [label=""]; g94 [label=""]; h94 [label=""]; i94 [label=""]; j94 [label=""]; k94 [label=""]; l94 [label=""]; m94 [label=""]; n94 [label=""]; o94 [label=""]; p94 [label=""]; q94 [label=""]; r94 [label=""]; s94 [label=""]; t94 [label=""]; u94 [label=""]; v94 [label=""]; w94 [label=""]; x94 [label=""]; y94 [label=""]; z94 [label=""]; a04 [label=""]; b04 [label=""]; c04 [label=""]; d04 [label=""]; e04 [label=""]; f04 [label=""]; g04 [label=""]; h04 [label=""]; i04 [label=""]; j04 [label=""]; k04 [label=""]; l04 [label=""]; m04 [label=""]; n04 [label=""]; o04 [label=""]; p04 [label=""]; q04 [label=""]; r04 [label=""]; s04 [label=""]; t04 [label=""]; u04 [label=""]; v04 [label=""]; w04 [label=""]; x04 [label=""]; y04 [label=""]; z04 [label=""]; a15 [label=""]; b15 [label=""]; c15 [label=""]; d15 [label=""]; e15 [label=""]; f15 [label=""]; g15 [label=""]; h15 [label=""]; i15 [label=""]; j15 [label=""]; k15 [label=""]; l15 [label=""]; m15 [label=""]; n15 [label=""]; o15 [label=""]; p15 [label=""]; q15 [label=""]; r15 [label=""]; s15 [label=""]; t15 [label=""]; u15 [label=""]; v15 [label=""]; w15 [label=""]; x15 [label=""]; y15 [label=""]; z15 [label=""]; a25 [label=""]; b25 [label=""]; c25 [label=""]; d25 [label=""]; e25 [label=""]; f25 [label=""]; g25 [label=""]; h25 [label=""]; i25 [label=""]; j25 [label=""]; k25 [label=""]; l25 [label=""]; m25 [label=""]; n25 [label=""]; o25 [label=""]; p25 [label=""]; q25 [label=""]; r25 [label=""]; s25 [label=""]; t25 [label=""]; u25 [label=""]; v25 [label=""]; w25 [label=""]; x25 [label=""]; y25 [label=""]; z25 [label=""]; a35 [label=""]; b35 [label=""]; c35 [label=""]; d35 [label=""]; e35 [label=""]; f35 [label=""]; g35 [label=""]; h35 [label=""]; i35 [label=""]; j35 [label=""]; k35 [label=""]; l35 [label=""]; m35 [label=""]; n35 [label=""]; o35 [label=""]; p35 [label=""]; q35 [label=""]; r35 [label=""]; s35 [label=""]; t35 [label=""]; u35 [label=""]; v35 [label=""]; w35 [label=""]; x35 [label=""]; y35 [label=""]; z35 [label=""]; a45 [label=""]; b45 [label=""]; c45 [label=""]; d45 [label=""]; e45 [label=""]; f45 [label=""]; g45 [label=""]; h45 [label=""]; i45 [label=""]; j45 [label=""]; k45 [label=""]; l45 [label=""]; m45 [label=""]; n45 [label=""]; o45 [label=""]; p45 [label=""]; q45 [label=""]; r45 [label=""]; s45 [label=""]; t45 [label=""]; u45 [label=""]; v45 [label=""]; w45 [label=""]; x45 [label=""]; y45 [label=""]; z45 [label=""]; a55 [label=""]; b55 [label=""]; c55 [label=""]; d55 [label=""]; e55 [label=""]; f55 [label=""]; g55 [label=""]; h55 [label=""]; i55 [label=""]; j55 [label=""]; k55 [label=""]; l55 [label=""]; m55 [label=""]; n55 [label=""]; o55 [label=""]; p55 [label=""]; q55 [label=""]; r55 [label=""]; s55 [label=""]; t55 [label=""]; u55 [label=""]; v55 [label=""]; w55 [label=""]; x55 [label=""]; y55 [label=""]; z55 [label=""]; a65 [label=""]; b65 [label=""]; c65 [label=""]; d65 [label=""]; e65 [label=""]; f65 [label=""]; g65 [label=""]; h65 [label=""]; i65 [label=""]; j65 [label=""]; k65 [label=""]; l65 [label=""]; m65 [label=""]; n65 [label=""]; o65 [label=""]; p65 [label=""]; q65 [label=""]; r65 [label=""]; s65 [label=""]; t65 [label=""]; u65 [label=""]; v65 [label=""]; w65 [label=""]; x65 [label=""]; y65 [label=""]; z65 [label=""]; a75 [label=""]; b75 [label=""]; c75 [label=""]; d75 [label=""]; e75 [label=""]; f75 [label=""]; g75 [label=""]; h75 [label=""]; i75 [label=""]; j75 [label=""]; k75 [label=""]; l75 [label=""]; m75 [label=""]; n75 [label=""]; o75 [label=""]; p75 [label=""]; q75 [label=""]; r75 [label=""]; s75 [label=""]; t75 [label=""]; u75 [label=""]; v75 [label=""]; w75 [label=""]; x75 [label=""]; y75 [label=""]; z75 [label=""]; a85 [label=""]; b85 [label=""]; c85 [label=""]; d85 [label=""]; e85 [label=""]; f85 [label=""]; g85 [label=""]; h85 [label=""]; i85 [label=""]; j85 [label=""]; k85 [label=""]; l85 [label=""]; m85 [label=""]; n85 [label=""]; o85 [label=""]; p85 [label=""]; q85 [label=""]; r85 [label=""]; s85 [label=""]; t85 [label=""]; u85 [label=""]; v85 [label=""]; w85 [label=""]; x85 [label=""]; y85 [label=""]; z85 [label=""]; a95 [label=""]; b95 [label=""]; c95 [label=""]; d95 [label=""]; e95 [label=""]; f95 [label=""]; g95 [label=""]; h95 [label=""]; i95 [label=""]; j95 [label=""]; k95 [label=""]; l95 [label=""]; m95 [label=""]; n95 [label=""]; o95 [label=""]; p95 [label=""]; q95 [label=""]; r95 [label=""]; s95 [label=""]; t95 [label=""]; u95 [label=""]; v95 [label=""]; w95 [label=""]; x95 [label=""]; y95 [label=""]; z95 [label=""]; a05 [label=""]; b05 [label=""]; c05 [label=""]; d05 [label=""]; e05 [label=""]; f05 [label=""]; g05 [label=""]; h05 [label=""]; i05 [label=""]; j05 [label=""]; k05 [label=""]; l05 [label=""]; m05 [label=""]; n05 [label=""]; o05 [label=""]; p05 [label=""]; q05 [label=""]; r05 [label=""]; s05 [label=""]; t05 [label=""]; u05 [label=""]; v05 [label=""]; w05 [label=""]; x05 [label=""]; y05 [label=""]; z05 [label=""]; a16 [label=""]; b16 [label=""]; c16 [label=""]; d16 [label=""]; e16 [label=""]; f16 [label=""]; g16 [label=""]; h16 [label=""]; i16 [label=""]; j16 [label=""]; k16 [label=""]; l16 [label=""]; m16 [label=""]; n16 [label=""]; o16 [label=""]; p16 [label=""]; q16 [label=""]; r16 [label=""]; s16 [label=""]; t16 [label=""]; u16 [label=""]; v16 [label=""]; w16 [label=""]; x16 [label=""]; y16 [label=""]; z16 [label=""]; a26 [label=""]; b26 [label=""]; c26 [label=""]; d26 [label=""]; e26 [label=""]; f26 [label=""]; g26 [label=""]; h26 [label=""]; i26 [label=""]; j26 [label=""]; k26 [label=""]; l26 [label=""]; m26 [label=""]; n26 [label=""]; o26 [label=""]; p26 [label=""]; q26 [label=""]; r26 [label=""]; s26 [label=""]; t26 [label=""]; u26 [label=""]; v26 [label=""]; w26 [label=""]; x26 [label=""]; y26 [label=""]; z26 [label=""]; a36 [label=""]; b36 [label=""]; c36 [label=""]; d36 [label=""]; e36 [label=""]; f36 [label=""]; g36 [label=""]; h36 [label=""]; i36 [label=""]; j36 [label=""]; k36 [label=""]; l36 [label=""]; m36 [label=""]; n36 [label=""]; o36 [label=""]; p36 [label=""]; q36 [label=""]; r36 [label=""]; s36 [label=""]; t36 [label=""]; u36 [label=""]; v36 [label=""]; w36 [label=""]; x36 [label=""]; y36 [label=""]; z36 [label=""]; a46 [label=""]; b46 [label=""]; c46 [label=""]; d46 [label=""]; e46 [label=""]; f46 [label=""]; g46 [label=""]; h46 [label=""]; i46 [label=""]; j46 [label=""]; k46 [label=""]; l46 [label=""]; m46 [label=""]; n46 [label=""]; o46 [label=""]; p46 [label=""]; q46 [label=""]; r46 [label=""]; s46 [label=""]; t46 [label=""]; u46 [label=""]; v46 [label=""]; w46 [label=""]; x46 [label=""]; y46 [label=""]; z46 [label=""]; a56 [label=""]; b56 [label=""]; c56 [label=""]; d56 [label=""]; e56 [label=""]; f56 [label=""]; g56 [label=""]; h56 [label=""]; i56 [label=""]; j56 [label=""]; k56 [label=""]; l56 [label=""]; m56 [label=""]; n56 [label=""]; o56 [label=""]; p56 [label=""]; q56 [label=""]; r56 [label=""]; s56 [label=""]; t56 [label=""]; u56 [label=""]; v56 [label=""]; w56 [label=""]; x56 [label=""]; y56 [label=""]; z56 [label=""]; a66 [label=""]; b66 [label=""]; c66 [label=""]; d66 [label=""]; e66 [label=""]; f66 [label=""]; g66 [label=""]; h66 [label=""]; i66 [label=""]; j66 [label=""]; k66 [label=""]; l66 [label=""]; m66 [label=""]; n66 [label=""]; o66 [label=""]; p66 [label=""]; q66 [label=""]; r66 [label=""]; s66 [label=""]; t66 [label=""]; u66 [label=""]; v66 [label=""]; w66 [label=""]; x66 [label=""]; y66 [label=""]; z66 [label=""]; a76 [label=""]; b76 [label=""]; c76 [label=""]; d76 [label=""]; e76 [label=""]; f76 [label=""]; g76 [label=""]; h76 [label=""]; i76 [label=""]; j76 [label=""]; k76 [label=""]; l76 [label=""]; m76 [label=""]; n76 [label=""]; o76 [label=""]; p76 [label=""]; q76 [label=""]; r76 [label=""]; s76 [label=""]; t76 [label=""]; u76 [label=""]; v76 [label=""]; w76 [label=""]; x76 [label=""]; y76 [label=""]; z76 [label=""]; a86 [label=""]; b86 [label=""]; c86 [label=""]; d86 [label=""]; e86 [label=""]; f86 [label=""]; g86 [label=""]; h86 [label=""]; i86 [label=""]; j86 [label=""]; k86 [label=""]; l86 [label=""]; m86 [label=""]; n86 [label=""]; o86 [label=""]; p86 [label=""]; q86 [label=""]; r86 [label=""]; s86 [label=""]; t86 [label=""]; u86 [label=""]; v86 [label=""]; w86 [label=""]; x86 [label=""]; y86 [label=""]; z86 [label=""]; a96 [label=""]; b96 [label=""]; c96 [label=""]; d96 [label=""]; e96 [label=""]; f96 [label=""]; g96 [label=""]; h96 [label=""]; i96 [label=""]; j96 [label=""]; k96 [label=""]; l96 [label=""]; m96 [label=""]; n96 [label=""]; o96 [label=""]; p96 [label=""]; q96 [label=""]; r96 [label=""]; s96 [label=""]; t96 [label=""]; u96 [label=""]; v96 [label=""]; w96 [label=""]; x96 [label=""]; y96 [label=""]; z96 [label=""]; a06 [label=""]; b06 [label=""]; c06 [label=""]; d06 [label=""]; e06 [label=""]; f06 [label=""]; g06 [label=""]; h06 [label=""]; i06 [label=""]; j06 [label=""]; k06 [label=""]; l06 [label=""]; m06 [label=""]; n06 [label=""]; o06 [label=""]; p06 [label=""]; q06 [label=""]; r06 [label=""]; s06 [label=""]; t06 [label=""]; u06 [label=""]; v06 [label=""]; w06 [label=""]; x06 [label=""]; y06 [label=""]; z06 [label=""]; a17 [label=""]; b17 [label=""]; c17 [label=""]; d17 [label=""]; e17 [label=""]; f17 [label=""]; g17 [label=""]; h17 [label=""]; i17 [label=""]; j17 [label=""]; k17 [label=""]; l17 [label=""]; m17 [label=""]; n17 [label=""]; o17 [label=""]; p17 [label=""]; q17 [label=""]; r17 [label=""]; s17 [label=""]; t17 [label=""]; u17 [label=""]; v17 [label=""]; w17 [label=""]; x17 [label=""]; y17 [label=""]; z17 [label=""]; a27 [label=""]; b27 [label=""]; c27 [label=""]; d27 [label=""]; e27 [label=""]; f27 [label=""]; g27 [label=""]; h27 [label=""]; i27 [label=""]; j27 [label=""]; k27 [label=""]; l27 [label=""]; m27 [label=""]; n27 [label=""]; o27 [label=""]; p27 [label=""]; q27 [label=""]; r27 [label=""]; s27 [label=""]; t27 [label=""]; u27 [label=""]; v27 [label=""]; w27 [label=""]; x27 [label=""]; y27 [label=""]; z27 [label=""]; a37 [label=""]; b37 [label=""]; c37 [label=""]; d37 [label=""]; e37 [label=""]; f37 [label=""]; g37 [label=""]; h37 [label=""]; i37 [label=""]; j37 [label=""]; k37 [label=""]; l37 [label=""]; m37 [label=""]; n37 [label=""]; o37 [label=""]; p37 [label=""]; q37 [label=""]; r37 [label=""]; s37 [label=""]; t37 [label=""]; u37 [label=""]; v37 [label=""]; w37 [label=""]; x37 [label=""]; y37 [label=""]; z37 [label=""]; a47 [label=""]; b47 [label=""]; c47 [label=""]; d47 [label=""]; e47 [label=""]; f47 [label=""]; g47 [label=""]; h47 [label=""]; i47 [label=""]; j47 [label=""]; k47 [label=""]; l47 [label=""]; m47 [label=""]; n47 [label=""]; o47 [label=""]; p47 [label=""]; q47 [label=""]; r47 [label=""]; s47 [label=""]; t47 [label=""]; u47 [label=""]; v47 [label=""]; w47 [label=""]; x47 [label=""]; y47 [label=""]; z47 [label=""]; a57 [label=""]; b57 [label=""]; c57 [label=""]; d57 [label=""]; e57 [label=""]; f57 [label=""]; g57 [label=""]; h57 [label=""]; i57 [label=""]; j57 [label=""]; k57 [label=""]; l57 [label=""]; m57 [label=""]; n57 [label=""]; o57 [label=""]; p57 [label=""]; q57 [label=""]; r57 [label=""]; s57 [label=""]; t57 [label=""]; u57 [label=""]; v57 [label=""]; w57 [label=""]; x57 [label=""]; y57 [label=""]; z57 [label=""]; a67 [label=""]; b67 [label=""]; c67 [label=""]; d67 [label=""]; e67 [label=""]; f67 [label=""]; g67 [label=""]; h67 [label=""]; i67 [label=""]; j67 [label=""]; k67 [label=""]; l67 [label=""]; m67 [label=""]; n67 [label=""]; o67 [label=""]; p67 [label=""]; q67 [label=""]; r67 [label=""]; s67 [label=""]; t67 [label=""]; u67 [label=""]; v67 [label=""]; w67 [label=""]; x67 [label=""]; y67 [label=""]; z67 [label=""]; a77 [label=""]; b77 [label=""]; c77 [label=""]; d77 [label=""]; e77 [label=""]; f77 [label=""]; g77 [label=""]; h77 [label=""]; i77 [label=""]; j77 [label=""]; k77 [label=""]; l77 [label=""]; m77 [label=""]; n77 [label=""]; o77 [label=""]; p77 [label=""]; q77 [label=""]; r77 [label=""]; s77 [label=""]; t77 [label=""]; u77 [label=""]; v77 [label=""]; w77 [label=""]; x77 [label=""]; y77 [label=""]; z77 [label=""]; a87 [label=""]; b87 [label=""]; c87 [label=""]; d87 [label=""]; e87 [label=""]; f87 [label=""]; g87 [label=""]; h87 [label=""]; i87 [label=""]; j87 [label=""]; k87 [label=""]; l87 [label=""]; m87 [label=""]; n87 [label=""]; o87 [label=""]; p87 [label=""]; q87 [label=""]; r87 [label=""]; s87 [label=""]; t87 [label=""]; u87 [label=""]; v87 [label=""]; w87 [label=""]; x87 [label=""]; y87 [label=""]; z87 [label=""]; a97 [label=""]; b97 [label=""]; c97 [label=""]; d97 [label=""]; e97 [label=""]; f97 [label=""]; g97 [label=""]; h97 [label=""]; i97 [label=""]; j97 [label=""]; k97 [label=""]; l97 [label=""]; m97 [label=""]; n97 [label=""]; o97 [label=""]; p97 [label=""]; q97 [label=""]; r97 [label=""]; s97 [label=""]; t97 [label=""]; u97 [label=""]; v97 [label=""]; w97 [label=""]; x97 [label=""]; y97 [label=""]; z97 [label=""]; a07 [label=""]; b07 [label=""]; c07 [label=""]; d07 [label=""]; e07 [label=""]; f07 [label=""]; g07 [label=""]; h07 [label=""]; i07 [label=""]; j07 [label=""]; k07 [label=""]; l07 [label=""]; m07 [label=""]; n07 [label=""]; o07 [label=""]; p07 [label=""]; q07 [label=""]; r07 [label=""]; s07 [label=""]; t07 [label=""]; u07 [label=""]; v07 [label=""]; w07 [label=""]; x07 [label=""]; y07 [label=""]; z07 [label=""]; a18 [label=""]; b18 [label=""]; c18 [label=""]; d18 [label=""]; e18 [label=""]; f18 [label=""]; g18 [label=""]; h18 [label=""]; i18 [label=""]; j18 [label=""]; k18 [label=""]; l18 [label=""]; m18 [label=""]; n18 [label=""]; o18 [label=""]; p18 [label=""]; q18 [label=""]; r18 [label=""]; s18 [label=""]; t18 [label=""]; u18 [label=""]; v18 [label=""]; w18 [label=""]; x18 [label=""]; y18 [label=""]; z18 [label=""]; a28 [label=""]; b28 [label=""]; c28 [label=""]; d28 [label=""]; e28 [label=""]; f28 [label=""]; g28 [label=""]; h28 [label=""]; i28 [label=""]; j28 [label=""]; k28 [label=""]; l28 [label=""]; m28 [label=""]; n28 [label=""]; o28 [label=""]; p28 [label=""]; q28 [label=""]; r28 [label=""]; s28 [label=""]; t28 [label=""]; u28 [label=""]; v28 [label=""]; w28 [label=""]; x28 [label=""]; y28 [label=""]; z28 [label=""]; a38 [label=""]; b38 [label=""]; c38 [label=""]; d38 [label=""]; e38 [label=""]; f38 [label=""]; g38 [label=""]; h38 [label=""]; i38 [label=""]; j38 [label=""]; k38 [label=""]; l38 [label=""]; m38 [label=""]; n38 [label=""]; o38 [label=""]; p38 [label=""]; q38 [label=""]; r38 [label=""]; s38 [label=""]; t38 [label=""]; u38 [label=""]; v38 [label=""]; w38 [label=""]; x38 [label=""]; y38 [label=""]; z38 [label=""]; a48 [label=""]; b48 [label=""]; c48 [label=""]; d48 [label=""]; e48 [label=""]; f48 [label=""]; g48 [label=""]; h48 [label=""]; i48 [label=""]; j48 [label=""]; k48 [label=""]; l48 [label=""]; m48 [label=""]; n48 [label=""]; o48 [label=""]; p48 [label=""]; q48 [label=""]; r48 [label=""]; s48 [label=""]; t48 [label=""]; u48 [label=""]; v48 [label=""]; w48 [label=""]; x48 [label=""]; y48 [label=""]; z48 [label=""]; a58 [label=""]; b58 [label=""]; c58 [label=""]; d58 [label=""]; e58 [label=""]; f58 [label=""]; g58 [label=""]; h58 [label=""]; i58 [label=""]; j58 [label=""]; k58 [label=""]; l58 [label=""]; m58 [label=""]; n58 [label=""]; o58 [label=""]; p58 [label=""]; q58 [label=""]; r58 [label=""]; s58 [label=""]; t58 [label=""]; u58 [label=""]; v58 [label=""]; w58 [label=""]; x58 [label=""]; y58 [label=""]; z58 [label=""]; a68 [label=""]; b68 [label=""]; c68 [label=""]; d68 [label=""]; e68 [label=""]; f68 [label=""]; g68 [label=""]; h68 [label=""]; i68 [label=""]; j68 [label=""]; k68 [label=""]; l68 [label=""]; m68 [label=""]; n68 [label=""]; o68 [label=""]; p68 [label=""]; q68 [label=""]; r68 [label=""]; s68 [label=""]; t68 [label=""]; u68 [label=""]; v68 [label=""]; w68 [label=""]; x68 [label=""]; y68 [label=""]; z68 [label=""]; a78 [label=""]; b78 [label=""]; c78 [label=""]; d78 [label=""]; e78 [label=""]; f78 [label=""]; g78 [label=""]; h78 [label=""]; i78 [label=""]; j78 [label=""]; k78 [label=""]; l78 [label=""]; m78 [label=""]; n78 [label=""]; o78 [label=""]; p78 [label=""]; q78 [label=""]; r78 [label=""]; s78 [label=""]; t78 [label=""]; u78 [label=""]; v78 [label=""]; w78 [label=""]; x78 [label=""]; y78 [label=""]; z78 [label=""]; a88 [label=""]; b88 [label=""]; c88 [label=""]; d88 [label=""]; e88 [label=""]; f88 [label=""]; g88 [label=""]; h88 [label=""]; i88 [label=""]; j88 [label=""]; k88 [label=""]; l88 [label=""]; m88 [label=""]; n88 [label=""]; o88 [label=""]; p88 [label=""]; q88 [label=""]; r88 [label=""]; s88 [label=""]; t88 [label=""]; u88 [label=""]; v88 [label=""]; w88 [label=""]; x88 [label=""]; y88 [label=""]; z88 [label=""]; a98 [label=""]; b98 [label=""]; c98 [label=""]; d98 [label=""]; e98 [label=""]; f98 [label=""]; g98 [label=""]; h98 [label=""]; i98 [label=""]; j98 [label=""]; k98 [label=""]; l98 [label=""]; m98 [label=""]; n98 [label=""]; o98 [label=""]; p98 [label=""]; q98 [label=""]; r98 [label=""]; s98 [label=""]; t98 [label=""]; u98 [label=""]; v98 [label=""]; w98 [label=""]; x98 [label=""]; y98 [label=""]; z98 [label=""]; a08 [label=""]; b08 [label=""]; c08 [label=""]; d08 [label=""]; e08 [label=""]; f08 [label=""]; g08 [label=""]; h08 [label=""]; i08 [label=""]; j08 [label=""]; k08 [label=""]; l08 [label=""]; m08 [label=""]; n08 [label=""]; o08 [label=""]; p08 [label=""]; q08 [label=""]; r08 [label=""]; s08 [label=""]; t08 [label=""]; u08 [label=""]; v08 [label=""]; w08 [label=""]; x08 [label=""]; y08 [label=""]; z08 [label=""]; a19 [label=""]; b19 [label=""]; c19 [label=""]; d19 [label=""]; e19 [label=""]; f19 [label=""]; g19 [label=""]; h19 [label=""]; i19 [label=""]; j19 [label=""]; k19 [label=""]; l19 [label=""]; m19 [label=""]; n19 [label=""]; o19 [label=""]; p19 [label=""]; q19 [label=""]; r19 [label=""]; s19 [label=""]; t19 [label=""]; u19 [label=""]; v19 [label=""]; w19 [label=""]; x19 [label=""]; y19 [label=""]; z19 [label=""]; a29 [label=""]; b29 [label=""]; c29 [label=""]; d29 [label=""]; e29 [label=""]; f29 [label=""]; g29 [label=""]; h29 [label=""]; i29 [label=""]; j29 [label=""]; k29 [label=""]; l29 [label=""]; m29 [label=""]; n29 [label=""]; o29 [label=""]; p29 [label=""]; q29 [label=""]; r29 [label=""]; s29 [label=""]; t29 [label=""]; u29 [label=""]; v29 [label=""]; w29 [label=""]; x29 [label=""]; y29 [label=""]; z29 [label=""]; a39 [label=""]; b39 [label=""]; c39 [label=""]; d39 [label=""]; e39 [label=""]; f39 [label=""]; g39 [label=""]; h39 [label=""]; i39 [label=""]; j39 [label=""]; k39 [label=""]; l39 [label=""]; m39 [label=""]; n39 [label=""]; o39 [label=""]; p39 [label=""]; q39 [label=""]; r39 [label=""]; s39 [label=""]; t39 [label=""]; u39 [label=""]; v39 [label=""]; w39 [label=""]; x39 [label=""]; y39 [label=""]; z39 [label=""]; a49 [label=""]; b49 [label=""]; c49 [label=""]; d49 [label=""]; e49 [label=""]; f49 [label=""]; g49 [label=""]; h49 [label=""]; i49 [label=""]; j49 [label=""]; k49 [label=""]; l49 [label=""]; m49 [label=""]; n49 [label=""]; o49 [label=""]; p49 [label=""]; q49 [label=""]; r49 [label=""]; s49 [label=""]; t49 [label=""]; u49 [label=""]; v49 [label=""]; w49 [label=""]; x49 [label=""]; y49 [label=""]; z49 [label=""]; a59 [label=""]; b59 [label=""]; c59 [label=""]; d59 [label=""]; e59 [label=""]; f59 [label=""]; g59 [label=""]; h59 [label=""]; i59 [label=""]; j59 [label=""]; k59 [label=""]; l59 [label=""]; m59 [label=""]; n59 [label=""]; o59 [label=""]; p59 [label=""]; q59 [label=""]; r59 [label=""]; s59 [label=""]; t59 [label=""]; u59 [label=""]; v59 [label=""]; w59 [label=""]; x59 [label=""]; y59 [label=""]; z59 [label=""]; a69 [label=""]; b69 [label=""]; c69 [label=""]; d69 [label=""]; e69 [label=""]; f69 [label=""]; g69 [label=""]; h69 [label=""]; i69 [label=""]; j69 [label=""]; k69 [label=""]; l69 [label=""]; m69 [label=""]; n69 [label=""]; o69 [label=""]; p69 [label=""]; q69 [label=""]; r69 [label=""]; s69 [label=""]; t69 [label=""]; u69 [label=""]; v69 [label=""]; w69 [label=""]; x69 [label=""]; y69 [label=""]; z69 [label=""]; a79 [label=""]; b79 [label=""]; c79 [label=""]; d79 [label=""]; e79 [label=""]; f79 [label=""]; g79 [label=""]; h79 [label=""]; i79 [label=""]; j79 [label=""]; k79 [label=""]; l79 [label=""]; m79 [label=""]; n79 [label=""]; o79 [label=""]; p79 [label=""]; q79 [label=""]; r79 [label=""]; s79 [label=""]; t79 [label=""]; u79 [label=""]; v79 [label=""]; w79 [label=""]; x79 [label=""]; y79 [label=""]; z79 [label=""]; a89 [label=""]; b89 [label=""]; c89 [label=""]; d89 [label=""]; e89 [label=""]; f89 [label=""]; g89 [label=""]; h89 [label=""]; i89 [label=""]; j89 [label=""]; k89 [label=""]; l89 [label=""]; m89 [label=""]; n89 [label=""]; o89 [label=""]; p89 [label=""]; q89 [label=""]; r89 [label=""]; s89 [label=""]; t89 [label=""]; u89 [label=""]; v89 [label=""]; w89 [label=""]; x89 [label=""]; y89 [label=""]; z89 [label=""]; a99 [label=""]; b99 [label=""]; c99 [label=""]; d99 [label=""]; e99 [label=""]; f99 [label=""]; g99 [label=""]; h99 [label=""]; i99 [label=""]; j99 [label=""]; k99 [label=""]; l99 [label=""]; m99 [label=""]; n99 [label=""]; o99 [label=""]; p99 [label=""]; q99 [label=""]; r99 [label=""]; s99 [label=""]; t99 [label=""]; u99 [label=""]; v99 [label=""]; w99 [label=""]; x99 [label=""]; y99 [label=""]; z99 [label=""]; a09 [label=""]; b09 [label=""]; c09 [label=""]; d09 [label=""]; e09 [label=""]; f09 [label=""]; g09 [label=""]; h09 [label=""]; i09 [label=""]; j09 [label=""]; k09 [label=""]; l09 [label=""]; m09 [label=""]; n09 [label=""]; o09 [label=""]; p09 [label=""]; q09 [label=""]; r09 [label=""]; s09 [label=""]; t09 [label=""]; u09 [label=""]; v09 [label=""]; w09 [label=""]; x09 [label=""]; y09 [label=""]; z09 [label=""]; a10 [label=""]; b10 [label=""]; c10 [label=""]; d10 [label=""]; e10 [label=""]; f10 [label=""]; g10 [label=""]; h10 [label=""]; i10 [label=""]; j10 [label=""]; k10 [label=""]; l10 [label=""]; m10 [label=""]; n10 [label=""]; o10 [label=""]; p10 [label=""]; q10 [label=""]; r10 [label=""]; s10 [label=""]; t10 [label=""]; u10 [label=""]; v10 [label=""]; w10 [label=""]; x10 [label=""]; y10 [label=""]; z10 [label=""]; a20 [label=""]; b20 [label=""]; c20 [label=""]; d20 [label=""]; e20 [label=""]; f20 [label=""]; g20 [label=""]; h20 [label=""]; i20 [label=""]; j20 [label=""]; k20 [label=""]; l20 [label=""]; m20 [label=""]; n20 [label=""]; o20 [label=""]; p20 [label=""]; q20 [label=""]; r20 [label=""]; s20 [label=""]; t20 [label=""]; u20 [label=""]; v20 [label=""]; w20 [label=""]; x20 [label=""]; y20 [label=""]; z20 [label=""]; a30 [label=""]; b30 [label=""]; c30 [label=""]; d30 [label=""]; e30 [label=""]; f30 [label=""]; g30 [label=""]; h30 [label=""]; i30 [label=""]; j30 [label=""]; k30 [label=""]; l30 [label=""]; m30 [label=""]; n30 [label=""]; o30 [label=""]; p30 [label=""]; q30 [label=""]; r30 [label=""]; s30 [label=""]; t30 [label=""]; u30 [label=""]; v30 [label=""]; w30 [label=""]; x30 [label=""]; y30 [label=""]; z30 [label=""]; a40 [label=""]; b40 [label=""]; c40 [label=""]; d40 [label=""]; e40 [label=""]; f40 [label=""]; g40 [label=""]; h40 [label=""]; i40 [label=""]; j40 [label=""]; k40 [label=""]; l40 [label=""]; m40 [label=""]; n40 [label=""]; o40 [label=""]; p40 [label=""]; q40 [label=""]; r40 [label=""]; s40 [label=""]; t40 [label=""]; u40 [label=""]; v40 [label=""]; w40 [label=""]; x40 [label=""]; y40 [label=""]; z40 [label=""]; a50 [label=""]; b50 [label=""]; c50 [label=""]; d50 [label=""]; e50 [label=""]; f50 [label=""]; g50 [label=""]; h50 [label=""]; i50 [label=""]; j50 [label=""]; k50 [label=""]; l50 [label=""]; m50 [label=""]; n50 [label=""]; o50 [label=""]; p50 [label=""]; q50 [label=""]; r50 [label=""]; s50 [label=""]; t50 [label=""]; u50 [label=""]; v50 [label=""]; w50 [label=""]; x50 [label=""]; y50 [label=""]; z50 [label=""]; a60 [label=""]; b60 [label=""]; c60 [label=""]; d60 [label=""]; e60 [label=""]; f60 [label=""]; g60 [label=""]; h60 [label=""]; i60 [label=""]; j60 [label=""]; k60 [label=""]; l60 [label=""]; m60 [label=""]; n60 [label=""]; o60 [label=""]; p60 [label=""]; q60 [label=""]; r60 [label=""]; s60 [label=""]; t60 [label=""]; u60 [label=""]; v60 [label=""]; w60 [label=""]; x60 [label=""]; y60 [label=""]; z60 [label=""]; a70 [label=""]; b70 [label=""]; c70 [label=""]; d70 [label=""]; e70 [label=""]; f70 [label=""]; g70 [label=""]; h70 [label=""]; i70 [label=""]; j70 [label=""]; k70 [label=""]; l70 [label=""]; m70 [label=""]; n70 [label=""]; o70 [label=""]; p70 [label=""]; q70 [label=""]; r70 [label=""]; s70 [label=""]; t70 [label=""]; u70 [label=""]; v70 [label=""]; w70 [label=""]; x70 [label=""]; y70 [label=""]; z70 [label=""]; a80 [label=""]; b80 [label=""]; c80 [label=""]; d80 [label=""]; e80 [label=""]; f80 [label=""]; g80 [label=""]; h80 [label=""]; i80 [label=""]; j80 [label=""]; k80 [label=""]; l80 [label=""]; m80 [label=""]; n80 [label=""]; o80 [label=""]; p80 [label=""]; q80 [label=""]; r80 [label=""]; s80 [label=""]; t80 [label=""]; u80 [label=""]; v80 [label=""]; w80 [label=""]; x80 [label=""]; y80 [label=""]; z80 [label=""]; a90 [label=""]; b90 [label=""]; c90 [label=""]; d90 [label=""]; e90 [label=""]; f90 [label=""]; g90 [label=""]; h90 [label=""]; i90 [label=""]; j90 [label=""]; k90 [label=""]; l90 [label=""]; m90 [label=""]; n90 [label=""]; o90 [label=""]; p90 [label=""]; q90 [label=""]; r90 [label=""]; s90 [label=""]; t90 [label=""]; u90 [label=""]; v90 [label=""]; w90 [label=""]; x90 [label=""]; y90 [label=""]; z90 [label=""]; a00 [label=""]; b00 [label=""]; c00 [label=""]; d00 [label=""]; e00 [label=""]; f00 [label=""]; g00 [label=""]; h00 [label=""]; i00 [label=""]; j00 [label=""]; k00 [label=""]; l00 [label=""]; m00 [label=""]; n00 [label=""]; o00 [label=""]; p00 [label=""]; q00 [label=""]; r00 [label=""]; s00 [label=""]; t00 [label=""]; u00 [label=""]; v00 [label=""]; w00 [label=""]; x00 [label=""]; y00 [label=""]; z00 [label=""]; a100 [label=""]; b100 [label=""]; c100 [label=""]; d100 [label=""]; e100 [label=""]; f100 [label=""]; g100 [label=""]; h100 [label=""]; i100 [label=""]; j100 [label=""]; k100 [label=""]; l100 [label=""]; m100 [label=""]; n100 [label=""]; o100 [label=""]; p100 [label=""]; q100 [label=""]; r100 [label=""]; s100 [label=""]; t100 [label=""]; u100 [label=""]; v100 [label=""]; w100 [label=""]; x100 [label=""]; y100 [label=""]; z100 [label=""]; a200 [label=""]; b200 [label=""]; c200 [label=""]; d200 [label=""]; e200 [label=""]; f200 [label=""]; g200 [label=""]; h200 [label=""]; i200 [label=""]; j200 [label=""]; k200 [label=""]; l200 [label=""]; m200 [label=""]; n200 [label=""]; o200 [label=""]; p200 [label=""]; q200 [label=""]; r200 [label=""]; s200 [label=""]; t200 [label=""]; u200 [label=""]; v200 [label=""]; w200 [label=""]; x200 [label=""]; y200 [label=""]; z200 [label=""]; a300 [label=""]; b300 [label=""]; c300 [label=""]; d300 [label=""]; e300 [label=""]; f300 [label=""]; g300 [label=""]; h300 [label=""]; i300 [label=""]; j300 [label=""]; k300 [label=""]; l300 [label=""]; m300 [label=""]; n300 [label=""]; o300 [label=""]; p300 [label=""]; q300 [label=""]; r300 [label=""]; s300 [label=""]; t300 [label=""]; u300 [label=""]; v300 [label=""]; w300 [label=""]; x300 [label=""]; y300 [label=""]; z300 [label=""]; a400 [label=""]; b400 [label=""]; c400 [label=""]; d400 [label=""]; e400 [label=""]; f400 [label=""]; g400 [label=""]; h400 [label=""]; i400 [label=""]; j400 [label=""]; k400 [label=""]; l400 [label=""]; m400 [label=""]; n400 [label=""]; o400 [label=""]; p400 [label=""]; q400 [label=""]; r400 [label=""]; s400 [label=""]; t400 [label=""]; u400 [label=""]; v400 [label=""]; w400 [label=""]; x400 [label=""]; y400 [label=""]; z400 [label=""]; a500 [label=""]; b500 [label=""]; c500 [label=""]; d500 [label=""]; e500 [label=""]; f500 [label=""]; g500 [label=""]; h500 [label=""]; i500 [label=""]; j500 [label=""]; k500 [label=""]; l500 [label=""]; m500 [label=""]; n500 [label=""]; o500 [label=""]; p500 [label=""]; q500 [label=""]; r500 [label=""]; s500 [label=""]; t500 [label=""]; u500 [label=""]; v500 [label=""]; w500 [label=""]; x500 [label=""]; y500 [label=""]; z500 [label=""]; a600 [label=""]; b600 [label=""]; c600 [label=""]; d600 [label=""]; e600 [label=""]; f600 [label=""]; g600 [label=""]; h600 [label=""]; i600 [label=""]; j600 [label=""]; k600 [label=""]; l600 [label=""]; m600 [label=""]; n600 [label=""]; o600 [label=""]; p600 [label=""]; q600 [label=""]; r600 [label=""]; s600 [label=""]; t600 [label=""]; u600 [label=""]; v600 [label=""]; w600 [label=""]; x600 [label=""]; y600 [label=""]; z600 [label=""]; a700 [label=""]; b700 [label=""]; c700 [label=""]; d700 [label=""]; e700 [label=""]; f700 [label=""]; g700 [label=""]; h700 [label=""]; i700 [label=""]; j700 [label=""]; k700 [label=""]; l700 [label=""]; m700 [label=""]; n700 [label=""]; o700 [label=""]; p700 [label=""]; q700 [label=""]; r700 [label=""]; s700 [label=""]; t700 [label=""]; u700 [label=""]; v700 [label=""]; w700 [label=""]; x700 [label=""]; y700 [label=""]; z700 [label=""]; a800 [label=""]; b800 [label=""]; c800 [label=""]; d800 [label=""]; e800 [label=""]; f800 [label=""]; g800 [label=""]; h800 [label=""]; i800 [label=""]; j800 [label=""]; k800 [label=""]; l800 [label=""]; m800 [label=""]; n800 [label=""]; o800 [label=""]; p800 [label=""]; q800 [label=""]; r800 [label=""]; s800 [label=""]; t800 [label=""]; u800 [label=""]; v800 [label=""]; w800 [label=""]; x800 [label=""]; y800 [label=""]; z800 [label=""]; a900 [label=""]; b900 [label=""]; c900 [label=""]; d900 [label=""]; e900 [label=""]; f900 [label=""]; g900 [label=""]; h900 [label=""]; i900 [label=""]; j900 [label=""]; k900 [label=""]; l900 [label=""]; m900 [label=""]; n900 [label=""]; o900 [label=""]; p900 [label=""]; q900 [label=""]; r900 [label=""]; s900 [label=""]; t900 [label=""]; u900 [label=""]; v900 [label=""]; w900 [label=""]; x900 [label=""]; y900 [label=""]; z900 [label=""]; a000 [label=""]; b000 [label=""]; c000 [label=""]; d000 [label=""]; e000 [label=""]; f000 [label=""]; g000 [label=""]; h000 [label=""]; i000 [label=""]; j000 [label=""]; k000 [label=""]; l000 [label=""]; m000 [label=""]; n000 [label=""]; o000 [label=""]; p000 [label=""]; q000 [label=""]; r000 [label=""]; s000 [label=""]; t000 [label=""]; u000 [label=""]; v000 [label=""]; w000 [label=""]; x000 [label=""]; y000 [label=""]; z000 [label=""]; a1000 [label=""]; b1000 [label=""]; c1000 [label=""]; d1000 [label=""]; e1000 [label=""]; f1000 [label=""]; g1000 [label=""]; h1000 [label=""]; i1000 [label=""]; j1000 [label=""]; k1000 [label=""]; l1000 [label=""]; m1000 [label=""]; n1000 [label=""]; o1000 [label=""]; p1000 [label=""]; q1000 [label=""]; r1000 [label=""]; s1000 [label=""]; t1000 [label=""]; u1000 [label=""]; v1000 [label=""]; w1000 [label=""]; x1000 [label=""]; y1000 [label=""]; z1000 [label=""]; a2000 [label=""]; b2000 [label=""]; c2000 [label=""]; d2000 [label=""]; e2000 [label=""]; f2000 [label=""]; g2000 [label=""]; h2000 [label=""]; i2000 [label=""]; j2000 [label=""]; k2000 [label=""]; l2000 [label=""]; m2000 [label=""]; n2000 [label=""]; o2000 [label=""]; p2000 [label=""]; q2000 [label=""]; r2000 [label=""]; s2000 [label=""]; t2000 [label=""]; u2000 [label=""]; v2000 [label=""]; w2000 [label=""]; x2000 [label=""]; y2000 [label=""]; z2000 [label=""]; a3000 [label=""]; b3000 [label=""]; c3000 [label=""]; d3000 [label=""]; e3000 [label=""]; f3000 [label=""]; g3000 [label=""]; h3000 [label=""]; i3000 [label=""]; j3000 [label=""]; k3000 [label=""]; l3000 [label=""]; m3000 [label=""]; n3000 [label=""]; o3000 [label=""]; p3000 [label=""]; q3000 [label=""]; r3000 [label=""]; s3000 [label=""]; t3000 [label=""]; u3000 [label=""]; v3000 [label=""]; w3000 [label=""]; x3000 [label=""]; y3000 [label=""]; z3000 [label=""]; a4000 [label=""]; b4000 [label=""]; c4000 [label=""]; d4000 [label=""]; e4000 [label=""]; f4000 [label=""]; g4000 [label=""]; h4000 [label=""]; i4000 [label=""]; j4000 [label=""]; k4000 [label=""]; l4000 [label=""]; m4000 [label=""]; n4000 [label=""]; o4000 [label=""]; p4000 [label=""]; q4000 [label=""]; r4000 [label=""]; s4000 [label=""]; t4000 [label=""]; u4000 [label=""]; v4000 [label=""]; w4000 [label=""]; x4000 [label=""]; y4000 [label=""]; z4000 [label=""]; a5000 [label=""]; b5000 [label=""]; c5000 [label=""]; d5000 [label=""]; e5000 [label=""]; f5000 [label=""]; g5000 [label=""]; h5000 [label=""]; i5000 [label=""]; j5000 [label=""]; k5000 [label=""]; l5000 [label=""]; m5000 [label=""]; n5000 [label=""]; o5000 [label=""]; p5000 [label=""]; q5000 [label=""]; r5000 [label=""]; s5000 [label=""]; t5000 [label=""]; u5000 [label=""]; v5000 [label=""]; w5000 [label=""]; x5000 [label=""]; y5000 [label=""]; z5000 [label=""]; a6000 [label=""]; b6000 [label=""]; c6000 [label=""]; d6000 [label=""]; e6000 [label=""]; f6000 [label=""]; g6000 [label=""]; h6000 [label=""]; i6000 [label=""]; j6000 [label=""]; k6000 [label=""]; l6000 [label=""]; m6000 [label=""]; n6000 [label=""]; o6000 [label=""]; p6000 [label=""]; q6000 [label=""]; r6000 [label=""]; s6000 [label=""]; t6000 [label=""]; u6000 [label=""]; v6000 [label=""]; w6000 [label=""]; x6000 [label=""]; y6000 [label=""]; z6000 [label=""]; a7000 [label=""]; b7000 [label=""]; c7000 [label=""]; d7000 [label=""]; e7000 [label=""]; f7000 [label=""]; g7000 [label=""]; h7000 [label=""]; i7000 [label=""]; j7000 [label=""]; k7000 [label=""]; l7000 [label=""]; m7000 [label=""]; n7000 [label=""]; o7000 [label=""]; p7000 [label=""]; q7000 [label=""]; r7000 [label=""]; s7000 [label=""]; t7000 [label=""]; u7000 [label=""]; v7000 [label=""]; w7000 [label=""]; x7000 [label=""]; y7000 [label=""]; z7000 [label=""]; a8000 [label=""]; b8000 [label=""]; c8000 [label=""]; d8000 [label=""]; e8000 [label=""]; f8000 [label=""]; g8000 [label=""]; h8000 [label=""]; i8000 [label=""]; j8000 [label=""]; k8000 [label=""]; l8000 [label=""]; m8000 [label=""]; n8000 [label=""]; o8000 [label=""]; p8000 [label=""]; q8000 [label=""]; r8000 [label=""]; s8000 [label=""]; t8000 [label=""]; u8000 [label=""]; v8000 [label=""]; w8000 [label=""]; x8000 [label=""]; y8000 [label=""]; z8000 [label=""]; a9000 [label=""]; b9000 [label=""]; c9000 [label=""]; d9000 [label=""]; e9000 [label=""]; f9000 [label=""]; g9000 [label=""]; h9000 [label=""]; i9000 [label=""]; j9000 [label=""]; k9000 [label=""]; l9000 [label=""]; m9000 [label=""]; n9000 [label=""]; o9000 [label=""]; p9000 [label=""]; q9000 [label=""]; r9000 [label=""]; s9000 [label=""]; t9000 [label=""]; u9000 [label=""]; v9000 [label=""]; w9000 [label=""]; x9000 [label=""]; y9000 [label=""]; z9000 [label=""]; a0000 [label=""]; b0000 [label=""]; c0000 [label=""]; d0000 [label=""]; e0000 [label=""]; f0000 [label=""]; g0000 [label=""]; h0000 [label=""]; i0000 [label=""]; j0000 [label=""]; k0000 [label=""]; l0000 [label=""]; m0000 [label=""]; n0000 [label=""]; o0000 [label=""]; p0000 [label=""]; q0000 [label=""]; r0000 [label=""]; s0000 [label=""]; t0000 [label=""]; u0000 [label=""]; v0000 [label=""]; w0000 [label=""]; x0000 [label=""]; y0000 [label=""]; z0000 [label=""]; a10000 [label=""]; b10000 [label=""]; c10000 [label=""]; d10000 [label=""]; e10000 [label=""]; f10000 [label=""]; g10000 [label=""]; h10000 [label=""]; i10000 [label=""]; j10000 [label=""]; k10000 [label=""]; l10000 [label=""]; m10000 [label=""]; n10000 [label=""]; o10000 [label=""]; p10000 [label=""]; q10000 [label=""]; r10000 [label=""]; s10000 [label=""]; t10000 [label=""]; u10000 [label=""]; v10000 [label=""]; w10000 [label=""]; x10000 [label=""]; y10000 [label=""]; z10000 [label=""]; a20000 [label=""]; b20000 [label=""]; c20000 [label=""]; d20000 [label=""]; e20000 [label=""]; f20000 [label=""]; g20000 [label=""]; h20000 [label=""]; i20000 [label=""]; j20000 [label=""]; k20000 [label=""]; l20000 [label=""]; m20000 [label=""]; n20000 [label=""]; o20000 [label=""]; p20000 [label=""]; q20000 [label=""]; r20000 [label=""]; s20000 [label=""]; t20000 [label=""]; u20000 [label=""]; v20000 [label=""]; w20000 [label=""]; x20000 [label=""]; y20000 [label=""]; z20000 [label=""]; a30000 [label=""]; b30000 [label=""]; c30000 [label=""]; d30000 [label=""]; e30000 [label=""]; f30000 [label=""]; g30000 [label=""]; h30000 [label=""]; i30000 [label=""]; j30000 [label=""]; k30000 [label=""]; l30000 [label=""]; m30000 [label=""]; n30000 [label=""]; o30000 [label=""]; p30000 [label=""]; q30000 [label=""]; r30000 [label=""]; s30000 [label=""]; t30000 [label=""]; u30000 [label=""]; v30000 [label=""]; w30000 [label=""]; x30000 [label=""]; y30000 [label=""]; z30000 [label=""]; a40000 [label=""]; b40000 [label=""]; c40000 [label=""]; d40000 [label=""]; e40000 [label=""]; f40000 [label=""]; g40000 [label=""]; h40000 [label=""]; i40000 [label=""]; j40000 [label=""]; k40000 [label=""]; l40000 [label=""]; m40000 [label=""]; n40000 [label=""]; o40000 [label=""]; p40000 [label=""]; q40000 [label=""]; r40000 [label=""]; s40000 [label=""]; t40000 [label=""]; u40000 [label=""]; v40000 [label=""]; w40000 [label=""]; x40000 [label=""]; y40000 [label=""]; z40000 [label=""]; a50000 [label=""]; b50000 [label=""]; c50000 [label=""]; d50000 [label=""]; e50000 [label=""]; f50000 [label=""]; g50000 [label=""]; h50000 [label=""]; i50000 [label=""]; j50000 [label=""]; k50000 [label=""]; l50000 [label=""]; m50000 [label=""]; n50000 [label=""]; o50000 [label=""]; p50000 [label=""]; q50000 [label=""]; r50000 [label=""]; s50000 [label=""]; t50000 [label=""]; u50000 [label=""]; v50000 [label=""]; w50000 [label=""]; x50000 [label=""]; y50000 [label=""]; z50000 [label=""]; a60000 [label=""]; b60000 [label=""]; c60000 [label=""]; d60000 [label=""]; e60000 [label=""]; f60000 [label=""]; g60000 [label=""]; h60000 [label=""]; i60000 [label=""]; j60000 [label=""]; k60000 [label=""]; l60000 [label=""]; m60000 [label=""]; n60000 [label=""]; o60000 [label=""]; p60000 [label=""]; q60000 [label=""]; r60000 [label=""]; s60000 [label=""]; t60000 [label=""]; u60000 [label=""]; v60000 [label=""]; w60000 [label=""]; x60000 [label=""]; y60000 [label=""]; z60000 [label=""]; a70000 [label=""]; b70000 [label=""]; c70000 [label=""]; d70000 [label=""]; e70000 [label=""]; f70000 [label=""]; g70000 [label=""]; h70000 [label=""]; i70000 [label=""]; j70000 [label=""]; k70000 [label=""]; l70000 [label=""]; m70000 [label=""]; n70000 [label=""]; o70000 [label=""]; p70000 [label=""]; q70000 [label=""]; r70000 [label=""]; s70000 [label=""]; t70000 [label=""]; u70000 [label=""]; v70000 [label=""]; w70000 [label=""]; x70000 [label=""]; y70000 [label=""]; z70000 [label=""]; a80000 [label=""]; b80000 [label=""]; c80000 [label=""]; d80000 [label=""]; e80000 [label=""]; f80000 [label=""]; g80000 [label=""]; h80000 [label=""]; i80000 [label=""]; j80000 [label=""]; k80000 [label=""]; l80000 [label=""]; m80000 [label=""]; n80000 [label=""]; o80000 [label=""]; p80000 [label=""]; q80000 [label=""]; r80000 [label=""]; s80000 [label=""]; t80000 [label=""]; u80000 [label=""]; v80000 [label=""]; w80000 [label=""]; x80000 [label=""]; y80000 [label=""]; z80000 [label=""]; a90000 [label=""]; b90000 [label=""]; c90000 [label=""]; d90000 [label=""]; e90000 [label=""]; f90000 [label=""]; g90000 [label=""]; h90000 [label=""]; i90000 [label=""]; j90000 [label=""]; k90000 [label=""]; l90000 [label=""]; m90000 [label=""]; n90000 [label=""]; o90000 [label=""]; p90000 [label=""]; q90000 [label=""]; r90000 [label=""]; s90000 [label=""]; t90000 [label=""]; u90000 [label=""]; v90000 [label=""]; w90000 [label=""]; x90000 [label=""]; y90000 [label=""]; z90000 [label=""]; a00000 [label=""]; b00000 [label=""]; c00000 [label=""]; d00000 [label=""]; e00000 [label=""]; f00000 [label=""]; g00000 [label=""]; h00000 [label=""]; i00000 [label=""]; j00000 [label=""]; k00000 [label=""]; l00000 [label=""]; m00000 [label=""]; n00000 [label=""]; o00000 [label=""]; p00000 [label=""]; q00000 [label=""]; r00000 [label=""]; s00000 [label=""]; t00000 [label=""]; u00000 [label=""]; v00000 [label=""]; w00000 [label=""]; x00000 [label=""]; y00000 [label=""]; z00000 [label=""]; a100000 [label=""]; b100000 [label=""]; c100000 [label=""]; d100000 [label=""]; e100000 [label=""]; f100000 [label=""]; g100000 [label=""]; h100000 [label=""]; i100000 [label=""]; j100000 [label=""]; k100000 [label=""]; l100000 [label=""]; m100000 [label=""]; n100000 [label=""]; o100000 [label=""]; p100000 [label=""]; q100000 [label=""]; r100000 [label=""]; s100000 [label=""]; t100000 [label=""]; u100000 [label=""]; v100000 [label=""]; w100000 [label=""]; x100000 [label=""]; y100000 [label=""]; z100000 [label=""]; a200000 [label=""]; b200000 [label=""]; c200000 [label=""]; d200000 [label=""]; e200000 [label=""]; f200000 [label=""]; g200000 [label=""]; h200000 [label=""]; i200000 [label=""]; j200000 [label=""]; k200000 [label=""]; l200000 [label=""]; m200000 [label=""]; n200000 [label=""]; o200000 [label=""]; p200000 [label=""]; q200000 [label=""]; r200000 [label=""]; s200000 [label=""]; t200000 [label=""]; u200000 [label=""]; v200000 [label=""]; w200000 [label=""]; x200000 [label=""]; y200000 [label=""]; z200000 [label=""]; a300000 [label=""]; b300000 [label=""]; c300000 [label=""]; d300000 [label=""]; e300000 [label=""]; f300000 [label=""]; g300000 [label=""]; h300000 [label=""]; i300000 [label=""]; j300000 [label=""]; k300000 [label=""]; l300000 [label=""]; m300000 [label=""]; n300000 [label=""]; o300000 [label=""]; p300000 [label=""]; q300000 [label=""]; r300000 [label=""]; s300000 [label=""]; t300000 [label=""]; u300000 [label=""]; v300000 [label=""]; w300000 [label=""]; x300000 [label=""]; y300000 [label=""]; z300000 [label=""]; a400000 [label=""]; b400000 [label=""]; c400000 [label=""]; d400000 [label=""]; e400000 [label=""]; f400000 [label=""]; g400000 [label=""]; h400000 [label=""]; i400000 [label=""]; j400000 [label=""]; k400000 [label=""]; l400000 [label=""]; m400000 [label=""]; n400000 [label=""]; o400000 [label=""]; p400000 [label=""]; q400000 [label=""]; r400000 [label=""]; s400000 [label=""]; t400000 [label=""]; u400000 [label=""]; v400000 [label=""]; w400000 [label=""]; x400000 [label=""]; y400000 [label=""]; z400000 [label=""]; a500000 [label=""]; b500000 [label=""]; c500000 [label=""]; d500000 [label=""]; e500000 [label=""]; f500000 [label=""]; g500000 [label=""]; h500000 [label=""]; i500000 [label=""]; j500000 [label=""]; k500000 [label=""]; l500000 [label=""]; m500000 [label=""]; n500000 [label=""]; o500000 [label=""]; p500000 [label=""]; q500000 [label=""]; r500000 [label=""]; s500000 [label=""]; t500000 [label=""]; u500000 [label=""]; v500000 [label=""]; w500000 [label=""]; x500000 [label=""]; y500000 [label=""]; z500000 [label=""]; a600000 [label=""]; b600000 [label=""]; c600000 [label=""]; d600000 [label=""]; e600000 [label=""]; f600000 [label=""]; g600000 [label=""]; h600000 [label=""]; i600000 [label=""]; j600000 [label=""]; k600000 [label=""]; l600000 [label=""]; m600000 [label=""]; n600000 [label=""]; o600000 [label=""]; p600000 [label=""]; q600000 [label=""]; r600000 [label=""]; s600000 [label=""]; t600000 [label=""]; u600000 [label=""]; v600000 [label=""]; w600000 [label=""]; x600000 [label=""]; y600000 [label=""]; z600000 [label=""]; a700000 [label=""]; b700000 [label=""]; c700000 [label=""]; d700000 [label=""]; e700000 [label=""]; f700000 [label=""]; g700000 [label=""]; h700000 [label=""]; i700000 [label=""]; j700000 [label=""]; k700000 [label=""]; l700000 [label=""]; m700000 [label=""]; n700000 [label=""]; o700000 [label=""]; p700000 [label=""]; q700000 [label=""]; r700000 [label=""]; s700000 [label=""]; t700000 [label=""]; u700000 [label=""]; v700000 [label=""]; w700000 [label=""]; x700000 [label=""]; y700000 [label=""]; z700000 [label=""]; a800000 [label=""]; b800000 [label=""]; c800000 [label=""]; d800000 [label=""]; e800000 [label=""]; f800000 [label=""]; g800000 [label=""]; h800000 [label=""]; i800000 [label=""]; j800000 [label=""]; k800000 [label=""]; l800000 [label=""]; m800000 [label=""]; n800000 [label=""]; o800000 [label=""]; p800000 [label=""]; q800000 [label=""]; r800000 [label=""]; s800000 [label=""]; t800000 [label=""]; u800000 [label=""]; v800000 [label=""]; w800000 [label=""]; x800000 [label=""]; y800000 [label=""]; z800000 [label=""]; a900000 [label=""]; b900000 [label=""]; c900000 [label=""]; d900000 [label=""]; e900000 [label=""]; f900000 [label=""]; g900000 [label=""]; h900000 [label=""]; i900000 [label=""]; j900000 [label=""]; k900000 [label=""]; l900000 [label=""]; m900000 [label=""]; n900000 [label=""]; o900000 [label=""]; p900000 [label=""]; q900000 [label=""]; r900000 [label=""]; s900000 [label=""]; t900000 [label=""]; u900000 [label=""]; v900000 [label=""]; w900000 [label=""]; x900000 [label=""]; y900000 [label=""]; z900000 [label=""]; a000000 [label=""]; b000000 [label=""]; c000000 [label=""]; d000000 [label=""]; e000000 [label=""]; f000000 [label=""]; g000000 [label=""]; h000000 [label=""]; i000000 [label=""]; j000000 [label=""]; k000000 [label=""]; l000000 [label=""]; m000000 [label=""]; n000000 [label=""]; o000000 [label=""]; p000000 [label=""]; q000000 [label=""]; r000000 [label=""]; s000000 [label=""]; t000000 [label=""]; u000000 [label=""]; v000000 [label=""]; w000000 [label=""]; x000000 [label=""]; y000000 [label=""]; z000000 [label=""]; a1000000 [label=""]; b1000000 [label=""]; c1000000 [label=""]; d1000000 [label=""]; e1000000 [label=""]; f1000000 [label=""]; g1000000 [label=""]; h1000000 [label=""]; i1000000 [label=""]; j1000000 [label=""]; k1000000 [label=""]; l1000000 [label=""]; m1000000 [label=""]; n1000000 [label=""]; o1000000 [label=""]; p1000000 [label=""]; q1000000 [label=""]; r1000000 [label=""]; s1000000 [label=""]; t1000000 [label=""]; u1000000 [label=""]; v1000000 [label=""]; w1000000 [label=""]; x1000000 [label=""]; y1000000 [label=""]; z1000000 [label=""]; a2000000 [label=""]; b2000000 [label=""]; c2000000 [label=""]; d2000000 [label=""]; e2000000 [label=""]; f2000000 [label=""]; g2000000 [label=""]; h2000000 [label=""]; i2000000 [label=""]; j2000000 [label=""]; k2000000 [label=""]; l2000000 [label=""]; m2000000 [label=""]; n2000000 [label=""]; o2000000 [label=""]; p2000000 [label=""]; q2000000 [label=""]; r2000000 [label=""]; s2000000 [label=""]; t2000000 [label=""]; u2000000 [label=""]; v2000000 [label=""]; w2000000 [label=""]; x2000000 [label=""]; y2000000 [label=""]; z2000000 [label=""]; a3000000 [label=""]; b3000000 [label=""]; c3000000 [label=""]; d3000000 [label=""]; e3000000 [label=""]; f3000000 [label=""]; g3000000 [label=""]; h3000000 [label=""]; i3000000 [label=""]; j3000000 [label=""]; k3000000 [label=""]; l3000000 [label=""]; m3000000 [label=""]; n3000000 [label=""]; o3000000 [label=""]; p3000000 [label=""]; q3000000 [label=""]; r3000000 [label=""]; s3000000 [label=""]; t3000000 [label=""]; u3000000 [label=""]; v3000000 [label=""]; w3000000 [label=""]; x3000000 [label=""]; y3000000 [label=""]; z3000000 [label=""]; a4000000 [label=""]; b4000000 [label=""]; c4000000 [label=""]; d4000000 [label=""]; e4000000 [label=""]; f4000000 [label=""]; g4000000 [label=""]; h4000000 [label=""]; i4000000 [label=""]; j4000000 [label=""]; k4000000 [label=""]; l4000000 [label=""]; m4000000 [label=""]; n4000000 [label=""]; o4000000 [label=""]; p4000000 [label=""]; q4000000 [label=""]; r4000000 [label=""]; s4000000 [label=""]; t4000000 [label=""]; u4000000 [label=""]; v4000000 [label=""]; w4000000 [label=""]; x4000000 [label=""]; y4000000 [label=""]; z4000000 [label=""]; a5000000 [label=""]; b5000000 [label=""]; c5000000 [label=""]; d5000000 [label=""]; e5000000 [label=""]; f5000000 [label=""]; g5000000 [label=""]; h5000000 [label=""]; i5000000 [label=""]; j5000000 [label=""]; k5000000 [label=""]; l5000000 [label=""]; m5000000 [label=""]; n5000000 [label=""]; o5000000 [label=""]; p5000000 [label=""]; q5000000 [label=""]; r5000000 [label=""]; s5000000 [label=""]; t5000000 [label=""]; u5000000 [label=""]; v5000000 [label=""]; w5000000 [label=""]; x5000000 [label=""]; y5000000 [label=""]; z5000000 [label=""]; a6000000 [label=""]; b6000000 [label=""]; c6000000 [label=""]; d6000000 [label=""]; e6000000 [label=""]; f6000000 [label=""]; g6000000 [label=""]; h6000000 [label=""]; i6000000 [label=""]; j6000000 [label=""]; k6000000 [label=""]; l6000000 [label=""]; m6000000 [label=""]; n6000000 [label=""]; o6000000 [label=""]; p6000000 [label=""]; q6000000 [label=""]; r6000000 [label=""]; s6000000 [label=""]; t6000000 [label=""]; u6000000 [label=""]; v6000000 [label=""]; w6000000 [label=""]; x6000000 [label=""]; y6000000 [label=""]; z6000000 [label=""]; a7000000 [label=""]; b7000000 [label=""]; c7000000 [label=""]; d7000000 [label=""]; e7000000 [label=""]; f7000000 [label=""]; g7000000 [label=""]; h7000000 [label=""]; i7000000 [label=""]; j7000000 [label=""]; k7000000 [label=""]; l7000000 [label=""]; m7000000 [label=""]; n7000000 [label=""]; o7000000 [label=""]; p7000000 [label=""]; q7000000 [label=""]; r7000000 [label=""]; s7000000 [label=""]; t7000000 [label=""]; u7000000 [label=""]; v7000000 [label=""]; w7000000 [label=""]; x7000000 [label=""]; y7000000 [label=""]; z7000000 [label=""]; a8000000 [label=""]; b8000000 [label=""]; c8000000 [label=""]; d8000000 [label=""]; e8000000 [label=""]; f8000000 [label=""]; g8000000 [label=""]; h8000000 [label=""]; i8000000 [label=""]; j8000000 [label=""]; k8000000 [label=""]; l8000000 [label=""]; m8000000 [label=""]; n8000000 [label=""]; o8000000 [label=""]; p8000000 [label=""]; q8000000 [label=""]; r8000000 [label=""]; s8000000 [label=""]; t8000000 [label=""]; u8000000 [label=""]; v8000000 [label=""]; w8000000 [label=""]; x8000000 [label=""]; y8000000 [label=""]; z8000000 [label=""]; a9000000 [label=""]; b9000000 [label=""]; c9000000 [label=""]; d9000000 [label=""]; e9000000 [label=""]; f9000000 [label=""]; g9000000 [label=""]; h9000000 [label=""]; i9000000 [label=""]; j9000000 [label=""]; k9000000 [label=""]; l9000000 [label=""]; m9000000 [label=""]; n9000000 [label=""]; o9000000 [label=""]; p9000000 [label=""]; q9000000 [label=""]; r9000000 [label=""]; s9000000 [label=""]; t9000000 [label=""]; u9000000 [label=""]; v9000000 [label=""]; w9000000 [label=""]; x9000000 [label=""]; y9000000 [label=""]; z9000000 [label=""]; a0000000 [label=""]; b0000000 [label=""]; c0000000 [label=""]; d0000000 [label=""]; e0000000 [label=""]; f0000000 [label=""]; g0000000 [label=""]; h0000000 [label=""]; i0000000 [label=""]; j0000000 [label=""]; k0000000 [label=""]; l0000000 [label=""]; m0000000 [label=""]; n0000000 [label=""]; o0000000 [label=""]; p0000000 [label=""]; q0000000 [label=""]; r0000000 [label=""]; s0000000 [label=""]; t0000000 [label=""]; u0000000 [label=""]; v0000000 [label=""]; w0000000 [label=""]; x0000000 [label=""]; y0000000 [label=""]; z0000000 [label=""]; a10000000 [label=""]; b10000000 [label=""]; c10000000 [label=""]; d10000000 [label=""]; e10000000 [label=""]; f10000000 [label=""]; g10000000 [label=""]; h10000000 [label=""]; i10000000 [label=""]; j10000000 [label=""]; k10000000 [label=""]; l10000000 [label=""]; m10000000 [label=""]; n10000000 [label=""]; o10000000 [label=""]; p10000000 [label=""]; q10000000 [label=""]; r10000000 [label=""]; s10000000 [label=""]; t10000000 [label=""]; u10000000 [label=""]; v10000000 [label=""]; w10000000 [label=""]; x10000000 [label=""]; y10000000 [label=""]; z10000000 [label=""]; a20000000 [label=""]; b20000000 [label=""]; c20000000 [label=""]; d20000000 [label=""]; e20000000 [label=""]; f20000000 [label=""]; g20000000 [label=""]; h20000000 [label=""]; i20000000 [label=""]; j20000000 [label=""]; k20000000 [label=""]; l20000000 [label=""]; m20000000 [label=""]; n20000000 [label=""]; o20000000 [label=""]; p20000000 [label=""]; q20000000 [label=""]; r20000000 [label=""]; s20000000 [label=""]; t20000000 [label=""]; u20000000 [label=""]; v20000000 [label=""]; w20000000 [label=""]; x20000000 [label=""]; y20000000 [label=""]; z20000000 [label=""]; a30000000 [label=""]; b30000000 [label=""]; c30000000 [label=""]; d30000000 [label=""]; e30000000 [label=""]; f30000000 [label=""]; g30000000 [label=""]; h30000000 [label=""]; i30000000 [label=""]; j30000000 [label=""]; k30000000 [label=""]; l30000000 [label=""]; m30000000 [label=""]; n30000000 [label=""]; o30000000 [label=""]; p30000000 [label=""]; q30000000 [label=""]; r30000000 [label=""]; s30000000 [label=""]; t30000000 [label=""]; u30000000 [label=""]; v30000000 [label=""]; w30000000 [label=""]; x30000000 [label=""]; y30000000 [label=""]; z30000000 [label=""]; a40000000 [label=""]; b40000000 [label=""]; c40000000 [label=""]; d40000000 [label=""]; e40000000 [label=""]; f40000000 [label=""]; g40000000 [label=""]; h40000000 [label=""]; i40000000 [label=""]; j40000000 [label=""]; k40000000 [label=""]; l40000000 [label=""]; m40000000 [label=""]; n40000000 [label=""]; o40000000 [label=""]; p40000000 [label=""]; q40000000 [label=""]; r40000000 [label=""]; s40000000 [label=""]; t40000000 [label=""]; u40000000 [label=""]; v40000000 [label=""]; w40000000 [label=""]; x40000000 [label=""]; y40000000 [label=""]; z40000000 [label=""]; a50000000 [label=""]; b50000000 [label=""]; c50000000 [label=""]; d50000000 [label=""]; e50000000 [label=""]; f50000000 [label=""]; g50000000 [label=""]; h50000000 [label=""]; i50000000 [label=""]; j50000000 [label=""]; k50000000 [label=""]; l50000000 [label=""]; m50000000 [label=""]; n50000000 [label=""]; o50000000 [label=""]; p50000000 [label=""]; q50000000 [label=""]; r50000000 [label=""]; s50000000 [label=""]; t50000000 [label=""]; u50000000 [label=""]; v50000000 [label=""]; w50000000 [label=""]; x50000000 [label=""]; y50000000 [label=""]; z50000000 [label=""]; a60000000 [label=""]; b60000000 [label=""]; c60000000 [label=""]; d60000000 [label=""]; e60000000 [label=""]; f60000000 [label=""]; g60000000 [label=""]; h60000000 [label=""]; i60000000 [label=""]; j60000000 [label=""]; k60000000 [label=""]; l60000000 [label=""]; m60000000 [label=""]; n60000000 [label=""]; o60000000 [label=""]; p60000000 [label=""]; q60000000 [label=""]; r60000000 [label=""]; s60000000 [label=""]; t60000000 [label=""]; u60000000 [label=""]; v60000000 [label=""]; w60000000 [label=""]; x60000000 [label=""]; y60000000 [label=""]; z60000000 [label=""]; a70000000 [label=""]; b70000000 [label=""]; c70000000 [label=""]; d70000000 [label=""]; e70000000 [label=""]; f70000000 [label=""]; g70000000 [label=""]; h70000000 [label=""]; i70000000 [label=""]; j70000000 [label=""]; k70000000 [label=""]; l70000000 [label=""]; m70000000 [label=""]; n70000000 [label=""]; o70000000 [label=""]; p70000000 [label=""]; q70000000 [label=""]; r70000000 [label=""]; s70000000 [label=""]; t70000000 [label=""]; u70000000 [label=""]; v70000000 [label=""]; w70000000 [label=""]; x70000000 [label=""]; y70000000 [label=""]; z70000000 [label=""]; a80000000 [label=""]; b80000000 [label=""]; c80000000 [label=""]; d80000000 [label=""]; e80000000 [label=""]; f80000000 [label=""]; g80000000 [label=""]; h80000000 [label=""]; i80000000 [label=""]; j80000000 [label=""]; k80000000 [label=""]; l80000000 [label=""]; m80000000 [label=""]; n80000000 [label=""]; o80000000 [label=""]; p80000000 [label=""]; q80000000 [label=""]; r80000000 [label=""]; s80000000 [label=""]; t80000000 [label=""]; u80000000 [label=""]; v80000000 [label=""]; w80000000 [label=""]; x80000000 [label=""]; y80000000 [label=""]; z80000000 [label=""]; a90000000 [label=""]; b90000000 [label=""]; c90000000 [label=""]; d90000000 [label=""]; e90000000 [label=""]; f90000000 [label=""]; g90000000 [label=""]; h90000000 [label=""]; i90000000 [label=""]; j90000000 [label=""]; k90000000 [label=""]; l90000000 [label=""]; m90000000 [label=""]; n90000000 [label=""]; o90000000 [label=""]; p90000000 [label=""]; q90000000 [label=""]; r90000000 [label=""]; s90000000 [label=""]; t90000000 [label=""]; u90000000 [label=""]; v90000000 [label=""]; w90000000 [label=""]; x90000000 [label=""]; y90000000 [label=""]; z90000000 [label=""]; a00000000 [label=""]; b00000000 [label=""]; c00000000 [label=""]; d00000000 [label=""]; e00000000 [label=""]; f00000000 [label=""]; g00000000 [label=""]; h00000000 [label=""]; i00000000 [label=""]; j00000000 [label=""]; k00000000 [label=""]; l00000000 [label=""]; m00000000 [label=""]; n00000000 [label=""]; o00000000 [label=""]; p00000000 [label=""]; q00000000 [label=""]; r00000000 [label=""]; s00000000 [label=""]; t00000000 [label=""]; u00000000 [label=""]; v00000000 [label=""]; w00000000 [label=""]; x00000000 [label=""]; y00000000 [label=""]; z00000000 [label=""]; a100000000 [label=""]; b100000000 [label=""]; c100000000 [label=""]; d100000000 [label=""]; e100000000 [label=""]; f100000000 [label=""]; g100000000 [label=""]; h100000000 [label=""]; i100000000 [label=""]; j100000000 [label=""]; k100000000 [label=""]; l100000000 [label=""]; m100000000 [label=""]; n100000000 [label=""]; o100000000 [label=""]; p100000000 [label=""]; q100000000 [label=""]; r100000000 [label=""]; s100000000 [label=""]; t100000000 [label=""]; u100000000 [label=""]; v100000000 [label=""]; w100000000 [label=""]; x100000000 [label=""]; y100000000 [label=""]; z100000000 [label=""]; a200000000 [label=""]; b200000000 [label=""]; c200000000 [label=""]; d200000000 [label=""]; e200000000 [label=""]; f200000000 [label=""]; g200000000 [label=""]; h200000000 [label=""]; i200000000 [label=""]; j200000000 [label=""]; k200000000 [label=""]; l200000000 [label=""]; m200000000 [label=""]; n200000000 [label=""]; o200000000 [label=""]; p200000000 [label=""]; q200000000 [label=""]; r200000000 [label=""]; s200000000 [label=""]; t200000000 [label=""]; u200000000 [label=""]; v200000000 [label=""]; w200000000 [label=""]; x200000000 [label=""]; y200000000 [label=""]; z200000000 [label=""]; a300000000 [label=""]; b300000000 [label=""]; c300000000 [label=""]; d300000000 [label=""]; e300000000 [label=""]; f300000000 [label=""]; g300000000 [label=""]; h300000000 [label=""]; i300000000 [label=""]; j300000000 [label=""]; k300000000 [label=""]; l300000000 [label=""]; m300000000 [label=""]; n300000000 [label=""]; o300000000 [label=""]; p300000000 [label=""]; q300000000 [label=""]; r300000000 [label=""]; s300000000 [label=""]; t300000000 [label=""]; u300000000 [label=""]; v300000000 [label=""]; w300000000 [label=""]; x300000000 [label=""]; y300000000 [label=""]; z300000000 [label=""]; a400000000 [label=""]; b400000000 [label=""]; c400000000 [label=""]; d400000000 [label=""]; e400000000 [label=""]; f400000000 [label=""]; g400000000 [label=""]; h400000000 [label=""]; i400000000 [label=""]; j400000000 [label=""]; k400000000 [label=""]; l400000000 [label=""]; m400000000 [label=""]; n400000000 [label=""]; o400000000 [label=""]; p400000000 [label=""]; q400000000 [label=""]; r400000000 [label=""]; s400000000 [label=""]; t400000000 [label=""]; u400000000 [label=""]; v400000000 [label=""]; w400000000 [label=""]; x400000000 [label=""]; y400000000 [label=""]; z400000000 [label=""]; a500000000 [label=""]; b500000000 [label=""]; c500000000 [label=""]; d500000000 [label=""]; e500000000 [label=""]; f500000000 [label=""]; g500000000 [label=""]; h500000000 [label=""]; i500000000 [label=""]; j500000000 [label=""]; k500000000 [label=""]; l500000000 [label=""]; m500000000 [label=""]; n500000000 [label=""]; o500000000 [label=""]; p500000000 [label=""]; q500000000 [label=""]; r500000000 [label=""]; s500000000 [label=""]; t500000000 [label=""]; u500000000 [label=""]; v500000000 [label=""]; w500000000 [label=""]; x500000000 [label=""]; y500000000 [label=""]; z500000000 [label=""]; a600000000 [label=""]; b600000000 [label=""]; c600000000 [label=""]; d600000000 [label=""]; e600000000 [label=""]; f600000000 [label=""]; g600000000 [label=""]; h600000000 [label=""]; i600000000 [label=""]; j600000000 [label=""]; k600000000 [label=""]; l600000000 [label=""]; m600000000 [label=""]; n600000000 [label=""]; o600000000 [label=""]; p600000000 [label=""]; q600000000 [label=""]; r600000000 [label=""]; s600000000 [label=""]; t600000000 [label=""]; u600000000 [label=""]; v600000000 [label=""]; w600000000 [label=""]; x600000000 [label=""]; y600000000 [label=""]; z600000000 [label=""]; a700000000 [label=""]; b700000000 [label=""]; c700000000 [label=""]; d700000000 [label=""]; e700000000 [label=""]; f700000000 [label=""]; g700000000 [label=""]; h700000000 [label=""]; i700000000 [label=""]; j700000000 [label=""]; k700000000 [label=""]; l700000000 [label=""]; m700000000 [label=""]; n700000000 [label=""]; o700000000 [label=""]; p700000000 [label=""]; q700000000 [label=""]; r700000000 [label=""]; s700000000 [label=""]; t700000000 [label=""]; u700000000 [label=""]; v700000000 [label=""]; w700000000 [label=""]; x700000000 [label=""]; y700000000 [label=""]; z700000000 [label=""]; a800000000 [label=""]; b800000000 [label=""]; c800000000 [label=""]; d800000000 [label=""]; e800000000 [label=""]; f800000000 [label=""]; g800000000 [label=""]; h800000000 [label=""]; i800000000 [label=""]; j800000000 [label=""]; k800000000 [label=""]; l800000000 [label=""]; m800000000 [label=""]; n800000000 [label=""]; o800000000 [label=""]; p800000000 [label=""]; q800000000 [label=""]; r800000000 [label=""]; s800000000 [label=""]; t800000000 [label=""]; u800000000 [label=""]; v800000000 [label=""]; w800000000 [label=""]; x800000000 [label=""]; y800000000 [label=""]; z800000000 [label=""]; a900000000 [label=""]; b900000000 [label=""]; c900000000 [label=""]; d900000000 [label=""]; e900000000 [label=""]; f900000000 [label=""]; g900000000 [label=""]; h900000000 [label=""]; i900000000 [label=""]; j900000000 [label=""]; k900000000 [label=""]; l900000000 [label=""]; m900000000 [label=""]; n900000000 [label=""]; o900000000 [label=""]; p900000000 [label=""]; q900000000 [label=""]; r900000000 [label=""]; s900000000 [label=""]; t900000000 [label=""]; u900000000 [label=""]; v900000000 [label=""]; w900000000 [label=""]; x900000000 [label=""]; y900000000 [label=""]; z900000000 [label=""]; a000000000 [label=""]; b000000000 [label=""]; c000000000 [label=""]; d000000000 [label=""]; e000000000 [label=""]; f000000000 [label=""]; g000000000 [label=""]; h000000000 [label=""]; i000000000 [label=""]; j000000000 [label=""]; k000000000 [label=""]; l000000000 [label=""]; m000000000 [label=""]; n000000000 [label=""]; o000000000 [label=""]; p000000000 [label=""]; q000000000 [label=""]; r000000000 [label=""]; s000000000 [label=""]; t000000000 [label=""]; u000000000 [label=""]; v000000000 [label=""]; w000000000 [label=""]; x000000000 [label=""]; y000000000 [label=""]; z000000000 [label=""]; a1000000000 [label=""]; b1000000000 [label=""]; c1000000000 [label=""]; d1000000000 [label=""]; e1000000000 [label=""]; f1000000000 [label=""]; g1000000000 [label=""]; h1000000000 [label=""]; i1000000000 [label=""]; j1000000000 [label=""]; k1000000000 [label=""]; l1000000000 [label=""]; m1000000000 [label=""]; n1000000000 [label=""]; o1000000000 [label=""]; p1000000000 [label=""]; q1000000000 [label=""]; r1000000000 [label=""]; s1000000000 [label=""]; t1000000000 [label=""]; u1000000000 [label=""]; v1000000000 [label=""]; w1000000000 [label=""]; x1000000000 [label=""]; y1000000000 [label=""]; z1000000000 [label=""]; a2000000000 [label=""]; b2000000000 [label=""]; c2000000000 [label=""]; d2000000000 [label=""]; e2000000000 [label=""]; f2000000000 [label=""]; g2000000000 [label=""]; h2000000000 [label=""]; i2000000000 [label=""]; j2000000000 [label=""]; k2000000000 [label=""]; l2000000000 [label=""]; m2000000000 [label=""]; n2000000000 [label=""]; o2000000000 [label=""]; p2000000000 [label=""]; q2000000000 [label=""]; r2000000000 [label=""]; s2000000000 [label=""]; t2000000000 [label=""]; u2000000000 [label=""]; v2000000000 [label=""]; w2000000000 [label=""]; x2000000000 [label=""]; y2000000000 [label=""]; z2000000000 [label=""]; a3000000000 [label=""]; b3000000000 [label=""]; c3000000000 [label=""]; d3000000000 [label=""]; e3000000000 [label=""]; f3000000000 [label=""]; g3000000000 [label=""]; h3000000000 [label=""]; i3000000000 [label=""]; j3000000000 [label=""]; k3000000000 [label=""]; l3000000000 [label=""]; m3000000000 [label=""]; n3000000000 [label=""]; o3000000000 [label=""]; p3000000000 [label=""]; q3000000000 [label=""]; r3000000000 [label=""]; s3000000000 [label=""]; t3000000000 [label=""]; u3000000000 [label=""]; v3000000000 [label=""]; w3000000000 [label=""]; x3000000000 [label=""]; y3000000000 [label=""]; z3000000000 [label=""]; a4000000000 [label=""]; b4000000000 [label=""]; c4000000000 [label=""]; d4000000000 [label=""]; e4000000000 [label=""]; f4000000000 [label=""]; g4000000000 [label=""]; h4000000000 [label=""]; i4000000000 [label=""]; j4000000000 [label=""]; k4000000000 [label=""]; l4000000000 [label=""]; m4000000000 [label=""]; n4000000000 [label=""]; o4000000000 [label=""]; p4000000000 [label=""]; q4000000000 [label=""]; r4000000000 [label=""]; s4000000000 [label=""]; t4000000000 [label=""]; u4000000000 [label=""]; v4000000000 [label=""]; w4000000000 [label=""]; x4000000000 [label=""]; y4000000000 [label=""]; z4000000000 [label=""]; a5000000000 [label=""]; b5000000000 [label=""]; c5000000000 [label=""]; d5000000000 [label=""]; e5000000000 [label=""]; f5000000000 [label=""]; g5000000000 [label=""]; h5000000000 [label=""]; i5000000000 [label=""]; j5000000000 [label=""]; k5000000000 [label=""]; l5000000000 [label=""]; m5000000000 [label=""]; n5000000000 [label=""]; o5000000000 [label=""]; p5000000000 [label=""]; q5000000000 [label=""]; r5000000000 [label=""]; s5000000000 [label=""]; t5000000000 [label=""]; u5000000000 [label=""]; v5000000000 [label=""]; w5000000000 [label=""]; x5000000000 [label=""]; y5000000000 [label=""]; z5000000000 [label=""]; a6000000000 [label=""]; b6000000000 [label=""]; c6000000000 [label=""]; d6000000000 [label=""]; e6000000000 [label=""]; f6000000000 [label=""]; g6000000000 [label=""]; h6000000000 [label=""]; i6000000000 [label=""]; j6000000000 [label=""]; k6000000000 [label=""]; l6000000000 [label=""]; m6000000000 [label=""]; n6000000000 [label=""]; o6000000000 [label=""]; p6000000000 [label=""]; q6000000000 [label=""]; r6000000000 [label=""]; s6000000000 [label=""]; t6000000000 [label=""]; u6000000000 [label=""]; v6000000000 [label=""]; w6000000000 [label=""]; x6000000000 [label=""]; y6000000000 [label=""]; z6000000000 [label=""]; a7000000000 [label=""]; b7000000000 [label=""]; c7000000000 [label=""]; d7000000000 [label=""]; e7000000000 [label=""]; f7000000000 [label=""]; g7000000000 [label=""]; h7000000000 [label=""]; i7000000000 [label=""]; j7000000000 [label=""]; k7000000000 [label=""]; l7000000000 [label=""]; m7000000000 [label=""]; n7000000000 [label=""]; o7000000000 [label=""]; p7000000000 [label=""]; q7000000000 [label=""]; r7000000000 [label=""]; s7000000000 [label=""]; t7000000000 [label=""]; u7000000000 [label=""]; v7000000000 [label=""]; w7000000000 [label=""]; x7000000000 [label=""]; y7000000000 [label=""]; z7000000000 [label=""]; a8000000000 [label=""]; b8000000000 [label=""]; c8000000000 [label=""]; d8000000000 [label=""]; e8000000000 [label=""]; f8000000000 [label=""]; g8000000000 [label=""]; h8000000000 [label=""]; i8000000000 [label=""]; j8000000000 [label=""]; k8000000000 [label=""]; l8000000000 [label=""]; m8000000000 [label=""]; n8000000000 [label=""]; o8000000000 [label=""]; p8000000000 [label=""]; q8000000000 [label=""]; r8000000000 [label=""]; s8000000000 [label=""]; t8000000000 [label=""]; u8000000000 [label=""]; v8000000000 [label=""]; w8000000000 [label=""]; x8000000000 [label=""]; y8000000000 [label=""]; z8000000000 [label=""]; a9000000000 [label=""]; b9000000000 [label=""]; c9000000000 [label=""]; d9000000000 [label=""]; e9000000000 [label=""]; f9000000000 [label=""]; g9000000000 [label=""]; h9000000000 [label=""]; i9000000000 [label=""]; j9000000000 [label=""]; k9000000000 [label=""]; l9000000000 [label=""]; m9000000000 [label=""]; n9000000000 [label=""]; o9000000000 [label=""]; p9000000000 [label=""]; q9000000000 [label=""]; r9000000000 [label=""]; s9000000000 [label=""]; t9000000000 [label=""]; u9000000000 [label=""]; v9000000000 [label=""]; w9000000000 [label=""]; x9000000000 [label=""]; y9000000000 [label=""]; z9000000000 [label=""]; a0000000000 [label=""]; b0000000000 [label=""]; c0000000000 [label=""]; d0000000000 [label=""]; e0000000000 [label=""]; f0000000000 [label=""]; g0000000000 [label=""]; h0000000000 [label=""]; i0000000000 [label=""]; j0000000000 [label=""]; k0000000000 [label=""]; l0000000000 [label=""]; m0000000000 [label=""]; n0000000000 [label=""]; o0000000000 [label=""]; p0000000000 [label=""]; q0000000000 [label=""]; r0000000000 [label=""]; s0000000000 [label=""]; t0000000000 [label=""]; u0000000000 [label=""]; v0000000000 [label=""]; w0000000000 [label=""]; x0000000000 [label=""]; y0000000000 [label=""]; z0000000000 [label=""]; a10000000000 [label=""]; b10000000000 [label=""]; c10000000000 [label=""]; d10000000000 [label=""]; e10000000000 [label=""]; f10000000000 [label=""]; g10000000000 [label=""]; h10000000000 [label=""]; i10000000000 [label=""]; j10000000000 [label=""]; k10000000000 [label=""]; l10000000000 [label=""]; m10000000000 [label=""]; n10000000000 [label=""]; o10000000000 [label=""]; p10000000000 [label=""]; q10000000000 [label=""]; r10000000000 [label=""]; s10000000000 [label=""]; t10000000000 [label=""]; u10000000000 [label=""]; v10000000000 [label=""]; w10000000000 [label=""]; x10000000000 [label=""]; y10000000000 [label=""]; z10000000000 [label=""]; a20000000000 [label=""]; b20000000000 [label=""]; c20000000000 [label=""]; d20000000000 [label=""]; e20000000000 [label=""]; f20000000000 [label=""]; g20000000000 [label=""]; h20000000000 [label=""]; i20000000000 [label=""]; j20000000000 [label=""]; k20000000000 [label=""]; l20000000000 [label=""]; m20000000000 [label=""]; n20000000000 [label=""]; o20000000000 [label=""]; p20000000000 [label=""]; q20000000000 [label=""]; r20000000000 [label=""]; s20000000000 [label=""]; t20000000000 [label=""]; u20000000000 [label=""]; v20000000000 [label=""]; w20000000000 [label=""]; x20000000000 [label=""]; y20000000000 [label=""]; z20000000000 [label=""]; a30000000000 [label=""]; b30000000000 [label=""]; c30000000000 [label=""]; d30000000000 [label=""]; e30000000000 [label=""]; f30000000000 [label=""]; g30000000000 [label=""]; h30000000000 [label=""]; i30000000000 [label=""]; j30000000000 [label=""]; k30000000000 [label=""]; l30000000000 [label=""]; m30000000000 [label=""]; n30000000000 [label=""]; o30000000000 [label=""]; p30000000000 [label=""]; q30000000000 [label=""]; r30000000000 [label=""]; s30000000000 [label=""]; t30000000000 [label=""]; u30000000000 [label=""]; v30000000000 [label=""]; w30000000000 [label=""]; x30000000000 [label=""]; y30000000000 [label=""]; z30000000000 [label=""]; a40000000000 [label=""]; b40000000000 [label=""]; c40000000000 [label=""]; d40000000000 [label=""]; e40000000000 [label=""]; f40000000000 [label=""]; g40000000000 [label=""]; h40000000000 [label=""]; i40000000000 [label=""]; j40000000000 [label=""]; k40000000000 [label=""]; l40000000000 [label=""]; m40000000000 [label=""]; n40000000000 [label=""]; o40000000000 [label=""]; p40000000000 [label=""]; q40000000000 [label=""]; r40000000000 [label=""]; s40000000000 [label=""]; t40000000000 [label=""]; u40000000000 [label=""]; v40000000000 [label=""]; w40000000000 [label=""]; x40000000000 [label=""]; y40000000000 [label=""]; z40000000000 [label=""]; a50000000000 [label=""]; b50000000000 [label=""]; c50000000000 [label=""]; d50000000000 [label=""]; e50000000000 [label=""]; f50000000000 [label=""]; g50000000000 [label=""]; h50000000000 [label=""]; i50000000000 [label=""]; j50000000000 [label=""]; k50000000000 [label=""]; l50000000000 [label=""]; m50000000000 [label=""]; n50000000000 [label=""]; o50000000000 [label=""]; p50000000000 [label=""]; q50000000000 [label=""]; r50000000000 [label=""]; s50000000000 [label=""]; t50000000000 [label=""]; u50000000000 [label=""]; v50000000000 [label=""]; w50000000000 [label=""]; x50000000000 [label=""]; y50000000000 [label=""]; z50000000000 [label=""]; a60000000000 [label=""]; b60000000000 [label=""]; c60000000000 [label=""]; d60000000000 [label=""]; e60000000000 [label=""]; f60000000000 [label=""]; g60000000000 [label=""]; h60000000000 [label=""]; i60000000000 [label=""]; j60000000000 [label=""]; k60000000000 [label=""]; l60000000000 [label=""]; m60000000000 [label=""]; n60000000000 [label=""]; o60000000000 [label=""]; p60000000000 [label=""]; q60000000000 [label=""]; r60000000000 [label=""]; s60000000000 [label=""]; t60000000000 [label=""]; u60000000000 [label=""]; v60000000000 [label=""]; w60000000000 [label=""]; x60000000000 [label=""]; y60000000000 [label=""]; z60000000000 [label=""]; a70000000000 [label=""]; b70000000000 [label=""]; c70000000000 [label=""]; d70000000000 [label=""]; e70000000000 [label=""]; f70000000000 [label=""]; g70000000000 [label=""]; h70000000000 [label=""]; i70000000000 [label=""]; j70000000000 [label=""]; k70000000000 [label=""]; l70000000000 [label=""]; m70000000000 [label=""]; n70000000000 [label=""]; o70000000000 [label=""]; p70000000000 [label=""]; q70000000000 [label=""]; r70000000000 [label=""]; s70000000000 [label=""]; t70000000000 [label=""]; u70000000000 [label=""]; v70000000000 [label=""]; w70000000000 [label=""]; x70000000000 [label=""]; y70000000000 [label=""]; z70000000000 [label=""]; a80000000000 [label=""]; b80000000000 [label=""]; c80000000000 [label=""]; d80000000000 [label=""]; e80000000000 [label=""]; f80000000000 [label=""]; g80000000000 [label=""]; h80000000000 [label=""]; i80000000000 [label=""]; j80000000000 [label=""]; k80000000000 [label=""]; l80000000000 [label=""]; m80000000000 [label=""]; n80000000000 [label=""]; o80000000000 [label=""]; p80000000000 [label=""]; q80000000000 [label=""]; r80000000000 [label=""]; s80000000000 [label=""]; t80000000000 [label=""]; u80000000000 [label=""]; v80000000000 [label=""]; w80000000000 [label=""]; x80000000000 [label=""]; y80000000000 [label=""]; z80000000000 [label=""]; a90000000000 [label=""]; b90000000000 [label=""]; c90000000000 [label=""]; d90000000000 [label=""]; e90000000000 [label=""]; f90000000000 [label=""]; g90000000000 [label=""]; h90000000000 [label=""]; i90000000000 [label=""]; j90000000000 [label=""]; k90000000000 [label=""]; l90000000000 [label=""]; m90000000000 [label=""]; n90000000000 [label=""]; o90000000000 [label=""]; p90000000000 [label=""]; q90000000000 [label=""]; r90000000000 [label=""]; s90000000000 [label=""]; t90000000000 [label=""]; u90000000000 [label=""]; v90000000000 [label=""]; w90000000000 [label=""]; x90000000000 [label=""]; y90000000000 [label=""]; z90000000000 [label=""]; a00000000000 [label=""]; b00000000000 [label=""]; c00000000000 [label=""]; d00000000000 [label=""]; e00000000000 [label=""]; f00000000000 [label=""]; g00000000000 [label=""]; h00000000000 [label=""]; i00000000000 [label=""]; j00000000000 [label=""]; k00000000000 [label=""]; l00000000000 [label=""]; m00000000000 [label=""]; n00000000000 [label=""]; o00000000000 [label=""]; p00000000000 [label=""]; q00000000000 [label=""]; r00000000000 [label=""]; s00000000000 [label=""]; t00000000000 [label=""]; u00000000000 [label=""]; v00000000000 [label=""]; w00000000000 [label=""]; x00000000000 [label=""]; y00000000000 [label=""]; z00000000000 [label=""]; a100000000000 [label=""]; b100000000000 [label=""]; c100000000000 [label=""]; d100000000000 [label=""]; e100000000000 [label=""]; f100000000000 [label=""]; g100000000000 [label=""]; h100000000000 [label=""]; i100000000000 [label=""]; j100000000000 [label=""]; k100000000000 [label=""]; l100000000000 [label=""]; m100000000000 [label=""]; n100000000000 [label=""]; o100000000000 [label=""]; p100000000000 [label=""]; q100000000000 [label=""]; r100000000000 [label=""]; s100000000000 [label=""]; t100000000000 [label=""]; u100000000000 [label=""]; v100000000000 [label=""]; w100000000000 [label=""]; x100000000000 [label=""]; y100000000000 [label=""]; z100000000000 [label=""]; a200000000000 [label=""]; b200000000000 [label=""]; c200000000000 [label=""]; d200000000000 [label=""]; e200000000000 [label=""]; f200000000000 [label=""]; g200000000000 [label=""]; h200000000000 [label=""]; i200000000000 [label=""]; j200000000000 [label=""]; k200000000000 [label=""]; l200000000000 [label=""]; m200000000000 [label=""]; n200000000000 [label=""]; o200000000000 [label=""]; p200000000000 [label=""]; q200000000000 [label=""]; r200000000000 [label=""]; s200000000000 [label=""]; t200000000000 [label=""]; u200000000000 [label=""]; v200000000000 [label=""]; w200000000000 [label=""]; x200000000000 [label=""]; y200000000000 [label=""]; z200000000000 [label=""]; a300000000000 [label=""]; b300000000000 [label=""]; c300000000000 [label=""]; d300000000000 [label=""]; e300000000000 [label=""]; f300000000000 [label=""]; g300000000000 [label=""]; h300000000000 [label=""]; i300000000000 [label=""]; j300000000000 [label=""]; k300000000000 [label=""]; l300000000000 [label=""]; m300000000000 [label=""]; n300000000000 [label=""]; o300000000000 [label=""]; p300000000000 [label=""]; q300000000000 [label=""]; r300000000000 [label=""]; s300000000000 [label=""]; t300000000000 [label=""]; u300000000000 [label=""]; v300000000000 [label=""]; w300000000000 [label=""]; x300000000000 [label=""]; y300000000000 [label=""]; z300000000000 [label=""]; a400000000000 [label=""]; b400000000000 [label=""]; c400000000000 [label=""]; d400000000000 [label=""]; e400000000000 [label=""];
1H-Imidazo[4,5-C]pyridine-2(3H)-thione molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazopyridine scaffold, which mimics natural purines, this molecule serves as a versatile building block for novel therapeutic agents. This document elucidates its core structure, explores the critical concept of thione-thiol tautomerism, and details the spectroscopic and analytical methodologies required for its definitive characterization. By integrating foundational principles with experimental insights, this guide offers a robust framework for understanding the structure-activity relationships that underpin its pharmacological potential.
Introduction: The Imidazopyridine Scaffold
The imidazopyridine ring system, an isomeric fusion of imidazole and pyridine rings, represents a privileged scaffold in drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[1] Imidazopyridines are classified into several isomeric forms, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, each with distinct electronic and steric properties that influence their biological activity.[1]
1H-Imidazo[4,5-C]pyridine-2(3H)-thione (hereafter referred to as ICPT) belongs to this class and is distinguished by a thione functional group. This feature not only modulates the molecule's physicochemical properties but also presents a reactive handle for synthetic diversification, making it a valuable precursor for developing novel compounds with potential applications as antiviral, anti-inflammatory, and immunomodulatory agents.[2]
Nomenclature and Core Physicochemical Properties
Accurate identification is paramount for any scientific investigation. The fundamental identifiers and properties for ICPT are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,3-dihydroimidazo[4,5-c]pyridine-2-thione | [3] |
| CAS Number | 7239-81-8 | [3] |
| Molecular Formula | C₆H₅N₃S | [2][3][4] |
| Molecular Weight | 151.19 g/mol | [2][3] |
| Appearance | Generally a crystalline powder |
Elucidation of the Core Molecular Structure
The molecular architecture of ICPT is defined by the fusion of a pyridine ring and an imidazole ring, with a sulfur atom exocyclically double-bonded to the C2 position of the imidazole moiety.
Caption: Molecular structure of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Thione-Thiol Tautomerism: A Critical Duality
A pivotal feature of ICPT is its existence in tautomeric forms. The molecule can undergo proton transfer to exist in equilibrium between the thione (lactam) form and the thiol (lactim) form. While both forms may coexist in solution, experimental and computational studies on related heterocyclic thiones suggest that the thione form is generally the more stable and predominant tautomer in both solution and the solid state.[5] This equilibrium is crucial as the two forms have different hydrogen bonding capabilities and reactivity profiles, which can dictate their interaction with biological targets.
Caption: Thione-thiol tautomeric equilibrium of the ICPT molecule.
Spectroscopic and Analytical Characterization
The definitive confirmation of ICPT's molecular structure relies on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on the structures of related imidazo[4,5-c]pyridine derivatives, the following spectral features are predicted for the predominant thione tautomer.[6]
-
¹H NMR:
-
N-H Protons: Two broad signals are expected in the downfield region (typically >10 ppm), corresponding to the two N-H protons of the imidazole ring. Their broadness is due to quadrupole broadening and chemical exchange.
-
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will depend on the electronic environment dictated by the fused imidazole-thione system.
-
-
¹³C NMR:
-
Thione Carbon (C=S): The most downfield signal is anticipated for the C2 carbon of the thione group, typically appearing in the range of 160-180 ppm due to the deshielding effect of the sulfur atom.
-
Aromatic Carbons: Carbons of the fused pyridine and imidazole rings will resonate in the 110-150 ppm range.
-
-
Sample Preparation: Dissolve ~5-10 mg of ICPT in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar heterocyclic compounds and to slow the exchange of N-H protons, allowing for their observation.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer at 25 °C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of N-H stretching vibrations in the imidazole ring.
-
C=S Stretching: The thione group should exhibit a characteristic stretching vibration. While variable, it often appears in the 1100-1250 cm⁻¹ region. Its precise location can be influenced by hydrogen bonding.
-
C=N and C=C Stretching: Absorptions corresponding to the stretching vibrations of the aromatic ring system will be observed in the 1450-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (151.19). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₅N₃S) with high accuracy (calculated exact mass: 151.0204).[3]
-
Fragmentation: Common fragmentation pathways may involve the loss of sulfur or cleavage of the imidazole ring.
Crystallographic Analysis: The Definitive Structure
While spectroscopic methods provide robust evidence, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions.
For ICPT, a crystallographic study would definitively:
-
Confirm the Tautomeric Form: It would show whether the molecule exists in the thione or thiol form in the crystal lattice.
-
Elucidate Intermolecular Interactions: It would reveal the hydrogen bonding network. In the thione form, the N-H groups would act as hydrogen bond donors, and the thione sulfur and pyridine nitrogen would act as acceptors, leading to the formation of extended supramolecular structures.
-
Quantify Molecular Geometry: Precise bond lengths, such as the C=S double bond and the bonds within the fused aromatic system, would be determined, confirming the planarity of the heterocyclic core.
Synthesis and Biological Relevance
Understanding the synthesis of ICPT provides context for its availability and potential for derivatization.
Synthetic Pathway Overview
A common and effective method for synthesizing the imidazo[4,5-c]pyridine core involves the cyclization of a diaminopyridine precursor.[1] For ICPT, this typically involves the reaction of 3,4-diaminopyridine with a thiocarbonyl source.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 3. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. jocpr.com [jocpr.com]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione for Drug Development Professionals
Introduction: The Critical Role of Solubility in Developing Imidazopyridine-Based Therapeutics
1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its derivatives represent a class of heterocyclic compounds of significant interest in pharmaceutical research, with demonstrated potential as antiviral and anti-inflammatory agents.[1] The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is heavily influenced by its solubility. Poor aqueous solubility can lead to low absorption, insufficient drug concentration at the target site, and ultimately, clinical failure. Therefore, a comprehensive understanding and precise measurement of the solubility of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in various solvent systems is not merely a preliminary step but a cornerstone of successful formulation and drug development.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is dictated by its intrinsic physicochemical properties. Understanding these characteristics allows for a rational prediction of its behavior in different solvent environments.
Molecular Structure and Key Properties:
-
Chemical Name: 1,3-dihydroimidazo[4,5-c]pyridine-2-thione[2]
-
CAS Number: 7239-81-8[2]
-
Molecular Formula: C₆H₅N₃S[2]
-
Molecular Weight: 151.19 g/mol [2]
-
Appearance: Typically a crystalline powder.[3]
| Property | Predicted Value | Source | Significance for Solubility |
| XLogP3 | 0.1 | [PubChem][2] | Indicates a relatively balanced lipophilicity and hydrophilicity. A low LogP value suggests that while not highly water-soluble, it is also not extremely lipophilic, hinting at potential solubility in polar organic solvents. |
| Hydrogen Bond Donors | 2 | [PubChem][2] | The presence of N-H groups allows the molecule to donate hydrogen bonds, which is favorable for interaction with protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 2 | [PubChem][2] | The nitrogen atoms in the pyridine and imidazole rings, along with the thione group, can accept hydrogen bonds, facilitating dissolution in polar, hydrogen-bond-donating solvents. |
| pKa | Not available | - | The ionization state, governed by pKa, is critical for aqueous solubility. The basic nitrogen atoms of the pyridine and imidazole rings will be protonated at low pH, likely increasing solubility in acidic aqueous media. The thione group may exhibit weak acidity. |
Theoretical Solubility Profile: The "Like Dissolves Like" Principle
The fundamental principle of "like dissolves like" provides a framework for predicting solubility.[4]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule possesses both hydrogen bond donor (N-H) and acceptor (N, S) sites. This suggests it should exhibit some degree of solubility in these solvents through hydrogen bonding and dipole-dipole interactions. However, the fused aromatic ring system contributes a hydrophobic character that will limit extensive aqueous solubility.[3] For related 3H-imidazo[4,5-c]pyridine compounds, solubility is noted to be limited in water but enhanced in polar organic solvents.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules through dipole-dipole interactions. Given the compound's polarity, it is predicted to have favorable solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are common choices for stock solutions in biological screening.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The compound's significant polarity and hydrogen bonding capability make it unlikely to be soluble in nonpolar solvents. The energy required to break the intermolecular forces in the crystalline solid would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[5][6] This method involves generating a saturated solution in equilibrium with an excess of the solid drug, followed by quantification of the dissolved solute. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Diagram of the Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Step-by-Step Methodology
1. Materials and Equipment:
-
1H-Imidazo[4,5-C]pyridine-2(3H)-thione (solid, high purity)
-
Selected solvents (e.g., Water, pH 7.4 PBS, Methanol, Ethanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.45 µm PTFE syringe filters
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
2. Protocol:
-
Step 1: Sample Preparation:
-
Add an excess amount of solid 1H-Imidazo[4,5-C]pyridine-2(3H)-thione to a glass vial. An excess is critical to ensure that the solution reaches saturation and is in equilibrium with the solid phase. A good starting point is 5-10 mg of compound per 1 mL of solvent.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
-
Step 2: Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitate for 24 to 48 hours. This extended time is necessary to ensure the system reaches a true thermodynamic equilibrium.[6]
-
After agitation, allow the vials to stand at the same constant temperature for at least 2 hours to allow for the sedimentation of undissolved solid.
-
-
Step 3: Phase Separation:
-
To ensure complete removal of undissolved solids, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes). This step pellets the majority of the excess solid.
-
Carefully withdraw a portion of the supernatant and filter it through a chemically inert 0.45 µm PTFE syringe filter.[4] Causality: This filtration step is crucial. Using a filter that does not absorb the solute (like PTFE) prevents underestimation of the solubility. This ensures only the dissolved compound is analyzed.
-
-
Step 4: Quantification by HPLC:
-
Prepare a series of standard solutions of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione of known concentrations in the HPLC mobile phase.
-
Generate a calibration curve by injecting the standards and plotting the peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99 for accuracy.
-
Accurately dilute a known volume of the clear filtrate from Step 3 with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Step 5: Data Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Interpreting the Data: From Numbers to Actionable Insights
The quantitative data generated from this protocol provides the foundation for critical drug development decisions.
Data Presentation
All quantitative solubility data should be summarized in a structured table for clear comparison across different solvent conditions.
Table 1: Hypothetical Solubility Data for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | <0.1 | <0.00066 |
| pH 7.4 PBS | <0.1 | <0.00066 | |
| Methanol | ~5.0 | ~0.033 | |
| Ethanol | ~2.5 | ~0.016 | |
| Polar Aprotic | DMSO | >50 | >0.33 |
| Acetonitrile | ~1.0 | ~0.0066 | |
| Nonpolar | Toluene | <0.01 | <0.000066 |
| Hexane | <0.01 | <0.000066 | |
| (Note: These values are illustrative and must be determined experimentally.) |
Logical Relationships and Practical Implications
The relationship between the compound's properties and its measured solubility informs subsequent development strategies.
Caption: Relationship between molecular properties and solubility outcomes.
-
Low Aqueous Solubility: If aqueous solubility is confirmed to be low (<0.1 mg/mL), this is a flag for potential bioavailability issues. Strategies such as salt formation (to exploit the basic nitrogens), co-solvent systems, or advanced formulation techniques like amorphous solid dispersions may be required.
-
High DMSO Solubility: High solubility in DMSO is advantageous for in vitro screening, allowing for the preparation of concentrated stock solutions. However, researchers must be cautious of DMSO artifacts in cellular assays and ensure final concentrations are non-toxic.
-
pH-Dependent Solubility: The next logical experimental step is to measure solubility in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2 to 6.8), as recommended by ICH guidelines.[1] This data is crucial for predicting how the drug will dissolve in different parts of the gastrointestinal tract.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is not widely available, data from the closely related isomer, 1H-Imidazo[4,5-b]pyridine-2-thiol (CAS 29448-81-5), provides a strong basis for handling procedures.[7]
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth with water. Consult a physician.
-
-
Storage: Store in a cool, dry, and dark environment, sealed to prevent degradation.
Conclusion
A thorough characterization of the solubility of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a non-negotiable, data-driven step in its journey from a promising lead compound to a viable therapeutic candidate. While published quantitative data is sparse, this guide provides the theoretical framework and a robust, validated experimental protocol for researchers to generate the high-quality solubility data required for informed decision-making. By understanding the interplay of physicochemical properties and applying rigorous experimental techniques, drug development professionals can effectively navigate the challenges of formulation, anticipate bioavailability, and ultimately accelerate the development of new imidazopyridine-based medicines.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
O'Dwyer, P. J., et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
PubChem. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Imidazo[4,5-b]pyridine-2-thiol. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione - Computed Properties. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Solubility of Things. 3H-Imidazo[4,5-c]pyridine. [Link]
Sources
- 1. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]
- 2. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the core chemical principles, offering a detailed, step-by-step protocol for its synthesis. Furthermore, it presents a thorough characterization of the target molecule, supported by spectroscopic data, to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged scaffold in drug discovery due to its structural analogy to purine nucleobases. This resemblance allows molecules containing this framework to interact with a wide range of biological targets, including enzymes and receptors, often exhibiting potent and selective activities. Derivatives of the imidazo[4,5-c]pyridine system have been reported to possess diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities.
The introduction of a thione group at the 2-position of the imidazo[4,5-c]pyridine ring system to form 1H-Imidazo[4,5-c]pyridine-2(3H)-thione (also known as 2-mercapto-1H-imidazo[4,5-c]pyridine) provides a versatile handle for further chemical modifications. The sulfur atom can act as a nucleophile or be a site for derivatization, enabling the synthesis of a wide array of analogues with potentially enhanced biological activities. This makes the efficient and reliable synthesis of this key intermediate a critical step in the exploration of new therapeutic agents based on the imidazo[4,5-c]pyridine scaffold.
Core Synthesis Pathway: Cyclization of 3,4-Diaminopyridine
The most direct and widely employed method for the synthesis of the 1H-imidazo[4,5-c]pyridine ring system is the cyclization of a vicinal diaminopyridine. For the target molecule, 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, the key starting material is 3,4-diaminopyridine . This precursor contains the necessary adjacent amino groups on the pyridine ring, which can react with a one-carbon electrophile to form the fused imidazole ring.
Choice of the Thiocarbonyl Source: Carbon Disulfide
To introduce the thione functionality at the 2-position, a suitable thiocarbonyl source is required. Carbon disulfide (CS₂) is an excellent and commonly used reagent for this purpose. Its electrophilic carbon atom is readily attacked by the nucleophilic amino groups of 3,4-diaminopyridine.
The reaction proceeds through a plausible mechanism involving the initial formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization with the elimination of hydrogen sulfide. This one-pot reaction is efficient and generally leads to good yields of the desired product.
Experimental Protocol: Synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
This section provides a detailed, step-by-step methodology for the synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione from 3,4-diaminopyridine and carbon disulfide.[1]
Materials:
-
3,4-Diaminopyridine
-
Carbon Disulfide (CS₂)
-
Ethanol (absolute)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-diaminopyridine (0.23 mol) and 750 mL of ethanol.
-
To this mixture, add carbon disulfide (0.83 mol).
-
Heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for a period of 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven to obtain 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
Structural Characterization
The identity and purity of the synthesized 1H-Imidazo[4,5-c]pyridine-2(3H)-thione must be confirmed through various spectroscopic techniques. Below is a summary of the expected analytical data.
Table 1: Spectroscopic Data for 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the N-H protons of the imidazole and thione groups. The chemical shifts and coupling constants will be characteristic of the fused ring system. |
| ¹³C NMR | Resonances for all six carbon atoms in the molecule, including the characteristic C=S carbon of the thione group, which is expected to appear significantly downfield. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1650-1550 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (151.19 g/mol ). |
Diagram of the Chemical Structure and Key Functional Groups:
Caption: Chemical structure and key functional groups of the target molecule.
Alternative Synthetic Strategies
While the reaction of 3,4-diaminopyridine with carbon disulfide is the most straightforward approach, other reagents can also be employed to construct the 2-thione-substituted imidazo[4,5-c]pyridine core. These alternative methods may offer advantages in specific situations, such as improved yields, milder reaction conditions, or compatibility with a broader range of substrates.
5.1. Thiophosgene:
Thiophosgene (CSCl₂) is a highly reactive thiocarbonylating agent that can also be used for this transformation. The reaction with 3,4-diaminopyridine would proceed rapidly, likely at lower temperatures than the carbon disulfide method. However, thiophosgene is highly toxic and requires careful handling.
5.2. Potassium Ethyl Xanthate:
Potassium ethyl xanthate can serve as a less hazardous alternative to carbon disulfide. In this case, the reaction with 3,4-diaminopyridine would likely proceed via in situ generation of a thiocarbonylating species. This method may require optimization of reaction conditions to achieve high yields.
Conclusion
This technical guide has outlined the primary and alternative synthetic pathways for the preparation of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, a key building block in the development of novel pharmaceuticals. The detailed experimental protocol for the reaction of 3,4-diaminopyridine with carbon disulfide provides a reliable and reproducible method for obtaining this valuable intermediate. The provided structural characterization data serves as a benchmark for verifying the successful synthesis of the target molecule. The exploration of this and other related scaffolds holds significant promise for the discovery of new and effective therapeutic agents.
References
-
PrepChem. Synthesis of 2-Mercapto-1H-imidazo[4,5-c]pyridine. [Link]
Sources
starting materials for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione synthesis
An In-Depth Technical Guide to the Synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione: Core Starting Materials and Cyclization Strategies
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a class of heterocyclic compounds of paramount importance in medicinal chemistry.[1] Its structural analogy to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including enzymes and receptors.[2][3] This has led to the development of imidazopyridine-based drugs with diverse therapeutic applications, such as anti-inflammatory, anticancer, and antiviral agents.[1][4]
This guide focuses specifically on the synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione . The incorporation of the thione (C=S) group at the 2-position introduces unique chemical properties and potential for further functionalization, making it a valuable building block in drug discovery programs.[5] Understanding the fundamental starting materials and the chemical logic behind the synthetic routes is critical for researchers aiming to produce this scaffold and its derivatives efficiently and safely.
Core Synthetic Design: A Retrosynthetic Approach
The most logical and widely adopted strategy for constructing the 1H-Imidazo[4,5-c]pyridine-2(3H)-thione core involves the formation of the imidazole ring onto a pre-existing pyridine framework. Retrosynthetic analysis reveals two key components:
-
The Pyridine Backbone : The essential precursor is an ortho-diamino-substituted pyridine, specifically 3,4-diaminopyridine . This molecule provides the necessary nitrogen nucleophiles positioned for a 1,5-cyclization reaction.[6][7]
-
The C1-Thione Source : A one-carbon electrophile capable of reacting with both amino groups and incorporating a sulfur atom is required. The most common and effective reagents for this transformation are carbon disulfide (CS₂) , thiophosgene (CSCl₂) , and thiourea (H₂NCSNH₂) or its equivalents .[8]
This guide is therefore structured in two primary parts: first, an examination of the synthesis of the crucial 3,4-diaminopyridine starting material, and second, a detailed analysis of the various cyclization strategies to yield the target thione.
PART 1: Synthesis of the Key Precursor, 3,4-Diaminopyridine
The availability and purity of 3,4-diaminopyridine are foundational to the success of the overall synthesis. While commercially available, understanding its preparation is vital for cost-effective scale-up and for synthesizing substituted analogs. The most prevalent synthetic strategies begin with readily available pyridine derivatives.
Synthetic Pathways to 3,4-Diaminopyridine
The common theme across these methods is the introduction of two nitrogen functionalities at the C3 and C4 positions, typically involving a nitration step followed by reduction.
-
Route A: Catalytic Hydrogenation of 4-Amino-3-nitropyridine: This is arguably the most direct and common laboratory-scale synthesis. It starts with the nitration of 4-aminopyridine, followed by the selective reduction of the nitro group. The high efficiency and clean nature of catalytic hydrogenation make this a preferred method.[9]
-
Route B: Multi-step Synthesis from 4-Methoxypyridine: A patented route that offers an alternative for larger-scale production involves the nitration of 4-methoxypyridine, followed by reaction with ammonia to displace the methoxy group, and finally, catalytic hydrogenation. This method can improve overall yield and purity compared to other routes.[10]
-
Route C: Amination of Chloropyridines: Another approach involves the displacement of chlorine atoms from dichloropyridines with ammonia or amines. However, these reactions often require harsh conditions (high temperature and pressure) and may suffer from low yields, making them less common for this specific isomer.[11]
Data Presentation: Comparison of Synthetic Routes to 3,4-Diaminopyridine
| Route | Primary Starting Material | Key Intermediates | Core Transformation | Typical Yield | Advantages/Disadvantages |
| A | 4-Aminopyridine | 4-Amino-3-nitropyridine | Nitration, Catalytic Hydrogenation | Good to Excellent | Direct, high-yielding reduction. |
| B | 4-Methoxypyridine | 4-Methoxy-3-nitropyridine, 4-Amino-3-nitropyridine | Nitration, Amination, Hydrogenation | High (Patented) | Three steps, but potentially higher overall yield and purity.[10] |
| C | Dichloropyridines | Chloro-aminopyridines | Nucleophilic Aromatic Substitution | Variable/Often Low | Harsh conditions, potential for isomer mixtures.[11] |
Experimental Protocol: Synthesis of 3,4-Diaminopyridine via Hydrogenation
This protocol details the reduction of commercially available 3-nitro-4-aminopyridine, a key step in the most common synthetic route.
Reaction: Reduction of a nitro group to an amine using a palladium-on-carbon catalyst and hydrogen gas.
Step-by-Step Methodology:
-
Reactor Setup: To a hydrogenation vessel, add 3-nitro-4-aminopyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent mixture, such as methanol and tetrahydrofuran (THF) (1:1 v/v), to dissolve the starting material completely.[9]
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 0.1 eq by weight). The catalyst should be handled with care as it can be pyrophoric.
-
Inerting: Seal the vessel and purge the atmosphere with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel, typically to a pressure of 1 atmosphere (or as specified by the equipment).[9]
-
Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 10-25°C) for 24 hours or until hydrogen uptake ceases. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol/THF) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-diaminopyridine, which can be used directly or purified further by recrystallization.[9]
Visualization: Synthetic Pathway to 3,4-Diaminopyridine
Caption: A common synthetic route to 3,4-diaminopyridine.
PART 2: Cyclization Strategies for 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
With pure 3,4-diaminopyridine in hand, the final and defining step is the cyclization reaction to form the fused imidazole ring with the desired thione functionality. The choice of the C1-thione source is a critical experimental decision that impacts reaction conditions, safety protocols, and overall efficiency.
Method 1: Reaction with Carbon Disulfide (CS₂)
This is a classic and reliable method for the synthesis of heterocyclic thiones from ortho-diamines.
-
Expertise & Causality: The reaction mechanism involves the nucleophilic attack of the amino groups onto the highly electrophilic carbon atom of CS₂.[12] This forms an intermediate dithiocarbamic acid, which readily undergoes intramolecular cyclization via elimination of hydrogen sulfide (H₂S) to yield the thermodynamically stable fused ring system.[13] The choice of solvent is crucial; pyridine is often used as it can act as both the solvent and a base to facilitate the reaction. Alternatively, an alcoholic solvent with a base like potassium hydroxide can be used.[14] Heat is required to drive the cyclization and elimination of H₂S.
-
Trustworthiness: This protocol is self-validating. The reaction produces H₂S gas, which has a characteristic rotten-egg smell, providing a qualitative indicator of reaction progress. Proper ventilation in a fume hood is mandatory due to the toxicity and odor of both CS₂ and H₂S.
Experimental Protocol: Cyclization with Carbon Disulfide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as pyridine or ethanol.
-
Reagent Addition: Add carbon disulfide (CS₂, typically 1.1-1.5 eq) to the solution. If using a non-basic solvent like ethanol, add a base such as potassium hydroxide (KOH, 1.1 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. If an ethanolic KOH solution was used, the product may precipitate upon cooling or upon acidification with acetic acid.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum. Recrystallization can be performed if higher purity is required.
Method 2: Reaction with Thiophosgene (CSCl₂)
Thiophosgene is a highly reactive C1 electrophile that offers a rapid route to the target compound.
-
Expertise & Causality: Thiophosgene (CSCl₂) is the thio-analog of phosgene and possesses two reactive C-Cl bonds, making its carbon center extremely electrophilic.[15][16] The reaction with 3,4-diaminopyridine is typically very fast, even at low temperatures. It proceeds through the formation of an intermediate thiourea which rapidly cyclizes, eliminating two equivalents of hydrogen chloride (HCl).[17]
-
Trustworthiness: The use of thiophosgene demands the highest level of experimental rigor and safety awareness. It is a highly toxic, corrosive, and lachrymatory liquid that reacts with water.[18] The protocol's validity rests on strict adherence to safety procedures. The reaction must be performed in a well-ventilated fume hood, under anhydrous conditions, and with a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated in situ. Failure to trap the HCl can lead to the formation of hydrochloride salts of the starting material, inhibiting the reaction.
Experimental Protocol: Cyclization with Thiophosgene
-
Inert Setup: Assemble a dry, three-necked flask under an inert atmosphere (N₂ or Ar) equipped with a dropping funnel and a magnetic stirrer.
-
Reagent Solution: Dissolve 3,4-diaminopyridine (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in an anhydrous solvent (e.g., THF, chloroform) in the flask.
-
Cooling: Cool the solution in an ice bath (0°C).
-
Thiophosgene Addition: Dissolve thiophosgene (CSCl₂, 1.0-1.1 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the thiophosgene solution dropwise to the cooled diamine solution over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, the triethylamine hydrochloride salt will have precipitated. Filter off the salt and wash it with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by washing with water and/or recrystallization.
Method 3: Reaction with Thiourea (H₂NCSNH₂)
This method provides a less hazardous alternative to thiophosgene, although it often requires more forcing conditions.
-
Expertise & Causality: This reaction typically proceeds as a fusion (neat melt) or in a high-boiling solvent. The mechanism involves the displacement of ammonia from thiourea by the nucleophilic attack of the diaminopyridine.[19] An intermediate guanidinyl-like species is formed, which then cyclizes with the elimination of a second molecule of ammonia. The high temperatures are necessary to overcome the activation energy for these displacement and cyclization steps.
-
Trustworthiness: While safer from a reagent perspective, the high-temperature conditions require careful control to prevent thermal decomposition of the starting materials or products. The evolution of ammonia gas is a key indicator that the reaction is proceeding.
Experimental Protocol: Cyclization with Thiourea
-
Mixture Preparation: Thoroughly mix 3,4-diaminopyridine (1.0 eq) and thiourea (1.1-1.5 eq) in a flask suitable for high-temperature reactions.
-
Heating: Heat the mixture in an oil bath to a temperature above the melting points of the reactants (typically 180-220°C).
-
Reaction: Maintain the molten mixture at this temperature for 1-2 hours. The mixture will solidify as the product forms. Ammonia gas will be evolved during the reaction.
-
Cooling & Isolation: Allow the flask to cool to room temperature. The solid reaction mass is then treated with a basic solution (e.g., aqueous NaOH) to dissolve the product.
-
Precipitation: Filter the basic solution to remove any insoluble impurities. Acidify the filtrate with an acid (e.g., acetic acid) to precipitate the 1H-Imidazo[4,5-c]pyridine-2(3H)-thione product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry.
Visualization: Cyclization Pathways
Caption: Key reagents for the cyclization of 3,4-diaminopyridine.
Data Presentation: Comparison of Cyclization Methods
| Method | C1-Thione Reagent | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| 1 | Carbon Disulfide (CS₂) | Reflux, 4-12 h | Good | Readily available reagent, reliable method. | Flammable reagent, evolution of toxic/odorous H₂S gas.[13] |
| 2 | Thiophosgene (CSCl₂) | 0°C to RT, 1-4 h | High to Excellent | Fast reaction, mild temperatures, high yields. | Highly toxic, lachrymatory, and moisture-sensitive reagent.[18] |
| 3 | Thiourea (H₂NCSNH₂) | 180-220°C (Fusion), 1-2 h | Moderate to Good | Inexpensive, non-volatile, and safer reagent. | Harsh conditions (high temp), potential for thermal degradation. |
Conclusion and Outlook
The synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione is a well-established process hinging on two key stages: the formation of the 3,4-diaminopyridine precursor and its subsequent cyclization. The most reliable route to the precursor involves the catalytic hydrogenation of 4-amino-3-nitropyridine. For the critical cyclization step, researchers can choose between three primary C1-thione sources. The reaction with carbon disulfide is a robust and classic method, the use of thiophosgene offers a rapid and high-yielding but hazardous alternative, and thiourea presents a safer, albeit more forceful, option.
The choice of method depends on the available facilities, scale, safety considerations, and desired efficiency. As the imidazopyridine scaffold continues to be a focal point of drug discovery, particularly in the development of novel kinase inhibitors and antimycobacterial agents, a thorough understanding of these foundational synthetic methods is indispensable for the medicinal chemist.[20]
References
-
Thiophosgene: - An overview . (2020). Pahwa Group. [Link]
-
Sharma, S. (1982). The Chemistry of Thiophosgene. Sulfur Reports, 5(1), 1-65. [Link]
-
Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-200. [Link]
-
Antonenko, T. S., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. [Link]
- Synthetic method of 3, 4-diaminopyridine. (2022).
-
Thiophosgene - React with Water to Develop Carbon Disulfide . (2023). Palvi FZE. [Link]
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, (11), 803-820. [Link]
-
Clark, J., & Hitiris, M. (1984). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2005-2009. [Link]
-
Yapar, G., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]
- Process for the synthesis of diaminopyridine and related compounds. (2009).
-
Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51. [Link]
-
S-Alkylation of 2-thioxo-1H,3H-imidazo[4,5-b]pyridine 2 with α-halogenoketones. ResearchGate. [Link]
-
Patel, R. V., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 44(37), 16047-16061. [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
-
Assadieskandar, A., et al. (2012). Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. ResearchGate. [Link]
-
Jadhav, S. L., et al. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Nguyen, T. T. H., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 14(5), 940-953. [Link]
-
El-Sayed, N., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01037. [Link]
-
Bembalkar, S. R., & Shingare, M. S. (2018). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of the Iranian Chemical Society, 15, 245-254. [Link]
-
Matyja, M. J. (2007). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
-
Reactions of carbon disulfide with a primary amine and decomposition reaction into the corresponding metal sulfides. ResearchGate. [Link]
-
Singh, G., et al. (2024). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. [Link]
-
Microdroplet Accelerated Reaction for High- Efficiency Carbon Disulfide Conversion. The Royal Society of Chemistry. [Link]
-
Amarnath, V., et al. (1991). Covalent cross-linking of proteins by carbon disulfide. Journal of Biological Chemistry, 266(8), 4758-4763. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 3,4-Diaminopyridine =98 54-96-6 [sigmaaldrich.com]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 11. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 12. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiophosgene: - An overview [moltuslab.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 19. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendant Therapeutic Potential of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-imidazo[4,5-c]pyridine-2(3H)-thione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this versatile heterocyclic system. With a primary focus on its anticancer, antimicrobial, and antiviral potential, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. By elucidating key mechanistic insights and providing detailed experimental protocols, this guide aims to accelerate the translation of promising 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives from the laboratory to clinical applications.
Introduction: The Strategic Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. This structural mimicry allows imidazo[4,5-c]pyridine derivatives to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates[1]. The incorporation of a thione group at the 2-position introduces unique physicochemical properties, enhancing the molecule's ability to form crucial interactions within protein binding pockets and offering a handle for diverse chemical modifications. This guide will delve into the burgeoning field of 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives, highlighting their therapeutic promise and the scientific rationale underpinning their development.
Synthetic Strategies: Building the Core and its Analogs
The construction of the 1H-imidazo[4,5-c]pyridine-2(3H)-thione core and its subsequent derivatization are pivotal to exploring its therapeutic potential. A common and effective synthetic route commences with the appropriate diaminopyridine precursor.
Core Synthesis: A Step-by-Step Protocol
A foundational method for the synthesis of the 1H-imidazo[4,5-c]pyridine-2(3H)-thione scaffold involves the cyclization of a diaminopyridine with a thiocarbonyl source.
Protocol 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
-
Step 1: Reaction Setup: To a solution of 3,4-diaminopyridine in a suitable solvent such as ethanol or pyridine, add an equimolar amount of carbon disulfide (CS₂).
-
Step 2: Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the pure 1H-imidazo[4,5-c]pyridine-2(3H)-thione.
Caption: General synthesis of the core scaffold.
Derivatization Strategies: The Gateway to Diverse Biological Activity
The thione group and the nitrogen atoms of the imidazole and pyridine rings serve as versatile handles for introducing a wide range of substituents, enabling the fine-tuning of the molecule's biological activity. S-alkylation of the thione group is a particularly common and effective strategy.
Protocol 2: S-Alkylation of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
-
Step 1: Deprotonation: The 1H-imidazo[4,5-c]pyridine-2(3H)-thione is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF) to generate the corresponding thiolate anion.
-
Step 2: Alkylation: The desired alkylating agent (e.g., an alkyl halide) is added to the reaction mixture.
-
Step 3: Reaction Monitoring and Work-up: The reaction is stirred at room temperature or gentle heating until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the S-substituted derivative, which can be purified by column chromatography.
Caption: S-alkylation of the thione group.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of key cellular signaling pathways. While specific data for the 2-thione derivatives is still emerging, the broader class of imidazo[4,5-c]pyridines provides compelling evidence of their promise in oncology.
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many imidazo[4,5-c]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The structural similarity to ATP, the natural substrate for kinases, allows these compounds to competitively bind to the ATP-binding site of various kinases, thereby blocking their activity.
For instance, certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which play a crucial role in mitosis[2][3][4]. It is highly plausible that 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives could also exhibit inhibitory activity against a range of kinases implicated in cancer, such as Src family kinases, cyclin-dependent kinases (CDKs), and others[5][6].
Caption: Proposed kinase inhibition mechanism.
In Vitro Anticancer Evaluation: A Standard Protocol
The initial assessment of the anticancer potential of newly synthesized 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives is typically performed using in vitro cell-based assays.
Protocol 3: MTT Assay for Cytotoxicity Screening
-
Step 1: Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Step 2: Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Step 3: MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Step 4: Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antimicrobial and Antiviral Frontiers
The versatile scaffold of imidazo[4,5-c]pyridine-2(3H)-thione also holds significant promise in the fight against infectious diseases.
Antibacterial and Antifungal Activity
Several studies on related imidazopyridine derivatives have reported encouraging antibacterial and antifungal activities[7][8][9][10]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis[1]. The thione group in the target scaffold can potentially enhance these activities through improved metal chelation or by acting as a reactive center.
Table 1: Reported Antimicrobial Activities of Related Imidazopyridine Derivatives
| Compound Class | Target Organism | Activity (MIC/EC₅₀) | Reference |
| Imidazo[4,5-b]pyridine derivatives | Bacillus subtilis, Staphylococcus aureus | Moderate to good | [7] |
| Imidazo[4,5-b]pyridine derivatives | Candida albicans, Aspergillus niger | Moderate to good | [7] |
| Imidazo[4,5-c]pyridine derivatives | Escherichia coli, Pseudomonas aeruginosa | MIC: 4-8 µg/mL | [10] |
Antiviral Potential: Targeting Viral Replication
The structural similarity to purines makes imidazo[4,5-c]pyridine derivatives attractive candidates for antiviral drug discovery, particularly as inhibitors of viral polymerases. For example, certain 2,5-disubstituted imidazo[4,5-c]pyridines have shown potent activity against the Hepatitis C virus (HCV) and classical swine fever virus (CSFV) by targeting the viral RNA-dependent RNA polymerase (RdRp)[11][12]. This suggests that 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives could be explored as inhibitors of a wide range of viral polymerases.
Structure-Activity Relationship (SAR) and Future Directions
While a comprehensive SAR for 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives is still under development, preliminary insights can be drawn from related scaffolds. The nature and position of substituents on the pyridine and imidazole rings, as well as modifications of the thione group, are expected to significantly influence biological activity.
Future research should focus on:
-
Systematic derivatization: Synthesis of a diverse library of S-substituted and N-substituted derivatives to systematically explore the chemical space.
-
Target identification: Elucidating the specific molecular targets for the most active compounds to understand their mechanism of action.
-
In vivo evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.
Conclusion
The 1H-imidazo[4,5-c]pyridine-2(3H)-thione scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, positions it as a focal point for future drug discovery efforts. This technical guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their quest for innovative treatments for cancer and infectious diseases.
References
-
A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antimicrobial and anti-tubercular activities. Most compounds showed moderate to good activity. Available at: [Link]
-
Synthesis and anticancer activities of fourteen novel imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety. Available at: [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Available at: [Link]
-
Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Available at: [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Available at: [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. Available at: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available at: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]
-
Synthesis and biological evaluation of benzo[5][11]imidazo[1,2-c]pyrimidine and benzo[5][11]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Available at: [Link]
-
Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Available at: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Available at: [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [snv63.ru]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of the 1H-Imidazo[4,5-c]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-imidazo[4,5-c]pyridine core, a purine bioisostere, represents a versatile and privileged scaffold in medicinal chemistry. Its structural similarity to endogenous nucleobases allows for interactions with a wide array of biological macromolecules, leading to significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth analysis of the 1H-imidazo[4,5-c]pyridine scaffold, with a specific focus on the potential applications of the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivative. While much of the existing research has focused on oxygenated analogs and other derivatives, this guide will synthesize the available data to illuminate the most promising therapeutic avenues for this scaffold, detail established mechanisms of action, and provide robust experimental protocols for its evaluation. We will explore its potential in oncology, virology, and other emerging areas, offering a comprehensive resource for researchers engaged in the discovery and development of novel small molecule therapeutics.
Introduction: The 1H-Imidazo[4,5-c]pyridine Scaffold
The fusion of imidazole and pyridine rings creates the imidazopyridine system, a heterocyclic scaffold that has garnered immense interest in drug discovery.[1] Its various isomeric forms, including the [4,5-b] and [4,5-c] ring systems, are foundational to numerous biologically active compounds.[2] The 1H-imidazo[4,5-c]pyridine isomer, in particular, shares a structural and electronic resemblance to natural purines, facilitating its interaction with enzymes, receptors, and even nucleic acids.[3] This mimicry is a key reason for its broad bioactivity.
The subject of this guide, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (Figure 1), introduces a thione (C=S) group at the 2-position. This functional group is significant for two primary reasons:
-
A Versatile Synthetic Handle: The thione can be readily converted to a thiol, which can then be alkylated to introduce a vast array of side chains, creating extensive chemical libraries for structure-activity relationship (SAR) studies.
-
A Potential Pharmacophore: The sulfur atom can act as a hydrogen bond acceptor or a metal-coordinating group, potentially offering unique binding interactions with target proteins compared to its oxygen analog, 1H-imidazo[4,5-c]pyridin-2(3H)-one.
This guide will focus on two primary, well-documented therapeutic applications of the 1H-imidazo[4,5-c]pyridine scaffold: Kinase Inhibition and Antiviral Activity .
Therapeutic Application I: Oncology via Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 1H-imidazo[4,5-c]pyridine scaffold has proven to be a highly effective framework for the design of potent kinase inhibitors.[3]
Mechanism of Action: Targeting Src Family Kinases (SFKs)
Research into the oxygenated analog, 1H-imidazo[4,5-c]pyridin-2-one, has yielded potent inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in tumor progression, metastasis, and angiogenesis.[5] These inhibitors function as ATP-competitive ligands, occupying the ATP-binding pocket of the kinase domain.
The proposed binding mode, illustrated in the diagram below, involves key hydrogen bonding interactions between the imidazopyridine core and the "hinge" region of the kinase, a critical anchoring point for ATP. The substituents at the R1 and R2 positions then extend into the surrounding hydrophobic pockets, determining the inhibitor's potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Studies on imidazo[4,5-c]pyridin-2-one derivatives targeting SFKs for glioblastoma have provided valuable SAR data that can guide the design of thione-based analogs.[5]
| Position | Modification | Impact on Activity | Rationale |
| R1 | Cyclopentyl | Increased Potency | Optimal fit into the hydrophobic pocket near the gatekeeper residue. Aromatic rings and short alkyl chains were less effective. |
| R2 | 4-Chlorophenyl | Increased Potency | Provides favorable hydrophobic and potential halogen-bonding interactions within the binding site. |
| 2-position | C=O (one) | Active | Acts as a key hydrogen bond acceptor with the kinase hinge region. The C=S (thione) group is expected to retain this capability. |
Table 1: Summary of Structure-Activity Relationships for Imidazo[4,5-c]pyridin-2-one based SFK Inhibitors.[5]
The logical next step is to synthesize 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivatives with these optimal R1 and R2 substituents to determine if the thione moiety can enhance or modulate this kinase inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., c-Src).
Materials:
-
Kinase: Recombinant human c-Src (e.g., from Thermo Fisher Scientific).
-
Substrate: Fluorescein-labeled poly(Glu, Tyr) 4:1.
-
Antibody: LanthaScreen™ Tb-PY20 (anti-phosphotyrosine) antibody.
-
ATP.
-
Test Compound (e.g., 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivative) dissolved in DMSO.
-
Assay Buffer: TR-FRET dilution buffer.
-
384-well low-volume black assay plates.
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of DMSO to control wells (0% inhibition) and wells for the 100% inhibition control.
-
-
Kinase/Substrate Addition: Prepare a 2X solution of the kinase and fluorescein-labeled substrate in assay buffer. Add 5 µL of this solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X solution of ATP in assay buffer. Add 5 µL of this solution to all wells except the 100% inhibition control (add buffer instead).
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Prepare a 2X solution of the Tb-PY20 antibody in TR-FRET dilution buffer. Add 10 µL of this solution to all wells.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Therapeutic Application II: Antiviral Activity
The structural similarity of the 1H-imidazo[4,5-c]pyridine scaffold to purine nucleobases makes it an ideal candidate for targeting viral enzymes that process nucleic acids, such as polymerases.
Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
Derivatives of 2,5-disubstituted imidazo[4,5-c]pyridines have been identified as highly potent inhibitors of Pestiviruses (like Classical Swine Fever Virus, CSFV) and Flaviviruses (like Hepatitis C Virus, HCV).[3][6] The mechanism of action involves the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome.
Resistance mapping studies have identified mutations in the NS5B protein (the RdRp) that confer resistance to these compounds.[3] This provides strong evidence for the direct targeting of this enzyme. The inhibitor is believed to be a non-nucleoside inhibitor (NNI), binding to an allosteric pocket on the enzyme, which induces a conformational change that prevents RNA synthesis.
Sources
- 1. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial Potential of Imidazo[4,5-c]pyridine Derivatives
Preamble: Confronting the Challenge of Antimicrobial Resistance
The relentless rise of multi-drug resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of antimicrobial agents[1][2]. Among the diverse heterocyclic compounds under investigation, the imidazopyridine core, a fusion of imidazole and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry[3]. Its structural similarity to natural purines allows it to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities including antitumor, antiviral, anti-inflammatory, and, critically, antimicrobial effects[4][5][6]. This guide provides an in-depth exploration of the antimicrobial properties of imidazo[4,5-c]pyridine derivatives, focusing on their mechanism of action, structure-activity relationships, and the robust experimental methodologies required for their evaluation.
Core Mechanism of Action: Targeting Fungal Cell Wall Synthesis
A primary reason for the significant interest in imidazo[4,5-c]pyridine derivatives is their potential to inhibit crucial and specific microbial pathways. A key target, particularly for antifungal applications, is Glucosamine-6-phosphate (GlcN-6-P) synthase [4][5].
Causality of Target Selection: GlcN-6-P synthase is an ideal therapeutic target because it is an essential enzyme in fungi, catalyzing a vital step in the biosynthesis of the fungal cell wall.[5][6] This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for chitin and other essential cell wall components[5][6]. Crucially, this enzyme and pathway are absent in humans, suggesting that inhibitors are likely to have high selectivity and low host toxicity, a cornerstone of a successful antimicrobial agent. Inactivation of this enzyme leads to morphological changes, lysis, and is ultimately lethal to the microorganism[4].
Caption: Inhibition of Fungal Cell Wall Synthesis by Imidazo[4,5-c]pyridine Derivatives.
Structure-Activity Relationships (SAR): Tuning for Potency
The antimicrobial efficacy of the imidazo[4,5-c]pyridine scaffold is not inherent but is profoundly influenced by the nature and position of its substituents. Understanding these Structure-Activity Relationships (SAR) is paramount for rational drug design and the optimization of lead compounds.
-
Impact of Halogenation: The introduction of halogen atoms, particularly on a phenyl ring substituent, is a recurring theme for enhancing activity. The presence of a chlorine atom at the para-position of a phenyl group has been shown to increase activity against both Gram-positive and Gram-negative bacteria.[6] Similarly, fluorine atoms at the para-position of the phenyl ring can also boost activity against strains like Staphylococcus aureus[3].
-
Role of Alkyl Groups: The strategic placement of small alkyl groups can be beneficial. For instance, a methyl group at the C5 position of the imidazo[4,5-b]pyridine ring was found to enhance activity against tested bacterial strains[6].
-
Influence of Aromatic Substituents: The overall structure of substituents on the core plays a key role. Molecular docking studies have indicated that derivatives containing halogen atoms exhibit not only good docking energy but also favorable oral absorption and membrane permeability profiles[6]. Some derivatives containing methyl and nitro groups on the imidazopyridine and phenyl rings, respectively, have shown significant antibacterial activity, with MIC values as low as 3.12 µg/mL against S. aureus[3].
These insights underscore the necessity of a systematic synthetic approach, creating libraries of analogues to probe the effects of different functional groups and to identify the optimal combination for potency and selectivity.
Experimental Evaluation: A Framework for Validation
Translating theoretical potential into empirical evidence requires rigorous and standardized experimental protocols. The following sections detail the self-validating workflows for assessing the antimicrobial and cytotoxic profiles of novel imidazo[4,5-c]pyridine derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a widely accepted and high-throughput approach.
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
Caption: Standard Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized imidazo[4,5-c]pyridine derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12 in a given row. Add 100 µL to well 1.
-
Serial Dilution: Add a calculated volume of the stock solution to well 1 and mix. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution process across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol: Cytotoxicity Assessment (MTT Assay)
A potent antimicrobial agent must also be non-toxic to host cells. The MTT assay is a colorimetric method for assessing cell viability and is a critical step in preclinical evaluation.[7][8][9]
Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HeLa, HEK293) into a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere and grow for 24-48 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations (e.g., 0-100 µM).[7] Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 hours.[7][9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance of the wells at 550-585 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Data Synthesis: A Comparative Overview
Numerous studies have synthesized and evaluated imidazo[4,5-c]pyridine derivatives, demonstrating a wide range of activities. A summary of representative findings provides a snapshot of the scaffold's potential.
| Compound Class/Reference | Target Organism(s) | Reported MIC (µg/mL) | Key Structural Features |
| Imidazo[4,5-c]pyridines[10][11] | S. aureus, E. faecalis, C. albicans | 4 - 8 | Varied 2-(substituted-phenyl) groups |
| Oxadiazole-IZP Conjugates[3] | S. aureus | 3.12 | Methyl and nitro group substitutions |
| Imidazo[4,5-c]pyridines[4] | Gram-positive, Gram-negative, Fungi | "Promising Activity" | Varied substitutions, some with furan-2-yl groups |
| Imidazo[4,5-b]pyridines[12] | B. subtilis, S. aureus, A. flavus | "Strong Activity" | Ethoxypiperidone side chains |
| Amide/Urea/Sulfonamide IPDs[13] | Mycobacterium tuberculosis | "Significant Activity" | Amide, urea, or sulfonamide linkages |
This table is a synthesis of data from multiple sources and is for illustrative purposes. Direct comparison requires standardized testing conditions.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold represents a highly promising and versatile platform for the development of novel antimicrobial agents. Its demonstrated activity against a range of bacterial and fungal pathogens, coupled with a well-defined mechanism of action targeting the fungal cell wall, provides a solid foundation for further research.[4][5][6] Future efforts should focus on a multi-pronged approach:
-
SAR Expansion: Synthesizing broader libraries of derivatives to further refine structure-activity relationships and optimize for potency and spectrum of activity.
-
Mechanism of Action Studies: While GlcN-6-P synthase is a known target, these compounds may inhibit other microbial enzymes. Further investigation into their effects on DNA/RNA synthesis, protein synthesis, or other cell wall enzymes could reveal additional mechanisms.[3]
-
In Vivo Evaluation: Promising candidates with high in vitro potency and low cytotoxicity must be advanced to in vivo animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.[13]
By integrating rational synthetic chemistry with robust biological evaluation, the scientific community can unlock the full therapeutic potential of imidazo[4,5-c]pyridine derivatives in the critical fight against infectious diseases.
References
-
New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. (2025). ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (n.d.). OUCI. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (n.d.). ProQuest. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. (n.d.). Royal Society of Chemistry. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central. [Link]
-
Synthesis and in Vitro Microbiological Evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. (n.d.). PubMed. [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][10][14]Thiadiazole Moiety. (n.d.). ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (n.d.). SciSpace. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed Central. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). National Institutes of Health (NIH). [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 12. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
1H-Imidazo[4,5-C]pyridine-2(3H)-thione tautomerism studies
An In-depth Technical Guide to the Tautomerism of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Authored by a Senior Application Scientist
Preamble: The Significance of Tautomeric State in Drug Discovery
The 1H-imidazo[4,5-c]pyridine scaffold is a bioisostere of purine, a fundamental component of nucleic acids, and as such, its derivatives are of significant interest in medicinal chemistry and drug development.[1] These compounds have been investigated for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] However, the precise biological activity of a heterocyclic molecule is intrinsically linked to its three-dimensional structure and electronic properties. A critical, and often overlooked, aspect of this is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers.[3]
Understanding the predominant tautomeric form of a drug candidate is paramount, as different tautomers exhibit distinct hydrogen bonding patterns, polarities, and shapes.[4] These differences can profoundly impact a molecule's solubility, membrane permeability, and, most critically, its ability to bind to a biological target. An incorrect assignment of the tautomeric state can invalidate structure-activity relationship (SAR) studies and derail rational drug design efforts.[5][6]
This guide provides a comprehensive framework for the rigorous investigation of tautomerism in 1H-imidazo[4,5-c]pyridine-2(3H)-thione, a molecule subject to both thione-thiol and annular prototropic tautomerism. We will explore the synergistic application of computational chemistry and experimental spectroscopy, explaining not just the "how" but the "why" behind each methodological choice, ensuring a self-validating and robust analytical workflow.
The Tautomeric Landscape of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
The structure of 1H-imidazo[4,5-c]pyridine-2(3H)-thione allows for proton migration across multiple sites, leading to several potential tautomers. These can be broadly classified into two categories:
-
Annular Tautomerism: Involves the migration of a proton between the two nitrogen atoms of the imidazole ring (N1 and N3).
-
Thione-Thiol Tautomerism: Characterized by the interconversion between the thione (C=S) form and the thiol (or mercapto, C-SH) form.
Combining these possibilities generates four primary tautomers that exist in a dynamic equilibrium. The position of this equilibrium is dictated by factors such as the intrinsic stability of each form and external conditions like solvent, pH, and temperature.[7][8]
Caption: Potential prototropic tautomers of 1H-imidazo[4,5-c]pyridine-2(3H)-thione.
Predictive Analysis: Computational Chemistry Workflow
Before undertaking resource-intensive experimental work, computational modeling provides invaluable predictions of tautomer stability.[4] By calculating the relative Gibbs free energy of each tautomer, we can identify the most probable low-energy forms and guide the design of subsequent experiments. The most reliable predictions come from a multi-step approach that refines accuracy at each stage.[9][10]
Expertise in Practice: The choice of computational method is a trade-off between accuracy and speed. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d,p) offers a robust starting point for geometry optimization and frequency calculations, as it has proven reliable for similar heterocyclic systems.[11] Crucially, solvation effects must be included, as the gas-phase stability can differ dramatically from that in solution. Implicit solvent models like the SMD or PCM models are efficient ways to account for the bulk electrostatic effects of the solvent.[6]
Caption: A robust computational workflow for predicting tautomer stability.
Protocol 1: DFT Calculation of Relative Tautomer Stability
-
Structure Generation: Draw the 1H-thione tautomer (T1) in a molecular editor (e.g., Avogadro, GaussView). Generate all other possible tautomers (T2, T3, T4).
-
Initial Optimization: Perform a geometry optimization for each tautomer using DFT at the B3LYP/6-31G(d,p) level of theory. This finds the lowest energy conformation for each structure.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory. A true minimum is confirmed by the absence of imaginary frequencies. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.
-
Solvation Modeling: Using the optimized gas-phase geometries, perform a single-point energy calculation including a continuum solvation model (e.g., SMD with water or DMSO as the solvent) to obtain the free energy of solvation.
-
Energy Calculation: The final Gibbs free energy (G) in solution is calculated as: G_sol = E_scf + G_corr + G_solv where E_scf is the final electronic energy, G_corr is the thermal correction to Gibbs free energy from the frequency calculation, and G_solv is the free energy of solvation.
-
Analysis: Calculate the relative energy (ΔG) of each tautomer with respect to the most stable one. Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature (e.g., 298.15 K).
Anticipated Computational Results
For related heterocyclic thiones, the thione form is generally more stable than the thiol form.[11][12] Annular tautomerism depends on the specific ring system, but for imidazoles, the proton position can be sensitive to substitution. We anticipate the thione forms (T1, T2) to be significantly lower in energy than the thiol forms (T3, T4).
| Tautomer ID | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298K, Water) |
| T2 | 3H-Thione | 0.00 | ~98% |
| T1 | 1H-Thione | 0.5 - 1.5 | ~1-2% |
| T3 | 2-Thiol (N1-H) | 7.0 - 10.0 | <0.1% |
| T4 | 2-Thiol (N3-H) | 7.0 - 10.0 | <0.1% |
| Note: This is a hypothetical table based on known trends for similar molecules. |
Empirical Validation: Spectroscopic and Structural Methods
Computational predictions require experimental validation. A multi-pronged spectroscopic approach provides a self-validating system of evidence to confirm the tautomeric state in solution and solid phases.
UV-Vis Spectroscopy: Probing the Chromophore
Causality: The thione (C=S) and thiol (-S-C=N-) groups are distinct chromophores that absorb UV-Vis light at different wavelengths. The π → π* and n → π* transitions of the thione group typically occur at longer wavelengths compared to the thiol form. This difference allows for a straightforward method to assess the equilibrium. Furthermore, the position of the thione-thiol equilibrium is known to be sensitive to solvent polarity; polar solvents tend to stabilize the more polar thione tautomer.[7] Observing a spectral shift upon changing solvents is strong evidence of a tautomeric equilibrium.
Protocol 2: Solvent-Dependent UV-Vis Analysis
-
Solution Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a series of solvents with varying polarity (e.g., hexane, dioxane, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each solvent.
-
Interpretation: A significant shift in λ_max correlated with solvent polarity strongly suggests a shift in the tautomeric equilibrium. A predominance of the thione form is indicated by strong absorption at longer wavelengths in polar solvents.
NMR Spectroscopy: The Power of Chemical Environment
Causality: Nuclear Magnetic Resonance (NMR) is exceptionally sensitive to the electronic structure around atomic nuclei. While the rapid interconversion between tautomers often leads to time-averaged signals on the NMR timescale, the resulting chemical shifts are a weighted average of the contributing forms.[8] To resolve this ambiguity, we use "fixed" derivatives where the mobile proton is replaced by a group incapable of tautomerization (e.g., a methyl group). By comparing the spectrum of the parent compound to that of N-methylated and S-methylated analogues, the predominant tautomer can be deduced.
Protocol 3: ¹H and ¹³C NMR Analysis with Model Compounds
-
Synthesis of Model Compounds: Synthesize S-methyl-imidazo[4,5-c]pyridine (fixes the thiol form) and a mixture of 1-methyl and 3-methyl-imidazo[4,5-c]pyridin-2-thione (fixes the thione forms).
-
Sample Preparation: Prepare solutions of the parent compound and each model compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Spectrum Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for all samples.
-
Interpretation:
-
Compare the ¹H and ¹³C chemical shifts of the parent compound's aromatic and imidazole rings with those of the fixed derivatives.
-
If the parent compound's spectrum closely resembles the N-methylated thione derivatives, the thione form predominates.
-
Pay particular attention to the ¹³C chemical shift of the C2 carbon. It will have a characteristic thiocarbonyl shift (>160 ppm) in the thione form and a lower value in the thiol form.
-
X-ray Crystallography: The Definitive Solid-State Structure
Causality: While spectroscopic methods provide invaluable information about the tautomeric state in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[12] It definitively locates all non-hydrogen atoms and can often resolve the position of protons, thereby providing conclusive proof of the specific tautomer present in the crystal lattice. This serves as the ultimate benchmark for validating computational models of the solid-state structure.
Caption: Integrated experimental workflow for tautomer validation.
Data Synthesis and Conclusion
The power of this multi-faceted approach lies in the convergence of evidence. Computational chemistry predicts that the 3H-thione tautomer (T2) is the most stable form. This hypothesis is then tested experimentally.
-
UV-Vis spectroscopy is expected to show absorption characteristic of a thione, shifting predictably with solvent polarity.
-
NMR spectroscopy , when compared against fixed N-methyl and S-methyl derivatives, should show a chemical shift pattern that overwhelmingly matches the N-methyl thione model.
-
X-ray crystallography is predicted to reveal the molecule exists as the 3H-thione tautomer in the solid state, with a C=S double bond and the proton located on the N3 atom of the imidazole ring.
When all three experimental methods corroborate the computational prediction, we can state with high confidence that 1H-imidazo[4,5-c]pyridine-2(3H)-thione exists predominantly as the 3H-thione tautomer in both solution and solid phases. This knowledge is critical for subsequent drug development, as it defines the precise shape and hydrogen bonding capabilities of the molecule, enabling accurate modeling of its interactions with biological targets.
References
-
J. A. G. Williams, "Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers," Journal of Combinatorial Chemistry, [Link][9]
-
CORE, "Combinatorial–computational–chemoinformatics (C ) approach to finding and analyzing low-energy tautomers," CORE Repository, [Link][10]
-
A. B. S. Al-Adib, "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines," Canadian Journal of Chemistry, [Link][7]
-
L. Omel'yanchik et al., "Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one," Academic Journals and Conferences, [Link][13]
-
Rowan Scientific, "Tautomer Search," Rowan Scientific, [Link][4]
-
J. D. Chodera et al., "Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution," Chemical Science, [Link][5]
-
J. D. Chodera et al., "Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution," bioRxiv, [Link][6]
-
M. R. Housaindokht et al., "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives," Journal of Molecular Modeling, [Link][11]
-
N. A. Abood et al., "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method," Journal of Chemical and Pharmaceutical Research, [Link][12]
-
A. R. Katritzky, "Prototropic tautomerism of heteroaromatic compounds," HETEROCYCLES, [Link][8]
-
L. Antonov, "Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods," Wiley-VCH, [Link][14]
-
J. Elguero et al., "The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms," Advances in Heterocyclic Chemistry, [Link][15]
-
S. Singh et al., "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives," Molecules, [Link][1]
-
MySkinRecipes, "1H-Imidazo[4,5-c]pyridine-2(3H)-thione," MySkinRecipes, [Link][2]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 3. Tautomer [chemeurope.com]
- 4. Tautomer Search | Rowan [rowansci.com]
- 5. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Analysis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The structural similarity of the imidazopyridine core to purines makes it a valuable scaffold in medicinal chemistry, with applications as antiviral and anti-inflammatory agents.[1][2] This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and the integration of multiple analytical techniques to ensure self-validating, unambiguous structural confirmation. Particular attention is given to the phenomenon of thione-thiol tautomerism, a critical structural aspect that profoundly influences the spectroscopic output.
Introduction to 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
1H-Imidazo[4,5-c]pyridine-2(3H)-thione is a fused bicyclic heterocycle with the molecular formula C₆H₅N₃S and a molecular weight of approximately 151.19 g/mol .[1] Its structure is foundational for the development of novel therapeutic agents, partly due to its ability to act as a bioisostere of purine bases. A crucial aspect of its chemistry, essential for accurate spectroscopic interpretation, is its existence in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. The predominant form in solution and the solid state dictates the observed spectroscopic characteristics.
The Critical Role of Thione-Thiol Tautomerism
The equilibrium between the thione and thiol forms involves the migration of a proton between the nitrogen and sulfur atoms. The thione form contains a thiocarbonyl group (C=S), while the thiol form contains a sulfhydryl group (S-H). This dynamic equilibrium is influenced by factors such as solvent polarity, pH, and temperature, making its characterization a primary objective of spectroscopic analysis.[3] Spectroscopic techniques are uniquely suited to not only identify the dominant tautomer but also to quantify the equilibrium, as the functional groups (C=S vs. S-H and N-H vs. C=N) give rise to distinct signals.[4][5]
Caption: Thione-thiol tautomeric equilibrium in 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
Core Spectroscopic Methodologies: A Multi-faceted Approach
No single spectroscopic technique can provide a complete structural picture. A synergistic approach is mandatory for rigorous characterization. The typical analytical workflow involves subjecting the purified compound to a series of spectroscopic experiments, where the results from each technique corroborate and refine the overall structural hypothesis.
Caption: Integrated workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Experiments in a suitable deuterated solvent, such as DMSO-d₆, are essential.
¹H NMR Spectroscopy
-
Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, we expect to see signals for the three aromatic protons on the pyridine ring and the protons on the nitrogen atoms of the imidazole ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of their positions on the pyridine ring. The N-H protons will likely appear as broad singlets and their chemical shift can be highly variable, depending on concentration and residual water in the solvent. Their presence is a strong indicator of the thione tautomer.
-
Predicted Spectrum & Interpretation (in DMSO-d₆):
-
Aromatic Protons (3H): Expected in the range of δ 7.0–8.5 ppm. The specific coupling pattern (e.g., doublets, doublet of doublets) will depend on the precise isomer, but will confirm the substitution on the pyridine ring.
-
N-H Protons (2H): Expected as two broad signals, potentially in the range of δ 11.0–13.0 ppm. These protons are exchangeable with D₂O, and adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their assignment.
-
¹³C NMR Spectroscopy
-
Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The most diagnostic signal is that of the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield. The presence of this signal provides compelling evidence for the dominance of the thione tautomer.[6]
-
Predicted Spectrum & Interpretation (in DMSO-d₆):
-
Thiocarbonyl Carbon (C=S): This is the key signal. For similar heterocyclic thiones, this carbon resonates in the range of δ 175–185 ppm.[6] Its observation is a cornerstone of the structural assignment.
-
Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 110–150 ppm), corresponding to the carbons of the fused ring system.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
Validation: For ¹H NMR, a D₂O exchange experiment can be performed by adding one drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm N-H protons.
Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is unparalleled for the rapid identification of functional groups. The key vibrational modes to interrogate are those corresponding to the N-H and C=S bonds of the thione tautomer versus the S-H and C=N bonds of the thiol tautomer. The C=S stretching vibration is particularly informative, though it can be weak and appear over a broad range.[7][8]
-
Characteristic Vibrational Modes:
-
N-H Stretch: A broad absorption band in the region of 3100–3400 cm⁻¹ is indicative of N-H stretching, supporting the thione structure.
-
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.[9]
-
C=N and C=C Stretching: Multiple sharp bands in the 1500–1650 cm⁻¹ region correspond to the stretching vibrations within the fused aromatic rings.
-
C=S Stretch (Thione Band): The presence of a band in the 1100–1300 cm⁻¹ region can often be attributed to the C=S stretching vibration, providing strong evidence for the thione tautomer.[7] The absence of a sharp S-H stretch (typically near 2550 cm⁻¹) further refutes the dominance of the thiol form.
-
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Fused aromatic heterocycles typically exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the thiocarbonyl group may also give rise to a weaker, longer-wavelength absorption due to an n → π* transition. The position and intensity of these bands are sensitive to solvent polarity.[10]
-
Expected Absorption Maxima (λmax):
-
π → π Transitions:* Intense absorption bands are expected in the range of 250–350 nm, characteristic of the extensive conjugation in the imidazopyridine system.[11]
-
n → π Transition:* A less intense, broader band may be observed at a longer wavelength (>350 nm), corresponding to the excitation of a non-bonding electron from the sulfur atom to a π* orbital.
-
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent such as methanol or acetonitrile.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Data Acquisition: Replace the blank with the sample solution in a matched quartz cuvette and record the absorption spectrum over a range of 200–600 nm.
Mass Spectrometry (MS)
-
Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information that corroborates the proposed connectivity.[12]
-
Expected Molecular Ion & Fragmentation:
-
Molecular Ion Peak: For C₆H₅N₃S, the exact mass is 151.0204. In ESI-MS positive mode, a strong signal is expected at m/z 152.0277, corresponding to the [M+H]⁺ ion.
-
Fragmentation Pattern: The fused imidazopyridine ring is relatively stable. Fragmentation might involve the loss of small neutral molecules. Common fragmentation pathways for related structures include the cleavage of substituents from the ring system.[13][14] A detailed analysis would require MS/MS experiments to isolate and fragment the parent ion.
-
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 50–300).
-
High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, acquire a high-resolution mass spectrum to match the measured exact mass to the theoretical mass.
Data Synthesis and Structural Confirmation
The definitive structural confirmation of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione relies on the cohesive interpretation of all spectroscopic data. The evidence overwhelmingly points towards the thione tautomer being the predominant form under typical analytical conditions.
| Technique | Parameter | Predicted Observation & Interpretation |
| HRMS | [M+H]⁺ | m/z ≈ 152.0277, confirming the elemental formula C₆H₅N₃S. |
| ¹³C NMR | δ (C=S) | Signal observed at δ ≈ 175–185 ppm, confirming the thiocarbonyl group.[6] |
| ¹H NMR | Exchangeable Protons | Broad signals (δ ≈ 11–13 ppm) that disappear upon D₂O addition, confirming N-H protons. |
| IR | Vibrational Bands | Presence of a broad N-H stretch (~3100-3400 cm⁻¹) and a C=S stretch (~1100-1300 cm⁻¹). Absence of a sharp S-H stretch (~2550 cm⁻¹).[7] |
| UV-Vis | Absorption Bands | Intense π → π* transitions (~250-350 nm) and a weaker n → π* transition (>350 nm) consistent with a conjugated thione.[10] |
By integrating these distinct yet complementary datasets, a self-validating and unambiguous structural assignment is achieved. This multi-technique approach not only confirms the identity of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione but also provides a robust analytical foundation for future studies in drug development and materials science.
References
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry, 56(12). [Link]
-
Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. [Link]
-
Kamal, A., et al. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Medicinal Chemistry Communications. [Link]
-
Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. (2025). The Journal of Chemical Physics, 162(17). [Link]
-
Stoyanov, S., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
-
Gomha, S. M., et al. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 22(5), 745. [Link]
-
Karpenko, Y., et al. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]
-
Sharma, M., et al. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. The Journal of Physical Chemistry A, 125(29), 6344–6354. [Link]
-
The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene. ResearchGate. [Link]
-
The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of 1H-Imidazo [5, 6-f][7][13] Phenanthroline-2(3H)-Thione and Its Ni(II) and Cu(II) Complexes. (2019). Journal of Chemistry. [Link]
-
Fuson, N., & De-Vries, J. L. (1956). Notes - Detection of Thiocarbonyl Groups by Infrared Spectroscopy. The Journal of Organic Chemistry, 21(1), 106. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). RSC Advances. [Link]
-
Impact of Heterocycle Annulation on NIR Absorbance in Quinoid Thioacene Derivatives. (2018). ChemistryOpen. [Link]
-
Thiophene and its derivatives are attractive molecules due to their biological and pharmaceutical properties. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing. [Link]
-
UV‐vis‐NIR absorption spectra of S‐fused polycyclic heterocycles. ResearchGate. [Link]
-
1H-Imidazo[4,5-b]pyridine-2-thiol. PubChem. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
(a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. ResearchGate. [Link]
-
The features of IR spectrum. SlidePlayer. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]
-
1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione. Labcompare. [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione. MySkinRecipes. [Link]
-
Sroka, W., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(11), 3591. [Link]
Sources
- 1. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Architectural Significance of a Purine Analogue
An In-depth Technical Guide to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione: Synthesis, Properties, and Therapeutic Frontiers
The landscape of medicinal chemistry is profoundly influenced by heterocyclic compounds, which form the structural core of countless therapeutic agents. Among these, the imidazopyridine scaffold holds a place of distinction due to its structural resemblance to endogenous purines. This mimicry allows molecules built on this framework to interact with a wide array of biological targets, often with high specificity and potency. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, a specific isomer within this class, represents a versatile and compelling nucleus for drug discovery. Its unique arrangement of nitrogen atoms and the presence of a reactive thione group provide a rich chemical handle for synthetic modification and a geometric and electronic profile conducive to potent biological activity.
This guide offers a comprehensive exploration of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione and its derivatives. We will delve into its synthesis, explore its diverse biological activities, and present detailed experimental protocols for its preparation and evaluation. The narrative is designed for researchers, scientists, and drug development professionals, providing not just data, but the underlying scientific rationale to empower further innovation in the field. The structural similarity between imidazopyridines and purines has been a driving force for their biological investigation, revealing their potential in treating a multitude of disease states.[1]
Core Compound Profile
A foundational understanding of the physicochemical properties of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione is essential for its application in research and development. These properties govern its solubility, reactivity, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | PubChem[2] |
| Molecular Weight | 151.19 g/mol | PubChem[2] |
| IUPAC Name | 1,3-dihydroimidazo[4,5-c]pyridine-2-thione | PubChem[2] |
| CAS Number | 7239-81-8 | PubChem[2] |
| Appearance | Crystalline powder | ChemShuttle[3] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Synthesis and Chemical Reactivity: Building the Core
The construction of the imidazo[4,5-c]pyridine ring system is a cornerstone of its chemistry. The most prevalent and efficient strategies begin with substituted diaminopyridines, which undergo cyclization with a suitable one-carbon synthon to form the fused imidazole ring. The choice of this synthon is critical as it directly installs the desired functionality at the 2-position. For the synthesis of the target thione, thiophosgene or its equivalents, or carbon disulfide, are commonly employed.
A general and reliable approach involves the reaction of 3,4-diaminopyridine with thiourea or a similar thiocarbonyl source. This condensation reaction, often facilitated by heat, proceeds via an isothiocyanate intermediate which then undergoes intramolecular cyclization to yield the stable fused heterocyclic system. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
Caption: Generalized synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative method for the laboratory-scale synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
Objective: To synthesize 1H-Imidazo[4,5-c]pyridine-2(3H)-thione from 3,4-diaminopyridine.
Materials:
-
3,4-Diaminopyridine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol. Stir for 15 minutes at room temperature.
-
Thionation: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the crude solid and wash with cold ethanol. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Rationale: The use of a base like KOH is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the carbon disulfide. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic imidazopyridine ring system.
Therapeutic Potential and Biological Activities
The imidazo[4,5-c]pyridine core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. The thione functional group, in particular, can act as a key pharmacophoric element, engaging in hydrogen bonding or chelation with metallic cofactors in enzyme active sites.
Inhibition of Src Family Kinases for Glioblastoma
Glioblastoma multiforme (GBM) is a notoriously aggressive brain tumor. A key signaling pathway often deregulated in GBM involves the Src family kinases (SFKs), which play a central role in cell proliferation, survival, and migration. Researchers have designed and synthesized derivatives of imidazo[4,5-c]pyridin-2-one (the oxygen analog of our core topic) as potent SFK inhibitors.[4] One compound, 1s , showed effective activity against multiple GBM cell lines, comparable to the well-known inhibitor PP2.[4] Molecular dynamics simulations revealed that these compounds bind effectively within the ATP-binding site of SFKs, highlighting a clear mechanism of action.[4] This research provides a strong rationale for exploring the thione-containing analogues as SFK inhibitors, given the potential for the sulfur atom to form unique interactions within the kinase domain.
Visualizing Kinase Inhibition
The diagram below illustrates the general principle of competitive kinase inhibition, a likely mechanism for imidazopyridine-based inhibitors targeting SFKs.
Caption: Competitive inhibition of a Src Family Kinase by an imidazopyridine.
Antitubercular Activity
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[5] This has spurred the search for novel therapeutic agents that act on new molecular targets. The imidazopyridine scaffold has emerged as a promising starting point. Specifically, derivatives of 1H-imidazo[4,5-b]pyridine have been investigated as potential inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis, such as Lumazine synthase and DprE1.[6][7] For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and showed potent in vitro activity against M. tuberculosis (H37Rv), with some compounds exhibiting MIC values in the sub-micromolar range.[7] While these examples are of the [4,5-b] isomer, the shared structural features and biological interchangeability often seen with these scaffolds suggest that the [4,5-c]thione core is also a highly valuable candidate for antitubercular drug design.
Other Reported Activities
The versatility of the imidazopyridine nucleus is further demonstrated by its reported efficacy in other therapeutic areas:
-
PARP Inhibition: Certain imidazo[4,5-c]pyridines have shown moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1] PARP inhibitors are a clinically validated class of drugs for treating cancers with specific DNA repair deficiencies.
-
Antiviral Properties: Derivatives have been developed with selective activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[1]
-
Antifungal Activity: The structural similarity to purines makes these compounds candidates for disrupting fungal metabolic pathways. Some imidazo[4,5-b]pyridine derivatives have shown good fungicidal activity.[8]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective agents from the 1H-imidazo[4,5-c]pyridine-2(3H)-thione core relies on a systematic understanding of its structure-activity relationship (SAR). Modifications at various positions on the bicyclic ring system can dramatically influence biological activity.
-
The N1 and N3 Positions: Alkylation or arylation at the nitrogen atoms of the imidazole ring can significantly alter the compound's pharmacokinetic properties (ADME). For kinase inhibitors, substitutions at the N1 position with groups like cyclohexyl or substituted phenyl rings have been shown to enhance potency against SFKs.[4] These groups can occupy hydrophobic pockets within the enzyme's active site.
-
The C2-Thione Group: The thione group is a critical pharmacophore. It can be S-alkylated to introduce a variety of side chains, creating new derivatives with altered biological profiles.[9] However, in some cases, such as with 15-lipoxygenase inhibitors, methylation of the thiol tautomer dramatically decreases activity, suggesting the free SH/thione group is essential for chelating an iron cofactor in the enzyme's active site.[10]
-
The Pyridine Ring: Substitution on the pyridine portion of the scaffold allows for fine-tuning of electronics and sterics. Electron-withdrawing or -donating groups can modulate the pKa of the ring nitrogens and influence interactions with the biological target.
Conclusion and Future Directions
1H-Imidazo[4,5-c]pyridine-2(3H)-thione is more than just a heterocyclic molecule; it is a validated platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the rich chemical diversity that can be built upon its core make it a highly attractive starting point for medicinal chemistry campaigns. The potent activities observed in its derivatives against cancer, tuberculosis, and viral targets underscore its immense potential.
Future research should focus on leveraging computational tools, such as molecular docking and dynamics simulations, to guide the rational design of next-generation inhibitors with improved potency and selectivity. The exploration of this scaffold in combination therapies, particularly in oncology, could unlock synergistic effects and overcome drug resistance. As our understanding of the complex signaling networks that drive disease continues to grow, the 1H-Imidazo[4,5-c]pyridine-2(3H)-thione core is poised to deliver new and effective medicines for some of the world's most challenging diseases.
References
-
PubChem. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Imidazo[4,5-b]pyridine-2-thiol. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]
-
New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. ResearchGate. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
PubChem. 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Publications. [Link]
-
Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione from Aladdin Scientific Corporation. Labcompare. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
-
Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. ResearchGate. [Link]
- 1H-IMIDAZO [4,5-D] PYRIDAZINE-7-ONE, 3H-IMIDAZO [4,5-C] PYRIDINE-4-ONE, AND CORRESPONDING THIONE AS A CORTICOTROPIN RELEASING FACTOR (CRF) RECEPTOR LIGAND.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-imidazo[4,5-c]pyridine-2(3H)-thione;CAS No.:7239-81-8 [chemshuttle.com]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Genesis of a Bioisostere: Unraveling the Discovery and History of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Purine Analogue Paradigm and the Emergence of Imidazo[4,5-c]pyridines
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the molecular mimicry of essential biological building blocks. Purines, the fundamental components of nucleic acids and a plethora of coenzymes, have long served as a template for the design of antimetabolites and other targeted therapies. The strategic replacement of nitrogen atoms within the purine scaffold with carbon has given rise to a class of compounds known as deazapurines, which often exhibit potent and selective biological activities. Among these, the imidazo[4,5-c]pyridine core, a 3-deazapurine analogue, has garnered significant attention for its structural resemblance to natural purines, allowing it to interact with biological targets while potentially evading metabolic pathways that lead to drug resistance.[1][2] This guide delves into the discovery and history of a key derivative of this scaffold, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione , a molecule that has played a significant role in the exploration of this chemical space.
The Pioneering Synthesis: A Landmark in Heterocyclic Chemistry
The first synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, also known by its IUPAC name 1,3-dihydroimidazo[4,5-c]pyridine-2-thione, can be traced back to the foundational work on purine analogues. While a singular, definitive "discovery" paper is not readily apparent in modern databases, the pioneering work in the mid-20th century on the synthesis of imidazo[4,5-c]pyridines as potential antimetabolites laid the crucial groundwork. The most logical and historically consistent approach to its initial preparation involves the cyclization of a suitably substituted diaminopyridine with a thiocarbonyl-containing reagent.
The key starting material for the synthesis of the imidazo[4,5-c]pyridine ring system is 3,4-diaminopyridine .[3] The historical synthesis of this crucial precursor itself underwent significant development, with various methods established to obtain it in good yield.[3]
The seminal step in the creation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione involves the reaction of 3,4-diaminopyridine with a reagent that can provide the C2-thione functionality. The most direct and historically significant method is the condensation reaction with thiourea . This reaction, typically carried out under heating, facilitates the formation of the imidazole ring fused to the pyridine core, with the thiocarbonyl group of thiourea becoming the C2-thione of the final product.
An alternative and equally plausible early synthetic route would involve the use of carbon disulfide (CS2) as the C1 source.[4] The reaction of diamines with carbon disulfide is a well-established method for the formation of cyclic thioureas.[5] In this case, 3,4-diaminopyridine would react with CS2 in a suitable solvent, likely with a base, to yield the target thione.
A Deeper Dive into the Synthetic Causality: Why These Methods Work
The choice of 3,4-diaminopyridine as the starting material is dictated by the desired fusion of the imidazole ring to the 'c' face of the pyridine ring. The two adjacent amino groups provide the necessary nucleophilic centers for the cyclization reaction.
The reaction with thiourea is a classic example of a condensation reaction leading to a heterocyclic system. The mechanism likely involves the initial formation of a thiourea derivative with one of the amino groups of the diaminopyridine, followed by an intramolecular cyclization with the adjacent amino group, and subsequent elimination of ammonia.
The use of carbon disulfide offers a mechanistically distinct yet effective approach. The highly electrophilic carbon atom of CS2 readily reacts with the nucleophilic amino groups of 3,4-diaminopyridine. This is typically followed by an intramolecular cyclization and elimination of hydrogen sulfide to afford the stable heterocyclic thione.
Experimental Protocol: A Representative Classical Synthesis
The following protocol outlines a plausible and historically relevant method for the laboratory-scale synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This protocol is a composite based on established chemical principles for the synthesis of similar heterocyclic thiones.
Objective: To synthesize 1H-Imidazo[4,5-C]pyridine-2(3H)-thione from 3,4-diaminopyridine.
Materials:
-
3,4-Diaminopyridine
-
Thiourea
-
Pyridine (as solvent)
-
Ethanol
-
Activated Charcoal
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-diaminopyridine (1 equivalent) and thiourea (1.1 equivalents) is suspended in pyridine.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is dissolved in a hot aqueous solution of sodium hydroxide. The solution is then treated with activated charcoal to remove colored impurities and filtered. The filtrate is acidified with hydrochloric acid to precipitate the product.
-
Isolation and Drying: The precipitated solid is collected by filtration, washed with cold water, and then with ethanol. The product is dried in a vacuum oven to yield 1H-Imidazo[4,5-C]pyridine-2(3H)-thione as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the product should also be determined and compared with literature values.
Visualizing the Synthesis
Caption: General synthetic scheme for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
The Evolving Landscape: Modern Synthetic Approaches and Biological Significance
While the classical methods provided the initial access to this important scaffold, modern organic synthesis has introduced more efficient and versatile methodologies. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of alternative cyclizing agents.[6]
The historical significance of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its derivatives lies in their role as purine bioisosteres. This structural mimicry has led to the investigation of their potential as:
-
Antiviral agents: By interfering with viral replication processes that rely on purine metabolism.
-
Anticancer agents: By inhibiting enzymes involved in nucleotide biosynthesis or signaling pathways crucial for cancer cell proliferation.
-
Modulators of cellular signaling: The imidazo[4,5-c]pyridine scaffold has been incorporated into molecules targeting a wide range of proteins, including kinases and G-protein coupled receptors.
The thione functionality at the C2 position offers a unique handle for further chemical modifications. The sulfur atom can be alkylated to introduce various side chains, or it can be oxidized or replaced to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | 151.19 | 7239-81-8 |
Conclusion
The discovery and history of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione are deeply rooted in the broader narrative of purine analogue research. From its initial synthesis through classical condensation reactions to its current status as a valuable building block in medicinal chemistry, this molecule exemplifies the enduring power of bioisosteric replacement in drug discovery. The foundational work on its synthesis has paved the way for the development of a multitude of derivatives with diverse and potent biological activities, ensuring the continued relevance of the imidazo[4,5-c]pyridine scaffold in the ongoing quest for novel therapeutics.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Purine Analogs. Holland-Frei Cancer Medicine. 6th edition.
- The Synthesis of 1-arylimidazoles, a New Class of Steroid Hydroxylation Inhibitors. Journal of Medicinal Chemistry. 1969.
- Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic Acid by a Novel Ring Closure of Imidazole Precursors. Journal of the American Chemical Society. 1976.
- Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. Journal of Medicinal Chemistry. 1985.
- New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry. 2020.
- SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-AMINO-1-METHYLPURINE- 6-THIONE. Journal of Medicinal & Pharmaceutical Chemistry. 1962.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. 2022.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2020.
- Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid. Antimicrobial Agents and Chemotherapy. 1976.
- Koppel, Henry C., O'Brien, Darrell E., Robins, Roland K. (1959) Potential Purine Antagonists. XIX. Synthesis of Some 9-Alkyl(aryl)-2-amino-6-substituted Purines and Related V-Triazolo [d]pyrimidines1. Journal Of The American Chemical Society, 81.
- Potential Purine Antagonists. XX. The Preparation and Reactions of Some Methylthiopurines 1. Journal of the American Chemical Society. 1959.
- Reactions of Carbon Disulfide with N-Nucleophiles. Chemical Reviews. 1982.
- 3,4-Diaminopyridine synthesis. ChemicalBook.
- Synthesis of 1H‐imidazo[3′,4′:4,5]thieno[2,3‐b]pyridines. A new ring system. Journal of Heterocyclic Chemistry. 1984.
- Novel synthesis of 1,3,4-thiadiazine derivatives and their cycloaddition reactions. Archiv der Pharmazie. 2006.
- A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. The Journal of Organic Chemistry. 2019.
- ChemInform Abstract: Novel and Efficient Cyclization Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles Without Using Any Ring-Closing Reagents. ChemInform. 2013.
- Carbon disulfide (CS2)
Sources
- 1. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
Abstract
The 1H-imidazo[4,5-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. As a purine bioisostere, its derivatives have been investigated for a wide range of biological activities, including potential antiviral and anti-inflammatory properties.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of a key intermediate, 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. We delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step procedure, and present the necessary data for successful replication and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for preparing this valuable molecular building block.
Introduction and Scientific Rationale
The imidazopyridine ring system is a cornerstone in the development of novel therapeutics due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1] The specific compound, 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, serves as a versatile precursor for the synthesis of more complex derivatives.[3][4] While various methods exist for constructing the imidazo[4,5-c]pyridine core, such as the condensation of diaminopyridines with aldehydes or carboxylic acids, the most direct route to the 2-thione derivative is the cyclization of 3,4-diaminopyridine with carbon disulfide.[5][6][7]
This protocol was selected for its operational simplicity, high efficiency, and reliance on readily available starting materials. The reaction proceeds as a one-pot cyclocondensation where the vicinal diamine acts as a binucleophile and carbon disulfide provides the C1 synthon, directly forming the desired fused imidazolethione ring system.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical condensation and cyclization pathway.
Overall Reaction:
Figure 1: Overall synthesis scheme.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminopyridine on the electrophilic carbon atom of carbon disulfide. This forms an intermediate dithiocarbamic acid derivative. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the thiocarbonyl carbon. This is followed by the elimination of a molecule of hydrogen sulfide (H₂S), leading to the formation of the thermodynamically stable aromatic ring system of the final product. The use of refluxing ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization and elimination steps.[5]
Detailed Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of 2-mercapto-1H-imidazo[4,5-c]pyridine.[5]
3.1. Materials and Equipment
-
Reagents:
-
3,4-Diaminopyridine (C₅H₆N₂, FW: 109.12 g/mol )
-
Carbon Disulfide (CS₂, FW: 76.13 g/mol )
-
Ethanol (EtOH), 200 Proof
-
-
Equipment:
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Spatulas and weighing balance
-
Drying oven or vacuum desiccator
-
3.2. Safety Precautions
-
Carbon Disulfide (CS₂) is highly flammable, volatile, and toxic. It has a low autoignition temperature. All operations involving CS₂ must be performed in a certified chemical fume hood. Ensure there are no ignition sources nearby.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.
-
3,4-Diaminopyridine is a hazardous substance. Avoid inhalation and skin contact.
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminopyridine (10.9 g, 0.10 mol).
-
Solvent Addition: Add 300 mL of ethanol to the flask. Stir the mixture to dissolve the solid.
-
Reagent Addition: In a well-ventilated fume hood, carefully add carbon disulfide (15 mL, 18.9 g, 0.25 mol) to the flask.[5]
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Reaction Time: Maintain the reflux for 5 hours.[5] The product will begin to precipitate from the solution as the reaction progresses.
-
Workup - Cooling and Filtration: After 5 hours, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator until a constant weight is achieved. The final product, 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, should be an off-white or pale yellow crystalline powder.[8]
Data Summary and Workflow Visualization
4.1. Table of Reaction Parameters
| Parameter | Value / Description | Source |
| Starting Material | 3,4-Diaminopyridine | [5] |
| Reagent | Carbon Disulfide (CS₂) | [5] |
| Solvent | Ethanol | [5] |
| Molar Ratio (Diamine:CS₂) | 1 : 2.5 | [5] |
| Reaction Temperature | Reflux (~78 °C) | [5] |
| Reaction Time | 5 hours | [5] |
| Product Molecular Formula | C₆H₅N₃S | [9] |
| Product Molecular Weight | 151.19 g/mol | [9] |
| Expected Appearance | Crystalline Powder | [8] |
4.2. Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the synthesized 1H-Imidazo[4,5-c]pyridine-2(3H)-thione should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and proton/carbon environments.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=N bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (m/z = 151.19).[9]
-
Melting Point: Comparison with literature values can indicate purity.
These characterization methods are standard for confirming the structures of newly synthesized imidazopyridine derivatives.[10][11]
References
-
Synthesis of 2-Mercapto-1H-imidazo[4,5-c]pyridine. PrepChem.com. [Link]
-
Nowicka, A., et al. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 101-111. PubMed. [Link]
-
Badowska-Rosłonek, K., & Krawiecka, M. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2979. PubMed Central. [Link]
-
Al-Tel, T. H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228510. PubMed. [Link]
-
Synthesis and Antiproliferative Activity in vitro of New Tricyclic 2-Thioxo-1H,3H-imidazo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Srinivasulu, R., et al. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Pharmaceutical Sciences and Research.[Link]
-
1H-Imidazo[4,5-C]pyridine-2(3H)-thione. PubChem, National Center for Biotechnology Information. [Link]
-
New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. ResearchGate. [Link]
-
Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica, 5(6), 339-340.[Link]
-
Dubina, T. F., et al. (2024). Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds.[Link]
-
Improved process for the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine. Chinese Journal of Applied Chemistry.[Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]
- Process for the preparation of 2-mercaptoimidazole derivatives and their salts.
- Industrialized method for preparing 2-mercaptopyridine.
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. PubMed. [Link]
-
Ceron-Carrasco, J. P., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(12), 10476-10487. MDPI. [Link]
-
Badowska-Rosłonek, K., & Krawiecka, M. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2979. MDPI. [Link]
-
Guchhait, S. K., & Kashyap, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(68), 13256-13279. RSC Publishing. [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione. MySkinRecipes. [Link]
-
Patel, K., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. SciSpace. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
One-Pot Synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the efficient one-pot synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[4,5-c]pyridine core is a bioisostere of purines and is found in numerous compounds with diverse biological activities, including potential anticancer and antiviral properties.[1][2][3] This document outlines a robust and straightforward synthetic strategy starting from readily available 3,4-diaminopyridine and carbon disulfide. The causality behind the experimental choices, a step-by-step protocol, and a mechanistic discussion are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with various biological targets.[1][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1][2][4][5][6] The introduction of a thione functional group at the 2-position of the imidazole ring can further modulate the biological activity and pharmacokinetic properties of these molecules. The development of efficient and scalable synthetic routes to access these compounds is therefore of paramount importance for the exploration of new therapeutic agents. One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency.[7]
Synthetic Strategy and Mechanistic Insights
The one-pot synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione is achieved through the reaction of 3,4-diaminopyridine with carbon disulfide in a basic medium. This transformation proceeds through a cascade of reactions within a single reaction vessel, as illustrated below.
Reaction Scheme
Caption: Overall reaction scheme for the one-pot synthesis.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminopyridine on the electrophilic carbon atom of carbon disulfide. The presence of a base, such as potassium hydroxide, facilitates the deprotonation of the amino group, enhancing its nucleophilicity and promoting the formation of a dithiocarbamate salt intermediate.
Subsequent intramolecular cyclization occurs, where the second amino group attacks the thiocarbonyl carbon. This is followed by the elimination of a molecule of hydrogen sulfide, leading to the formation of the stable, fused heterocyclic system of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. The reaction is typically driven to completion by heating.
Caption: Proposed mechanistic pathway for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the one-pot synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | ≥98% | Sigma-Aldrich |
| Carbon Disulfide | CS₂ | 76.14 | ≥99% | Sigma-Aldrich |
| Potassium Hydroxide | KOH | 56.11 | ≥85% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |
| Acetic Acid | CH₃COOH | 60.05 | Glacial | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine (e.g., 5.45 g, 50 mmol) in ethanol (50 mL).
-
Addition of Base: To this solution, add potassium hydroxide (e.g., 3.37 g, 60 mmol) and stir until it dissolves completely.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath. Slowly add carbon disulfide (e.g., 3.81 g, 3.0 mL, 50 mmol) dropwise to the stirred solution. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Neutralization: Carefully neutralize the reaction mixture to pH 6-7 by the dropwise addition of glacial acetic acid. This will precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Characterization
The identity and purity of the synthesized 1H-Imidazo[4,5-c]pyridine-2(3H)-thione can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=S, N-H).
Data Summary and Expected Results
The following table summarizes the typical reaction parameters and expected outcomes for this one-pot synthesis.
| Parameter | Value |
| Starting Material | 3,4-Diaminopyridine |
| Reagents | Carbon Disulfide, Potassium Hydroxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Appearance of Product | Off-white to pale yellow solid |
Troubleshooting and Safety Precautions
-
Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure the reflux is maintained for the specified duration. The purity of the starting materials is also crucial.
-
Product Contamination: Ensure thorough washing of the product to remove salts and unreacted starting materials. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification if necessary.
-
Safety:
-
Carbon Disulfide: Highly flammable, volatile, and toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
General: Standard laboratory safety practices should be followed throughout the procedure.
-
Conclusion
This application note provides a reliable and efficient one-pot protocol for the synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. The methodology is straightforward, utilizes readily available starting materials, and offers good yields, making it a valuable procedure for researchers in medicinal chemistry and organic synthesis. The presented mechanistic insights and detailed experimental steps are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives.
- 1H-imidazo[4,5-c]pyridine-2(3H)-thione;CAS No. - ChemShuttle. ChemShuttle.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. The University of Liverpool Repository.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
- Scheme for the synthesis; reagent and reaction condition: I) CS2, ethanolic KOH, reflux 16 h.
- 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. MySkinRecipes.
- Mechanisms of acid decomposition of dithiocarbamates. 5.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- A Novel Three‐Component One‐Pot Synthesis of 1H‐Imidazol‐4‐yl‐pyridines.
- A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines.
- Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis.
- New applications of dithiocarbamates in organic synthesis. University of Birmingham Research Portal.
- One-pot synthesis of imidazo[1,2-α]pyridine thioethers using imidazo[1,2-α]pyridines, arylsulfonyl chlorides and hydrazine. Semantic Scholar.
- Preparation of 3,4-diaminopyridine microparticles by solvent-evapor
- Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods.
- Dithiocarbamates – Knowledge and References. Taylor & Francis Online.
- Dithiocarbamate synthesis by thiocarbomoyl
- Dithiocarbamate synthesis by amin
- Reactions of Carbon Disulfide with N-Nucleophiles.
- HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Application Note: High-Purity Recovery of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione via Optimized Recrystallization
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS No. 7239-81-8), a critical heterocyclic building block in pharmaceutical research. Recrystallization is presented as a robust, scalable, and efficient technique for achieving high purity, suitable for demanding applications in drug development. This document elucidates the fundamental principles of recrystallization, details a systematic approach to solvent selection, and provides a validated, step-by-step protocol. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
The Science of Recrystallization: A First-Principles Approach
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[1][2] The core principle is based on the observation that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] Any impurities that are insoluble at high temperatures can be removed by hot filtration. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a supersaturated state.[2]
This supersaturation drives the nucleation and subsequent growth of crystals. The highly ordered and specific nature of a crystal lattice means that only molecules of the same compound will fit easily, effectively excluding impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[1] The final pure crystals are then collected by filtration.[5] The success of this technique hinges critically on the choice of solvent, which must exhibit a high-temperature coefficient for the solute—that is, the compound should be very soluble when hot and poorly soluble when cold.[6]
Physicochemical Profile: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Understanding the structural and physical properties of the target molecule is paramount for designing an effective purification strategy.
The structure of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione features a fused bicyclic aromatic system containing three nitrogen atoms and a thione group.[7] These features, particularly the N-H and C=S groups, introduce significant polarity and the capacity for hydrogen bonding. This inherent polarity suggests good solubility in polar solvents, especially those that can act as hydrogen bond donors or acceptors, such as alcohols (ethanol, methanol) or dimethyl sulfoxide (DMSO).[3] Conversely, its solubility is expected to be limited in non-polar solvents like hexanes or toluene.
| Property | Value | Source |
| IUPAC Name | 1,3-dihydroimidazo[4,5-c]pyridine-2-thione | PubChem[7] |
| CAS Number | 7239-81-8 | PubChem[7] |
| Molecular Formula | C₆H₅N₃S | PubChem[7] |
| Molecular Weight | 151.19 g/mol | PubChem[7] |
| Appearance | Typically a crystalline powder | ChemShuttle |
Protocol: Systematic Solvent System Screening
The selection of an appropriate solvent is the most critical variable in recrystallization. A systematic screening process is essential for identifying the optimal solvent or solvent mixture.
Objective: To identify a solvent that dissolves the compound when hot but yields a high recovery of crystals upon cooling.
Materials:
-
Crude 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
-
Test tubes (13x100 mm)
-
Solvent candidates: Ethanol, Methanol, Isopropanol, Water, Acetonitrile, Ethyl Acetate, Ethanol/Water mixtures
-
Heating block or steam bath
-
Glass rod
Procedure:
-
Initial Test: Place approximately 20-30 mg of the crude solid into a test tube.
-
Room Temperature Solubility: Add the test solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.
-
Hot Solubility: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point. Continue to add small portions of the solvent until the solid just dissolves.
-
Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[4]
-
-
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to provide nucleation sites.[6] Subsequently, cool the test tube in an ice-water bath for 15-20 minutes.
-
Observation: The ideal solvent will result in the formation of a large crop of well-defined crystals. A solvent that causes the compound to "oil out" (form a liquid layer) or yields very few crystals is not ideal.[6]
Example Observation Log:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Poor | Poor | None | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising Candidate |
| Acetone | Soluble | Soluble | Poor recovery | Unsuitable |
| Hexane | Insoluble | Insoluble | None | Unsuitable |
| Ethanol/Water (9:1) | Poor | Soluble | Excellent crystal formation | Excellent Candidate |
Optimized Recrystallization Protocol
This protocol is based on using an ethanol/water solvent system, which is often effective for moderately polar heterocyclic compounds.
Materials & Equipment:
-
Crude 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
-
Erlenmeyer flasks (sized so the solvent fills no more than half the volume)
-
Ethanol (reagent grade) and Deionized Water
-
Hotplate with stirring capability
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
(Optional) Activated charcoal for decolorization
Step-by-Step Methodology:
-
Dissolution:
-
Action: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 10-15 mL) and bring the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Causality: Dissolving the compound at the boiling point of the solvent ensures that the minimum volume is used, leading to a saturated solution necessary for high recovery.[4][5]
-
-
Decolorization (Optional):
-
Action: If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes.
-
Causality: The high surface area of activated charcoal adsorbs large, colored impurity molecules. Adding it to a hot solution can cause violent bumping, so cooling slightly is a key safety step.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Action: Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the charcoal or other solids. Rinse the original flask and filter paper with a small amount of hot solvent to recover all the product.
-
Causality: This step must be performed quickly to prevent the solution from cooling and the product from crystallizing prematurely in the funnel (premature crystallization).[2] A stemless funnel prevents the stem from acting as a cold finger.
-
-
Induce Crystallization:
-
Action: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point). Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Causality: The addition of water, a "poor" or "anti-solvent" in which the compound is less soluble, reduces the overall solubility of the compound in the mixed solvent system, bringing the solution closer to its saturation point and ensuring crystallization begins as it cools.[1]
-
-
Cooling and Crystal Growth:
-
Action: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Causality: Slow cooling is paramount for the formation of large, pure crystals.[2] Rapid cooling can trap impurities and lead to the formation of small, impure precipitates. Cooling in an ice bath further decreases the compound's solubility, maximizing the final yield.[1]
-
-
Collection of Crystals:
-
Action: Collect the crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold ethanol/water filtrate before pouring the crystal slurry.
-
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor, which contains the dissolved impurities.
-
-
Washing:
-
Action: With the vacuum off, add a small volume of ice-cold ethanol/water mixture to the crystals and gently break up the filter cake. Reapply the vacuum to pull the wash solvent through. Repeat once more.
-
Causality: Washing the crystals with a minimal amount of ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces without significantly redissolving the purified product.[4]
-
-
Drying:
-
Action: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Causality: Thorough drying is essential to remove residual solvent, which could interfere with subsequent reactions or analytical characterization (e.g., NMR spectroscopy, melting point determination).
-
Workflow Visualization and Data Summary
The entire recrystallization process can be visualized as a sequential workflow designed to systematically isolate the pure compound from its contaminants.
Caption: Recrystallization workflow for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Table 2: Optimized Protocol Parameters
| Parameter | Recommended Condition | Rationale |
| Primary Solvent | Ethanol | Good solubility when hot, poor when cold. |
| Anti-Solvent | Deionized Water | Induces crystallization by reducing solubility. |
| Dissolution Temp. | Boiling point of Ethanol (~78 °C) | Ensures minimum solvent volume is used. |
| Crystallization Temp. | Room temp., then 0-4 °C | Slow cooling for purity, ice bath for yield. |
| Washing Solvent | Ice-cold Ethanol/Water mixture | Rinses impurities without dissolving product. |
| Drying | Vacuum oven, 40-50 °C | Ensures complete removal of volatile solvents. |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is too supersaturated, or the compound's melting point is below the solvent's boiling point. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool even more slowly. Ensure the correct solvent is being used.[6] |
| No Crystals Form | The solution is not saturated (too much solvent was added), or nucleation is inhibited. | Try scratching the inner wall of the flask with a glass rod. Add a "seed crystal" of the pure compound. If too much solvent was used, carefully evaporate some solvent and allow it to cool again.[6] |
| Low Recovery/Yield | Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use the absolute minimum of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure filtration apparatus is pre-heated for hot filtration.[4] |
| Impure Product | Cooling was too rapid, trapping impurities. The washing step was insufficient. | Allow the solution to cool to room temperature without disturbance before moving to an ice bath. Ensure crystals are washed with fresh, ice-cold solvent. |
Conclusion
Recrystallization is a highly effective and economical method for the purification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. By following a systematic approach to solvent selection and adhering to the optimized protocol detailed in this note, researchers can consistently obtain high-purity material suitable for the rigorous demands of pharmaceutical synthesis and drug discovery. The key to success lies in the careful control of temperature and solubility to promote the selective growth of pure crystals.
References
-
LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12610114, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. PubChem. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine. PubChem. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). How to perform a recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352558, 1H-Imidazo[4,5-b]pyridine-2-thiol. PubChem. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3H-Imidazo[4,5-c]pyridine. Retrieved from [Link]
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H-Imidazo[4,5-C]pyridine-2(3H)-thione NMR spectroscopy characterization
An In-Depth Technical Guide to the NMR Spectroscopy Characterization of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Privileged Scaffold
The 1H-imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities[1][2]. The introduction of a thione group at the 2-position creates 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, a molecule of considerable interest for further functionalization in drug discovery programs. Accurate and unambiguous structural characterization is the bedrock of such programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most powerful analytical technique for the complete structural elucidation of this molecule in solution.
This guide provides a detailed framework for the characterization of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, moving from fundamental 1D NMR protocols to advanced 2D techniques. The focus is not merely on the procedural steps but on the underlying chemical principles that dictate experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.
Molecular Structure and the Critical Role of Tautomerism
A defining feature of 2-thio-substituted N-heterocycles is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the 1H-imidazo[4,5-c]pyridine-2(3H)-thione form and the imidazo[4,5-c]pyridin-2-thiol form[3][4][5].
Caption: Thione-thiol equilibrium of the target molecule.
In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), the equilibrium is heavily shifted towards the thione tautomer[4]. This is critical for NMR analysis, as it dictates which protons are observed (two N-H protons) and the chemical environment of the ring atoms. The presence of the C=S double bond in the thione form results in a highly characteristic, deshielded signal in the ¹³C NMR spectrum.
Protocol 1: Standard 1D NMR Characterization (¹H and ¹³C)
This protocol outlines the foundational steps for acquiring high-quality, routine ¹H and ¹³C NMR spectra.
A. Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the target molecule, and its hydrogen-bond accepting nature slows the chemical exchange of the N-H protons, allowing for their observation as distinct, albeit often broad, signals[6]. In contrast, solvents like chloroform-d (CDCl₃) may lead to rapid exchange and the disappearance of these crucial N-H signals.
-
Internal Standard: Tetramethylsilane (TMS) is used as the primary internal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra. The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) and the carbon signal (a septet at ~39.52 ppm) serve as convenient secondary references[6][7].
B. Detailed Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione directly into a clean, dry NMR tube.
-
Add 0.6–0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Temperature: Set to a standard probe temperature (e.g., 298 K).
-
Pulse Program: Use a standard single-pulse sequence.
-
Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all aromatic and exchangeable protons are captured.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3-4 seconds.
-
-
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220 ppm (from -10 to 210 ppm) to include the diagnostic C=S carbon.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Interpreting the 1D NMR Spectra: A Predictive Analysis
Based on the dominant thione structure and data from analogous imidazopyridine systems, the following spectral features are anticipated[8][9][10].
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H4 | CH | ~8.3 - 8.6 | s | ~140 - 145 |
| H6 | CH | ~7.2 - 7.5 | d | ~110 - 115 |
| H7 | CH | ~7.9 - 8.2 | d | ~135 - 140 |
| N1-H, N3-H | NH | ~12.0 - 13.5 | br s | - |
| C2 | C=S | - | - | ~175 - 185 |
| C3a | C | - | - | ~145 - 150 |
| C7a | C | - | - | ~130 - 135 |
-
¹H Spectrum Analysis:
-
Aromatic Region (7.0-9.0 ppm): Three distinct signals are expected for H4, H6, and H7. H4 is anticipated to be a singlet, while H6 and H7 will appear as doublets due to mutual coupling.
-
Exchangeable Protons (>12 ppm): Two broad singlets corresponding to the two N-H protons are expected far downfield. Their broadness is a result of quadrupolar relaxation and chemical exchange. A simple D₂O exchange experiment (adding a drop of D₂O to the NMR tube) will confirm their assignment, as these signals will disappear.
-
-
¹³C Spectrum Analysis:
-
Thione Carbon (C2): The most diagnostic signal in the spectrum. This carbon is highly deshielded and will appear significantly downfield, typically in the 175-185 ppm range[11]. Its observation is strong evidence for the thione tautomer.
-
Aromatic Carbons (110-150 ppm): Five signals are expected for the carbons of the fused ring system. Two of these (C3a, C7a) are quaternary and will typically have lower intensities.
-
Protocol 2: Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides a constitutional fingerprint, 2D NMR is essential for irrefutable proof of structure by mapping the bonding network. The following workflow provides a self-validating system for assignment.
Caption: Logical workflow for unambiguous structural assignment using 2D NMR.
A. Detailed Experimental Protocol
-
Sample: Use the same sample prepared for 1D NMR.
-
Acquisition: Run standard, gradient-selected (gs) COSY, HSQC, and HMBC pulse programs.
-
Key Parameters:
-
COSY: Standard parameters are usually sufficient.
-
HSQC: Optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
HMBC: Optimized for long-range ⁿJ(CH) coupling constants. A value of 8 Hz is a good starting point to observe both 2-bond and 3-bond correlations.
-
B. Data Interpretation: Connecting the Atoms
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings. A cross-peak between the signals at ~7.3 ppm and ~8.0 ppm would definitively prove they are H6 and H7 on the pyridine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with the carbon it is attached to. It allows for the unambiguous assignment of the protonated carbons (C4, C6, C7) based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most information-rich experiment for mapping the complete carbon skeleton. Key expected correlations include:
-
From N-H protons: Cross-peaks from the downfield N-H signals (~12-13 ppm) to the thione carbon (C2, ~180 ppm) and adjacent quaternary carbons (C3a, C7a) would firmly establish the core imidazole-thione structure.
-
From H4: Correlations to C3a and C7a will link the imidazole and pyridine rings.
-
From H6 and H7: Correlations to each other's carbons and to the quaternary carbon C7a will complete the assignment of the pyridine ring.
-
Troubleshooting and Common Pitfalls
-
Problem: N-H protons are excessively broad or not visible.
-
Cause: The sample may be wet, or the temperature may be too high, leading to faster exchange.
-
Solution: Ensure the use of high-quality, dry DMSO-d₆. Acquiring the spectrum at a lower temperature (e.g., 283 K) can sometimes sharpen these signals.
-
-
Problem: Poor sample solubility.
-
Cause: The compound may have low solubility even in DMSO.
-
Solution: Gentle warming of the sample can aid dissolution. If issues persist, deuterated dimethylformamide (DMF-d₇) can be considered as an alternative polar aprotic solvent.
-
-
Problem: Ambiguous HMBC correlations.
-
Cause: The chosen long-range coupling constant (e.g., 8 Hz) may not be optimal for all correlations.
-
Solution: If a key correlation is missing, re-acquiring the HMBC with different optimization values (e.g., 4 Hz and 12 Hz) may reveal the missing connectivity.
-
Conclusion
The NMR characterization of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione is a systematic process that relies on the careful selection of experimental conditions and a logical interpretation workflow. The use of DMSO-d₆ is critical for observing the exchangeable N-H protons, and the ¹³C chemical shift of the C=S carbon provides definitive evidence for the dominant thione tautomer. While 1D NMR offers a primary fingerprint, a full suite of 2D NMR experiments (COSY, HSQC, and HMBC) is indispensable for the complete and unambiguous assignment of all proton and carbon resonances, providing the high-fidelity structural data required for confident advancement of drug development and chemical research programs.
References
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from FULIR Institutional Repository. [Link]
-
ResearchGate. (n.d.). Thiol-thione tautomerism shown by the synthesized Schiff bases. Retrieved from ResearchGate. [Link]
-
Polo, C., et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
-
Mizuno, A., Toda, Y., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Journal of Molecular Structure. [Link]
-
PubMed Central (PMC). (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from PMC. [Link]
-
PubMed Central (PMC). (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from PMC. [Link]
-
Berg, U., et al. (1980). Tautomerism in monothio-β-diketones studied by PMR and quantum chemical calculations. Journal of Molecular Structure. [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from PubChem. [Link]
-
MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. Retrieved from MDPI. [Link]
-
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. [Link]
-
SciSpace. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from SciSpace. [Link]
-
Balakrishna, M. S., et al. (n.d.). A greener approach towards the synthesis of N-heterocyclic thiones and selones using mechanochemical technique. Royal Society of Chemistry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Retrieved from NIH. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from ResearchGate. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from MDPI. [Link]16/4/549)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution | Semantic Scholar [semanticscholar.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Introduction: The Significance of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione in Modern Drug Discovery
1H-Imidazo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its core structure, an imidazopyridine fused system, is a recognized pharmacophore present in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including their potential as antiviral, anti-inflammatory, and anticancer agents.[3] The structural similarity of the imidazopyridine core to purine bases makes it a compelling candidate for interacting with various enzymes and receptors within biological systems.[3]
Given its therapeutic potential, the accurate and reliable characterization of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione and its analogues is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[4] This application note provides a detailed guide for the mass spectrometric analysis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione, with a focus on electrospray ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS). The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important class of molecules.
Physicochemical Properties of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
A thorough understanding of the analyte's properties is fundamental to developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | [5] |
| Average Molecular Weight | 151.19 g/mol | [5] |
| Monoisotopic (Exact) Mass | 151.02041835 Da | [5] |
| Isomeric Counterpart | 1H-Imidazo[4,5-b]pyridine-2-thiol | [6] |
The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling unambiguous elemental composition determination. It is also important to note the existence of isomers, such as 1H-Imidazo[4,5-b]pyridine-2-thiol, which possess the same molecular formula and mass.[6] Therefore, chromatographic separation and/or detailed fragmentation analysis (MS/MS) are essential for unequivocal identification.
Principle of the Method: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is the preferred ionization technique for 1H-Imidazo[4,5-c]pyridine-2(3H)-thione due to its "soft" ionization nature, which typically preserves the molecular ion, and its compatibility with liquid chromatography (LC).[4] Given the presence of multiple nitrogen atoms, the molecule is expected to readily protonate in the positive ion mode, forming the [M+H]⁺ ion.
The overall workflow for the analysis is as follows:
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and differentiation from isomers. This involves the isolation of the protonated molecule ([M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Experimental Protocol
This protocol outlines the steps for analyzing 1H-Imidazo[4,5-c]pyridine-2(3H)-thione using a standard LC-MS/MS system.
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system.
-
Standard Solution: Prepare a stock solution of 1 mg/mL of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione in methanol or dimethyl sulfoxide (DMSO). Serially dilute the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration range of 1 ng/mL to 1 µg/mL. The formic acid aids in the protonation of the analyte.
-
Biological Samples (e.g., Plasma): For the analysis of the compound in a biological matrix, a protein precipitation or liquid-liquid extraction method is recommended to remove interfering substances.
Liquid Chromatography (LC) Parameters
Chromatographic separation is crucial for resolving the analyte from matrix components and potential isomers.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes | A typical gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry (MS) Parameters
These parameters should be optimized for the specific instrument being used. The following are typical starting points for a triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Recommended Setting (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Full Scan (MS1) Range | m/z 50 - 300 |
| Product Ion Scan (MS2) Precursor Ion | m/z 152.0277 |
| Collision Energy (CE) | 10 - 40 eV |
Data Interpretation: Expected Mass Spectrum and Fragmentation Pathways
Full Scan (MS1) Spectrum
In the full scan mode, the primary ion expected is the protonated molecule [M+H]⁺.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 152.0277 |
| [M+Na]⁺ | 174.0096 |
| [2M+H]⁺ | 303.0481 |
The most abundant ion should be the [M+H]⁺ at m/z 152.0277. The presence of sodium adducts ([M+Na]⁺) is also possible, depending on the purity of the solvents and sample matrix.
Tandem (MS2) Spectrum and Predicted Fragmentation
The fragmentation of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione is predicted to proceed through several key pathways based on the fragmentation of similar heterocyclic structures.[7][8] The fused ring system provides stability, but specific cleavages are expected upon collisional activation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Imidazo[4,5-b]pyridine-2-thiol | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for In Vitro Kinase Profiling of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Analogs
Introduction: The Rise of Imidazopyridines in Kinase Inhibition
The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to natural purines and forming the core of numerous bioactive compounds.[1] Specifically, derivatives of the 1H-Imidazo[4,5-C]pyridine core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in diseases like cancer.[2][3] For instance, substituted imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs), which are implicated in the progression of aggressive brain tumors like glioblastoma.[3]
The development of these targeted therapies hinges on the accurate and reproducible assessment of their inhibitory potential. A crucial step in this process is the in vitro kinase assay, which quantifies a compound's ability to block the enzymatic activity of its target kinase.[4] This application note provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC₅₀) of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its analogs. We will detail a luminescence-based assay that offers high sensitivity, a broad dynamic range, and suitability for high-throughput screening (HTS).[5]
Assay Principle: Quantifying Kinase Activity via ADP Production
To measure kinase inhibition, we must first measure kinase activity. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[6] This reaction produces ADP as a universal co-product. Therefore, quantifying the amount of ADP formed provides a direct and universal measure of kinase activity.[7]
This protocol utilizes the ADP-Glo™ Kinase Assay, a homogeneous bioluminescent method that measures ADP production in two steps.[8]
-
Kinase Reaction & ATP Depletion: First, the kinase reaction is performed, allowing the enzyme to convert ATP to ADP in the presence of the inhibitor. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP.
-
ADP Conversion & Signal Generation: Second, a "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP, which then acts as a substrate for a highly efficient luciferase. This luciferase-luciferin reaction generates a stable luminescent signal that is directly proportional to the initial amount of ADP.[5][8] Consequently, a potent inhibitor will result in low kinase activity, low ADP production, and therefore a low luminescent signal.
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for HTS. Adjust volumes accordingly for 96-well plates. As an example, we will use a representative Src family kinase.
Materials and Reagents
-
Test Compound: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione or analog, dissolved in 100% DMSO to create a 10 mM stock.
-
Target Kinase: Recombinant active Src kinase (e.g., from Promega, Carna Biosciences).
-
Kinase Substrate: Appropriate peptide substrate for Src (e.g., ABLtide, Poly(E,Y)₄).
-
Positive Control: A known Src inhibitor (e.g., Dasatinib) for assay validation.[9]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9103 or similar).
-
ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich, Cat. No. A7699).
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Plates: Solid white, low-volume 384-well assay plates (e.g., Corning #3572).
-
Equipment: Multichannel pipettor, plate shaker, and a luminometer capable of reading multiwell plates.
Step-by-Step Methodology
Step 1: Compound Plate Preparation (Dose-Response)
-
Create a serial dilution series of the test compound. Start by diluting the 10 mM stock in DMSO. A common approach is a 10-point, 3-fold serial dilution.
-
In a separate "source" plate, add 1 µL of each compound concentration from the dilution series. Include wells with 1 µL of DMSO only (vehicle control) and 1 µL of the positive control inhibitor.[10]
Step 2: Kinase Reaction Setup (5 µL total volume)
Causality Check: The order of addition is critical. Pre-incubating the kinase with the inhibitor before initiating the reaction with ATP allows the compound to bind to the target, leading to more accurate potency measurements.[11]
-
Prepare Kinase/Substrate Mix: In a single tube, prepare a master mix containing the kinase buffer, Src kinase, and its peptide substrate. The final concentration of the kinase should be optimized to produce a robust signal (typically 2-20 nM).[12]
-
Dispense Kinase/Substrate: Add 2.5 µL of the Kinase/Substrate mix to each well of the final assay plate.
-
Compound Transfer: Using a pintool or multichannel pipettor, transfer the 1 µL of compound dilutions (and controls) from the source plate to the assay plate.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate at room temperature for 15-30 minutes.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. The ATP concentration should be optimized for each kinase, ideally at or near its Michaelis-Menten constant (Kₘ).[13] Add 2.5 µL of the ATP solution to all wells to start the reaction.
-
Incubate: Mix the plate gently for 1 minute. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
Step 3: ADP Detection
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute.
-
Incubate: Incubate the plate at room temperature for 40 minutes to ensure all remaining ATP is depleted.[9]
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute.
-
Incubate: Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[9]
-
Read Plate: Measure luminescence using a plate luminometer with an integration time of 0.5 to 1 second per well.
Experimental Workflow Visualization
Caption: High-level workflow for the imidazopyridine kinase inhibition assay.
Data Analysis and Presentation
Calculating Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The following controls are essential for data normalization:
-
High Signal (0% Inhibition): Vehicle (DMSO) control wells. This represents maximum kinase activity.
-
Low Signal (100% Inhibition): "No enzyme" control wells or a saturating concentration of a potent control inhibitor.
The percent inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))
Determining the IC₅₀ Value
The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the corresponding log₁₀ of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value from the fitted curve.[4]
Sample Data Presentation
| Compound Conc. (µM) | Log [Conc.] | Avg. RLU | % Inhibition |
| 0 (Vehicle Control) | - | 850,000 | 0.0% |
| 0.01 | -2.00 | 825,100 | 3.1% |
| 0.03 | -1.52 | 750,500 | 12.4% |
| 0.10 | -1.00 | 510,200 | 42.5% |
| 0.30 | -0.52 | 245,800 | 75.5% |
| 1.00 | 0.00 | 95,300 | 94.3% |
| 3.00 | 0.48 | 81,500 | 96.1% |
| 10.00 | 1.00 | 80,100 | 96.2% |
| No Enzyme Control | - | 80,000 | 100.0% |
References
-
Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. [Link]
-
Vogtherr, M., et al. (2006). Fluorescent Peptide Assays For Protein Kinases. NIH National Center for Biotechnology Information. [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Martens, S. Lab. (2023). In vitro kinase assay. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Cui, J. J., et al. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Bioorganic & Medicinal Chemistry. [Link]
-
Kciuk, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]
-
Segodi, R. S. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry. [Link]
-
Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Activity Using Cell-Based Assays
Abstract
The 1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1][2][3] Specifically, the 2(3H)-thione variant serves as a crucial synthetic intermediate and has demonstrated potential as an antiviral and anti-inflammatory agent, partly through modulation of immune pathways like those involving Toll-like receptors (TLRs).[4] This guide provides a comprehensive suite of validated, cell-based protocols designed for researchers in drug discovery to characterize the biological activity of 1H-imidazo[4,5-c]pyridine-2(3H)-thione and its analogs. We move from foundational cytotoxicity assessments to detailed mechanistic assays, including apoptosis induction, kinase pathway modulation, and NF-κB signaling, providing the causality behind each methodological choice to ensure robust and reproducible data.
Section 1: Foundational Analysis - Cell Viability and Cytotoxicity
Before investigating complex mechanisms, it is essential to establish the fundamental effect of a compound on cell health. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is a crucial first step in profiling any potential therapeutic agent.
Principle of the MTT Assay
The assay's principle is centered on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells. The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic or cytostatic effects.[7]
Experimental Workflow: MTT Assay
Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar). [8]* Cells seeded and treated in white-walled, clear-bottom 96-well plates suitable for luminescence measurements.
-
Positive control for apoptosis induction (e.g., Staurosporine, Bortezomib). [9]* Luminometer plate reader.
Procedure:
-
Assay Plate Preparation:
-
Seed and treat cells with the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione compound for the desired time period, as described in the MTT protocol. Use a white-walled plate to maximize the luminescent signal.
-
The final volume in each well should be 100 µL.
-
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use. [10] * Transfer the entire volume of the buffer into the amber bottle containing the substrate. Mix by gentle inversion until the substrate is completely dissolved. This is the Caspase-Glo® 3/7 Reagent. [11]
-
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. [10] * Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure cell lysis and reagent mixing. [9] * Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period. [10]
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis & Quality Control:
-
Fold Change in Activity: The raw relative light unit (RLU) values are proportional to caspase activity. Data is typically presented as the fold increase in luminescence over the vehicle-treated control cells.
-
Calculation: Fold Change = (RLU of Treated Sample - RLU of Blank) / (RLU of Vehicle Control - RLU of Blank).
-
Controls: A "no-cell" blank (medium + reagent) is essential for background subtraction. A vehicle control establishes the basal level of apoptosis. A potent apoptosis inducer like Staurosporine serves as a robust positive control.
Section 3: Target-Specific Pathway Analysis
The imidazopyridine scaffold is known to interact with several key signaling pathways. [1][12]Based on this, we propose assays to investigate the effect of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione on kinase signaling and the NF-κB inflammatory pathway.
Kinase Activity - Cellular Phosphorylation Assay
Many imidazo[4,5-c]pyridine derivatives function as potent kinase inhibitors. [13]A direct way to measure a compound's effect on a specific kinase in a cellular context is to quantify the phosphorylation of its direct downstream substrate. This provides more biologically relevant data than in vitro assays by accounting for cell permeability and metabolism. [14][15] Principle: This assay measures the level of a specific phosphorylated protein in cell lysates following compound treatment. Cells are treated with the test compound and then lysed. The amount of the phosphorylated target protein is then quantified using a sensitive immunoassay format, such as a sandwich ELISA, TR-FRET, or Meso Scale Discovery (MSD) assay, which use antibodies specific to the phosphorylated epitope. [15]A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.
Caption: Inhibition of TNF-α-induced NF-κB activation and subsequent reporter expression.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete culture medium.
-
Stimulus: TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator.
-
Luciferase Assay System (e.g., Promega ONE-Glo™, Cat. No. E6110).
-
White, opaque 96-well microplates.
Procedure:
-
Cell Seeding: Seed 20,000-40,000 reporter cells per well in 100 µL of complete medium in a white 96-well plate. Incubate overnight. 2[16]. Compound Pre-treatment: Remove the medium and add 80 µL of medium containing the desired concentrations of the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione compound or vehicle control. Incubate for 1-2 hours. 3[17]. Stimulation: Prepare the NF-κB activator (e.g., TNF-α) at 5X the final desired concentration in culture medium. Add 20 µL to the appropriate wells (final concentration typically 10-20 ng/mL). Add 20 µL of medium to unstimulated control wells. 4[17][18]. Incubation: Incubate the plate for 6 to 24 hours at 37°C. The optimal time depends on the cell line and should be determined empirically. 5[17]. Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in the well (e.g., 100 µL).
-
Mix briefly on an orbital shaker and incubate for 5-10 minutes at room temperature to allow the signal to stabilize. [17] * Measure luminescence using a plate-reading luminometer.
-
Data Analysis & Quality Control:
-
Normalization: If using a dual-luciferase system (with a constitutively expressed Renilla luciferase control), normalize the firefly signal to the Renilla signal to control for transfection efficiency and cell number. *[18] Inhibition (%): 100 - [ (RLU of Stimulated+Inhibitor - RLU of Unstimulated) / (RLU of Stimulated - RLU of Unstimulated) * 100 ].
-
Controls: Include unstimulated wells (background), stimulated wells (maximum signal), and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
References
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 13. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes & Protocols for the Development of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Derivatives in Cancer Research
Introduction: The Quest for Novel Anticancer Therapeutics
The development of novel, effective, and safe anticancer therapeutics remains a paramount challenge in modern medicine. A critical strategy in this endeavor is the exploration of new chemical scaffolds that can selectively target pathways essential for tumor growth and survival. The 1H-imidazo[4,5-c]pyridine core, a bioisostere of natural purines, has emerged as a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the building blocks of DNA and RNA allows derivatives to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes implicated in cancer progression.[2][3]
Derivatives of the thione-substituted scaffold, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, are of particular interest. The thione group provides a reactive handle for chemical modification, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies. Research has indicated that molecules based on the broader imidazopyridine framework can exert anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR.[4][5][6]
This guide provides a comprehensive, experience-driven framework for researchers engaged in the synthesis, characterization, and preclinical evaluation of novel 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivatives. The protocols herein are designed to be self-validating and are grounded in established scientific principles, offering a logical progression from chemical synthesis to in vivo efficacy studies.
Part 1: Synthesis and Characterization of Novel Derivatives
The foundation of any drug discovery program is the ability to synthesize and structurally confirm the chemical matter of interest. This section details the rationale and a general protocol for creating a library of derivatives based on the core scaffold.
Rationale for Derivatization
The goal of derivatization is to explore the chemical space around the core scaffold to optimize biological activity and drug-like properties. By appending different functional groups, researchers can modulate:
-
Potency & Selectivity: Enhance binding affinity for the desired cancer-related target while minimizing off-target effects.
-
Pharmacokinetics: Improve absorption, distribution, metabolism, and excretion (ADME) properties, such as solubility and metabolic stability.
-
Structure-Activity Relationships (SAR): Systematically determine which chemical features are essential for the desired biological effect, guiding future design iterations.
A common and effective strategy for this scaffold is S-alkylation at the thione position, which allows for the introduction of a diverse range of substituents.[7]
General Synthetic Workflow
The following is a generalized two-step procedure for the synthesis of S-alkylated 1H-imidazo[4,5-c]pyridine derivatives.
Protocol 1.1: Synthesis of S-Alkylated 1H-Imidazo[4,5-c]pyridine Derivatives
Step 1: Synthesis of the 1H-Imidazo[4,5-c]pyridine-2(3H)-thione Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-diaminopyridine in a suitable solvent such as ethanol or pyridine.
-
Reagent Addition: Add 1.1 equivalents of carbon disulfide (CS₂) or a molar equivalent of thiourea. Causality Note: Carbon disulfide or thiourea serves as the carbon source for the C2 position of the imidazole ring, undergoing cyclization with the vicinal diamine to form the thiourea intermediate which then cyclizes to the thione.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. The crude product can be purified by recrystallization if necessary.
Step 2: S-Alkylation of the Thione Core
-
Base Treatment: Suspend the 1H-imidazo[4,5-c]pyridine-2(3H)-thione (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), and stir at room temperature for 30 minutes. Causality Note: The base deprotonates the acidic N-H or S-H tautomer, generating a potent nucleophile (thiourea anion) for the subsequent alkylation step.
-
Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl bromoacetate; 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by pouring it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final S-alkylated derivative.
Caption: General workflow for the synthesis of S-alkylated derivatives.
Structural Characterization
Unambiguous confirmation of the chemical structure is non-negotiable. A combination of spectroscopic methods should be employed.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule, confirming the connectivity of atoms and the successful incorporation of the alkyl group.[8][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass data.[8][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups. For instance, the disappearance of the C=S stretch from the starting thione and the appearance of new C-H stretches from the added alkyl group can be observed.[8]
Part 2: In Vitro Evaluation of Anticancer Activity
In vitro assays are the first crucial step in evaluating the biological potential of newly synthesized compounds.[11] They provide a rapid and cost-effective method to screen for cytotoxicity and to begin elucidating the mechanism of action.[12][13]
Cell Viability and Cytotoxicity Assays
These assays measure the ability of a compound to reduce the viability or induce the death of cancer cells. The most common methods rely on measuring the metabolic activity of the cell population.
Protocol 2.1: MTT Assay for Cell Viability
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C. Causality Note: During this incubation, only viable cells with active mitochondria can reduce the MTT to formazan, which forms insoluble purple crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14] Mix thoroughly by placing the plate on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound ID | R-Group | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on A549 Cells |
| Control | Doxorubicin | 0.85 | 1.2 |
| XYZ-001 | -CH₃ | >100 | >100 |
| XYZ-002 | -CH₂-Ph | 15.2 | 22.5 |
| XYZ-003 | -CH₂-COOEt | 5.8 | 8.1 |
digraph "Cytotoxicity_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];A[label="Seed Cancer Cells\n(96-well plate)"]; B[label="Treat with Derivatives\n(Serial Dilutions)"]; C [label="Incubate (48-72h)"]; D [label="Add MTT Reagent"]; E [label="Incubate (2-4h)"]; F [label="Solubilize Formazan\n(DMSO)"]; G [label="Read Absorbance\n(570 nm)"]; H [label="Calculate IC₅₀ Values"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Workflow for in vitro cytotoxicity screening.
Apoptosis Detection Assays
A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol 2.2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay uses fluorochrome-conjugated Annexin V, a protein with a high affinity for PS, to identify apoptotic cells.[15][16] Propidium Iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL solution) to the cell suspension.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
-
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The development of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivatives represents a promising avenue in the search for novel cancer therapies. The systematic approach outlined in these application notes—from rational design and synthesis to multi-tiered in vitro screening and final validation in in vivo models—provides a robust framework for identifying and advancing lead candidates. By carefully evaluating cytotoxicity, the induction of apoptosis, and effects on cell cycle progression, researchers can build a comprehensive biological profile of their compounds. Successful translation of these findings into preclinical animal models is the critical final step before a compound can be considered for clinical development. This integrated approach, grounded in sound scientific principles and meticulous execution, is essential for translating a promising chemical scaffold into a potential life-saving therapeutic.
References
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. ()
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. ()
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. ()
- Capturing the Complexity of Real Cancer Cases with P
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. ()
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Annexin V staining assay protocol for apoptosis - Abcam. ()
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. ()
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. ()
- Xenograft Mouse Models | Ichor Life Sciences. ()
- Assaying cell cycle status using flow cytometry - PMC - NIH. ()
- The Annexin V Apoptosis Assay. ()
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. ()
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. ()
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. ()
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ()
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. ()
- How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. ()
- (PDF)
- Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. ()
- Cell Cycle Protocols - BD Biosciences. ()
- Protocol for Cell Viability Assays - BroadPharm. ()
- MTT Assay Protocol for Cell Viability and Prolifer
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- MTT assay protocol | Abcam. ()
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. ()
- XTT Prolifer
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - OUCI. ()
- Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. ()
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchG
- A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑c
- RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ()
- Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives - ResearchG
- New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. ()
- Imidazopyridine linked triazoles as tubulin inhibitors, effectively triggering apoptosis in lung cancer cell line - PubMed. ()
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. ()
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazoles as Potential Anticancer Agents: An Upd
- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. ()
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. ()
Sources
- 1. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Imidazopyridine linked triazoles as tubulin inhibitors, effectively triggering apoptosis in lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
Application Notes & Protocols: Antimicrobial Screening of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those mimicking biological purines, represent a promising avenue for development. This document provides a comprehensive guide for researchers on the evaluation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione , a purine isostere, for its antimicrobial potential. We detail the scientific rationale, step-by-step protocols for qualitative and quantitative screening, data interpretation, and advanced workflow considerations. These methodologies are designed to form a robust, self-validating framework for assessing the compound's efficacy against a spectrum of clinically relevant microbial pathogens.
Introduction: The Rationale for Screening 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
The imidazopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors that are crucial for pathogen survival.[3][4] The specific isomer, 1H-Imidazo[4,5-C]pyridine, and its derivatives have been investigated for a range of bioactivities, including antibacterial and antifungal effects.[5][6]
The incorporation of a thione group (-C=S) at the 2-position of the imidazole ring is a key strategic modification. Thiones are known to be effective metal chelators and can engage in hydrogen bonding and other interactions within enzyme active sites, potentially disrupting critical metabolic pathways. This application note outlines the foundational screening cascade to determine if 1H-Imidazo[4,5-C]pyridine-2(3H)-thione possesses clinically relevant antimicrobial activity.
Compound Preparation and Handling
Proper preparation of the test article is critical for reproducible results. The quality and purity of the compound should be verified prior to screening.
2.1. Materials
-
1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS No. 7239-81-8)[7]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
2.2. Protocol: Stock Solution Preparation (10 mg/mL)
Causality: DMSO is the solvent of choice for many novel compounds due to its high solubilizing capacity and general compatibility with screening assays at low final concentrations (<1% v/v). A high-concentration stock is prepared to minimize the volume of solvent added to the test medium, thereby avoiding solvent-induced toxicity to the microbes.
-
Accurately weigh 10 mg of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione powder.
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes or until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Primary Screening: Agar Disk Diffusion Assay
This qualitative assay is a rapid and cost-effective first-pass method to assess the general antimicrobial activity of the compound.[8] The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium seeded with a test microorganism. The presence of a "zone of inhibition" where no growth occurs indicates antimicrobial activity.
3.1. Materials
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
McFarland turbidity standards (0.5 standard is ~1.5 x 10⁸ CFU/mL)[9]
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control disk (DMSO)
3.2. Protocol: Disk Diffusion
-
Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline or MHB. Vortex to create a smooth suspension. Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° each time to ensure even coverage. Allow the plate to dry for 5-10 minutes.
-
Disk Application:
-
Aseptically place sterile paper disks onto the inoculated agar surface.
-
Pipette 10 µL of the 10 mg/mL compound stock solution onto a test disk.
-
Pipette 10 µL of DMSO onto a negative control disk.
-
Place a standard positive control antibiotic disk in a separate area of the plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition, including the disk.
Quantitative Screening: Broth Microdilution for MIC & MBC
Following a positive result in the primary screen, a quantitative assessment is necessary to determine the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Workflow for Antimicrobial Susceptibility Testing
The overall process follows a logical progression from initial qualitative assessment to precise quantitative measurement.
Caption: General workflow for antimicrobial susceptibility testing.
4.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay
Causality: This assay establishes a quantitative measure of potency. By using a two-fold serial dilution, we can pinpoint the minimum concentration required for inhibition. Including positive, negative, and sterility controls is essential for validating the assay's integrity.[9]
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution:
-
Prepare an intermediate dilution of your compound stock in MHB. For example, to start at a final concentration of 128 µg/mL, add the appropriate amount of stock to MHB.
-
Add 100 µL of this starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 is the sterility control (broth only).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader. The use of a growth indicator like Resazurin can aid in visualization.[8]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
Causality: The MIC value does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC test determines the concentration that results in a >99.9% reduction in the initial inoculum.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no colony formation on the subculture plate.
Data Presentation and Interpretation
Results should be tabulated for clear comparison. The relationship between MIC and MBC is crucial:
-
If MBC ≤ 4 x MIC, the compound is generally considered bactericidal .
-
If MBC > 4 x MIC, the compound is considered bacteriostatic .
Table 1: Example Antimicrobial Activity Data for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | Positive | 18 | 8 | 16 | Bactericidal |
| Escherichia coli | Negative | 12 | 32 | >128 | Bacteriostatic |
| Pseudomonas aeruginosa | Negative | 7 | 64 | >128 | Weakly Active |
| Candida albicans | N/A (Fungus) | 15 | 16 | 32 | Fungicidal |
| Positive Control (Ciprofloxacin) | N/A | 25 | 1 | 2 | Bactericidal |
Advanced Considerations & Hypothetical Mechanism of Action
The imidazopyridine scaffold's resemblance to purines suggests it may act as an antimetabolite, interfering with nucleic acid or cofactor synthesis. For instance, many antimicrobial agents target the folate biosynthesis pathway, which is essential for bacterial survival. One key enzyme in this pathway is Dihydrofolate Reductase (DHFR).
A potential, hypothetical mechanism could involve the inhibition of DHFR, preventing the synthesis of tetrahydrofolate and ultimately halting DNA, RNA, and protein synthesis.
Caption: Hypothetical inhibition of a bacterial metabolic pathway.
Further studies, such as enzyme inhibition assays, time-kill kinetic studies, and computational molecular docking, would be required to elucidate the precise mechanism of action.[10][11]
Conclusion
The protocols described herein provide a standardized framework for the initial antimicrobial evaluation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This systematic approach, progressing from qualitative detection to quantitative potency determination, ensures the generation of reliable and actionable data. Positive findings from this screening cascade would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for therapeutic development in the ongoing fight against infectious diseases.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]
- Altaib, H., et al. (2024). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate.
-
Saczewski, F., & Balewski, Ł. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5138. Available at: [Link]
-
Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680. Available at: [Link]
-
Yıldırım, M., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 1689–1703. Available at: [Link]
-
Khan, I., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 742804. Available at: [Link]
-
Hasegawa, H., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(21), 13538. Available at: [Link]
-
Sanna, P., et al. (2008). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1402-1409. Available at: [Link]
-
Chen, J., et al. (2019). Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 56(1), 245-251. Available at: [Link]
-
Saczewski, F., & Balewski, Ł. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC - NIH. Available at: [Link]
-
Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed. Available at: [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. National Center for Biotechnology Information. Available at: [Link]
-
Bembalkar, S. R., & Lade, S. N. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196. Available at: [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB | MDPI [mdpi.com]
Application Notes and Protocols for In-Vivo Studies with 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
A Guide for Researchers in Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for designing and executing in vivo experimental studies involving the novel compound 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. Given the structural similarity of the imidazo[4,5-c]pyridine core to purines, this class of compounds holds significant therapeutic potential, with demonstrated activities ranging from anti-inflammatory to anti-cancer.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and critical insights into the causal relationships behind experimental choices. We will cover key aspects of in vivo research, including preliminary assessments, selection of appropriate animal models, pharmacokinetic and pharmacodynamic evaluations, and initial toxicology screening. The protocols provided herein are designed to be self-validating systems to ensure scientific integrity and reproducibility.
Introduction to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
1H-Imidazo[4,5-C]pyridine-2(3H)-thione belongs to the imidazopyridine heterocyclic family. Imidazopyridines are structurally analogous to purines, which allows them to modulate various biological pathways.[1][2] This structural feature is the basis for their diverse pharmacological activities, including their potential as anti-inflammatory, anti-cancer, and antiviral agents.[1][2][3][4] The thione group at the 2-position of the imidazole ring may confer unique properties to the molecule, potentially influencing its metabolic stability, target engagement, and overall biological activity. As a novel compound, a systematic in vivo evaluation is crucial to elucidate its therapeutic potential and safety profile.
Preclinical In Vivo Study Design: Foundational Principles
A well-designed in vivo study is paramount for generating reliable and translatable data. The primary objectives of early-stage in vivo studies are to establish proof-of-concept for efficacy, understand the pharmacokinetic (PK) and pharmacodynamic (PD) relationship, and identify potential safety concerns.[5][6]
Ethical Considerations
All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all experimental designs.[7]
Compound Formulation and Administration
The formulation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione for in vivo administration is a critical first step. The choice of vehicle will depend on the compound's solubility and the intended route of administration. Preliminary formulation development should aim to achieve a stable and homogenous solution or suspension suitable for accurate dosing. Common routes of administration for initial studies include oral (PO), intravenous (IV), and intraperitoneal (IP).[8]
Dose Range Finding (DRF) Studies
Before initiating efficacy studies, a dose range finding study is essential to determine the maximum tolerated dose (MTD) and to identify doses for subsequent experiments. This is typically an acute or sub-acute study where the compound is administered at escalating doses to a small number of animals.[5][6]
In Vivo Efficacy Models: Selecting the Appropriate System
The choice of animal model is dictated by the therapeutic hypothesis. Based on the known activities of imidazopyridine derivatives, we will focus on models for inflammation and cancer.
Anti-inflammatory Activity
Several well-established models can be used to assess the anti-inflammatory potential of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
-
Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation.[9] Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, primarily mediated by TNF-α.[9] This model is useful for identifying compounds that target TNF-α-mediated inflammatory pathways.
Anti-cancer Activity
Animal models are indispensable for evaluating the anti-tumor efficacy of novel compounds.[10][11]
-
Xenograft Models: These models involve the transplantation of human cancer cells into immunocompromised mice.[12] This allows for the in vivo assessment of a compound's activity against human tumors. Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are becoming increasingly popular as they better retain the characteristics of the original tumor.[10][13]
-
Syngeneic Models: In these models, tumor cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. This allows for the study of the interaction between the therapeutic agent and the host immune system in combating the tumor.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicology data.[14][15]
Pharmacokinetic Analysis
A typical PK study in mice involves administering the compound via different routes (e.g., IV and PO) and collecting blood samples at various time points.[8][16] The concentration of the compound in the plasma is then measured, typically by LC-MS/MS.[16]
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation |
Pharmacodynamic Assessment
PD studies aim to correlate the drug concentration with its biological effect. This involves measuring relevant biomarkers in tissues or blood at different time points after compound administration. For example, in an anti-inflammatory study, this could involve measuring the levels of pro-inflammatory cytokines in the inflamed tissue.
Preliminary Toxicology Assessment
Initial toxicology studies are designed to identify potential target organs of toxicity and to establish a preliminary safety margin.[5][6][17] These are typically repeated-dose studies in rodents for a duration of 7 to 28 days.
Table 2: Endpoints in a Preliminary Toxicology Study
| Category | Endpoints |
| Clinical Observations | Daily monitoring of animal health, body weight, and food/water consumption. |
| Clinical Pathology | Hematology and clinical chemistry analysis of blood samples. |
| Gross Pathology | Macroscopic examination of all organs at necropsy. |
| Histopathology | Microscopic examination of key organs and any tissues with gross lesions. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
Groups 3-5: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione at three different doses (e.g., 10, 30, 100 mg/kg, PO).
-
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Protocol 2: Human Tumor Xenograft Efficacy Study in Nude Mice
-
Animal Model: Athymic nude mice (e.g., BALB/c nude).
-
Cell Line: A human cancer cell line relevant to the hypothesized mechanism of action (e.g., a colon cancer cell line for a compound targeting a pathway implicated in colorectal cancer).
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard-of-care chemotherapy agent).
-
Groups 3-5: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione at three different doses.
-
-
Administer the treatments for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight twice a week.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Protocol 3: Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice.
-
Dosing:
-
Intravenous (IV) administration via the tail vein (e.g., 2 mg/kg).
-
Oral (PO) administration by gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.
Data Visualization
Experimental Workflow for Efficacy Studies
Caption: Workflow for In Vivo Efficacy Studies.
Integrated Pharmacokinetic and Pharmacodynamic Analysis
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 4. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
- 10. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 14. pharma.uzh.ch [pharma.uzh.ch]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Toxicology | InterBioTox [interbiotox.com]
Application Notes & Protocols: Safe Storage and Handling of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Powder
Abstract
This document provides a comprehensive guide for the safe storage, handling, and use of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione powder (CAS No. 7239-81-8). As a pivotal heterocyclic building block in medicinal chemistry, its structural similarity to purines makes it and its derivatives valuable scaffolds in the development of novel therapeutics, including potential antiviral and anti-inflammatory agents.[1][2] Proper handling and storage are paramount to ensure compound integrity for reproducible experimental results and to maintain the safety of laboratory personnel. These protocols are designed for researchers, scientists, and drug development professionals.
Compound Profile and Physicochemical Properties
1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a crystalline solid that serves as a key intermediate in chemical synthesis. Its stability and utility are directly linked to its physical and chemical characteristics. Understanding these properties is the first step toward safe and effective handling.
Caption: Safe handling workflow for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
3.1. Protocol: Weighing the Powder
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height. Decontaminate the surface of the analytical balance within the hood.
-
Equilibration: Before opening, allow the sealed container to equilibrate to ambient temperature for at least 20 minutes. This prevents water condensation on the cold powder, which can cause hydrolysis and affect weighing accuracy.
-
Weighing: Use an anti-static weigh boat or glassine paper. Carefully transfer the desired amount of powder using a clean, dedicated spatula. Avoid any actions that could generate dust.
-
Closure: Immediately and tightly seal the main container after weighing.
-
Cleanup: Transfer the weighed powder to your reaction vessel. Dispose of the weigh boat and any contaminated materials (e.g., disposable gloves) into a designated hazardous waste bag within the fume hood.
3.2. Protocol: Preparation of Stock Solutions
Causality Note: The solubility of this specific compound is not widely reported. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common starting solvents for novel heterocyclic compounds in drug discovery. Small-scale solubility tests are recommended.
-
Solvent Selection: Add the chosen solvent (e.g., DMSO) to the vessel containing the pre-weighed powder.
-
Dissolution: Facilitate dissolution by vortexing. If necessary, gentle warming (not to exceed 40°C) or sonication in a water bath can be applied. Visually inspect for complete dissolution.
-
Storage of Solutions: Stock solutions should be considered labile until proven otherwise. For storage, filter-sterilize (using a 0.22 µm PTFE syringe filter) into sterile, amber glass vials. Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage Conditions: Store solution aliquots at -20°C or -80°C, protected from light.
Storage Protocols
The thione moiety and fused heterocyclic ring system are susceptible to degradation via oxidation, hydrolysis, and photolysis. Strict adherence to storage conditions is critical for preserving the compound's purity and shelf-life. Table 2: Recommended Storage Conditions
| Duration | Temperature | Atmosphere | Conditions | Rationale |
|---|---|---|---|---|
| Short-Term | 2-8°C | Standard Air | Tightly sealed in an amber glass vial. [1]Place inside a desiccator. | Minimizes exposure to ambient moisture and light for compounds in active use. |
| Long-Term | -20°C | Inert Gas (Ar or N₂) | Tightly sealed in an amber glass vial with Parafilm®. | Prevents oxidative and hydrolytic degradation for archival purposes. The use of an inert atmosphere is best practice for long-term stability. [3]|
Protocol: Preparing for Long-Term Storage
-
Ensure the compound is in a clean, dry amber glass vial suitable for low temperatures.
-
Place the open vial inside a desiccator chamber or glove box with an inert atmosphere.
-
Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.
-
Immediately cap the vial tightly.
-
For an enhanced seal, wrap the cap-vial interface with Parafilm®.
-
Label clearly and place in the designated -20°C freezer.
Spill and Waste Disposal
5.1. Spill Response
-
Personnel Exposure: If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [4]If inhaled, move to fresh air and seek medical attention. [4]* Minor Powder Spill (<100 mg): Do not use a dry cloth, as this will generate dust. Gently cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the mixture into a labeled, sealable container. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department.
5.2. Waste Disposal
-
Solid Waste: All unused powder and materials contaminated with the solid (e.g., weigh boats, gloves, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in accordance with all local, state, and federal regulations.
References
-
1H-Imidazo[4,5-C]pyridine-2(3H)-thione. PubChem, National Center for Biotechnology Information. [Link]
-
1H-Imidazo[4,5-b]pyridine-2(3H)-thione. Acros Pharmatech. [Link]
-
1H-Imidazo[4,5-b]pyridine-2-thiol - GHS Classification. PubChem, National Center for Biotechnology Information. [Link]
-
1H-Imidazo(4,5-c)pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione. MySkinRecipes. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central, National Institutes of Health. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]
-
Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione from Aladdin Scientific Corporation. Labcompare. [Link]
Sources
The Versatile Scaffold: 1H-Imidazo[4,5-c]pyridine-2(3H)-thione as a Launchpad for Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry and materials science, the imidazopyridine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2][3] At the heart of this versatile family of molecules lies 1H-Imidazo[4,5-c]pyridine-2(3H)-thione , a highly functionalized and reactive starting material that serves as a gateway to a vast chemical space of novel heterocyclic entities.
This comprehensive guide provides an in-depth exploration of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione as a pivotal building block. We will delve into its synthesis and detail its strategic application in the generation of diverse heterocyclic systems through key transformations such as S-alkylation, N-alkylation, oxidation, and cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.
I. Synthesis of the Core Scaffold: 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
The journey into the chemical diversity of this scaffold begins with its efficient synthesis. The most common and reliable method involves the cyclization of 3,4-diaminopyridine with a suitable thiocarbonyl source, such as carbon disulfide or thiophosgene.[4] The reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to furnish the desired product.
Caption: Synthesis of the core scaffold.
Protocol 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione
Causality: This protocol utilizes carbon disulfide in the presence of a base to facilitate the formation of a dithiocarbamate intermediate with the diaminopyridine, which then cyclizes upon heating. Potassium hydroxide acts as both a base and a sulfur scavenger.
Materials:
-
3,4-Diaminopyridine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.
-
To this solution, add a solution of potassium hydroxide (2 equivalents) in water.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
II. The Thione Moiety as a Synthetic Handle: S-Alkylation Reactions
The exocyclic sulfur atom of the thione group is a soft nucleophile, making it an excellent site for selective alkylation. S-alkylation not only allows for the introduction of a wide variety of substituents but also transforms the thione into a 2-(alkylthio) group, which can serve as a leaving group in subsequent nucleophilic aromatic substitution reactions or as a handle for further functionalization.
Caption: General workflow for S-alkylation.
Protocol 2: Synthesis of Ethyl 2-((1H-imidazo[4,5-c]pyridin-2-yl)thio)acetate
Causality: This protocol exemplifies a typical S-alkylation using an α-haloester. Potassium carbonate is a mild base that deprotonates the thione, generating the thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.
Materials:
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione
-
Ethyl bromoacetate
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred suspension of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-alkylated product.
| Entry | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| 1 | Ethyl bromoacetate | K₂CO₃ | DMF | 85-95 | [5] |
| 2 | Benzyl bromide | NaH | THF | 80-90 | [6] |
| 3 | 2-Bromoacetophenone | NaOEt | EtOH | 75-85 | [1] |
III. Navigating Regioselectivity: N-Alkylation Reactions
Alkylation of the nitrogen atoms within the imidazo[4,5-c]pyridine ring system presents a greater synthetic challenge due to the presence of multiple nucleophilic nitrogen centers (N1, N3, and the pyridine nitrogen N5). The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent employed.[2][7] Generally, in the presence of a base like potassium carbonate in DMF, alkylation tends to favor the pyridine nitrogen (N5).[7][8]
Caption: Regioselectivity in N-alkylation.
Protocol 3: N-Alkylation with Benzyl Bromide
Causality: This protocol employs standard conditions for N-alkylation where the base deprotonates one of the ring nitrogens, which then attacks the benzyl bromide. The preference for N5 alkylation can be attributed to a combination of electronic and steric factors. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes improve yields and reaction rates.
Materials:
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione (1 equivalent) in DMF, add potassium carbonate (2.2 equivalents).
-
Stir the mixture at room temperature and add benzyl bromide (1.2 equivalents) dropwise.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC to observe the formation of regioisomers.
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove DMF.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Separate the regioisomers by column chromatography on silica gel.
| Entry | Alkylating Agent | Base | Solvent | Major Regioisomer | Reference |
| 1 | Benzyl bromide | K₂CO₃ | DMF | N5 | [7] |
| 2 | 4-Chlorobenzyl bromide | K₂CO₃ | DMF | N5 | [8] |
| 3 | Butyl bromide | K₂CO₃ | DMF | N5 | [8] |
IV. Oxidation of the Thio-Functionality
The sulfur atom in the 2-(alkylthio) group is susceptible to oxidation, offering a pathway to sulfoxides and sulfones. More vigorous oxidation can lead to the formation of the corresponding sulfonic acid, a highly versatile functional group for further derivatization, for example, into sulfonamides, which are a cornerstone of many pharmaceuticals.
Conceptual Protocol: Oxidation to 1H-Imidazo[4,5-c]pyridin-2-sulfonic Acid
Causality: The oxidation of a thiol or thione to a sulfonic acid typically requires a strong oxidizing agent. Hydrogen peroxide, often in the presence of a catalyst or under acidic conditions, can achieve this transformation through a stepwise oxidation via sulfenic and sulfinic acid intermediates.[9]
Materials:
-
2-(Methylthio)-1H-imidazo[4,5-c]pyridine
-
Hydrogen Peroxide (30%)
-
Acetic Acid
Procedure (Hypothetical):
-
Dissolve 2-(methylthio)-1H-imidazo[4,5-c]pyridine (1 equivalent) in acetic acid.
-
Cool the solution in an ice bath and add 30% hydrogen peroxide (3-5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, carefully quench any excess peroxide with a reducing agent (e.g., sodium sulfite).
-
Neutralize the solution and extract the product.
-
Purify by recrystallization or chromatography.
Note: This is a conceptual protocol, and the specific conditions would need to be optimized for this particular substrate.
V. Expanding the Heterocyclic Landscape: Cycloaddition Reactions
The S-alkylated derivatives of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione can be further functionalized to introduce diene or dienophile moieties, opening the door to powerful cycloaddition reactions like the Diels-Alder reaction. This strategy allows for the construction of complex, fused polycyclic systems in a highly stereocontrolled manner.
Conceptual Protocol: Diels-Alder Reaction of a 2-(Vinylthio)-1H-imidazo[4,5-c]pyridine Derivative
Causality: This hypothetical protocol illustrates how a vinyl group attached to the sulfur atom can act as a dienophile in a Diels-Alder reaction. The reaction with a diene, such as cyclopentadiene, would lead to the formation of a new six-membered ring fused to the imidazopyridine scaffold. Lewis acid catalysis can often accelerate these reactions and control stereoselectivity.[10]
Materials:
-
2-(Vinylthio)-1H-imidazo[4,5-c]pyridine (hypothetical)
-
Cyclopentadiene
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Dichloromethane (DCM)
Procedure (Hypothetical):
-
Dissolve the 2-(vinylthio)-1H-imidazo[4,5-c]pyridine derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C and add the Lewis acid (1.1 equivalents).
-
Add freshly cracked cyclopentadiene (2 equivalents) dropwise.
-
Allow the reaction to stir at low temperature and then warm to room temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the cycloadduct by column chromatography.
Conclusion
1H-Imidazo[4,5-c]pyridine-2(3H)-thione is a remarkably versatile and powerful starting material for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization through S-alkylation, N-alkylation, and subsequent transformations provides a robust platform for the generation of novel molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this privileged scaffold and unlock its full potential in their synthetic endeavors.
References
-
Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
-
El-Subbagh, H. I., & Al-Obaid, A. M. (2008). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1402-1409. [Link]
-
Altaib, M., Doğanç, F., Kaşkatepe, B., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]
-
Marnett, L. J. (2019). From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. YouTube. [Link]
-
Barluenga, J., & Aznar, F. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3324. [Link]
-
Doğanç, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Göker, H., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Archiv der Pharmazie. [Link]
-
Barlin, G. B. (1986). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1425-1429. [Link]
-
Özden, S., & Göker, H. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. [Link]
-
Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Smith, A. B., III, & Dong, G. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(1), 123-128. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2018). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. BMC Chemistry, 12(1), 1-18. [Link]
-
El Ashry, E. S. H., Rashed, N., Awad, L. F., Ramadan, E., Abdel-Maggeed, S. M., & Rezki, N. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. Nucleosides, Nucleotides & Nucleic Acids, 26(5), 423-435. [Link]
-
Kumar, A., & Kumar, S. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. [Link]
-
Bouattour, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3192. [Link]
-
El Ashry, E. S. H., et al. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. Nucleosides, Nucleotides and Nucleic Acids, 26(5), 423-435. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines | Scilit [scilit.com]
- 5. Syntheses of 2-Alkylthio-(4,5-Diaryl)imidazoles 1 | Semantic Scholar [semanticscholar.org]
- 6. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles | MDPI [mdpi.com]
- 10. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in Pharmaceutical Formulations
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a key heterocyclic compound with significant potential in pharmaceutical development.[1] The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in bulk drug substance and finished pharmaceutical products. The protocol herein adheres to the stringent requirements of the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4]
Introduction
1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a derivative of the imidazopyridine scaffold, is a compound of increasing interest in medicinal chemistry due to its structural similarity to purines, suggesting a potential for a wide range of biological activities.[1] The development of novel therapeutic agents based on this scaffold necessitates the establishment of reliable analytical methods for its quantification. Accurate determination of the active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product.
This application note addresses the need for a validated analytical method by providing a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. The causality behind the selection of chromatographic conditions is explained, providing researchers with a foundational understanding for potential method adaptation and troubleshooting.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
-
Chemical Structure:
-
Key Features: The molecule contains a fused imidazole and pyridine ring system with a thione group. This structure imparts aromaticity and the presence of heteroatoms (N, S) which provide chromophores for UV detection and sites for potential interactions during chromatographic separation.
Experimental
Materials and Reagents
-
Reference Standard: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (Purity ≥98%), sourced from a reputable supplier.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).
-
Reagents: Formic acid (LC-MS grade), Trifluoroacetic acid (TFA) (HPLC grade).
-
Sample Matrix: Placebo formulation (if applicable for finished product analysis).
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining the moderately polar 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is used as a modifier to improve peak shape and ensure the ionization of the analyte for consistent retention.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, which needs to be determined experimentally by scanning a standard solution from 200-400 nm. Based on the aromatic structure, a λmax in the range of 254-280 nm is anticipated.
-
Data Acquisition and Processing: Chromatographic data system for instrument control, data acquisition, and processing.
Detailed Protocols
Standard and Sample Preparation
4.1.1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Use of sonication may aid in dissolution.
-
Bring the flask to volume with the dissolution solvent and mix thoroughly.
4.1.2. Preparation of Working Standard Solutions
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
4.1.3. Preparation of Sample Solution (from a hypothetical tablet formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient.
-
Transfer the powder to a suitable volumetric flask.
-
Add a volume of extraction solvent (e.g., methanol or a mixture of acetonitrile and water) and sonicate for 15-20 minutes to ensure complete extraction of the analyte.
-
Bring the flask to volume with the extraction solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.
HPLC Method Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Chromatographic Run: Run the gradient program as detailed in the chromatographic conditions table.
-
Data Acquisition: Acquire the chromatograms at the predetermined λmax.
-
Quantification: The concentration of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.
Results and Discussion
Method Development Rationale
The choice of a reversed-phase C18 column was based on the non-polar to moderately polar nature of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. The gradient elution with an acetonitrile/water mobile phase system allows for efficient separation of the analyte from potential impurities and excipients. The addition of formic acid to the mobile phase is crucial for protonating the nitrogen atoms in the imidazole and pyridine rings, which helps to minimize peak tailing and ensures reproducible retention times.
System Suitability
Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[6] This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, tailing factor, and theoretical plates.
Representative Chromatogram
A representative chromatogram of a standard solution of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione would show a sharp, symmetrical peak at a specific retention time, indicating good chromatographic performance.
Method Validation
The developed analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[2][7]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This can be demonstrated by analyzing a placebo sample and a spiked placebo sample to ensure no interfering peaks are observed at the retention time of the analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2] A calibration curve is constructed by plotting the peak area response against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on a spiked placebo at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments.
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
The system suitability parameters should remain within the acceptance criteria for all varied conditions.
Alternative Method: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed. An LC-MS/MS method would involve coupling the HPLC system to a triple quadrupole mass spectrometer. The analyte would be quantified using Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.
Conclusion
The HPLC-UV method described in this application note is a reliable, robust, and validated procedure for the quantification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. The method meets the requirements of the ICH guidelines for analytical method validation and is suitable for routine use in quality control laboratories for the analysis of bulk drug substances and finished pharmaceutical products. The provided protocol and validation framework offer a solid foundation for researchers and drug development professionals working with this promising class of compounds.
Visualizations and Data
Experimental Workflow Diagram
Caption: HPLC Workflow for Quantification.
Method Validation Parameter Relationship
Caption: Interrelation of Validation Parameters.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.00 | |
| 12.00 | |
| 12.01 | |
| 15.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (e.g., 265 nm) |
| Run Time | 15 minutes |
Table 2: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | Demonstrated linearity, accuracy, and precision over the specified concentration range. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | |
| - Repeatability | %RSD ≤ 2.0% for six replicate preparations. |
| - Intermediate | %RSD ≤ 2.0% for analyses performed under different conditions (day, analyst, instrument). |
| Robustness | System suitability parameters remain within acceptable limits after deliberate variations. |
References
- AMSbiopharma. (2025, July 22).
- ICH. (2023, November 30).
- YouTube. (2024, October 31).
- ChemShuttle. 1H-imidazo[4,5-c]pyridine-2(3H)-thione;CAS No.
- PubChem. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Journal of Research and Review. (2025, August 8).
- PubMed Central.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ijrrjournal.com [ijrrjournal.com]
Troubleshooting & Optimization
Technical Support Center: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Synthesis
Introduction
The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to its investigation in a wide range of therapeutic areas. The 2-thione derivative, in particular, serves as a crucial building block for further functionalization. The most common and direct synthesis involves the cyclization of 3,4-diaminopyridine with a thiocarbonyl source, typically carbon disulfide (CS₂). While seemingly straightforward, this reaction is frequently plagued by issues related to incomplete conversion, challenging purification, and the formation of persistent side products.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to equip researchers with the knowledge to diagnose experimental issues, understand the underlying chemical mechanisms, and implement effective solutions to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have stalled, and I'm recovering a significant amount of 3,4-diaminopyridine. What's causing the low conversion?
A1: Low conversion is one of the most common issues and typically points to three factors: insufficient activation of carbon disulfide, poor solubility of intermediates, or deactivation of the starting material.
-
Mechanism Insight: The reaction proceeds via the nucleophilic attack of one amino group onto the electrophilic carbon of CS₂. This is followed by an intramolecular cyclization and elimination. The initial nucleophilic attack is often the rate-limiting step and is greatly accelerated by a base (e.g., KOH, pyridine, triethylamine). The base deprotonates the amine or interacts with CS₂ to form a more reactive intermediate like a dithiocarbamate.
-
Troubleshooting:
-
Base Stoichiometry: Ensure you are using at least a stoichiometric amount of a suitable base. For reactions with CS₂ and an alcohol solvent (like ethanol), potassium hydroxide is effective as it facilitates the formation of a potassium alkyl xanthate intermediate.
-
Solvent Choice: 3,4-diaminopyridine has limited solubility in some organic solvents. A solvent system that can dissolve both the starting material and the reaction intermediates is crucial. Pyridine is an excellent choice as it acts as both a solvent and a base. Ethanol or methanol are also commonly used, often with an added base.
-
Reaction Temperature & Time: This cyclization often requires elevated temperatures (reflux) for an extended period (6-24 hours) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Q2: After workup, my crude product is a deeply colored, sticky solid that is difficult to handle. What are these colored impurities?
A2: The formation of colored, often polymeric, impurities is characteristic of side reactions involving carbon disulfide.[1]
-
Mechanistic Rationale: Carbon disulfide can react with itself or with the amine starting material in non-productive pathways, especially under harsh basic conditions or in the presence of oxygen. This can lead to the formation of complex thioureas, dithiocarbamates, and polymeric sulfur-containing materials.[1]
-
Suggested Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions that can contribute to color.
-
Controlled Reagent Addition: Add the carbon disulfide slowly to the heated solution of 3,4-diaminopyridine and base. This maintains a low instantaneous concentration of CS₂, favoring the desired bimolecular reaction over polymerization.
-
Purification Strategy: Many of these colored impurities are amorphous and may have different solubility profiles. Trituration of the crude solid with a solvent like diethyl ether or ethyl acetate can help remove them before proceeding to recrystallization or column chromatography.
-
Q3: My NMR shows a major product, but also a significant, inseparable impurity with a similar structure. Could this be an isomer?
A3: Yes, this is a strong possibility and almost certainly arises from contamination of your starting material. The regiochemistry of the final product is dictated entirely by the starting diaminopyridine.
-
Cause: The target molecule, 1H-imidazo[4,5-c ]pyridine-2(3H)-thione, is synthesized from 3,4-diaminopyridine . If your starting material is contaminated with 2,3-diaminopyridine , you will inevitably form the isomeric side product, 1H-imidazo[4,5-b ]pyridine-2(3H)-thione.[2][3] These isomers often have very similar polarities, making them extremely difficult to separate by standard chromatography.
-
Validation and Prevention:
-
Verify Starting Material: Before starting the synthesis, check the purity of your 3,4-diaminopyridine by ¹H NMR and/or LC-MS. Pay close attention to the aromatic region for signals that do not correspond to the correct symmetrical pattern of the 3,4-isomer.
-
Source High-Purity Reagents: Procure starting materials from a reputable supplier and, if necessary, recrystallize the 3,4-diaminopyridine before use.
-
Q4: I've isolated my product, but I see a minor peak in the mass spectrum at approximately double the mass of my product. What is this?
A4: This is likely a disulfide-bridged dimer, formed via oxidation of the thione. While the thione tautomer is dominant, it exists in equilibrium with a thiol tautomer, which is susceptible to oxidation.
-
Mechanism of Formation: 2 x (Imidazopyridine-thiol) + [O] → (Imidazopyridine)-S-S-(Imidazopyridine) + H₂O
-
Troubleshooting & Prevention:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned before, maintaining an inert atmosphere throughout the reaction and workup is critical.
-
Reductive Workup: If dimer formation is a persistent issue, a small amount of a mild reducing agent like sodium thiosulfate can be included in the aqueous workup to reduce the disulfide back to the thiol/thione monomer.
-
Storage: Store the final product under an inert atmosphere and protected from light to prevent slow oxidation over time.
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway versus a common side reaction leading to a stable, non-cyclized intermediate.
Caption: Desired cyclization vs. formation of stable side products.
Troubleshooting Guide: At a Glance
This table summarizes common experimental observations, their probable causes, and recommended solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) | Mechanistic Rationale |
| Low Yield / Incomplete Reaction | 1. Insufficient base. 2. Low reaction temperature. 3. Poor solubility of starting material. | 1. Use stoichiometric pyridine or KOH. 2. Increase temperature to reflux. 3. Switch to a better solvent (e.g., pyridine). | The initial nucleophilic attack on CS₂ is the rate-limiting step and requires activation via base and sufficient thermal energy to overcome the activation barrier. |
| Crude Product is Dark/Tarry | Polymerization of CS₂ or oxidative side reactions. | 1. Add CS₂ dropwise to the reaction mixture. 2. Run the reaction under an inert (N₂/Ar) atmosphere. | Slow addition minimizes CS₂ self-reaction. An inert atmosphere prevents the oxidation of electron-rich aromatic amines and sulfur intermediates. |
| Product is Contaminated with an Isomer | The 3,4-diaminopyridine starting material is contaminated with 2,3-diaminopyridine. | 1. Analyze starting material purity via NMR before use. 2. Purify the diaminopyridine by recrystallization if necessary. | The imidazo[4,5-b] and [4,5-c] scaffolds are constitutional isomers formed from isomeric starting materials. They are often inseparable post-synthesis. |
| Mass Spec shows M+ and ~2M+ ions | Oxidative dimerization of the thiol tautomer to form a disulfide bridge. | 1. Degas all solvents before use. 2. Maintain an inert atmosphere during reaction and workup. 3. Store the final compound under N₂/Ar. | The thiol tautomer (-SH) is easily oxidized. Removing oxygen from the environment prevents the formation of the S-S bond. |
| Product is Insoluble / Difficult to Purify | The target compound has low solubility in common organic solvents. | 1. Recrystallize from a high-boiling polar solvent like DMF or DMSO. 2. Use acidic or basic aqueous solutions to solubilize for washing, then re-precipitate by neutralizing. | The planar, hydrogen-bonding structure leads to strong crystal lattice energy. Protonation or deprotonation creates a salt, dramatically increasing aqueous solubility. |
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis, designed to minimize common side product formation.
Caption: Step-by-step workflow for the synthesis of the target thione.
Detailed Steps:
-
Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3,4-diaminopyridine (1.0 eq), ethanol (approx. 10 volumes), and powdered potassium hydroxide (1.1 eq).
-
Inerting: Begin stirring and heat the mixture to reflux under a gentle flow of nitrogen.
-
Addition: Once refluxing, add carbon disulfide (1.1 eq) dropwise over 30 minutes using a syringe pump or dropping funnel. The solution will typically turn yellow/orange.
-
Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. Monitor the consumption of the starting material by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction slurry into a beaker of cold water (approx. 10 volumes).
-
Precipitation: While stirring, slowly add glacial acetic acid or 2M HCl to neutralize the mixture to a pH of approximately 6-7. The product will precipitate as a pale yellow or off-white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove highly polar impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The material is often >95% pure at this stage. For higher purity, recrystallization from DMF/water or ethanol can be performed.
References
-
Dymińska, L. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules2017 , 22(4), 599. [Link]
-
Kale, A.D., et al. A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine. As described in Molecules2017 , 22(4), 599. [Link]
-
Sertindole Impurity Synthesis. Beilstein Journal of Organic Chemistry. This reference discusses the general importance of identifying and synthesizing impurities formed during the preparation of heterocyclic drugs. [Link]
-
Anodic Desulfurization of Heterocyclic Thiones. Organic Letters. This article discusses the reactivity of the thione group, including dimerization through sulfur-sulfur bonds under certain conditions. [Link]
-
Carbon Disulfide (CS₂) Chemistry and Reaction Pathways. Molecular Diversity. This review provides extensive detail on the reactivity of CS₂, including its tendency to form dithiocarbamates and participate in various side reactions. [Link]
-
PubChem: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. National Center for Biotechnology Information. [Link]
-
PubChem: 3,4-Diaminopyridine. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Purification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience.
Introduction to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its Purification Challenges
1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting potential biological activities.[1] Its purification, however, can be challenging due to its limited solubility in common organic solvents and potential for instability under certain conditions. This guide will walk you through a logical approach to troubleshooting common purification issues.
Chemical Structure and Properties:
-
Molecular Formula: C₆H₅N₃S[2]
-
Molecular Weight: 151.19 g/mol [2]
-
Appearance: Typically a crystalline powder.
-
Solubility: Generally has specific solubility characteristics in different solvents. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, but sparingly soluble in water.[3]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve purification problems based on your experimental observations.
dot
Caption: A general workflow for the purification and analysis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Q1: My crude product is a dark, oily residue instead of the expected solid. What should I do?
A1: An oily crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis.
-
Plausible Cause & Explanation: The synthesis of the imidazopyridine core can sometimes lead to polymeric or tar-like side products, especially if reaction temperatures are not well-controlled. The starting materials, such as 3,4-diaminopyridine, can also contribute to coloration if they are of low purity.
-
Step-by-Step Troubleshooting:
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. This can often induce precipitation of the desired product, leaving soluble impurities behind.
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, ethanol) have been thoroughly removed under high vacuum.
-
Initial Purification: If trituration fails, a preliminary purification by flash column chromatography on a small scale can help remove the bulk of the colored impurities.
-
Q2: I'm having trouble finding a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.
A2: Finding the ideal recrystallization solvent is critical for obtaining high purity crystals.
-
Plausible Cause & Explanation: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione has a polar heterocyclic structure, making it soluble in polar solvents like ethanol and DMSO, but poorly soluble in non-polar solvents. The key is to find a solvent or solvent system where the solubility is moderate at elevated temperatures and low at room temperature.
-
Step-by-Step Troubleshooting:
-
Single Solvent Screening: Test small amounts of your crude product in various solvents. Ethanol is a good starting point, as related compounds have been successfully recrystallized from it.[4][5] Heat the solvent to boiling and add it dropwise to your compound until it just dissolves. Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Solvent System Screening: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., hot ethanol or DMSO) and then add a "poor" solvent (e.g., water, diethyl ether, or hexanes) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Recommended Solvents to Try:
-
Ethanol
-
Ethanol/Water
-
Dimethylformamide (DMF)/Water
-
Isopropanol
-
-
| Solvent System | Rationale |
| Ethanol | Often a good choice for polar heterocyclic compounds. |
| Ethanol/Water | The addition of water as an anti-solvent can significantly decrease solubility upon cooling. |
| DMF/Water | DMF is a powerful solvent for this class of compounds; water can be used as the anti-solvent. |
Q3: My yield is very low after purification. Where could my product have gone?
A3: Low recovery can be due to several factors, from incomplete reaction to losses during the workup and purification steps.
-
Plausible Cause & Explanation: The product may be partially soluble in the recrystallization mother liquor or may adhere to the stationary phase during column chromatography. It's also possible that the product is somewhat volatile or unstable under the purification conditions.
-
Step-by-Step Troubleshooting:
-
Check the Mother Liquor: After filtering your recrystallized product, concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, you can attempt a second recrystallization or purify it by column chromatography.
-
Column Chromatography Issues: If you used column chromatography, your product might still be on the column. Try flushing the column with a very polar solvent, like methanol or a mixture of dichloromethane and methanol, to elute any remaining product.
-
Acid-Base Extraction: Consider if your product could have been lost in an aqueous layer during workup. The imidazole and pyridine nitrogens can be protonated, and the thione can be deprotonated, making the compound's solubility pH-dependent. Check the pH of all aqueous layers and analyze them by TLC.
-
Product Instability: A related compound, 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione, is known to be relatively unstable in air and can undergo oxidation.[3] While this is a different isomer, it suggests that prolonged exposure to air or harsh conditions during purification should be avoided.
-
Q4: I see multiple spots on the TLC of my purified product. How can I improve the separation?
A4: The presence of multiple spots after purification indicates that the chosen method was not effective at separating the impurities.
-
Plausible Cause & Explanation: The impurities may have similar polarity to your product, making separation by standard methods challenging. Common impurities could include unreacted starting materials, regioisomers, or side products from the cyclization reaction. For instance, in syntheses involving thiourea, various cyclization pathways can lead to different heterocyclic products.
-
Step-by-Step Troubleshooting:
-
Optimize TLC Conditions: Before attempting another purification, optimize the mobile phase for TLC to achieve better separation between your product and the impurities. A good starting point for polar, nitrogen-containing compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of a base (e.g., triethylamine) or an acid (e.g., acetic acid) to the mobile phase can sometimes improve the resolution of basic or acidic compounds, respectively.
-
Column Chromatography Gradient: If you are using column chromatography, a shallow gradient of the polar solvent can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (neutral or basic). Some compounds can be unstable on silica gel, which is acidic.[6]
-
Visualization: Ensure you are using an appropriate visualization technique for your TLC plates. For aromatic and conjugated systems, UV light is often sufficient.[7] For sulfur-containing compounds, a potassium permanganate stain or iodine vapor can be effective.[8]
-
| TLC Visualization Method | Applicable Functional Groups |
| UV Light (254 nm) | Aromatic and conjugated systems.[7] |
| Iodine Vapor | General purpose, good for many organic compounds.[7] |
| Potassium Permanganate Stain | Oxidizable groups like thiols and some heterocycles.[8] |
| p-Anisaldehyde Stain | Good for nucleophilic functional groups.[8] |
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H NMR, ¹³C NMR, and MS data for pure 1H-Imidazo[4,5-C]pyridine-2(3H)-thione?
Q: Is 1H-Imidazo[4,5-C]pyridine-2(3H)-thione stable on silica gel during column chromatography?
A: The stability of compounds on silica gel can vary. Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[6][9] Given that the thione group can be susceptible to oxidation, it is advisable to minimize the time the compound spends on the silica gel column. If you suspect degradation, you can test for it by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have formed. If instability is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
Q: What is the best way to store the purified product?
A: Based on information for a similar compound that is unstable in air,[3] it is recommended to store 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from light, moisture, and oxidation.
Experimental Protocols
General Protocol for Recrystallization
-
Transfer the crude 1H-Imidazo[4,5-C]pyridine-2(3H)-thione to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
General Protocol for Flash Column Chromatography
-
Choose an appropriate solvent system based on TLC analysis that gives a good separation of your product from impurities.
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack a column with silica gel in the chosen non-polar solvent.
-
Add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: A decision tree to guide the choice of purification method for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
References
-
[(RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro
-
04000/)
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Enhancement for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in Biological Assays
Welcome to the technical support guide for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its derivatives. This document provides in-depth troubleshooting advice and methodologies for researchers encountering solubility challenges with this compound class in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is insoluble in my aqueous assay buffer and cell culture media. What is the fundamental issue and what is my first step?
A1: The core issue lies in the molecule's chemical structure. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a relatively planar, heterocyclic compound with a high melting point, characteristics that often lead to poor aqueous solubility due to strong intermolecular forces in its crystal lattice. The presence of both hydrogen bond donors (N-H groups) and acceptors (pyridine nitrogen, thione sulfur) complicates its interaction with water.
Your first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Directly dissolving the compound in aqueous media is rarely successful. The choice of solvent is paramount and will serve as the foundation for all subsequent dilutions into your final assay system.
Q2: What is the best organic solvent for creating a high-concentration stock solution of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione?
A2: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for this class of compounds. Its high polarity and aprotic nature are effective at disrupting the crystal lattice of the compound. For many heterocyclic compounds, solubilities in DMSO can reach concentrations of 10-50 mM or even higher.
Troubleshooting Protocol: Preparing a DMSO Stock Solution
-
Initial Test: Begin by attempting to dissolve a small, accurately weighed amount of the compound (e.g., 1-5 mg) in a minimal volume of DMSO (e.g., 100-200 µL) to achieve a target concentration of 10-50 mM.
-
Gentle Warming: If solubility is limited at room temperature, gently warm the solution in a water bath at 37°C for 5-10 minutes. Many compounds exhibit increased solubility at slightly elevated temperatures.
-
Sonication: If warming is insufficient, use a bath sonicator for 5-15 minutes. The ultrasonic energy can help break up compound aggregates and facilitate dissolution.
-
Vortexing: Intermittently vortex the sample vigorously for 30-60 seconds during the dissolution process.
-
Observation: After these steps, visually inspect the solution against a light source for any undissolved particulates. A clear, homogenous solution indicates successful dissolution. If particulates remain, the compound may have reached its solubility limit in DMSO.
Q3: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock, is not soluble in the final aqueous environment of your assay. The key is to maintain the compound's solubility during and after the dilution step.
Below is a decision workflow to guide your strategy.
Caption: Decision workflow for troubleshooting compound precipitation.
Strategy 1: pH Modification
The imidazole ring of your compound contains an acidic proton (N-H). By increasing the pH of your buffer, you can deprotonate this group, forming an anion that is often significantly more water-soluble.
-
pKa Consideration: The pKa of the imidazole proton in similar structures is typically in the range of 8-9. To ensure deprotonation, the pH of the final assay buffer should be at least 1-2 units higher than the pKa.
-
Protocol:
-
Prepare your assay buffer (e.g., PBS, TRIS) as usual.
-
Adjust the pH of the buffer to a higher value (e.g., pH 9.0, 9.5, or 10.0) using a stock solution of NaOH.
-
Crucially, test the impact of the elevated pH on your assay's performance (e.g., enzyme activity, cell viability) using a control without your compound.
-
If the assay is tolerant to the pH change, perform the dilution of your DMSO stock into this high-pH buffer.
-
Strategy 2: Co-Solvent Systems
If pH modification is not viable, a co-solvent system can be employed. This involves adding a less toxic, water-miscible organic solvent to your final assay buffer to increase the overall solvent polarity and better accommodate your compound.
| Co-Solvent | Typical Starting Conc. | Pros | Cons |
| Ethanol | 1-5% (v/v) | Readily available, low toxicity | Can affect protein structure at higher conc. |
| PEG 400 | 1-10% (v/v) | Low volatility, good solubilizer | Can be viscous, potential for assay interference |
| Propylene Glycol | 1-5% (v/v) | Good safety profile | Can be less effective than other co-solvents |
-
Protocol:
-
Prepare your aqueous buffer containing the desired final concentration of the co-solvent (e.g., PBS with 5% PEG 400).
-
Add your DMSO stock solution to this co-solvent buffer.
-
As always, run a vehicle control (buffer + co-solvent + DMSO) to ensure the solvent system itself does not impact your assay results.
-
Strategy 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like yours, forming an inclusion complex that is water-soluble.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Protocol:
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-10% w/v).
-
Add your compound (either neat or as a DMSO stock) to the HP-β-CD solution.
-
Mix thoroughly. This can be done by vortexing, sonicating, or shaking overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
-
A vehicle control containing only the HP-β-CD in buffer is essential.
-
References
-
General Principles of Drug Solubility: A comprehensive overview of the factors governing drug solubility and various enhancement techniques.
- Title: Techniques for Solubility Enhancement of Poorly Soluble Drugs
- Source: Austin Journal of Pharmacology and Therapeutics
-
URL: [Link]
-
Use of Co-solvents in Formulations: A detailed look at the use of co-solvents in parenteral drug formul
- Title: Co-solvents and Co-solvency
- Source: ScienceDirect
-
URL: [Link]
-
Cyclodextrins as Solubilizing Agents: An in-depth resource on the application of cyclodextrins in pharmaceutical formul
- Title: Cyclodextrins
- Source: ScienceDirect
-
URL: [Link]
stability issues of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in solution
Welcome to the dedicated technical support center for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Drawing from established principles of pharmaceutical stability testing and the known reactivity of related heterocyclic and thione-containing molecules, this resource provides practical troubleshooting advice and detailed experimental protocols.
I. Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common issues and questions regarding the handling and stability of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in solution.
Q1: My solution of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is turning yellow/brown. What is happening?
A change in color, typically to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the thione group or other parts of the heterocyclic ring system. The formation of colored byproducts can be accelerated by exposure to air (oxygen), light, or certain solvents. It is crucial to visually inspect your solutions and consider this a primary sign of potential instability.
Q2: I'm observing precipitation in my buffered aqueous solution. What could be the cause?
Precipitation can arise from several factors. Firstly, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione has limited aqueous solubility, which can be influenced by the pH of your buffer. The compound's pKa will dictate its ionization state, and consequently, its solubility at a given pH[1][2]. Secondly, the precipitate could be a less soluble degradation product. It is advisable to determine the solubility of the parent compound in your specific buffer system and to analyze the precipitate to identify its composition.
Q3: What are the primary factors that can cause the degradation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in solution?
Based on the chemical structure, the primary factors of concern are:
-
pH: The stability of the imidazopyridine ring and the thione group can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions[1].
-
Oxidation: The thione moiety is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxides in solvents, or metal ion contaminants. This can lead to the formation of disulfides or other oxidized species.
-
Light: Many heterocyclic compounds are photosensitive. Exposure to UV or even ambient light can lead to photodegradation[3][4].
-
Temperature: Elevated temperatures will generally accelerate the rate of all degradation pathways.
Q4: What solvents are recommended for dissolving 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, and are there any I should avoid?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used for dissolving similar heterocyclic compounds and are a good starting point[5]. However, it is important to use high-purity, peroxide-free solvents. Ethers, for example, can contain peroxide impurities that may promote oxidation. For aqueous solutions, the use of buffers is recommended to control the pH. Always prepare solutions fresh and minimize storage time.
Q5: How can I monitor the stability of my 1H-Imidazo[4,5-C]pyridine-2(3H)-thione solution over time?
A stability-indicating analytical method is essential. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. An appropriate RP-HPLC method can separate the parent compound from its degradation products, allowing for the quantification of its purity over time[6].
II. Troubleshooting Guide: Diagnosing and Mitigating Instability
This section provides a structured approach to identifying the cause of instability and implementing corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid color change (within minutes to hours) | Oxidation, Photodegradation | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or covering the container with aluminum foil. Use freshly opened, high-purity solvents. |
| Gradual color change over several days | Slow Oxidation, Thermal Degradation | Store stock solutions at a lower temperature (e.g., 2-8°C or -20°C). Re-evaluate the solvent choice for long-term storage. |
| Precipitation upon standing | Poor Solubility, Degradation to an insoluble product | Determine the solubility limit in the chosen solvent/buffer. Consider using a co-solvent system. Analyze the precipitate by techniques such as LC-MS or NMR to identify it. |
| Loss of biological activity or inconsistent experimental results | Chemical Degradation | Implement a stability testing protocol using a validated analytical method (e.g., HPLC) to ensure the integrity of the compound in your experimental matrix. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in HPLC chromatogram | Degradation | Perform forced degradation studies (see Section III) to identify potential degradation products and understand the degradation pathways. This will help in developing a robust, stability-indicating HPLC method. |
III. Experimental Protocols for Stability Assessment
To systematically investigate the stability of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products and pathways[7][8][9].
A. General Protocol for Forced Degradation Studies
-
Prepare a stock solution of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition , dilute the stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 0.1 mg/mL).
-
Analyze the samples at initial time (t=0) and at various time points using a stability-indicating HPLC method.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation of the active substance.
B. Specific Stress Conditions
-
Acidic Hydrolysis:
-
Stressor: 0.1 M HCl
-
Conditions: Heat at 60°C for 2, 4, 8, and 24 hours.
-
-
Basic Hydrolysis:
-
Stressor: 0.1 M NaOH
-
Conditions: Test at room temperature for 1, 2, 4, and 8 hours. The imidazole moiety may be susceptible to base-mediated autoxidation[4].
-
-
Oxidative Degradation:
-
Stressor: 3% H₂O₂
-
Conditions: Test at room temperature for 2, 4, 8, and 24 hours. The thione group is a likely target for oxidation.
-
-
Thermal Degradation:
-
Stressor: Store the solid compound and a solution (e.g., in DMSO) at 60°C.
-
Conditions: Analyze at 1, 3, and 7 days.
-
-
Photodegradation:
-
Stressor: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Conditions: Analyze at various time points until significant degradation is observed. A control sample should be kept in the dark. Thiones are known to be susceptible to photodegradation[3].
-
C. Recommended Analytical Method: RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of A: 0.1% Formic acid in Water and B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determine the λmax by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
IV. Visualization of Concepts
To aid in understanding the potential stability issues and the experimental approach, the following diagrams are provided.
Caption: Potential degradation pathways for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Caption: Experimental workflow for forced degradation studies.
V. Concluding Remarks
The stability of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. By understanding the potential degradation pathways and proactively implementing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the integrity of their work. Always prioritize the use of freshly prepared solutions and validate the stability of the compound under your specific experimental conditions.
References
-
Montazerozohori, M., Karami, B., Habibi, M. H., & Choi, J. H. (2006). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Annali di Chimica, 96(5-6), 285-292. [Link]
-
Jain, R., & Gupta, R. (2020). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
-
Kavita, K., & Sharma, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Lohithasu, D., & Sridhar, B. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. [Link]
-
SIELC Technologies. (2018). 1H-Imidazo[4,5-b]pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. PubChem. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Huang, Y., Zhorov, E., Liu, D. Q., & Kher, S. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3048. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Solubility of Things. (n.d.). 3H-Imidazo[4,5-c]pyridine. [Link]
-
Ghafouri, H., & Mohammad-Rauof, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3163. [Link]
-
Singh, P. P., & Kumar, A. (2018). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 3(42), 11843-11847. [Link]
-
Scott, J. S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 961-965. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2008). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1402-1409. [Link]
-
Quetin, G., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(18), 4235. [Link]
-
Zhang, Y., et al. (2026). Discovery of Ternary Aromatic (Heterocyclic) Thione/Thioether Derivatives as Phloem-Mobile Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [Link]
-
Klementova, S., et al. (2017). Catalytic photodegradation of pharmaceuticals - homogeneous and heterogeneous photocatalysis. Photochemical & Photobiological Sciences, 16(1), 67-71. [Link]
-
Zboray, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11466-11477. [Link]
-
Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(20), 12345-12350. [Link]
-
Guzsvány, V., et al. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Journal of the Serbian Chemical Society, 71(10), 1067-1076. [Link]
-
Li, X., et al. (2019). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 24(12), 2292. [Link]
-
Chen, Y. F., et al. (2020). Anti-oxidant activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product derived from fructose and histidine. Food Chemistry, 333, 127475. [Link]
-
Liu, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113168. [Link]
-
Kumar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem. [Link]
-
Li, J., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935. [Link]
-
Li, Y., et al. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Pharmaceutics, 15(11), 2568. [Link]
-
Heravi, M. M., et al. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
-
Rodrigues, A. D. (2020). In which dry organic solvent/solvent mixture molten 1H-imidazole could be precipitated at 100%?. ResearchGate. [Link]
-
Acros Pharmatech. (n.d.). 1H-Imidazo[4,5-b]pyridine-2(3H)-thione. [Link]
-
Al-Mokadem, M., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1269-1282. [Link]
-
Alqurshi, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(8), 273. [Link]
-
Guzsvány, V., et al. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Ensuring the Stability of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Welcome to the dedicated technical support guide for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to prevent degradation and ensure the integrity of your experimental results.
Introduction: The Stability Challenge of a Versatile Scaffold
1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a valuable heterocyclic compound, serving as a crucial building block in the synthesis of various biologically active molecules, including potential antiviral and anti-inflammatory agents. Its structural resemblance to purines makes it a compound of significant interest in medicinal chemistry. However, the thione functional group, combined with the fused imidazopyridine ring system, presents specific stability challenges. Understanding and mitigating these is paramount for reliable and reproducible research.
This guide provides a comprehensive overview of the potential degradation pathways, recommended storage and handling protocols, and troubleshooting advice in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and use of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Question 1: I've noticed a change in the color and appearance of my stored compound. What could be the cause?
Answer: A change in the physical appearance of your compound, such as discoloration (e.g., from off-white to yellow or brown) or clumping, is a strong indicator of degradation. The most likely culprits are oxidation, exposure to light (photodegradation), or moisture (hydrolysis). The thione group is particularly susceptible to oxidation, which can lead to the formation of various byproducts.
Question 2: My analytical results (e.g., NMR, LC-MS) show unexpected peaks. How can I identify the degradation products?
Answer: The appearance of new signals in your analytical data suggests the formation of impurities. Based on the chemical structure of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, several degradation pathways are plausible:
-
Oxidation: The thione group can be oxidized to form the corresponding oxo-analog, 1H-Imidazo[4,5-c]pyridin-2(3H)-one. Further oxidation can lead to the formation of sulfines or even complete desulfurization.[1][2][3]
-
Photodegradation: Imidazopyridine derivatives are known to be sensitive to light.[4][5][6] Exposure to UV or even ambient light can trigger complex photochemical reactions, leading to a variety of degradation products.
-
Dimerization: Thiols and thiones can sometimes undergo oxidative dimerization to form disulfide-linked species, although this is less common for cyclic thiones.
To identify the specific degradation products, we recommend the following analytical techniques:
| Analytical Technique | Purpose |
| LC-MS | To separate the parent compound from impurities and obtain molecular weight information on the degradation products. This is highly effective for identifying the oxo-analog or desulfurized product. |
| ¹H and ¹³C NMR | To identify structural changes. The disappearance of the thione carbon signal and the appearance of a carbonyl signal in the ¹³C NMR spectrum would be indicative of oxidation to the oxo-analog. |
| FTIR | To detect changes in functional groups. A shift from a C=S stretching frequency to a C=O stretching frequency can confirm oxidation. |
| TLC | A quick and simple method to visually assess the purity of your sample and detect the presence of more polar degradation products.[1] |
Question 3: What are the ideal storage conditions to prevent degradation?
Answer: To minimize degradation, it is crucial to control the storage environment. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation (photodegradation). |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis and moisture-mediated degradation. |
Question 4: I need to handle the compound outside of its storage container. What precautions should I take?
Answer: Minimizing exposure to ambient conditions is key. Follow this protocol for handling the compound:
Experimental Protocol: Handling of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
-
Preparation: Allow the sealed container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Inert Environment: If possible, handle the compound in a glove box under an inert atmosphere. If a glove box is not available, work quickly and efficiently to minimize exposure time to air and light.
-
Weighing: Weigh out the desired amount of the compound promptly.
-
Resealing: Immediately and securely reseal the container. For added protection, you can use paraffin film to seal the lid.
-
Storage: Return the container to the recommended storage conditions (2-8°C, dark, dry).
Frequently Asked Questions (FAQs)
Q1: Is 1H-Imidazo[4,5-C]pyridine-2(3H)-thione sensitive to heat?
A1: Based on studies of similar heterocyclic compounds, it is likely to have high thermal stability, with significant decomposition occurring only at temperatures well above 250°C.[1] Therefore, thermal degradation under standard laboratory and storage conditions is not a primary concern.
Q2: What are the likely products of oxidation?
A2: The primary oxidation product is likely the corresponding oxo-analog, 1H-Imidazo[4,5-c]pyridin-2(3H)-one. Other possibilities include the formation of sulfines or complete desulfurization to yield the parent imidazo[4,5-c]pyridine.[1][2][3]
Q3: Can I store the compound in solution?
A3: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation, particularly if the solvent is not deoxygenated and dry. If you must store it in solution, use a dry, aprotic solvent, purge the solution with an inert gas, and store it at low temperatures in the dark.
Q4: How can I confirm the purity of a new batch of the compound?
A4: Upon receiving a new batch, it is good practice to verify its purity. We recommend running a quick purity check using TLC and obtaining baseline ¹H NMR and LC-MS spectra. These can be compared to future analyses to monitor for any degradation over time.
Visualizing Degradation and Prevention
To better understand the potential degradation pathways and the recommended preventative measures, the following diagrams are provided.
Caption: Recommended workflow for storing and handling the compound.
References
- Charlton, J. L., Loosmore, S. M., & McKinnon, D. M. (1974). The Oxidation of Heterocyclic Thiones. Canadian Journal of Chemistry, 52(17), 3021-3027.
- PubChem. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. National Center for Biotechnology Information.
- ACS Publications. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters.
- RSC Publishing. (n.d.). Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2.
- MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461.
- NIH National Center for Biotechnology Information. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- MySkinRecipes. (n.d.). 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.
- ChemShuttle. (n.d.). 1H-imidazo[4,5-c]pyridine-2(3H)-thione;CAS No..
- MDPI. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist you in overcoming challenges encountered during the scale-up of this important heterocyclic compound. The structural similarity of imidazopyridines to purines makes them significant for biological investigations and therapeutic applications.[1][2]
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low upon scaling up from the lab bench. What are the likely causes and how can I improve it?
Answer: Low yields during scale-up are a common issue in heterocyclic synthesis and can stem from several factors that are less pronounced at a smaller scale.[3] A systematic approach is crucial for diagnosis.[3]
-
Inefficient Heat Transfer and Temperature Gradients: Large reaction volumes can lead to uneven heating, creating hot spots that may cause thermal decomposition of reactants or the desired product.
-
Solution: Employ a reactor with a jacketed heating/cooling system and an overhead mechanical stirrer to ensure uniform temperature distribution. Monitor the internal reaction temperature with a calibrated probe.
-
-
Poor Mixing and Mass Transfer: As the reaction volume increases, ensuring homogeneity becomes more challenging. In heterogeneous reactions, inefficient stirring can lead to reduced reaction rates and lower yields.[3]
-
Solution: Switch from magnetic stirring to a more robust overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or turbine) to create sufficient turbulence for effective mixing.
-
-
Suboptimal Reagent Addition: The rate of addition of a key reagent can significantly impact side-product formation. A rapid addition that was manageable on a small scale might lead to localized high concentrations and unwanted side reactions in a larger batch.
-
Solution: Utilize a syringe pump or an addition funnel for controlled, dropwise addition of critical reagents. This is particularly important for exothermic steps.
-
-
Atmospheric Contamination: Larger-scale reactions have a greater surface area and often longer reaction times, increasing the risk of contamination from atmospheric moisture or oxygen, which can be detrimental to many organic reactions.[3]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).[3]
-
Question 2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and mitigate its formation?
Answer: Impurity formation is a frequent challenge, often exacerbated by the extended reaction times or higher temperatures sometimes used in scale-up.
-
Purity of Starting Materials: Impurities present in the starting materials can be carried through the synthesis or even catalyze side reactions.[3]
-
Solution: Verify the purity of your starting materials (e.g., 3,4-diaminopyridine and thiophosgene or its equivalent) by techniques like NMR or LC-MS before starting the reaction. If necessary, purify the starting materials by recrystallization or chromatography.
-
-
Side Reactions: The most common synthetic routes involve the condensation of a diaminopyridine with a thiocarbonyl source.[2] Potential side reactions include incomplete cyclization or polymerization.
-
Solution:
-
Reaction Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point at which impurity formation begins to accelerate.[3]
-
Temperature Control: Overheating can often lead to the formation of tars and decomposition products. Maintain the optimal reaction temperature rigorously.
-
Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of either the diamine or the thiocarbonyl source can lead to specific side products.
-
-
The following decision tree can help diagnose the cause of low yields:
Sources
Technical Support Center: Synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. Recognizing the critical importance of purity in pharmaceutical development, this document provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during its synthesis, with a primary focus on minimizing impurities.
Introduction: The Synthetic Challenge
The synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a vital heterocyclic scaffold in medicinal chemistry, typically involves the cyclization of 3,4-diaminopyridine with a thiocarbonyl source. While the reaction appears straightforward, achieving high purity can be challenging due to the formation of several potential impurities. This guide provides a systematic approach to identifying and mitigating these issues, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My final product is a dark, discolored powder, not the expected off-white solid. What is the likely cause and how can I fix it?
Answer:
Discoloration, often appearing as a brown or black tint, is a common issue and typically points to two primary culprits: oxidation of the thione functional group or the presence of polymeric side products .
-
Causality - Oxidation: The thione group (-C=S) in the target molecule is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of disulfide bridges or other oxidized species, which are often colored.
-
Causality - Polymerization: 3,4-Diaminopyridine, the starting material, can be prone to oxidative polymerization under harsh reaction conditions, leading to deeply colored, insoluble materials.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, maintain the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite, during work-up can help to quench oxidative processes.
Question 2: My reaction yield is consistently low, and I isolate a significant amount of unreacted 3,4-diaminopyridine. How can I improve the conversion?
Answer:
Low conversion with recovery of the starting material suggests that the reaction conditions are not optimal for driving the cyclization to completion. The key factors to investigate are the choice of thiocarbonyl source, the reaction solvent, and the catalyst or base.
-
Causality - Reagent Reactivity: The choice of thiocarbonyl source is critical. Carbon disulfide (CS₂), thiourea, or thiophosgene are common reagents. Their reactivity and the optimal conditions for their use vary significantly. For instance, CS₂ often requires a strong base like potassium hydroxide (KOH) to form a reactive intermediate.[1]
-
Causality - Solubility: Poor solubility of the starting materials or intermediates in the chosen solvent can hinder the reaction rate.
Troubleshooting Steps:
| Parameter | Recommended Adjustment & Rationale |
| Thiocarbonyl Source | If using thiourea, consider switching to carbon disulfide in the presence of a base like KOH or NaOH. CS₂ is a highly reactive one-carbon electrophile that readily reacts with the vicinal diamine. |
| Solvent | Ensure your solvent can dissolve all reactants. For the reaction with CS₂, a polar aprotic solvent like ethanol or pyridine is often effective. If solubility remains an issue, consider a co-solvent system. |
| Base/Catalyst | When using CS₂, a stoichiometric amount of a strong base (e.g., KOH) is necessary to deprotonate the intermediate dithiocarbamic acid, facilitating the intramolecular cyclization. |
| Reaction Time & Temp | Gradually increase the reaction temperature and monitor by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation. |
Question 3: My NMR analysis shows the presence of a significant byproduct with a similar but distinct aromatic signal pattern. What could this impurity be?
Answer:
A common impurity in this synthesis is the formation of a bis-thiourea derivative or an incompletely cyclized intermediate .
-
Causality - Incomplete Cyclization: The reaction proceeds through a thiourea intermediate. If the final ring-closing step is slow or incomplete, this intermediate will persist in the final product.
-
Causality - Bis-thiourea Formation: If an excess of the thiocarbonylating agent is used, or if the reaction conditions are not carefully controlled, it's possible for both amino groups of a 3,4-diaminopyridine molecule to react with the thiocarbonyl source without subsequent cyclization, leading to a bis-thiourea species.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the diaminopyridine may be preferable to an excess of the thiocarbonylating agent.
-
Promote Cyclization: Ensure the conditions are favorable for the final cyclization step. This often involves heating the reaction mixture after the initial formation of the thiourea intermediate. The presence of a base is also crucial for deprotonation and subsequent nucleophilic attack to close the ring.
-
Purification Strategy: These types of impurities can often be separated by column chromatography. A gradient elution from a non-polar to a more polar solvent system can be effective. Alternatively, recrystallization from a suitable solvent may selectively precipitate the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route to prepare high-purity 1H-Imidazo[4,5-C]pyridine-2(3H)-thione?
The most widely employed and generally effective method is the reaction of 3,4-diaminopyridine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a solvent like ethanol. This one-pot synthesis is efficient and, with careful control of reaction conditions, can yield a high-purity product.
Q2: How can I effectively remove unreacted 3,4-diaminopyridine from my final product?
3,4-diaminopyridine is more polar and has a higher affinity for silica gel than the target thione. Therefore, column chromatography is a very effective purification method. Alternatively, a simple acid wash during the work-up can be employed. The basic amino groups of the starting material will be protonated and move into the aqueous layer, while the less basic thione product remains in the organic layer. However, care must be taken as the product itself has some basicity.
Q3: What are the ideal storage conditions for 3,4-diaminopyridine to ensure its stability?
Studies have shown that 3,4-diaminopyridine exhibits excellent chemical stability when stored as a solid in well-sealed containers at room temperature or under refrigeration, protected from light.[2][3] However, it can be susceptible to degradation in the presence of strong oxidizing agents.[4]
Q4: Can I use thiourea instead of carbon disulfide? What are the advantages and disadvantages?
Yes, thiourea can be used as a thiocarbonyl source.
-
Advantages: Thiourea is a solid and is generally easier and safer to handle than the volatile and flammable carbon disulfide.
-
Disadvantages: Reactions with thiourea often require higher temperatures and longer reaction times, which can lead to more side products and discoloration. The reaction also produces ammonia as a byproduct.
Q5: What is the role of the base in the reaction with carbon disulfide?
The base, typically KOH or NaOH, plays a crucial role in several steps of the reaction mechanism. It deprotonates one of the amino groups of the diaminopyridine, increasing its nucleophilicity to attack the carbon of CS₂. Subsequently, the base facilitates the deprotonation of the intermediate dithiocarbamic acid, which is necessary for the intramolecular cyclization to occur.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the primary synthetic route and highlights the key stages where impurities can arise.
Caption: Synthetic pathway and common impurity formation points.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminopyridine (1.0 eq) and absolute ethanol (degassed, 10 mL/g of diamine).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Base Addition: Add potassium hydroxide (1.1 eq) to the suspension and stir until it dissolves.
-
CS₂ Addition: Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with acetic acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol and then with water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
For higher purity, column chromatography on silica gel using a gradient of methanol in dichloromethane is recommended.
-
References
- Trissel, L. A., Zhang, Y., & Cohen, M. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 59(3), 258-260.
- Trissel, L. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
- Ferreira, A., et al. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 98, 119-126.
- Nagender, P., et al. (2016).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sefh.es [sefh.es]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Isomers
Welcome to the technical support center for the chromatographic analysis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing robust High-Performance Liquid Chromatography (HPLC) methods for these challenging compounds. The structural similarity of positional isomers presents a significant analytical hurdle, demanding a systematic and knowledge-driven approach to achieve adequate separation.
This document provides not just protocols, but the underlying scientific principles, troubleshooting strategies, and validated starting points to ensure your method development is both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione isomers so challenging?
The primary difficulty lies in their structural similarity. Positional isomers have the same molecular weight and formula, differing only in the arrangement of atoms.[1][2] This results in very similar physicochemical properties, such as polarity and pKa, leading to near-identical retention behavior on standard reversed-phase HPLC columns. Achieving separation requires exploiting subtle differences in their interaction with the stationary and mobile phases.
Q2: What is a recommended starting column for separating these isomers?
While a standard C18 column is a common starting point in reversed-phase chromatography, separating these specific isomers often requires alternative selectivity. A Phenyl-Hexyl or a Biphenyl stationary phase is highly recommended. These phases can induce π-π interactions with the aromatic and heterocyclic ring systems of the imidazopyridine core, providing a different separation mechanism than the purely hydrophobic interactions of a C18 phase.[2]
Q3: Why is my peak shape poor (e.g., tailing) for these basic compounds?
Peak tailing for basic compounds like imidazopyridine derivatives is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[3] This can be mitigated by:
-
Operating at a mid-range pH (e.g., pH 3-4): This protonates the basic nitrogen on the pyridine ring, but also suppresses the ionization of many silanol groups.
-
Using a high-purity, end-capped column: Modern columns are designed with minimal residual silanols.
-
Adding a competing base: A low concentration of an additive like triethylamine (TEA) can mask the active silanol sites.
-
Operating at a higher pH (e.g., pH > 8) with a pH-stable column: This deprotonates the silanol groups, but also deprotonates the analyte, which can change retention behavior. This requires a hybrid or polymer-based column stable at high pH.
Q4: My retention times are drifting between injections. What is the most likely cause?
Retention time instability for ionizable compounds is almost always linked to inadequate column equilibration or poor mobile phase pH control.[4] Ensure the column is fully equilibrated with the starting mobile phase conditions between gradient runs (a minimum of 10 column volumes is a good rule of thumb). More importantly, use a buffer in your aqueous mobile phase and ensure its pH is set at least 1.5 pH units away from the analyte's pKa for maximum robustness.[5]
Core Principles for Method Development
Successful separation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione isomers hinges on a deep understanding of the analyte's properties and how they interact with the chromatographic system.
Analyte Characteristics
The 1H-Imidazo[4,5-C]pyridine-2(3H)-thione molecule is a heterocyclic compound with both acidic and basic properties. The pyridine nitrogen is basic, while the N-H protons on the imidazole ring are weakly acidic. This amphoteric nature means its ionization state—and therefore its hydrophobicity and retention—is highly dependent on the mobile phase pH.[6] Precise control of pH is the most powerful tool for manipulating selectivity between its isomers.[5][6]
Stationary Phase Selection
The choice of stationary phase dictates the primary interaction mechanism.
-
C18 (Octadecylsilane): Provides separation based primarily on hydrophobicity. While a good starting point, it may not offer sufficient selectivity for positional isomers.[7]
-
Phenyl Phases (Phenyl-Hexyl, Biphenyl): These phases offer π-π interactions, which can differentiate isomers based on electron density distribution and spatial arrangement of the aromatic rings. This is often the key to resolving closely related aromatic isomers.[2]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. They offer alternative selectivity and are more stable in highly aqueous mobile phases, preventing phase collapse.
-
Cyano (CN) Phases: Can be used in both reversed-phase and normal-phase modes and provide selectivity based on dipole-dipole interactions.[8]
Mobile Phase Optimization
-
pH Control: This is the most critical parameter. A systematic pH screening study (e.g., from pH 3.0 to 7.0, using appropriate buffers like phosphate or acetate) is essential. Small changes in pH can dramatically alter the selectivity between isomers, as subtle pKa differences are amplified.[4][9]
-
Organic Modifier: Acetonitrile and methanol are the most common choices. They differ in viscosity and elution strength, and switching between them can alter selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Gradient vs. Isocratic Elution: Isocratic elution is simpler but may fail to resolve complex mixtures or lead to long run times.[10] For isomer separations, a shallow gradient is often superior.[11][12] It provides better peak shapes for later-eluting components and can improve resolution between closely eluting peaks.[10][13]
Systematic Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Poor Resolution (Rs < 1.5) | 1. Inappropriate Stationary Phase: The column lacks the necessary selectivity for the isomers. | Solution: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase, to introduce π-π interactions.[2] |
| 2. Sub-optimal Mobile Phase pH: The pH is not effectively differentiating the ionization states of the isomers. | Solution: Perform a pH screening study. Adjust the pH in small increments (±0.2 units) around the initial value to maximize selectivity.[5] | |
| 3. Gradient is too steep: The isomers are eluting too quickly without enough time to separate. | Solution: Decrease the gradient slope (e.g., from a 5-50% B change over 10 min to 5-50% B over 20 min). A shallower gradient increases the opportunity for differential retention.[11] | |
| Peak Tailing (Tf > 2.0) | 1. Secondary Silanol Interactions: The basic analyte is interacting with acidic sites on the column packing. | Solution: Ensure the mobile phase pH is buffered appropriately (e.g., pH 3-4). If using a Type B silica column, consider adding a competing base like 0.1% formic acid or using a newer, high-purity column. |
| 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[14] | Solution: Reduce the injection volume or sample concentration and reinject. Observe if the peak shape improves. | |
| 3. Column Void/Contamination: A void has formed at the column inlet, or the inlet frit is partially blocked.[3][14] | Solution: First, try backflushing the column (disconnect from the detector). If this fails, replace the column. Using a guard column can prevent this. | |
| Peak Fronting (Tf < 1.0) | 1. Sample Overload (Concentration): The sample is too concentrated for the mobile phase to dissolve quickly. | Solution: Dilute the sample and reinject. This is a common cause of fronting.[15] |
| 2. Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 95% water). | Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. | |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column is not returning to the initial conditions before the next injection. | Solution: Increase the post-run equilibration time. A minimum of 10 column volumes is recommended. |
| 2. Unbuffered Mobile Phase: Small changes in solvent preparation are causing significant pH shifts. | Solution: Always use a buffer (e.g., 10-20 mM phosphate or acetate) in the aqueous mobile phase to ensure a stable pH and reproducible retention.[4][6] | |
| 3. System Leaks or Pump Issues: The mobile phase composition is not being delivered accurately. | Solution: Check for leaks at all fittings. Run a pump pressure test and check the proportioning valve performance.[16] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common HPLC separation issues encountered with imidazopyridine isomers.
Caption: Logical workflow for troubleshooting HPLC separation issues.
Detailed Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting method for the separation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione isomers. It should be used as a baseline for further optimization. Method validation should be performed according to ICH Q2(R2) guidelines.[17][18]
HPLC System and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 40 22.0 90 25.0 90 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or determined λmax).
-
Injection Volume: 5 µL.
Standard and Sample Preparation
-
Solvent: Prepare a diluent of Water:Acetonitrile (80:20 v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the diluent to achieve a similar target concentration. Filter through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
Before running samples, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, as per ICH guidelines.[19][20]
-
Resolution (Rs): The resolution between the two closest eluting isomer peaks must be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each isomer peak must be ≤ 2.0.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas and retention times must be ≤ 2.0%.
This self-validating check ensures the reliability and integrity of the data generated during the analytical run.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- Shimadzu. (n.d.). HPLC Separation Modes.
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- ResearchGate. (2013). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography.
- Crawford Scientific. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
- ResearchGate. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode.
- ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
- Cromawell. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ResearchGate. (n.d.). HPLC separation of enantiomers of imidazole derivatives - Antifungal compounds.
- ResearchGate. (n.d.). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Podolska, M., Bialecka, W., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777-784.
- Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Semantic Scholar. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
- ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Podolska, M., Bialecka, W., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784.
Sources
- 1. welch-us.com [welch-us.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. agilent.com [agilent.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. welch-us.com [welch-us.com]
- 12. biotage.com [biotage.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phenomenex.com [phenomenex.com]
- 16. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Refining Kinase Assay Protocols for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Introduction
Welcome to the technical support center for researchers working with 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and related compounds in kinase activity assays. This guide is designed to provide in-depth, practical advice to help you navigate the unique challenges presented by this molecule, ensuring the generation of robust and reproducible data.
The imidazopyridine scaffold is a well-established framework for kinase inhibitors, often acting as an ATP-competitive agent. However, the presence of a thione group (C=S) introduces specific chemical properties that can lead to assay artifacts if not properly controlled. Thiol-reactive compounds can interact with assay components, causing false positives or negatives.[1][2] This guide provides the expertise to anticipate and mitigate these issues, empowering you to refine your protocols with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about handling the compound and setting up your initial experiments.
Q1: What is the likely mechanism of kinase inhibition for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione?
Answer: Based on the structural similarity of the imidazopyridine core to purines (the core of ATP), the primary mechanism of action is likely ATP-competitive inhibition .[3] This means the compound binds to the kinase's active site, directly competing with ATP. This is a critical assumption to validate, and your assay design should reflect this. For instance, the measured IC50 value for an ATP-competitive inhibitor will be highly dependent on the ATP concentration used in the assay.
Q2: How should I prepare, handle, and store stock solutions of this compound?
Answer: Proper handling is crucial for data reproducibility.
-
Solvent: The recommended solvent is dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO percentage in your assay. Most kinase assays can tolerate up to 1% DMSO, but this should be optimized.[4]
-
Solubility Check: After dissolving, visually inspect the solution for any precipitate. If solubility is an issue, gentle warming or sonication may help. Always perform a final centrifugation step to pellet any undissolved material before transferring the supernatant to a fresh tube.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause compound degradation.[1] The thione moiety can be susceptible to oxidation, so storing under an inert gas like argon or nitrogen can further enhance stability.
-
Purity: Ensure the purity of your compound. Impurities from synthesis can be reactive and produce misleading results.[1][5]
Q3: What are the absolute essential controls I must include in every experiment?
Answer: Your results are only as good as your controls. For every plate, you must include:
-
Vehicle Control (Negative Control): Contains the kinase, substrate, ATP, and the same final concentration of DMSO as your test wells, but no inhibitor. This defines 0% inhibition (maximum kinase activity).
-
No-Enzyme Control (High Inhibition Control): Contains substrate, ATP, and DMSO, but no kinase. This defines your background signal.
-
Positive Control Inhibitor: A known, well-characterized inhibitor for your target kinase (e.g., Staurosporine for a broad-spectrum control). This validates that the assay system is working correctly and is capable of detecting inhibition.
-
Compound Interference Control: Contains your compound at its highest concentration, substrate, and ATP, but no enzyme . This is critical for identifying compounds that intrinsically fluoresce, quench, or inhibit reporter enzymes (like luciferase), which can lead to false positives.[4][6]
Part 2: Choosing the Right Kinase Assay Platform
The choice of assay technology is the single most important factor in mitigating interference from a thione-containing compound. Luminescence and fluorescence-based assays are common but are susceptible to artifacts.[4][7]
| Assay Platform | Principle | Pros | Cons & Specific Risks for Thione Compounds |
| ADP-Glo™ | Luminescence-based. Measures ADP produced by coupling its conversion back to ATP, which is then detected by luciferase.[8] | Universal (any ADP-producing enzyme), high sensitivity, wide dynamic range.[9][10] | High risk of interference. The thione group or reactive impurities can directly inhibit luciferase, leading to a false positive (apparent kinase inhibition).[7] Compounds can also act as reducing agents, affecting the luciferase reaction. |
| LanthaScreen™ | Time-Resolved FRET (TR-FRET). A terbium-labeled antibody binds to a phosphorylated, fluorescein-labeled substrate, bringing the fluorophores into proximity and generating a FRET signal.[6][11] | Homogeneous, ratiometric (reduces well-to-well variability), and less susceptible to compound autofluorescence due to the time-resolved measurement.[6][12] | Moderate risk of interference. Colored compounds can cause an "inner filter effect" by absorbing excitation or emission light.[7] While less common, some compounds can quench the FRET signal. |
| Z'-LYTE™ | FRET-based. A kinase phosphorylates a FRET peptide. A specific protease is then added that can only cleave the non-phosphorylated peptide, disrupting FRET. Inhibition of the kinase leaves the peptide unphosphorylated and cleavable, resulting in a loss of FRET.[2][13] | Robust, high Z' values, and the readout mechanism can distinguish true inhibitors from protease inhibitors.[2] | Moderate risk of interference. Similar to other FRET assays, subject to inner filter effects from colored compounds.[7] The thione could potentially interfere with the protease step, though this is less likely than luciferase inhibition. |
Senior Scientist Recommendation: For initial screening and IC50 determination of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a TR-FRET assay like LanthaScreen™ is the preferred starting point. The time-resolved and ratiometric nature of the readout provides a robust defense against the most common forms of compound interference.[14] If a luminescence assay like ADP-Glo™ must be used, rigorous compound interference controls are mandatory.
Part 3: In-Depth Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: My IC50 values are inconsistent, or the dose-response curve has a poor fit (low R²).
This is a common issue that points to problems with the compound's behavior in the assay or suboptimal assay conditions.
-
Potential Cause 1: Compound Precipitation.
-
Why it happens: At higher concentrations, your compound may be exceeding its solubility limit in the assay buffer, leading to aggregation and non-specific inhibition or simply a lower effective concentration than intended.
-
How to diagnose: Visually inspect the wells of your plate at the highest concentrations. Look for cloudiness or precipitate.
-
Solution:
-
Determine the solubility limit of your compound in the final assay buffer.
-
Ensure your highest tested concentration is below this limit.
-
Include a detergent like 0.01% Triton X-100 in your assay buffer to help prevent aggregation.
-
-
-
Potential Cause 2: Thiol Reactivity/Compound Instability.
-
Why it happens: The thione group can be reactive, potentially forming disulfide bonds with cysteine residues on the kinase or other proteins in the assay (like BSA), effectively titrating your compound out of the solution over time.[1]
-
How to diagnose: Pre-incubate the compound with the kinase for varying amounts of time before adding ATP. If the IC50 value decreases with longer pre-incubation, it may suggest a covalent or slow-binding mechanism.
-
Solution:
-
Include DTT: Add a reducing agent like Dithiothreitol (DTT, 1-2 mM) to the assay buffer. This can prevent disulfide bond formation and can help differentiate true inhibition from non-specific thiol reactivity. A significant increase in the IC50 value in the presence of DTT suggests the compound is thiol-reactive.[1]
-
Use Fresh Dilutions: Always prepare fresh serial dilutions of your compound for each experiment from a frozen stock.
-
-
-
Potential Cause 3: Suboptimal ATP Concentration.
-
Why it happens: For an ATP-competitive inhibitor, the measured IC50 is directly dependent on the ATP concentration. If your ATP concentration is too high relative to the kinase's Km for ATP, you will need much more compound to achieve inhibition, potentially pushing you into concentrations where solubility and off-target effects become an issue.
-
Solution:
-
Determine the Km(ATP): Before screening inhibitors, perform an ATP titration experiment with your kinase to determine its apparent Michaelis constant (Km) for ATP under your specific assay conditions.
-
Standardize Your Assay: Run your IC50 experiments at an ATP concentration equal to the determined Km(ATP). This is a standard condition that allows for more comparable results across different studies.
-
-
Problem 2: I see a high background signal or what looks like kinase "activation" at high compound concentrations.
This almost always points to direct interference with the assay's detection system.
-
Potential Cause 1: Luciferase Inhibition (in ADP-Glo™ assays).
-
Why it happens: Many sulfur-containing compounds are known inhibitors of luciferase.[7] In the ADP-Glo™ assay, kinase activity leads to ATP depletion, which is read as a decrease in the final luminescence signal. If your compound inhibits the kinase, ATP is preserved, and the signal remains high. However, if your compound also inhibits the luciferase reporter enzyme, it will artificially lower the luminescence signal, making it appear as if the kinase was highly active (i.e., lots of ATP was consumed). This can lead to curves that dip at high concentrations, suggesting activation.
-
How to diagnose: Run the "Compound Interference Control" described in the FAQ section (compound + ATP, no kinase). If the signal is significantly lower than the ATP-only control, your compound is inhibiting the luciferase.
-
Solution:
-
Switch to a non-luciferase-based assay format (e.g., TR-FRET).
-
If you must use ADP-Glo™, you may need to mathematically correct your data using the interference control results, but this is not ideal.
-
-
-
Potential Cause 2: Compound Autofluorescence or Quenching (in FRET assays).
-
Why it happens: The compound itself may absorb light at the excitation wavelength and emit light in the same range as the FRET acceptor (autofluorescence), artificially increasing the signal. Conversely, it could absorb the emitted light (quenching), artificially decreasing the signal.[15]
-
How to diagnose: In your plate reader software, examine the raw data from both the donor and acceptor channels, not just the final ratio. Autofluorescence will typically increase the signal in the acceptor channel without a corresponding decrease in the donor channel.
-
Solution:
-
Leverage the "time-resolved" aspect of TR-FRET. Because the lanthanide donor has a long fluorescence lifetime, you can program the plate reader to measure after a delay (e.g., 100 µs), allowing short-lived background fluorescence from the compound to decay.[11]
-
Use red-shifted fluorophores, as fewer library compounds interfere at longer wavelengths.[16]
-
-
Problem 3: I don't see any inhibition, even at high concentrations.
-
Potential Cause 1: Enzyme Concentration is Too High.
-
Why it happens: The assay must be run under "initial velocity" conditions, where only a small fraction (typically 10-20%) of the substrate is consumed. If the enzyme concentration is too high, the reaction proceeds too quickly, and even a potent inhibitor cannot effectively compete.
-
Solution: Perform an enzyme titration experiment. Find the lowest concentration of your kinase that gives a robust signal well above background (Signal-to-Background > 5) while ensuring the reaction remains in the linear range for the duration of your incubation time.
-
-
Potential Cause 2: Inactive Reagents.
-
Why it happens: ATP, the kinase, or the substrate can degrade with improper storage or handling.
-
Solution:
-
Always run your positive control inhibitor. If it also fails to inhibit, this points to a systemic reagent problem.
-
Use freshly prepared ATP solutions.
-
Ensure the kinase has been stored correctly at -80°C in a buffer containing glycerol to prevent damage from freeze-thaw cycles.
-
-
Part 4: Visualizations & Experimental Workflows
Diagrams of Key Processes
Experimental Protocol: IC50 Determination using ADP-Glo™
This protocol provides a generalized framework. Always consult the manufacturer's specific technical manual. [5] This example assumes a final assay volume of 25 µL in a 384-well plate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a base buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Just before use, add 2 mM DTT and 0.01% Triton X-100.
-
Kinase Solution (2X): Dilute the kinase to twice the final desired concentration in Assay Buffer. Keep on ice.
-
Substrate/ATP Solution (5X): Prepare a solution containing the peptide substrate and ATP at five times the final concentration in Assay Buffer. The ATP concentration should be at its predetermined Km value.
-
Compound Plate: Prepare a 10-point, 4-fold serial dilution of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in 100% DMSO, starting at a concentration 100x the highest final assay concentration.
2. Kinase Reaction:
-
Add 2.5 µL of Assay Buffer to all wells of a white, opaque 384-well plate.
-
Transfer 250 nL of your compound dilutions from the DMSO plate to the assay plate. For controls, add 250 nL of 100% DMSO (0% inhibition) or a positive control inhibitor.
-
Add 10 µL of the 2X Kinase Solution to all wells except the "No-Enzyme" controls. Add 10 µL of Assay Buffer to these control wells.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Initiate the reaction by adding 12.5 µL of the 2.5X Substrate/ATP Solution to all wells.
-
Mix the plate again, centrifuge briefly to bring all liquid to the bottom, and incubate at room temperature for 60 minutes.
3. Signal Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.
4. Data Analysis:
-
Subtract the average signal from the "No-Enzyme" control wells from all other wells.
-
Normalize the data by defining the average signal of the "Vehicle Control" wells as 0% inhibition and the average signal of a high-concentration positive control as 100% inhibition.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
References
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- Lei, B., & Becvar, J. E. (1997). A New Reducing Agent of Flavins and Its Application to the Assay of Bacterial Luciferase.
-
LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]
-
Simeonov, A., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(1), 136-150. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]
-
Turteltaub, K. W., et al. (2005). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 10(6), 549-557. [Link]
- Chiku, T., et al. (2007). Thiol reactive dyes as probes for kinase assays. The FASEB Journal, 21(5), A263.
-
Kessi, J., & Mutus, B. (2017). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. Redox Biology, 12, 959-966. [Link]
-
Vedvik, K., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(2), 193-203. [Link]
-
Zhang, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1186711. [Link]
-
When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? (2023). ResearchGate. [Link]
- Ismail, A. A., & Walker, P. L. (2009). Interferences in Immunoassay. Clinical Chemistry, 55(6), 1162–1168.
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 2734123, 1H-Imidazo[4,5-b]pyridine-2-thiol. (n.d.). National Center for Biotechnology Information. [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione. (n.d.). MySkinRecipes. [Link]
-
Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. (2024). Byonoy. [Link]
-
Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. (2026). MDPI. [Link]
-
PubChem Compound Summary for CID 12610114, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. (n.d.). National Center for Biotechnology Information. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method [byonoy.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Addressing Off-Target Effects of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its Analogs
Introduction
The 1H-Imidazo[4,5-C]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to purines and thus showing potential for interaction with a wide array of biological targets.[1][2] Derivatives of this scaffold have been explored for various therapeutic applications, including their potential as kinase inhibitors and modulators of the immune system.[3][4][5] The specific derivative, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, is a subject of interest for further drug development.[6][7] However, as with many small molecule inhibitors, particularly those targeting ATP-binding sites like kinases, off-target effects are a significant concern that can lead to misinterpretation of experimental data and potential toxicity.[8][9][10]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its analogs. It is designed to help you anticipate, identify, and troubleshoot potential off-target effects to ensure the scientific integrity of your findings.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common experimental issues that may arise due to off-target interactions.
Question 1: My in-cellulo results are inconsistent with my in-vitro biochemical assay. What could be the cause?
Expert Insight: This is a classic challenge in drug discovery, often pointing towards issues with compound behavior in a complex cellular environment or unanticipated off-target effects. While the compound may be potent against its purified target protein, inside a cell, factors like membrane permeability, metabolic stability, and engagement with other proteins come into play.
Troubleshooting Protocol:
-
Verify Compound Integrity and Solubility:
-
Confirm On-Target Engagement in Cells:
-
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that your compound is binding to its intended target in intact cells.[11]
-
-
Investigate Potential Off-Target Mechanisms:
Question 2: I'm observing an unexpected cellular phenotype that doesn't align with the known function of the intended target. How can I investigate this?
Expert Insight: An unexpected phenotype is a strong indicator of either a novel role for your intended target or, more commonly, an off-target effect. It's crucial to systematically rule out the latter.
Troubleshooting Protocol:
-
Phenotypic Profiling with Structurally Unrelated Inhibitors:
-
Use a known, structurally different inhibitor of the same target. If this compound does not reproduce the phenotype, it strongly suggests your compound's effect is off-target.
-
-
Target Knockdown/Knockout Experiments:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the presence of your compound even after target knockdown/knockout, it is likely an off-target effect.
-
-
Broad-Spectrum Off-Target Screening:
-
If resources permit, perform a kinome scan or a broader proteomic screen to identify other potential binding partners.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target families for compounds with a purine-like scaffold like imidazopyridine?
A: Given their structural similarity to ATP, these compounds are prone to binding to other nucleotide-binding proteins. The most common off-targets are protein kinases, but other ATP-dependent enzymes and even some metabolic kinases can be unintended targets.[12]
Q2: How can I computationally predict potential off-target interactions for my compound?
A: In-silico methods are a cost-effective first step to flag potential off-target liabilities.[14] Several computational approaches can be used, including 2D chemical similarity methods (e.g., SEA) and 3D docking simulations against known off-target structures.[15][16] These tools can help prioritize experimental validation.
Q3: What are the best practices for designing control experiments to differentiate on-target vs. off-target effects?
A: A multi-pronged approach is essential:
-
Use a negative control: A structurally similar but inactive analog of your compound is an excellent tool.
-
Orthogonal validation: As mentioned, using a structurally distinct inhibitor for the same target is crucial.
-
Genetic validation: Target knockdown or knockout experiments provide the most definitive evidence for on-target effects.[17]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Treatment: Treat your cells with your compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific to your target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
Protocol 2: Kinome Profiling Workflow
Principle: To assess the selectivity of your compound, its activity can be tested against a large panel of purified kinases. This provides a broad view of its off-target kinase interactions.
Methodology:
-
Compound Submission: Submit your compound to a commercial service or an in-house facility that offers kinome profiling.
-
Assay Format: Typically, these are in-vitro activity assays using purified recombinant kinases. The ability of your compound to inhibit the phosphorylation of a substrate is measured.
-
Data Analysis: The results are usually presented as a percentage of inhibition at a given concentration (e.g., 1 µM). This can be visualized as a dendrogram to easily identify off-target kinase families.
Visualizations
Caption: A workflow for the deconvolution of off-target effects.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. pnas.org [pnas.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Stability of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Welcome to the technical support center for researchers working with 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This guide is designed to provide in-depth troubleshooting advice and practical solutions to enhance the stability of this compound for successful in vivo studies. As drug development professionals, we understand that overcoming instability is a critical hurdle in translating a promising compound from the bench to preclinical and clinical settings. This resource synthesizes established principles with targeted strategies to address the unique challenges presented by this heterocyclic thione.
Understanding the Core Stability Challenges
1H-Imidazo[4,5-C]pyridine-2(3H)-thione possesses a unique chemical architecture that, while conferring biological activity, also presents inherent stability issues. The primary sources of instability are the thione (C=S) group and the fused imidazopyridine ring system. These moieties are susceptible to both chemical and metabolic degradation, which can significantly impact the compound's bioavailability, efficacy, and safety profile.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick reference and a Troubleshooting Guide for more detailed experimental protocols and in-depth explanations.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in my aqueous formulation, even when stored at 4°C. What is the likely cause?
A1: The most probable cause is oxidation. The thione group in your molecule is susceptible to oxidation, which can be accelerated by dissolved oxygen in aqueous solutions, exposure to light, and the presence of trace metal ions.[1] Consider preparing your formulations in degassed buffers and protecting them from light.
Q2: I'm observing poor oral bioavailability in my animal studies. Could this be related to stability?
A2: Yes, poor oral bioavailability is often linked to both poor solubility and instability in the gastrointestinal (GI) tract. The compound may be degrading in the acidic environment of the stomach or being metabolized by enzymes in the intestinal wall and liver. The imidazopyridine core, in particular, can be a substrate for metabolic enzymes like Cytochrome P450s.
Q3: What are some simple, initial steps I can take to improve the stability of my compound in solution?
A3: Start by controlling the formulation environment. Use buffers with a slightly acidic pH, as oxidation of many compounds is minimized under these conditions.[2] Incorporate antioxidants and consider using excipients that are known to have low peroxide content.[1] Additionally, preparing solutions fresh daily and minimizing their exposure to atmospheric oxygen by working under an inert gas like nitrogen can be beneficial.[2]
Q4: Are there any specific excipients I should avoid when formulating this compound?
A4: Be cautious with excipients that may contain reactive impurities such as peroxides or trace metals.[1][3] For instance, polysorbates and polyethylene glycols (PEGs) can sometimes contain peroxides that accelerate oxidation.[3] It is crucial to use high-purity, pharmaceutical-grade excipients and to check their specifications for peroxide and metal content.
Q5: What is a prodrug strategy, and could it be useful for my compound?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo. This approach can be used to overcome stability issues. For your compound, a common prodrug strategy for thiones is S-methylation to mask the reactive thiol group, which can improve stability and be cleaved in vivo to release the active compound.[4]
Troubleshooting Guide: From Problem to Protocol
This section provides a more detailed, problem-oriented approach to addressing the stability challenges of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Problem 1: Rapid Oxidative Degradation in Formulation
Symptoms:
-
Discoloration of the formulation.
-
Presence of new, unidentified peaks in HPLC analysis over a short period.
-
Loss of compound potency in in vitro assays.
Causality: The thione group is readily oxidized to sulfines, sulfenes, or can undergo oxidative desulfurization. This process can be catalyzed by light, heat, and metal ions, and is often accelerated in aqueous environments with dissolved oxygen.
Solutions & Protocols:
1. Formulation Optimization:
-
pH Adjustment: Formulate the compound in a buffer with a pH range of 4-6. Oxidative pathways for many molecules are less favorable at acidic pH.[2]
-
Use of Antioxidants: Incorporate antioxidants to scavenge free radicals and reactive oxygen species.
-
For Aqueous Formulations: Ascorbic acid or sodium metabisulfite are good starting points.
-
For Lipid-Based Formulations: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective.[5]
-
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.[1]
-
Excipient Selection: Choose excipients with low peroxide values and low moisture content, such as anhydrous lactose or purified starch.[1]
Table 1: Recommended Starting Concentrations for Formulation Components to Mitigate Oxidation
| Component | Recommended Starting Concentration | Rationale |
| 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | Target therapeutic dose | The concentration of the API will dictate the required level of stabilization. |
| Buffer | pH 4.0-6.0 (e.g., Citrate, Acetate) | Lowering the pH can slow down oxidative degradation.[2] |
| Antioxidant (Aqueous) | 0.01% - 0.1% w/v Ascorbic Acid | Acts as a preferential oxygen scavenger. |
| Antioxidant (Lipid) | 0.01% - 0.05% w/v BHT | A free-radical scavenger suitable for non-aqueous systems.[5] |
| Chelating Agent | 0.01% - 0.05% w/v EDTA | Sequesters metal ions that can catalyze oxidation.[1] |
2. Environmental Controls during Formulation and Storage:
-
Inert Atmosphere: Prepare all solutions under an inert gas like nitrogen or argon to displace oxygen.[2]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from photodegradation.[1]
-
Temperature Control: Store formulations at recommended temperatures (typically 2-8°C) to slow down degradation kinetics.
Experimental Workflow for Assessing Formulation Stability:
Sources
- 1. Addressing Instability in APIs Prone to Oxidation in Tablet Formulations – Pharma.Tips [pharma.tips]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Excipient Compatibility in Light- and Oxidation-Sensitive Formulations – StabilityStudies.in [stabilitystudies.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
troubleshooting inconsistent results in 1H-Imidazo[4,5-C]pyridine-2(3H)-thione experiments
Welcome to the technical support center for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this heterocyclic compound. Recognizing the structural analogy to purines, this scaffold is of significant interest for therapeutic development, but its synthesis and handling can present unique challenges.[1] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific, common problems encountered during the synthesis, purification, and characterization of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Question 1: My reaction yield is consistently low or fails completely. What are the common causes and how can I improve it?
Low yields in the synthesis of this scaffold are a frequent issue, often stemming from a combination of factors related to reagents, reaction conditions, and side reactions. The primary synthetic route involves the cyclization of 3,4-diaminopyridine with a thiocarbonyl source, such as carbon disulfide (CS₂) or thiourea.
Core Causality Analysis:
-
Purity of Starting Materials: The starting 3,4-diaminopyridine is susceptible to oxidation and may contain impurities that can inhibit the reaction or lead to unwanted side products. Always use reagents of high purity and consider purification of the diaminopyridine if its quality is uncertain.[2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[2] Overly aggressive heating can cause decomposition, while insufficient thermal energy may lead to incomplete cyclization.[3]
-
Atmospheric Sensitivity: Diaminopyridines can be sensitive to atmospheric oxygen and moisture, which can lead to degradation and dark, polymeric side products.[2]
-
Inefficient Cyclization: The key ring-closing step can be sluggish. The reaction equilibrium may not favor the product if byproducts (like water or ammonia, depending on the reagent) are not effectively managed.[3]
Recommended Solutions & Protocols:
-
Reagent Verification:
-
Use freshly purchased or purified 3,4-diaminopyridine.
-
Ensure solvents are anhydrous, especially when using moisture-sensitive reagents.
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to prevent oxidative degradation of the starting materials.[2]
-
Solvent Choice: Pyridine is often used as both a solvent and a base to facilitate the reaction with CS₂. For other reagents, polar aprotic solvents like DMF or DMSO can be effective but require careful removal during workup.[4]
-
Temperature Staging: Consider a staged temperature approach. Initial reaction at a lower temperature (e.g., room temperature to 60 °C) to form the intermediate, followed by heating (e.g., reflux) to drive the cyclization to completion.[3] Monitor progress closely by TLC or LC-MS to avoid product degradation.[2]
-
Experimental Protocol: Synthesis via Carbon Disulfide
-
To a solution of 3,4-diaminopyridine (1.0 eq) in pyridine (10-15 volumes), add potassium hydroxide (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a polar solvent system like Dichloromethane:Methanol 9:1).
-
Upon completion, cool the mixture, and carefully acidify with acetic acid or dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Question 2: I am struggling with product purification. The crude material is poorly soluble and streaks badly on silica gel chromatography.
The physical properties of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, particularly its polarity and potential for hydrogen bonding, make purification challenging.
Core Causality Analysis:
-
Poor Solubility: The planar, heterocyclic structure with multiple nitrogen atoms and the thione group leads to strong intermolecular interactions, resulting in low solubility in many common organic solvents like ethyl acetate, dichloromethane, and hexanes.[5] It is generally more soluble in highly polar solvents like DMSO and DMF.[5]
-
Interaction with Silica Gel: The basic nitrogen atoms in the pyridine and imidazole rings can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant streaking and poor separation during column chromatography.
Recommended Solutions & Protocols:
-
Avoid Traditional Chromatography Where Possible:
-
Recrystallization: This should be your primary method of purification. Due to its limited solubility, you may need to use high-boiling polar solvents.
-
Protocol: Dissolve the crude product in a minimal amount of hot DMSO or DMF. Slowly add a co-solvent like water or ethanol until the solution becomes turbid. Reheat until the solution is clear, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the purified crystals by filtration.
-
-
-
If Chromatography is Necessary:
-
Modify the Mobile Phase: Add a competitive binder to the eluent to reduce interaction with the silica.
-
Acidic Modifier: Add 1-2% acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol). This protonates the basic nitrogens, reducing their interaction with silica.
-
Basic Modifier: Alternatively, add 1-2% triethylamine or ammonia (in methanol) to the eluent. This deactivates the acidic sites on the silica gel.
-
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel with a water/acetonitrile or water/methanol mobile phase, often with a pH modifier like formic acid or ammonium acetate.
-
Table 1: Solvent Properties for Purification & Handling
| Solvent | Boiling Point (°C) | Polarity | Suitability for Dissolution | Notes |
| Water | 100 | High | Very Poor | Can be used as an anti-solvent for precipitation. |
| Ethanol | 78 | High | Poor to Moderate | Useful for washing crude solid to remove non-polar impurities. |
| Ethyl Acetate | 77 | Medium | Very Poor | Not a suitable solvent for dissolution. |
| Dichloromethane | 40 | Medium | Very Poor | Not a suitable solvent for dissolution. |
| DMF | 153 | High | Good (especially with heat) | High boiling point, difficult to remove under vacuum. |
| DMSO | 189 | High | Excellent (especially with heat) | Very high boiling point, best for recrystallization.[5] |
Question 3: My analytical data (NMR, MS) is ambiguous and suggests the presence of multiple species or impurities. What should I be looking for?
Ambiguous characterization data can often be explained by the inherent chemical properties of the molecule, such as tautomerism, or by the presence of common, predictable side products.
Core Causality Analysis:
-
Thione-Thiol Tautomerism: The compound exists in equilibrium between the thione (C=S) and thiol (-SH) forms. While the thione form is generally predominant, the presence of the thiol tautomer can lead to additional, sometimes broad, peaks in NMR spectra and affect reactivity.
-
Oxidation: The thione functional group can be susceptible to oxidation, potentially forming disulfide-linked dimers, especially if exposed to air over long periods or during workup. This would result in a mass peak corresponding to (2M-2H).
-
Incomplete Cyclization: The acyclic thiourea intermediate formed from 3,4-diaminopyridine may persist if the reaction conditions were not sufficient to drive the final ring closure.[3]
-
Residual High-Boiling Solvents: Solvents like DMF and DMSO are notoriously difficult to remove completely and are a common source of "impurity" peaks in ¹H NMR spectra.
Recommended Analytical Workflow:
-
NMR Spectroscopy:
-
Dissolve the sample in DMSO-d₆, which is an excellent solvent for this compound.[6]
-
Look for characteristic aromatic proton signals from the pyridine ring.
-
Identify the two N-H protons of the imidazole and thione groups. These will be broad and their chemical shifts can be concentration-dependent. They will disappear upon a D₂O shake.
-
In ¹³C NMR, the C=S carbon is a key diagnostic peak, typically appearing far downfield (>160 ppm).[6][7]
-
-
Mass Spectrometry:
-
Use ESI or a similar soft ionization technique to confirm the molecular weight (C₆H₅N₃S, Exact Mass: 151.02).[8]
-
Specifically look for a peak at [M+H]⁺ (152.03) or [M-H]⁻ (150.01).
-
Check for a dimer peak around m/z 301, which would suggest oxidative disulfide formation.
-
-
Handling to Ensure Purity:
-
Dry the final product extensively under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove residual solvents.
-
Store the purified compound under an inert atmosphere and protected from light to prevent degradation.
-
Diagram: Thione-Thiol Tautomerism
Caption: Equilibrium between thione and thiol tautomers.
Frequently Asked Questions (FAQs)
Q: What is the correct storage procedure for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent degradation from moisture, light, and air. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.
Q: Is this compound acidic or basic? A: The molecule is amphoteric. The pyridine nitrogen is basic, while the N-H protons of the imidazole ring are weakly acidic. The thione can also be deprotonated under strong basic conditions. This property is key to its purification challenges and its potential biological interactions.
Q: What are the expected spectral characteristics? A:
-
¹H NMR (DMSO-d₆): Expect signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, and two broad, exchangeable signals for the N-H protons (often >12 ppm).[6][7]
-
¹³C NMR (DMSO-d₆): Aromatic carbons will appear in the 110-150 ppm range. The most downfield signal will be the thione carbon (C=S), typically found around 165-175 ppm.[7]
-
FT-IR (KBr): Look for N-H stretching bands (3100-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=N and C=C stretching in the fingerprint region (1450-1650 cm⁻¹), and a characteristic C=S stretching band (1100-1250 cm⁻¹).[7][9]
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ResearchGate. New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation | Request PDF. [Link]
-
MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
-
PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]
-
ResearchGate. Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. [Link]
-
SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
PubChem. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. [Link]
-
Solubility of Things. 3H-Imidazo[4,5-c]pyridine - Solubility of Things. [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
reaction condition optimization for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione synthesis
Welcome to the technical support center for the synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges in the synthesis of this important heterocyclic compound.
I. Reaction Overview and Mechanism
The synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is most commonly achieved through the cyclization of 3,4-diaminopyridine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and subsequent elimination to yield the desired thione.
The reaction mechanism can be visualized as follows:
Caption: General reaction pathway for the synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material: 3,4-diaminopyridine is susceptible to oxidation. 3. Improper stoichiometry: Incorrect ratio of reactants. 4. Ineffective base: The chosen base may not be strong enough to facilitate the reaction. | 1. Extend reaction time and/or increase temperature: Monitor the reaction by TLC. Consider refluxing for a longer duration. 2. Use fresh 3,4-diaminopyridine: Ensure the starting material is pure and has not discolored. Store it under an inert atmosphere. 3. Verify stoichiometry: Accurately weigh all reactants. A slight excess of carbon disulfide can be used. 4. Select a suitable base: Potassium hydroxide (KOH) or a strong organic base like triethylamine (TEA) is often effective. |
| Formation of Polymeric Byproducts | 1. Excessive heat: High temperatures can lead to polymerization of intermediates. 2. High concentration of reactants: This can favor intermolecular reactions over the desired intramolecular cyclization. | 1. Maintain optimal temperature: Avoid excessive heating. A gentle reflux is usually sufficient. 2. Use a more dilute solution: Increasing the solvent volume can disfavor polymerization. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Product is sparingly soluble. | 1. Optimize reaction conditions: Drive the reaction to completion to minimize unreacted starting materials. 2. Recrystallization: This is often the most effective method for purification. Experiment with different solvent systems (e.g., ethanol, ethanol/water). 3. Soxhlet extraction: For products with very low solubility, this technique can be employed for purification. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Atmospheric moisture: Can interfere with the reaction. | 1. Use high-purity reagents: Ensure the purity of 3,4-diaminopyridine, carbon disulfide, and the solvent. 2. Conduct the reaction under an inert atmosphere: Use dry solvents and perform the reaction under nitrogen or argon. |
III. Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
3,4-Diaminopyridine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH) or Triethylamine (TEA)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.
-
Add the base (e.g., KOH, 1.1 equivalents) to the solution and stir until it dissolves.
-
-
Addition of Carbon Disulfide:
-
Slowly add carbon disulfide (1.1 equivalents) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Wash the purified solid with a small amount of cold solvent and dry it under vacuum.
-
Caption: A step-by-step workflow for the synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a hydroxide like KOH or an amine like TEA, plays a crucial role in deprotonating the amino group of 3,4-diaminopyridine, making it a more potent nucleophile to attack the electrophilic carbon of carbon disulfide. It also facilitates the final cyclization step.
Q2: Can I use a different solvent?
A2: Yes, other polar protic or aprotic solvents can be used. Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux. Other alcohols like methanol or isopropanol can also be effective. Some procedures may utilize pyridine as both a solvent and a base. The choice of solvent can influence reaction time and yield, so some optimization may be necessary.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione can be confirmed using standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=S bond.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources. 3,4-Diaminopyridine is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: What are some common side products in this synthesis?
A5: The primary side products can include unreacted starting materials and polymeric materials. Over-alkylation or other side reactions are less common under typical conditions but can occur if the reaction is not carefully controlled. The formation of symmetrical thioureas from the diamine is also a possibility if the cyclization step is inefficient.
V. References
-
Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
-
Çavuşoğlu, B. K., Gökçe, M., & Goker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
This guide provides a comprehensive framework for the rigorous validation of the kinase inhibitory activity of novel small molecules, using 1H-Imidazo[4,5-C]pyridine-2(3H)-thione as a primary example. For drug discovery researchers and scientists, moving from a promising chemical scaffold to a validated lead compound is a journey that demands meticulous experimental design and objective data interpretation. The imidazopyridine core is a well-established "privileged structure" in kinase inhibitor design, with derivatives showing activity against crucial oncogenic kinases such as c-Met, Src family kinases, and Aurora kinases.[1][2][3] Therefore, a robust validation strategy for a new analogue is not just necessary, but critical for understanding its therapeutic potential and potential off-target liabilities.
This document eschews a simple checklist-style protocol. Instead, it presents a self-validating, multi-tiered workflow, explaining the causality behind each experimental choice. We will progress from broad biochemical profiling to specific cellular validation, establishing the compound's potency, selectivity, and mechanism of action in a physiologically relevant context.
Comparative Landscape: Benchmarking Against Known Inhibitors
To contextualize the potential of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (herein referred to as "Compound X"), its performance must be benchmarked against established kinase inhibitors. Based on the known targets of similar scaffolds, we will compare its hypothetical performance against inhibitors for Src family, c-Met, and Aurora kinases.
| Inhibitor | Primary Target(s) | Type | IC50 (Src) | IC50 (c-Met) | IC50 (Aurora A) |
| Compound X (Hypothetical) | Src, c-Met | ATP-Competitive | 15 nM | 45 nM | >10,000 nM |
| Dasatinib | Multi-kinase (Src, Bcr-Abl) | ATP-Competitive | 0.5 nM[4] | - | - |
| Crizotinib | Multi-kinase (ALK, ROS1, c-Met) | ATP-Competitive | - | 11 nM[5] | - |
| Alisertib (MLN8237) | Aurora A | ATP-Competitive | - | - | 1.2 nM[6] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and may vary between studies. The data for Compound X is hypothetical for illustrative purposes.
The Validation Workflow: From Purified Enzyme to Cellular Response
Our validation strategy is a logical progression designed to answer three fundamental questions:
-
Does the compound directly inhibit the enzymatic activity of a purified kinase?
-
How selective is this inhibition across the human kinome?
-
Does the compound engage the target kinase in a cellular environment and modulate its downstream signaling pathway?
Phase 1, Part A: In Vitro Biochemical Potency Assay
The Causality: The first step is to unequivocally demonstrate that Compound X directly inhibits the catalytic activity of its putative target kinase(s) in a clean, cell-free system. This removes the complexities of cellular uptake, metabolism, and efflux, providing a direct measure of enzyme-inhibitor interaction. We will use the ADP-Glo™ Luminescent Kinase Assay, a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8] Its universal nature makes it suitable for virtually any kinase.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound X against a target kinase (e.g., c-Src).
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
- ATP Solution: Prepare an ATP stock solution in kinase buffer at 2X the final desired concentration (e.g., 100 µM for a 50 µM final concentration). The ATP concentration should ideally be close to the Km of the kinase to accurately reflect competitive inhibition.[2]
- Kinase/Substrate Solution: Prepare a 2X solution of the purified kinase (e.g., 4 ng/µL c-Src) and its specific substrate (e.g., 100 µM Poly(Glu,Tyr) 4:1) in kinase buffer.
- Compound X Dilution Series: Perform a serial dilution of Compound X in DMSO, then dilute into kinase buffer to create 4X final concentrations (e.g., from 400 µM to 0.4 nM). Include a DMSO-only control.
2. Kinase Reaction:
- Add 5 µL of the 4X Compound X dilutions (or DMSO control) to the wells of a white, opaque 384-well plate.
- Initiate the reaction by adding 10 µL of the 2X Kinase/Substrate solution to each well.
- Finally, add 5 µL of the 2X ATP solution to each well for a final reaction volume of 20 µL.
- Mix the plate gently and incubate at room temperature for 60 minutes.
3. ADP Detection:
- Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
- Incubate at room temperature for 40 minutes.[9]
- Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
- Incubate at room temperature for 30-60 minutes.[9]
- Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
Normalize the data with the positive (no inhibitor) and negative (no kinase) controls.
Plot the percentage of inhibition against the logarithm of Compound X concentration.
Fit a sigmoidal dose-response curve to the data to calculate the IC50 value.
Figure 2: Principle of the ADP-Glo™ kinase inhibition assay. Phase 1, Part B: Kinase Selectivity Profiling
The Causality: No inhibitor is perfectly specific. Unintended "off-target" inhibition can lead to toxicity or confound experimental results.[10] Therefore, assessing the selectivity of Compound X across the human kinome is a critical step for risk assessment and for validating its utility as a specific chemical probe.[2][11] A cost-effective, tiered approach is the industry standard.[11]
Methodology:
-
Primary Screen: Screen Compound X at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400 kinases from a vendor like Reaction Biology or Eurofins).[11] The goal is to identify all potential "hits."
-
Secondary Screen (IC50 Determination): For any kinase that shows significant inhibition (e.g., >70%) in the primary screen, perform a full dose-response experiment (as described in Phase 1A) to determine a precise IC50 value.[11]
This approach provides a comprehensive selectivity profile, allowing the calculation of a selectivity score and highlighting any potential off-target interactions that require further investigation.
Phase 2: Cellular Target Engagement and Downstream Signaling
The Causality: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor permeability, rapid efflux, or metabolic breakdown. Therefore, it is essential to confirm that Compound X can enter cells, engage its target kinase, and inhibit its signaling pathway.[10] Western blotting is a gold-standard technique for this purpose, allowing for the direct visualization of changes in protein phosphorylation.[12]
Here, we will use a cell line with known active Src signaling (e.g., HT-29 colon cancer cells) to validate the cellular activity of Compound X. We will measure the phosphorylation of Src at its activation loop (Tyrosine 416) as a direct marker of target engagement.
Detailed Protocol: Western Blot for Phospho-Src (p-Src)
1. Cell Culture and Treatment:
- Culture HT-29 cells to ~80% confluency.
- Treat the cells with a dose-response of Compound X (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours). Include a known Src inhibitor like Dasatinib (e.g., 50 nM) as a positive control.
2. Protein Extraction (Lysis):
- Place culture dishes on ice and wash cells with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[13]
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.
- Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Membrane Transfer:
- Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.
- Denature the samples by boiling at 95-100°C for 5 minutes.
- Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Avoid using milk as a blocking agent, as its casein phosphoprotein can cause high background.[13]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416).
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
- Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
5. Stripping and Re-probing (Loading Control):
To ensure equal protein loading, the same membrane can be "stripped" of the first set of antibodies and re-probed.
Incubate the membrane in a stripping buffer.
Block the membrane again and re-probe with a primary antibody for total Src protein. This confirms that any decrease in the p-Src signal is due to inhibition, not protein degradation.[14]
Figure 4: Inhibition of Src activation by Compound X. Conclusion
This guide outlines a rigorous, logic-driven strategy for validating the kinase inhibitory activity of a novel compound, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. By progressing from direct biochemical assays to cellular mechanism-of-action studies, researchers can build a comprehensive data package that clearly defines the compound's potency, selectivity, and cellular efficacy. This self-validating workflow ensures that each experimental step builds upon the last, leading to a trustworthy and authoritative characterization of the compound's pharmacological profile. This foundational data is indispensable for making informed decisions in the complex process of drug discovery and development.
References
-
Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(11), 3639-3648. Retrieved from [Link]
-
Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 5, 189. Retrieved from [Link]
-
Masi, D., et al. (2015). Crizotinib: A comprehensive review. Journal of Cancer Research and Therapeutics, 11(1), 1-6. Retrieved from [Link]
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Stover, E. H., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia Research, 31(11), 1543-1550. Retrieved from [Link]
-
Gorgun, G., et al. (2010). Aurora kinase inhibitors: Current status and outlook. Expert Opinion on Investigational Drugs, 19(12), 1549-1563. Retrieved from [Link]
-
Chen, Z., et al. (2016). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Journal of Medicinal Chemistry, 59(10), 4875-4887. Retrieved from [Link]
-
ResearchGate. (n.d.). Alisertib mechanism of action. Retrieved from [Link]
-
Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Crizotinib? Retrieved from [Link]
-
Zhang, L., et al. (2012). Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice. PLoS ONE, 7(6), e38855. Retrieved from [Link]
-
Recio, C., et al. (2020). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 11, 1012. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Retrieved from [Link]
-
Lin, Z., et al. (2019). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy, 12, 5383–5395. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora inhibitor. Retrieved from [Link]
-
Kollareddy, M., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs, 30(6), 2411–2432. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Husa, M., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Experimental & Clinical Cancer Research, 27, 46. Retrieved from [Link]
-
ResearchGate. (2025). c-Met inhibitors. Retrieved from [Link]
-
Taylor & Francis. (n.d.). c-Met inhibitors – Knowledge and References. Retrieved from [Link]
-
Zhang, T., et al. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Bioorganic & Medicinal Chemistry, 23(5), 1105-1117. Retrieved from [Link]
-
Wang, S., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1094. Retrieved from [Link]
-
Martin, M. P., et al. (2012). Development of a highly selective c-Src kinase inhibitor. Journal of Medicinal Chemistry, 55(12), 5734-5744. Retrieved from [Link]
-
ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Retrieved from [Link]
-
ResearchGate. (2021). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Retrieved from [Link]
-
Katayama, R., et al. (2011). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 3(120), 120ra17. Retrieved from [Link]
-
ResearchGate. (n.d.). Western Blotting of total protein extracts from SYF and SYF+c-Src cells. Retrieved from [Link]
-
PubMed. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
National Institutes of Health. (2014). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Retrieved from [Link]
Sources
- 1. Src Family Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 13. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Navigating the Kinase Target Landscape: A Comparative Guide to Target Engagement Studies for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently forming the basis of potent kinase inhibitors. While the specific protein targets of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione have not been extensively disclosed in publicly available literature, its structural similarity to known kinase inhibitors suggests a high probability of activity within the kinome. This guide provides a comprehensive framework for researchers to investigate the target engagement of this compound, comparing state-of-the-art methodologies to elucidate its mechanism of action and potential therapeutic applications. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the performance of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione with established imidazopyridine-based kinase inhibitors targeting therapeutically relevant kinases such as Src family kinases, c-Met, DNA-dependent protein kinase (DNA-PK), and Aurora kinases.
The Rationale: Why Target Engagement is Critical
Confirming that a small molecule directly interacts with its intended protein target within a cellular context is a cornerstone of modern drug discovery. This process, known as target engagement, is crucial for validating the mechanism of action, interpreting cellular phenotypes, and establishing robust structure-activity relationships (SAR). Without definitive proof of target engagement, the interpretation of a compound's biological effects can be misleading, potentially leading to the pursuit of non-viable drug candidates.
A Comparative Overview of Target Engagement Methodologies
Several powerful techniques have emerged to directly measure the interaction between a small molecule and its protein target in a cellular environment. The choice of methodology often depends on the specific research question, available resources, and the nature of the target protein. Here, we compare three widely adopted approaches that are particularly well-suited for characterizing the targets of putative kinase inhibitors like 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that relies on the principle of ligand-induced thermal stabilization of a target protein.[1] The binding of a small molecule to its protein target often increases the protein's resistance to heat-induced unfolding and aggregation. This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.
The core principle of CETSA is that the energy required to denature a protein is increased when a ligand is bound to its active site. This is because the ligand-protein complex is thermodynamically more stable than the unbound protein. By subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of a compound is indicative of direct binding.
Experimental Workflow: CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA for a Putative Kinase Target
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Harvest and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation and Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Denature the soluble proteins by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the suspected kinase target, followed by a secondary antibody.
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves.
-
Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift.
-
Chemical Proteomics: Unbiased Target Identification
For novel compounds like 1H-Imidazo[4,5-C]pyridine-2(3H)-thione where the primary target is unknown, unbiased approaches are invaluable. Chemical proteomics, particularly affinity-based methods like the use of "kinobeads," allows for the identification of protein targets from a complex cellular lysate.[2]
This technique relies on the specific interaction between a small molecule and its protein targets. By immobilizing a broad-spectrum kinase inhibitor or the compound of interest on a solid support (beads), it can be used to "fish" for its binding partners in a cell lysate. In a competitive binding experiment, the free compound is added to the lysate before incubation with the beads. The free compound will compete with the immobilized ligand for binding to its targets. The proteins that are "competed off" the beads are then identified by mass spectrometry, revealing the compound's targets.
Experimental Workflow: Kinobeads-Based Target Identification
Caption: Workflow for identifying kinase targets using a competitive kinobeads approach.
Fluorescence-Based Assays: High-Throughput Target Engagement
Fluorescence-based assays offer a high-throughput and quantitative method for measuring target engagement, often in a purified or semi-purified system. Fluorescence Polarization (FP) is a particularly useful technique for studying the binding of small molecules to larger protein targets.[3]
FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[4] A small fluorescent ligand (tracer) will tumble rapidly in solution, resulting in low polarization of its emitted light. When this tracer binds to a much larger protein, its tumbling slows down, and the emitted light becomes more polarized. In a competitive binding assay, an unlabeled compound like 1H-Imidazo[4,5-C]pyridine-2(3H)-thione can displace the fluorescent tracer from the protein's binding site, causing a decrease in fluorescence polarization. This change can be used to quantify the binding affinity of the test compound.
Signaling Pathway: A Potential Kinase Target for Imidazopyridines
Given that many imidazo[4,5-c]pyridine derivatives are known to inhibit Src family kinases, a plausible signaling pathway to investigate for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is the Src-mediated pathway, which is often dysregulated in cancer.
Caption: A simplified diagram of a potential Src signaling pathway that could be targeted by 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Comparative Performance Data: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione vs. Known Imidazopyridine Kinase Inhibitors
While specific experimental data for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is not yet publicly available, we can create a hypothetical comparison table based on the expected outcomes of the described target engagement assays and data from known imidazopyridine kinase inhibitors. This serves as a template for researchers to populate with their own experimental findings.
| Compound | Target Kinase(s) | CETSA (ΔTm in °C) | Chemical Proteomics (IC50 in nM) | Fluorescence Polarization (IC50 in nM) | Reference |
| 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | Hypothesized: Src, c-Met, etc. | To be determined | To be determined | To be determined | N/A |
| Imidazo[4,5-c]pyridin-2-one derivative (Compound 1s) | Src, Fyn | Not Reported | Src: 120, Fyn: 150 | Not Reported | [5] |
| Imidazo[4,5-b]pyridine derivative (CCT137690) | Aurora A, B, C | Not Reported | Aurora A: 15, Aurora B: 25 | Not Reported | [1] |
| Imidazo[4,5-c]pyridin-2-one derivative (Compound 78) | DNA-PK | Not Reported | 7.95 | Not Reported | [6] |
| Imidazo[1,2-a]pyridine derivative (Compound 22e) | c-Met | Not Reported | 3.9 | Not Reported | [7] |
Conclusion and Future Directions
The investigation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione presents an exciting opportunity to uncover novel kinase biology and potentially develop new therapeutic agents. While direct evidence of its protein targets is currently lacking, the methodologies outlined in this guide provide a clear and robust path forward for its characterization. By employing a combination of label-free methods like CETSA for target validation, unbiased approaches like chemical proteomics for target identification, and high-throughput techniques like fluorescence polarization for quantitative binding analysis, researchers can build a comprehensive understanding of this compound's mechanism of action. Comparing the target engagement profile of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione with that of other well-characterized imidazopyridine kinase inhibitors will be crucial for establishing its selectivity and potential for further development. The insights gained from these studies will be invaluable for guiding medicinal chemistry efforts to optimize its potency, selectivity, and drug-like properties.
References
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Golding, B. T., et al. (2022). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 65(15), 10537-10557. [Link]
-
Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 329-334. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Alama, A., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1436-1449. [Link]
-
Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36:1, 1436-1449. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]
-
Golding, B. T., et al. (2022). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 65(15), 10537-10557. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]
-
Drewes, G., & Knapp, S. (2018). Chemical proteomics to profile kinase inhibitors. Current Opinion in Chemical Biology, 44, 18-26. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small-molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]
-
Zhang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 329-334. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Zhang, J., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(7), 1259-1267. [Link]
-
Moores, S. L., et al. (2009). A novel, quantitative, fluorescence polarization-based assay for the Src family kinase Lck. Analytical Biochemistry, 389(2), 138-144. [Link]
Sources
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Target Engagement: Applying the Cellular Thermal Shift Assay (CETSA) for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Introduction: In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement, bridges the gap between a compound's biochemical potency and its cellular efficacy, weeding out candidates that fail to interact with their target in a physiologically relevant context.[1][2][3] The 1H-Imidazo[4,5-C]pyridine scaffold is a recognized pharmacophore, with derivatives showing promise as kinase inhibitors, antiviral agents, and immunomodulators.[4][5][6] For the purpose of this guide, we will consider a specific derivative, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a small molecule with potential therapeutic value.
While numerous methods exist to measure target engagement, the Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique to directly monitor the physical interaction between a drug and its protein target in intact cells and even tissues.[7][8] This guide provides an in-depth, comparative analysis of CETSA, framed through a prospective application to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare CETSA with alternative methodologies, empowering researchers to make informed decisions for their target validation campaigns.
Section 1: The Core Principle of CETSA: Ligand-Induced Thermal Stabilization
CETSA is founded on a fundamental biophysical principle: the binding of a ligand (e.g., a small molecule like 1H-Imidazo[4,5-C]pyridine-2(3H)-thione) to its target protein alters the protein's thermodynamic stability.[8][9] This increased stability typically translates to a higher resistance to heat-induced denaturation.
The experimental workflow involves heating cell lysates or intact cells to various temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm). However, proteins stabilized by a bound ligand will remain in their soluble, folded state at higher temperatures.[10] By separating the soluble fraction from the aggregated precipitate and quantifying the amount of the target protein remaining, one can determine the extent of stabilization and, by extension, target engagement.[11]
Caption: General workflow for a CETSA melt curve experiment.
Section 2: A Practical Guide: Investigating Target Engagement of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
For this guide, we will proceed with a hypothetical case study: confirming the engagement of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione with a putative target, "Kinase X," in a human cancer cell line (e.g., K562).
2.1: Experimental Design & Self-Validating Controls
A robust CETSA experiment is built on meticulous design and controls.
-
Cell System: K562 cells are chosen as they are a well-characterized suspension cell line, simplifying handling and ensuring homogenous compound exposure.
-
Compound Concentration: For an initial melt curve, a relatively high concentration (e.g., 10-20 µM) is used to maximize the chance of observing a stabilizing shift. This is based on the assumption that initial cellular potency is likely in the low micromolar range.
-
Essential Controls:
-
Vehicle Control (DMSO): This establishes the baseline melting curve of Kinase X in its unbound state.
-
Positive Control Compound: A known, potent inhibitor of Kinase X should be included to validate that the protein's thermal stability can be shifted upon ligand binding. Failure to see a shift with a known binder would indicate a technical issue with the assay, not a lack of engagement by our test compound.
-
2.2: Detailed Protocol: CETSA Melt Curve via Western Blot
This protocol is designed to determine the thermal shift (ΔTm) for Kinase X upon binding of our compound.
Step-by-Step Methodology:
-
Cell Culture & Treatment:
-
Culture K562 cells to a density of ~1-2 x 10^6 cells/mL.
-
Harvest cells and resuspend in fresh culture media at 10 x 10^6 cells/mL.
-
In separate tubes, treat cells with either 20 µM 1H-Imidazo[4,5-C]pyridine-2(3H)-thione or an equivalent volume of DMSO (vehicle). Incubate for 1 hour at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot 100 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point. A typical temperature range would be 40°C to 64°C in 3°C increments.
-
Place the PCR tubes in a thermal cycler with a heated lid and run a program to heat each tube to its designated temperature for 3 minutes, followed by a 3-minute cooling step at 4°C. Rationale: A 3-minute heating duration is generally sufficient to induce denaturation without causing widespread, non-specific protein aggregation.[3]
-
-
Cell Lysis and Fractionation:
-
Transfer the cooled cell suspensions to microcentrifuge tubes.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath). Rationale: This lysis method avoids detergents that could interfere with protein interactions or solubility.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This crucial step pellets the heat-induced aggregated proteins and insoluble cellular debris.[12]
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blot Detection:
-
Load equal amounts of total protein for each temperature point onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for Kinase X, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence substrate and image on a digital imager.
-
2.3: Data Analysis: From Blots to Curves
The band intensity for Kinase X at each temperature is quantified using image analysis software. The data is normalized to the intensity at the lowest temperature point (e.g., 40°C), which is set to 100% soluble protein. Plotting the normalized percent soluble protein against temperature generates the CETSA melt curve.
Table 1: Representative CETSA Melt Curve Data for Kinase X
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (20 µM Compound) |
| 40 | 100% | 100% |
| 43 | 98% | 101% |
| 46 | 95% | 98% |
| 49 | 81% | 96% |
| 52 | 52% | 89% |
| 55 | 25% | 75% |
| 58 | 8% | 48% |
| 61 | 2% | 22% |
| 64 | <1% | 9% |
From these curves, the melting temperature (Tm), or the temperature at which 50% of the protein is denatured, can be calculated. The difference in Tm between the vehicle- and compound-treated samples (ΔTm) is a direct measure of target stabilization. A significant positive ΔTm provides strong evidence of target engagement.
2.4: Quantifying Potency: Isothermal Dose-Response Fingerprint (ITDRF)
While a melt curve confirms if a compound binds, an ITDRF experiment determines how potently it binds in the cellular environment.[13][14]
Protocol: The protocol is similar to the melt curve, but instead of a temperature gradient, cells are treated with a range of concentrations of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (e.g., 0.01 to 100 µM). All samples are then heated to a single, constant temperature, chosen to be on the steep part of the vehicle-treated melt curve (e.g., 55°C from the data above). The amount of soluble Kinase X is then quantified.
Plotting the percent soluble protein against the compound concentration generates a dose-response curve, from which an EC50 (the concentration at which 50% of the maximal stabilizing effect is observed) can be calculated. This cellular EC50 is a powerful metric for establishing structure-activity relationships (SAR).
Section 3: Beyond the Basics: Advanced CETSA Formats
The flexibility of the CETSA principle has led to the development of advanced formats that address different needs in drug discovery.
3.1: Unbiased Target & Off-Target Discovery: Proteome-Wide CETSA (TPP/CETSA-MS)
Instead of a targeted Western blot, this approach uses quantitative mass spectrometry (MS) to identify thermal shifts for thousands of proteins simultaneously.[15][16][17] This is invaluable for:
-
Target Deconvolution: In phenotypic screens where the target is unknown, TPP can identify which protein(s) are stabilized by the active compound.[18]
-
Selectivity Profiling: It reveals off-target interactions across the proteome, providing an early assessment of a compound's safety profile and potential polypharmacology.[19]
Caption: Workflow for proteome-wide CETSA (TPP/CETSA-MS).
3.2: High-Throughput CETSA (CETSA HT) for Screening
To enable the screening of compound libraries, the Western blot readout can be replaced with higher-throughput methods like AlphaLISA or TR-FRET.[20][21][22] These homogenous, plate-based assays are performed in 384- or 1536-well formats and typically use an ITDRF-like approach at a single temperature to rapidly identify compounds that stabilize the target protein.[23]
Section 4: The Competitive Landscape: CETSA vs. Alternatives
While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses relative to other target engagement assays.[24]
Table 2: Comparison of Major Target Engagement Methodologies
| Feature | CETSA | DARTS | SPROX | Reporter Assays (e.g., NanoBRET) | Affinity Chromatography |
| Principle | Thermal Stability | Protease Resistance | Denaturant Stability | Proximity (Energy Transfer) | Immobilized Compound |
| Label-Free? | Yes | Yes | Yes | No (Tagged Protein) | No (Tagged Compound) |
| Cellular Context | Intact cells, lysates, tissues | Lysates | Lysates | Intact cells | Lysates |
| Target Known? | Targeted or Proteome-wide | Targeted or Proteome-wide | Proteome-wide | Required | Proteome-wide |
| Primary Output | ΔTm, Cellular EC50 | Protected Protein Band | Stability vs. Denaturant | BRET Ratio, EC50 | Bound Proteins |
| Key Advantage | Physiologically relevant; no modifications required.[8] | Simple principle; no heating required. | High proteome coverage.[16] | High-throughput; real-time possible.[25] | Good for target deconvolution. |
| Key Limitation | Not all proteins have a clear melt curve; lower throughput (WB).[26] | Requires careful protease optimization; may miss some binding events.[26] | Complex MS workflow; indirect measure of stability.[27] | Requires genetic modification of cells; potential for tag interference.[28] | Risk of false positives from non-specific binding; compound modification may alter activity.[27] |
Why Choose CETSA?
-
Physiological Relevance: CETSA's greatest strength is its ability to measure binding in an unaltered cellular environment, accounting for factors like cell permeability, efflux pumps, and the presence of endogenous cofactors and binding partners.[7][9]
-
No Modifications Needed: Unlike reporter assays or affinity-based methods, CETSA requires no modification of the compound or the target protein, eliminating the risk that a tag or linker could disrupt the natural interaction.[19]
-
Versatility: The assay can be adapted from single-target validation (Western blot) to proteome-wide screening (MS) and high-throughput screening (AlphaLISA), covering multiple stages of the drug discovery pipeline.[22]
When to Consider Alternatives?
-
For High-Throughput Screening (HTS): If the goal is to screen hundreds of thousands of compounds, a reporter-based assay like NanoBRET or a functional enzymatic assay is often more suitable due to higher throughput and lower cost per well.
-
If a Target Doesn't Melt Well: Some proteins, particularly large multi-protein complexes or certain membrane proteins, may not exhibit a clean thermal denaturation profile, making CETSA challenging.[26] In these cases, an alternative like DARTS (Drug Affinity Responsive Target Stability), which measures protection from proteolysis, might be more successful.[27]
-
For Initial Target Deconvolution: While TPP is excellent for target identification, affinity chromatography coupled with mass spectrometry remains a classic and powerful orthogonal method.
Conclusion
The Cellular Thermal Shift Assay provides an indispensable tool for the modern drug hunter, offering a direct and physiologically relevant readout of target engagement. For a compound like 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, applying CETSA would be a critical step to validate its interaction with a putative target like "Kinase X." By generating robust melt curve and isothermal dose-response data, researchers can confidently link target binding to cellular activity, build meaningful structure-activity relationships, and make data-driven decisions to advance their projects. While alternative methods have their place, CETSA's unique ability to function without labels in the native cellular environment provides a level of trustworthiness and authority that is difficult to achieve otherwise, solidifying its role as a cornerstone of target validation.
References
-
Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
-
Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Karolinska Institutet. (n.d.). CETSA. ki.se. [Link]
-
Chernobrovkin, A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Cina, C., et al. (2019). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Cina, C., et al. (2019). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
-
Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]
-
Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed. [Link]
-
Tran, T. H. T., et al. (2022). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Molecules. [Link]
-
Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Waring, M. J., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]
-
Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. [Link]
-
Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Lövestam, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. [Link]
-
Karolinska Institutet. (n.d.). Our Research. ki.se. [Link]
-
Wang, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Signal Transduction and Targeted Therapy. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Current Advances in CETSA. ResearchGate. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Lövestam, S., et al. (2021). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters. [Link]
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. [Link]
-
Vasta, J. D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. PubChem. [Link]
-
MySkinRecipes. (n.d.). 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. MySkinRecipes. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. pelagobio.com [pelagobio.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. annualreviews.org [annualreviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pelagobio.com [pelagobio.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 27. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[4,5-c]pyridine Scaffold: A Comparative Efficacy Analysis Against Established Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, certain heterocyclic structures emerge as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding pocket of protein kinases. The imidazopyridine core, a bioisostere of purine, is one such scaffold that has garnered significant attention. This guide provides an in-depth comparative analysis of the efficacy of derivatives based on the imidazo[4,5-c]pyridine core, specifically benchmarking their performance against well-established, clinically relevant kinase inhibitors.
While the specific compound 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a known chemical entity, its activity as a kinase inhibitor is not extensively documented in peer-reviewed literature. Therefore, this guide will broaden its scope to evaluate the well-documented kinase inhibitory activities of the broader imidazo[4,5-c]pyridine class, including the closely related imidazo[4,5-c]pyridin-2-one derivatives. We will compare these compounds against key kinases in critical oncogenic pathways: Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and the FLT3/Aurora kinase families.
Comparative Efficacy Analysis: Imidazo[4,5-c]pyridines vs. Gold Standards
The potency of a kinase inhibitor is most commonly expressed by its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the target kinase's activity in a biochemical assay. The following tables compare the IC50 values of various imidazo[4,5-c]pyridine derivatives with their respective gold-standard inhibitors.
Table 1: Inhibition of Src Family Kinases (SFKs)
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and motility. Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.
| Compound Class | Specific Derivative | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (nM) |
| Imidazo[4,5-c]pyridin-2-one | Compound 1s | Src | Submicromolar | Dasatinib | Src | 0.5 - <1.0[1][2][3] |
| Imidazo[4,5-c]pyridin-2-one | Compound 1s | Fyn | Submicromolar | Dasatinib | Fyn | <1.1 |
Data for Imidazo[4,5-c]pyridin-2-one derivatives indicates potential for potent inhibition, though direct nanomolar comparisons with Dasatinib are not available from the provided sources. These compounds demonstrated efficacy against glioblastoma cell lines.[4][5]
Table 2: Inhibition of Bruton's Tyrosine Kinase (BTK)
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. It is a validated target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.
| Compound Class | Specific Derivative | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (nM) |
| Imidazo[4,5-b]pyridine | Compound 6b | BTK | 1.14[6] | Ibrutinib | BTK | 0.5[4][7][8][9][10] |
| Imidazo[4,5-b]pyridine | Compound 6o | BTK | 1.54[6] | Ibrutinib | BTK | 0.5[4][7][8][9][10] |
| Imidazo[4,5-b]pyridine | Compound 6p | BTK | 2.46[6] | Ibrutinib | BTK | 0.5[4][7][8][9][10] |
Note: The presented data is for imidazo[4,5-b]pyridine derivatives, which are isomeric to the imidazo[4,5-c] series. While these compounds show activity, they are significantly less potent than the irreversible inhibitor Ibrutinib. However, their noncovalent, reversible nature may offer advantages in terms of selectivity and safety profiles.[6]
Table 3: Inhibition of FLT3 and Aurora Kinases
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase whose mutations are common in acute myeloid leukemia (AML). Aurora kinases are serine/threonine kinases essential for mitotic progression, and their overexpression is common in many cancers.
| Compound Class | Specific Derivative | Target Kinase | Kd (nM)* | Reference Compound | Target Kinase | IC50 (nM) |
| Imidazo[4,5-b]pyridine | Compound 27e | FLT3 | 6.2[11][12][13] | Lestaurtinib | FLT3 | 2 - 3[14][15][16][17][18] |
| Imidazo[4,5-b]pyridine | Compound 27e | Aurora-A | 7.5[11][12][13] | |||
| Imidazo[4,5-b]pyridine | Compound 27e | Aurora-B | 48[11][12][13] |
*Kd (dissociation constant) is reported here, which is a measure of binding affinity. It is often comparable to IC50 for potent inhibitors.
Key Signaling Pathways and Experimental Workflows
To understand the context of this comparative data, it is crucial to visualize the signaling pathways these inhibitors target and the experimental workflows used to generate the data.
Src Signaling Pathway
Src is activated by various receptor tyrosine kinases (RTKs) and integrins. Once active, it phosphorylates numerous downstream substrates, influencing pathways that control cell growth, adhesion, and migration.
Caption: Simplified Src signaling pathway and points of inhibition.
General Workflow for Kinase Inhibitor Evaluation
The process of identifying and validating a kinase inhibitor follows a logical progression from high-throughput screening to detailed cellular and in vivo analysis. This self-validating system ensures that promising compounds are rigorously tested.
Caption: Standard workflow for kinase inhibitor discovery and validation.
Experimental Methodologies: Protocols for a Self-Validating System
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for key assays used to evaluate kinase inhibitor efficacy.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
Causality: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. An inhibitor's efficacy is determined by its ability to reduce ADP production. The luminescent signal is directly proportional to kinase activity.
Methodology:
-
Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase, its specific substrate peptide, and ATP in kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., imidazo[4,5-c]pyridine derivative) or reference inhibitor (e.g., Dasatinib) to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Causality: This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. A potent anti-cancer inhibitor will reduce the number of viable cells, thereby decreasing the ATP level and the luminescent signal.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., U87 glioblastoma cells for Src inhibitors) in a 96-well, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or reference inhibitor for 72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Phospho-Protein Analysis
Causality: This technique allows for the direct visualization of a kinase's activity within a cell by detecting the phosphorylation of its specific downstream substrates. A successful inhibitor will reduce the level of phosphorylation of the target's substrate in a dose-dependent manner.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with the inhibitor for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Src [Tyr416]) and an antibody for the total protein (e.g., anti-Src) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. The reduction in the phospho-protein signal relative to the total protein indicates target inhibition.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold and its isomers represent a versatile and potent platform for the development of novel kinase inhibitors. Derivatives of this class have demonstrated promising, submicromolar activity against clinically significant targets like Src, BTK, and FLT3/Aurora kinases.
While they may not yet surpass the nanomolar potency of optimized, clinically approved drugs like Dasatinib and Ibrutinib, the ongoing exploration of structure-activity relationships within this chemical series holds significant promise. In particular, the development of noncovalent inhibitors may lead to improved safety profiles and provide therapeutic options for patients who develop resistance to current covalent inhibitors. The data presented herein underscores the value of the imidazo[4,5-c]pyridine core as a foundational structure for future kinase inhibitor design and discovery efforts.
References
A complete list of all sources cited in this guide will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 8. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. stemcell.com [stemcell.com]
- 15. ashpublications.org [ashpublications.org]
- 16. selleckchem.com [selleckchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Lestaurtinib - Wikipedia [en.wikipedia.org]
A Comparative Guide for Researchers: Evaluating 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Against the Benchmark Antimetabolite Thioguanine in Cancer Cell Lines
Introduction
In the landscape of cancer chemotherapy, antimetabolites remain a cornerstone of treatment, particularly for hematological malignancies and certain solid tumors.[1] Among these, the thiopurine analog 6-thioguanine (6-TG) is a well-established agent with a deeply understood mechanism of action.[2][3] Its clinical utility, however, is often tempered by issues of toxicity and the development of resistance.[4][5] This has spurred the ongoing search for novel heterocyclic compounds that may offer improved efficacy or a more favorable therapeutic window.
The imidazopyridine scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives demonstrating potent anticancer activities through diverse mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and key kinases such as Src.[6][7] 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is one such molecule, sharing structural similarities with purine bases that suggest potential as an antimetabolite.
This guide provides a comparative analysis of the established clinical agent, thioguanine, and the investigational compound, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. We will dissect the known mechanisms of thioguanine, review the reported anticancer activities of the broader imidazopyridine class to infer the potential of our target compound, and present a rigorous experimental framework for their head-to-head comparison in cancer cell lines.
Part 1: The Incumbent Agent - 6-Thioguanine
Thioguanine is a purine analog that exerts its cytotoxic effects by interfering with nucleic acid synthesis.[8] Its activity is not direct; it requires intracellular metabolic activation to become a potent therapeutic agent.
Mechanism of Action
The cytotoxic cascade of thioguanine is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[4]
-
Metabolic Activation: Thioguanine is converted to its active nucleotide forms, primarily thioguanosine triphosphate (TGTP).[3]
-
DNA and RNA Incorporation: TGTP serves as a fraudulent substrate for DNA and RNA polymerases and is incorporated into newly synthesized nucleic acids.[3][9] This incorporation is a primary driver of its cytotoxicity.[9][10]
-
Induction of Cell Death: The presence of thioguanine within the DNA helix triggers the mismatch repair (MMR) system.[3] Persistent and futile attempts by the MMR system to repair this non-canonical base pairing lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][5]
-
Inhibition of Purine Synthesis: Thioguanine metabolites can also inhibit de novo purine synthesis, further depriving rapidly dividing cancer cells of the necessary building blocks for proliferation.[3]
Mechanisms of Resistance
A significant challenge in thioguanine therapy is acquired resistance. The most well-characterized mechanism is a deficiency in the MMR system.[5] Cancer cells with a defective MMR pathway fail to recognize the incorporated thioguanine, thus avoiding the downstream signaling that leads to cell death.[5][11][12] Additionally, increased expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) has also been implicated in conferring resistance in some cancer types, such as melanoma.[4]
Part 2: The Challenger - Imidazo[4,5-C]pyridine Scaffold
While direct, peer-reviewed experimental data comparing 1H-Imidazo[4,5-C]pyridine-2(3H)-thione head-to-head with thioguanine is not yet prevalent, the broader class of imidazopyridines has shown significant promise as anticancer agents.[7] These compounds often act not as antimetabolites, but as potent inhibitors of key signaling cascades that are dysregulated in cancer.
Anticipated Mechanism of Action
Based on studies of structurally related imidazopyridine derivatives, the anticancer effects are often driven by the inhibition of critical cell survival and proliferation pathways.
-
PI3K/Akt/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine compounds have been shown to exert their cytotoxic effects by inhibiting the PI3K/Akt/mTOR pathway.[7][13] This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature of many cancers.
-
Kinase Inhibition: Other derivatives, such as those from the imidazo[4,5-c]pyridin-2-one series, have been developed as potent inhibitors of Src family kinases (SFKs), which play a key role in glioblastoma development.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: A common downstream consequence of this pathway inhibition is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing cancer cells from dividing.[13][14] Western blot analyses in studies on imidazo[1,2-a]pyridines consistently show an increase in markers of apoptosis (cleaved PARP, active caspases) and cell cycle arrest (p53, p21) following treatment.[13][14]
Part 3: A Proposed Framework for Comparative Evaluation
To objectively compare the efficacy of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione against thioguanine, a systematic, multi-assay approach is required. The following experimental workflow is designed to provide a comprehensive profile of each compound's activity. The rationale behind this workflow is to move from broad cytotoxicity screening to more detailed mechanistic inquiries.
Experimental Workflow
This workflow ensures that we first establish whether the compounds have activity (MTT assay), then quantify the dose-response relationship (IC50 determination), and finally, investigate the mechanism by which they kill cancer cells (apoptosis and cell cycle analysis).
Illustrative Data Presentation
Quantitative data from these experiments should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%, is a key metric.[15][16]
Table 1: Illustrative IC50 Values (µM) for Thioguanine vs. Compound 'X' (1H-Imidazo[4,5-C]pyridine-2(3H)-thione) after 48-hour treatment.
| Cell Line | Cancer Type | Thioguanine (IC50 µM) | Compound 'X' (IC50 µM) |
| MOLM-14 | Acute Myeloid Leukemia | ~5.0 | TBD |
| HeLa | Cervical Cancer | > 50.0 | TBD |
| A375 | Malignant Melanoma | ~25.0 | TBD |
| HCC1937 | Breast Cancer | > 50.0 | TBD |
Note: TBD (To Be Determined) indicates data that would be generated by executing the proposed experimental workflow. Thioguanine values are estimates based on its known resistance profile in MMR-proficient solid tumors.
Part 4: Key Experimental Protocols
The trustworthiness of a comparative study hinges on robust and reproducible protocols. Below are detailed, self-validating methodologies for the core assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[17] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[17]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
Thioguanine and 1H-Imidazo[4,5-C]pyridine-2(3H)-thione stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 4,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[18] Include wells for 'untreated control' and 'solvent control' (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of each compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. For dose-response curves, a 7-point dilution series is recommended.
-
Incubation: Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_Solvent_Control) * 100 Plot % Viability against drug concentration (log scale) to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cells treated with compounds at their respective IC50 concentrations for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with each compound (at its IC50) and controls (untreated, solvent) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, and finally, trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early Apoptotic cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
6-Thioguanine is a potent, clinically relevant antimetabolite whose efficacy is primarily dictated by its incorporation into DNA and the subsequent engagement of the mismatch repair system.[2][3] Its limitations, including a defined spectrum of activity and well-documented resistance mechanisms, underscore the need for novel therapeutic agents.[5]
The imidazopyridine scaffold represents a versatile platform for the development of such agents.[7] While direct evidence for the anticancer activity of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is still emerging, related compounds demonstrate significant cytotoxicity in various cancer models, often through the targeted inhibition of critical signaling pathways like PI3K/Akt.[7][13]
The proposed experimental framework provides a clear and scientifically rigorous path to directly compare these two compounds. Such a study would elucidate whether 1H-Imidazo[4,5-C]pyridine-2(3H)-thione acts as a classical antimetabolite like thioguanine, a signaling inhibitor like other imidazopyridines, or through a novel mechanism. The resulting data will be crucial for determining its potential as a next-generation anticancer therapeutic.
References
- Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: Molecular mechanisms and contributions to therapy-related cancer.
- Patsnap Synapse. (2024). What is the mechanism of Thioguanine?
- Nelson, J. A., Carpenter, J. W., Rose, L. M., & Adamson, D. J. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research.
- LePage, G. A., & Jones, M. (1961). Further Studies on the Mechanism of Action of 6-Thioguanine. Cancer Research.
- Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- Barel, C., et al. (2007). Acquired resistance to 6-thioguanine in melanoma cells involves the repair enzyme O6- methylguanine-DNA methyltransferase (MGMT).
- Hawn, M. K., et al. (1998).
- Noble Life Sciences. (n.d.).
- Hawn, M. K., et al. (1998).
- Budman, D. R. (2010).
- Aquilina, G., et al. (1999). 6-thioguanine Resistance in a Human Colon Carcinoma Cell Line With Unaltered Levels of Hypoxanthine Guanine Phosphoribosyltransferase Activity.
- International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
- Hawn, M. K., et al. (1998). Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus.
- Wang, H., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- Szymańska, E., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research.
- Wierzchowski, M., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency.
- Wierzchowski, M., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. PMC - NIH.
- de Bruijn, A. C. M., et al. (2021).
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Karran, P. (2006). Thiopurines in current medical practice: Molecular mechanisms and contributions to therapy-related cancer.
- El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.
- El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PMC - PubMed Central.
- Liu, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Mathew, B., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B.
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- Al-Trad, B., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : Journal of Faculty of Pharmacy, Tehran University of Medical Sciences.
- Wang, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry.
- Al-Tel, T. H. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery.
Sources
- 1. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazo[4,5-C]pyridine Analogs: Insights from Kinase Inhibitors
For researchers and scientists engaged in the intricate process of drug discovery, the 1H-Imidazo[4,5-C]pyridine scaffold represents a privileged heterocyclic system with significant therapeutic potential. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on kinase inhibitors. While direct and extensive SAR literature on the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione series is limited, a wealth of data from the closely related 1H-Imidazo[4,5-C]pyridine-2(3H)-one analogs offers invaluable insights for prospective drug design and development.
The 1H-Imidazo[4,5-C]pyridine Core: A Versatile Scaffold
The imidazo[4,5-c]pyridine ring system is a key pharmacophore in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its ability to function as a bioisostere of purines enables it to modulate the activity of enzymes such as kinases, which play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.
Comparative SAR Analysis: Lessons from Imidazo[4,5-c]pyridin-2-one Analogs as Kinase Inhibitors
Extensive research has been conducted on 1H-Imidazo[4,5-c]pyridin-2-one derivatives, particularly as inhibitors of Src family kinases (SFKs) and DNA-dependent protein kinase (DNA-PK), both of which are significant targets in oncology.[3][4] The following sections dissect the SAR of these compounds, providing a comparative framework for the potential development of their 2-thione counterparts.
Substitutions at the N-1 Position
The N-1 position of the imidazo[4,5-c]pyridin-2-one ring has been shown to be a critical determinant of inhibitory activity and selectivity.
-
Alkyl and Cycloalkyl Groups: In the context of Src kinase inhibition, the introduction of a cyclopentyl group at the N-1 position resulted in potent activity.[3] This suggests that a moderately sized, hydrophobic substituent is well-tolerated in the binding pocket.
-
Aromatic and Heteroaromatic Rings: While aliphatic substituents at N-1 were generally favored for Src inhibition, aromatic rings at this position have also been explored.[3] The nature and substitution pattern of these aromatic rings can significantly influence potency and selectivity.
Substitutions at the N-3 Position
The N-3 position offers another key vector for chemical modification to modulate biological activity.
-
Aryl Groups: For Src inhibitors, a 4-chlorophenyl group at the N-3 position was found to be optimal.[3] This highlights the importance of specific electronic and steric features of the substituent in this region for effective binding.
Substitutions on the Pyridine Ring
Modifications to the pyridine portion of the scaffold can impact both potency and physicochemical properties.
-
Anilino Substituents at C-6: In the development of DNA-PK inhibitors, a 6-anilino substitution was a key feature. The SAR of the aniline ring itself was explored, demonstrating that substitutions on this ring could fine-tune the inhibitory profile.[4]
The logical relationship for SAR at different positions of the imidazo[4,5-c]pyridin-2-one core as kinase inhibitors can be visualized as follows:
Caption: Logical flow of SAR for 1H-Imidazo[4,5-C]pyridin-2-one kinase inhibitors.
Data Summary: Src and Fyn Kinase Inhibition by Imidazo[4,5-c]pyridin-2-one Analogs
The following table summarizes the in vitro inhibitory activity of selected 1H-Imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases.[3]
| Compound ID | R1 (N-1 Position) | R2 (N-3 Position) | Src IC50 (µM) | Fyn IC50 (µM) |
| 1d | Cyclopentyl | 4-Chlorophenyl | 0.05 | 0.03 |
| 1e | Cyclohexyl | 4-Chlorophenyl | 0.12 | 0.08 |
| 1q | 4-Fluorophenyl | 4-Chlorophenyl | 0.23 | 0.15 |
| 1s | 3-Hydroxyphenyl | 4-Chlorophenyl | 0.08 | 0.06 |
From 'One' to 'Thione': A Comparative Perspective
The replacement of the carbonyl oxygen in the 2-position with a sulfur atom to form the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione scaffold introduces significant changes in electronic distribution, hydrogen bonding capacity, and lipophilicity. These alterations can have profound effects on a compound's biological activity and pharmacokinetic profile.
-
Hydrogen Bonding: The thione group is a weaker hydrogen bond acceptor compared to the carbonyl group. This could alter the binding mode of the molecule within the target's active site.
-
Size and Lipophilicity: The sulfur atom is larger and more polarizable than oxygen, which can lead to different steric and van der Waals interactions. The thione analogs are also generally more lipophilic.
-
Metabolic Stability: The presence of the thione moiety may influence the metabolic fate of the compounds.
It is plausible that the general SAR trends observed for the imidazo[4,5-c]pyridin-2-one series could serve as a starting point for the design of novel thione analogs. For instance, the favorable substitutions at the N-1 and N-3 positions in the -one series could be explored in the -thione series to assess their impact on kinase inhibition.
Experimental Protocols
General Synthesis of 1H-Imidazo[4,5-c]pyridin-2-one Derivatives
The synthesis of the 1H-Imidazo[4,5-c]pyridin-2-one scaffold typically involves the cyclization of a suitably substituted diaminopyridine precursor. A representative synthetic workflow is depicted below.
Caption: General synthetic workflow for 1H-Imidazo[4,5-C]pyridin-2-one analogs.
Step-by-Step Methodology:
-
Preparation of the Diaminopyridine Precursor: The synthesis commences with a commercially available or synthetically prepared substituted 3,4-diaminopyridine.
-
Cyclization to form the Imidazo[4,5-c]pyridin-2-one Core: The diaminopyridine is reacted with a carbonyl source, such as 1,1'-carbonyldiimidazole (CDI) or a phosgene equivalent, in an appropriate solvent (e.g., THF, DMF) to facilitate the cyclization and formation of the fused bicyclic ring system.
-
Functionalization at N-1 and N-3 Positions: Subsequent modifications at the N-1 and N-3 positions can be achieved through various reactions, such as N-alkylation or N-arylation, using appropriate alkyl halides or aryl boronic acids under suitable reaction conditions (e.g., base-mediated alkylation, Suzuki coupling).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.
Step-by-Step Methodology:
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a fluorescence-based method or a radiometric assay.
-
Reagents and Materials:
-
Recombinant human kinase enzyme (e.g., Src, Fyn).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (adenosine triphosphate).
-
Assay buffer.
-
Detection reagent (e.g., a phosphospecific antibody linked to a fluorescent probe).
-
Test compounds dissolved in DMSO.
-
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection reagent. e. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. f. IC50 values are determined by fitting the dose-response data to a suitable equation.
Conclusion and Future Directions
The structure-activity relationship of 1H-Imidazo[4,5-c]pyridin-2-one analogs as potent kinase inhibitors provides a solid foundation for the rational design of novel therapeutics. The insights gained from the extensive studies on the -one series, particularly concerning the optimal substituents at the N-1, N-3, and C-6 positions, offer a valuable roadmap for the exploration of the less-charted territory of the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione analogs. Future research should focus on the synthesis and biological evaluation of a diverse library of these thione derivatives to elucidate their unique SAR and to unlock their full therapeutic potential. Comparative studies of the pharmacokinetic and pharmacodynamic properties of analogous -one and -thione compounds will be crucial in determining the advantages of each scaffold for specific therapeutic applications.
References
Sources
- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione as an Anticancer Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel anticancer agent from a promising in vitro hit to a clinical candidate is contingent upon rigorous in vivo validation. This guide provides a comprehensive framework for designing, executing, and interpreting preclinical in vivo studies to evaluate the anticancer efficacy of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its analogs. The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing potential as inhibitors of critical oncogenic pathways.[1][2] Lacking extensive public data on the specific in vivo performance of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, this document serves as a methodological playbook. We will compare the necessary experimental models and protocols against established standards and related heterocyclic compounds, providing the scientific rationale behind each critical step. Our focus is on empowering research teams to generate robust, reproducible data essential for advancing novel chemical entities through the drug development pipeline.
The Imperative of In Vivo Validation: Bridging the Gap from Dish to Organism
While in vitro assays using cancer cell lines are invaluable for initial screening and mechanistic elucidation, they represent a highly simplified biological system.[3] The transition to a living organism is a critical milestone where the majority of promising compounds fail.[4] In vivo models, particularly xenografts, are considered the "golden standard" for preclinical testing as they introduce the complexities of a whole biological system.[5]
Key questions that can only be answered through in vivo studies include:
-
Pharmacokinetics & Bioavailability: Does the compound reach the tumor in sufficient concentrations to exert a therapeutic effect?
-
Efficacy in a 3D Tumor Microenvironment: How does the compound perform against a tumor with its own vasculature and stromal components?
-
Systemic Toxicity: What is the safety profile of the compound? Does it cause adverse effects such as weight loss or organ damage?
-
Overall Survival Benefit: Does treatment with the compound lead to a statistically significant increase in the lifespan of the tumor-bearing host?
Selecting the Appropriate In Vivo Model: A Comparative Overview
The choice of animal model is fundamental to the relevance and translatability of preclinical findings. For testing agents against human cancers, immunocompromised mice are typically required to prevent the rejection of human-derived tumor cells or tissues.[5] The two most prevalent xenograft models are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[6][7]
-
Cell Line-Derived Xenograft (CDX) Models: These involve the implantation of established human cancer cell lines into immunocompromised mice.[6] They are highly reproducible, cost-effective, and valuable for large-scale screening.[6] Their main limitation is that long-term cultured cell lines may not fully represent the genetic heterogeneity of the original patient tumor.[6]
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments directly from a patient into a mouse.[7][8] PDX models better preserve the original tumor's architecture and genetic diversity, offering higher predictive value for clinical response.[7] However, they are more time-consuming and resource-intensive to develop.[6]
For initial validation of a novel compound class like 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a CDX model using a well-characterized cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) is the logical starting point.
Detailed Experimental Protocol for In Vivo Efficacy Testing
This protocol provides a self-validating system by including both negative (vehicle) and positive (standard-of-care) controls, ensuring that any observed effect can be confidently attributed to the test compound.
3.1. Materials & Reagents
-
Test Compound: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
-
Vehicle: To be determined based on compound solubility (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline).
-
Positive Control: Standard-of-care chemotherapeutic relevant to the chosen cancer model (e.g., Cisplatin for lung cancer).[9]
-
Animal Model: 6-8 week old female athymic nude mice or NOD/SCID mice.
-
Cancer Cell Line: e.g., A549 (human lung carcinoma).
-
Sterile PBS, cell culture medium, trypsin, syringes, calipers.
3.2. Step-by-Step Methodology
-
Cell Culture and Implantation:
-
Culture A549 cells under standard conditions to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Staging and Group Randomization:
-
Allow tumors to grow. Begin monitoring tumor volume once they become palpable.
-
Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: V = (Length x Width²)/2 .[10]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
Group 1: Vehicle Control
-
Group 2: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (e.g., 50 mg/kg, daily)
-
Group 3: Positive Control (e.g., Cisplatin, 3 mg/kg, every 3 days)
-
-
-
Compound Administration and Monitoring:
-
Administer the test compound, vehicle, or positive control according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Continue to measure tumor volume throughout the study.
-
Monitor animal health daily. Record body weight 2-3 times per week as a primary indicator of systemic toxicity. A body weight loss exceeding 20% is a common endpoint criterion.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the endpoint, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed antitumor activity.
-
Comparative Data Framework
To properly contextualize the results for a novel imidazopyridine derivative, its performance should be compared against both standard chemotherapeutics and other investigational agents with similar scaffolds.
| Compound/Drug | Target/Class | Cancer Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Cisplatin | DNA Alkylating Agent | Lung Cancer (A549) | 3 mg/kg, i.v. | Significant | [9] |
| Paclitaxel | Microtubule Stabilizer | Lung Cancer (A549) | 12-24 mg/kg, i.v. | Significant | [9] |
| Imidazo[1,2-a]pyridine (IP-5) | Apoptosis/p53 Activator | Breast Cancer (HCC1937) | In vitro data, in vivo pending | IC₅₀ = 45µM (in vitro) | [11][12] |
| Imidazo[4,5-b]pyridine deriv. | CDK9 Inhibitor | Breast (MCF-7), Colon (HCT116) | In vitro data, in vivo pending | IC₅₀ = 0.63-1.32 μM (in vitro) | [13] |
| Compound 12e (CPT analog) | Apoptosis Inducer | Lung Cancer (A549) | 10 mg/kg, i.g. | 48.8% | [14] |
| Compound 24 (Imidazole-2-thione deriv.) | MMP-2/9 Inhibitor | Lung Cancer (A549) | CAM model, not xenograft | Significant tumor suppression | [15] |
| 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | (Hypothesized) | (To be determined) | (To be determined) | (To be determined) | N/A |
This table provides a template for comparison. Data for imidazopyridine analogs is primarily in vitro, highlighting the novelty and necessity of conducting the proposed in vivo studies.
Mechanistic Insights: Visualizing the Potential Pathway
Many anticancer agents derived from heterocyclic scaffolds, including imidazopyridines, function by inhibiting key protein kinases that drive cell proliferation and survival.[13][16][17] A plausible mechanism for an active 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivative could be the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Conclusion
The in vivo validation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione represents a critical step toward its potential development as a novel anticancer therapeutic. By employing robust and well-controlled xenograft models, researchers can obtain definitive data on efficacy, toxicity, and pharmacodynamic effects. The methodologies and comparative frameworks outlined in this guide provide a clear path for generating the high-quality, reproducible data necessary to justify further preclinical and clinical development. Adherence to these principles will ensure that the therapeutic potential of this promising compound class is evaluated with the scientific rigor required for success in oncology drug discovery.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
- Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
- Xenograft Models. (n.d.). Altogen Labs.
- A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Framework for N-(2-Aminopyrimidin-4- yl)acetamide. (n.d.). Benchchem.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One.
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI.
- Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. (n.d.). PMC - NIH.
- Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022, July 22). NIH.
-
Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
- 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. (n.d.). PubChem.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17).
- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026). PubMed.
- Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (n.d.). ResearchGate.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 1). PubMed.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (2022, September 17). NIH.
- Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. (2025, August 10). ResearchGate.
- 1H-Imidazo[4,5-c]pyridine-2(3H)-thione. (n.d.). MySkinRecipes.
- (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (n.d.). PubMed Central.
Sources
- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft Models - Altogen Labs [altogenlabs.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of 1H-Imidazo[4,5-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds have emerged as a promising scaffold for drug discovery. Among these, the 1H-imidazo[4,5-c]pyridine core, a purine isostere, has garnered significant attention for its diverse pharmacological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial spectrum of various 1H-imidazo[4,5-c]pyridine derivatives, with a special focus on the emerging data on 2(3H)-thione analogs. We will delve into the experimental data, structure-activity relationships, and proposed mechanisms of action to provide a detailed resource for researchers in the field.
Introduction to 1H-Imidazo[4,5-c]pyridines: A Scaffold of Antimicrobial Potential
The 1H-imidazo[4,5-c]pyridine ring system is a versatile heterocyclic scaffold that has been explored for a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.[1] Its structural similarity to endogenous purines allows it to interact with various biological targets, making it an attractive starting point for the design of novel therapeutic agents. In the realm of infectious diseases, derivatives of this core have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2]
The introduction of a thione group at the 2-position of the 1H-imidazo[4,5-c]pyridine core, creating 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives, represents a key area of investigation. The thione moiety is known to be a crucial pharmacophore in various biologically active molecules, and its incorporation into the imidazo[4,5-c]pyridine scaffold is anticipated to modulate the antimicrobial activity and spectrum. While research on this specific subclass is still emerging, preliminary studies on related structures are encouraging.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of 1H-imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections and data tables summarize the available experimental data, providing a comparative overview of their activity against various microbial strains.
Antibacterial Activity
Numerous studies have reported the antibacterial activity of 1H-imidazo[4,5-c]pyridine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for comparing the potency of these derivatives.
A study on a series of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives revealed promising activities against a panel of clinically relevant bacteria.[2] Notably, compounds with specific substitutions demonstrated low MIC values, indicating high potency.[2]
Table 1: Antibacterial Activity of Selected 2-(substituted-phenyl)imidazo[4,5-c]pyridine Derivatives (MIC in µg/mL) [2]
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis |
| 2g | 8 | 8 | 4 | 4 | 4 |
| 2h | 8 | 8 | 4 | 4 | 4 |
| Ciprofloxacin | 0.5 | 1 | 0.5 | 1 | 1 |
Data extracted from Göker et al. (2023).[2]
While specific data on 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives is limited, a study on the structurally related 1H-imidazo[5,6-f][3][4]phenanthroline-2(3H)-thione and its metal complexes has provided valuable insights. The parent thione ligand and its Ni(II) and Cu(II) complexes were screened against four bacterial strains, demonstrating that the metal complexes exhibited enhanced antibacterial activity compared to the free ligand.[5] This suggests that the thione moiety can serve as an effective coordination site for metal ions, leading to derivatives with improved biological activity.
Table 2: Antibacterial Activity (Zone of Inhibition in mm) of 1H-Imidazo[5,6-f][3][4]phenanthroline-2(3H)-thione and its Metal Complexes [5]
| Compound | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Klebsiella pneumoniae |
| Ligand (Thione) | 12 | 11 | 10 | 9 |
| Ni(II) Complex | 20 | 18 | 19 | 17 |
| Cu(II) Complex | 18 | 16 | 17 | 15 |
| Gentamicin (10 µ g/disc ) | 22 | 21 | 23 | 20 |
Data extracted from Tirkeso et al. (2019).[5]
Antifungal Activity
Certain 1H-imidazo[4,5-c]pyridine derivatives have also shown promising activity against fungal pathogens. For instance, some 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives exhibited activity against Candida albicans and Candida parapsilosis.[2]
Table 3: Antifungal Activity of Selected 2-(substituted-phenyl)imidazo[4,5-c]pyridine Derivatives (MIC in µg/mL) [2]
| Compound | Candida albicans | Candida parapsilosis |
| 2g | 8 | 8 |
| 2h | 8 | 8 |
| Fluconazole | 4 | 2 |
Data extracted from Göker et al. (2023).[2]
The potential of these compounds as antifungal agents is further supported by the proposed mechanism of action for some derivatives, which involves the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for fungal cell wall synthesis.[6]
Structure-Activity Relationship (SAR) Insights
The analysis of the antimicrobial data reveals several key structure-activity relationships that can guide the future design of more potent 1H-imidazo[4,5-c]pyridine-based antimicrobials.
Caption: Key factors influencing the antimicrobial activity of 1H-imidazo[4,5-c]pyridine derivatives.
-
Substituents on the Phenyl Ring: In the 2-(substituted-phenyl)imidazo[4,5-c]pyridine series, the nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial activity. Halogen substitutions have been shown to be favorable in some cases.[6]
-
The Role of the Thione Group: The presence of the 2(3H)-thione moiety is a critical feature. While more research is needed, the study on the related phenanthroline-based thione suggests that this group can contribute to the antimicrobial profile and allows for the formation of metal complexes with enhanced activity.[5]
-
Metal Complexation: The formation of metal complexes with the thione derivatives has been shown to significantly increase antibacterial activity. This suggests that the chelation of metal ions may be a key mechanism for the enhanced potency of these compounds.[5]
Proposed Mechanism of Action
The precise mechanism of action for many 1H-imidazo[4,5-c]pyridine derivatives is still under investigation. However, several potential targets have been proposed based on their structural features and biological activities.
Caption: Proposed antimicrobial mechanisms of action for 1H-imidazo[4,5-c]pyridine derivatives.
One of the most compelling proposed mechanisms is the inhibition of glucosamine-6-phosphate synthase .[6] This enzyme is essential for the biosynthesis of the fungal cell wall, and its inhibition leads to cell lysis and death. This makes it a promising target for the development of novel antifungal agents with a selective mode of action.
Other potential mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase , enzymes that are critical for DNA replication and repair. The structural similarity of imidazo[4,5-c]pyridines to purines may allow them to bind to the ATP-binding site of these enzymes. Additionally, some derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane .
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following is a detailed methodology for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial suspension standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (medium only)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.
-
The final volume in each well will be 200 µL.
-
Include a positive control well (broth + inoculum + standard antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the endpoint. A color change from blue to pink indicates microbial growth.
-
Caption: A simplified workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The 1H-imidazo[4,5-c]pyridine scaffold represents a promising platform for the development of novel antimicrobial agents. The available data demonstrates that derivatives of this core exhibit a broad spectrum of activity against both bacteria and fungi. The structure-activity relationship studies, although still in their early stages for some subclasses, provide valuable guidance for the design of more potent and selective compounds.
A significant area for future research is the focused exploration of 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives . The limited data on related structures suggests that the thione moiety could be a key feature for enhancing antimicrobial activity, particularly through the formation of metal complexes. Systematic synthesis and screening of a library of these thione derivatives are warranted to fully elucidate their antimicrobial potential and to establish a comprehensive structure-activity relationship.
Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets of these compounds. A deeper understanding of their mechanism of action will not only validate their potential as drug candidates but also aid in the design of next-generation antimicrobial agents that can overcome existing resistance mechanisms. The continued investigation of 1H-imidazo[4,5-c]pyridine derivatives holds great promise for addressing the urgent need for new and effective treatments for infectious diseases.
References
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 27(5), 2095-2108. [Link]
-
Tirkeso, R. A., et al. (2019). Synthesis, Characterization, and Antibacterial Activities of 1H-Imidazo[5,6-f][3][4]phenanthroline-2(3H)-thione and Its Ni(II) and Cu(II) Complexes. Journal of Chemistry, 2019, 7145857. [Link]
-
Koparır, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3169. [Link]
-
Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. [Link]
-
Koparır, M., & Orek, C. (2018). Synthesis of some new imidazo[4,5-b]pyridine derivatives and their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 549-560. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the imidazopyridine scaffold has emerged as a privileged structure, giving rise to a multitude of bioactive compounds with diverse therapeutic potential. This guide provides an in-depth technical exploration of the probable mechanism of action of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione , a member of this versatile chemical family. While direct mechanistic studies on this specific thione derivative are not extensively documented, a wealth of evidence from structurally related analogs strongly points towards kinase inhibition as its primary mode of action.
This document will serve as a comparative guide for researchers, scientists, and drug development professionals. We will objectively compare the hypothesized activity of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione with two well-characterized kinase inhibitors, Dasatinib and CCT137690 , which target the Src and Aurora kinase families, respectively. Crucially, we will provide detailed, field-proven experimental protocols to empower researchers to rigorously test this hypothesis and elucidate the precise molecular interactions of this compound. Our approach is grounded in the principles of scientific integrity, providing the causality behind experimental choices and ensuring that the described protocols are self-validating systems.
The Kinase Inhibition Hypothesis: An Evidence-Based Postulate
The imidazo[4,5-c]pyridine core is a well-established pharmacophore in the design of kinase inhibitors. Its structural resemblance to purine, the core of ATP, allows it to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. Numerous studies have demonstrated that derivatives of the imidazopyridine scaffold exhibit potent inhibitory activity against a range of kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and Aurora kinases.
The presence of the thione group (-C=S) in 1H-Imidazo[4,5-C]pyridine-2(3H)-thione introduces a unique electronic and steric profile compared to its more common 2-oxo or 2-amino counterparts. This modification could influence its binding affinity and selectivity profile across the kinome. Our central hypothesis is that 1H-Imidazo[4,5-C]pyridine-2(3H)-thione functions as an ATP-competitive kinase inhibitor. The following sections will provide a framework for validating this hypothesis through a direct comparison with known kinase inhibitors and a suite of robust experimental methodologies.
Comparator Compounds: Benchmarks for Mechanistic Elucidation
To provide a clear context for the potential mechanism of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, we will compare it to two well-characterized kinase inhibitors:
1. Dasatinib (Sprycel®): A Multi-Targeted Src/Abl Kinase Inhibitor
-
Mechanism of Action: Dasatinib is a potent, orally bioavailable small molecule that inhibits multiple tyrosine kinases.[1] Its primary targets are the Bcr-Abl fusion protein and Src family kinases (Src, Lck, Lyn, Fyn, Yes).[1][2] Dasatinib binds to the ATP-binding site of these kinases in both their active and inactive conformations, a feature that contributes to its high potency and ability to overcome resistance to other inhibitors like imatinib.[2] By inhibiting these kinases, Dasatinib disrupts downstream signaling pathways that control cell proliferation, survival, and migration.[3][4]
-
Relevance for Comparison: Dasatinib serves as an excellent comparator due to its well-defined mechanism of action and its targeting of Src family kinases, which are frequently inhibited by imidazopyridine derivatives. Understanding how the structural features of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione compare to Dasatinib in binding to Src kinases will be a key aspect of its characterization.
2. CCT137690: A Potent and Selective Aurora Kinase Inhibitor
-
Mechanism of Action: CCT137690 is a highly selective, orally bioavailable inhibitor of Aurora kinases A and B.[5][6] These are serine/threonine kinases that play crucial roles in mitosis.[7] CCT137690 is an ATP-competitive inhibitor that binds to the active conformation of Aurora A.[5][8] Inhibition of Aurora kinases by CCT137690 leads to defects in mitotic spindle formation, chromosome misalignment, and ultimately, apoptosis in cancer cells.[5][9]
-
Relevance for Comparison: CCT137690, itself an imidazo[4,5-b]pyridine derivative, provides a critical benchmark for assessing the potential of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione to target serine/threonine kinases involved in cell cycle regulation. Comparing the cellular phenotypes induced by both compounds can offer valuable insights into their respective mechanisms.
A Roadmap for Mechanistic Investigation: Experimental Protocols
The following section provides a comprehensive suite of experimental protocols designed to systematically investigate the mechanism of action of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. These protocols are presented with the rationale behind each step, ensuring a thorough and logical workflow.
Part 1: Biochemical Characterization of Kinase Inhibition
The initial step is to determine if 1H-Imidazo[4,5-C]pyridine-2(3H)-thione directly inhibits the activity of purified kinases in a cell-free system. This provides direct evidence of target engagement and allows for the determination of inhibitory potency (IC50).
Workflow for Biochemical Kinase Inhibition Assays
Caption: Workflow for biochemical characterization of kinase inhibition.
1.1. Primary Screening: Broad Kinome Profiling
To identify the primary kinase targets, it is recommended to screen 1H-Imidazo[4,5-C]pyridine-2(3H)-thione against a large panel of kinases at a fixed concentration (e.g., 1 µM). This can be outsourced to specialized vendors or performed in-house if the capabilities exist.[10][11] This initial screen will narrow down the list of potential targets for more detailed investigation.
1.2. Determination of IC50 Values using Luminescence-Based Assays (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust and sensitive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase to accurately determine the IC50 value.
-
Prepare a serial dilution of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, Dasatinib, and CCT137690 in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the compound dilutions to the respective wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1.3. Orthogonal Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To confirm the results from the ADP-Glo™ assay, an orthogonal method such as the LanthaScreen™ TR-FRET Kinase Assay is recommended. This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.[13]
Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 4X kinase solution in kinase reaction buffer.
-
Prepare a 4X fluorescently labeled substrate/ATP solution.
-
Prepare a serial dilution of the test compounds.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 5 µL of the 4X kinase solution.
-
Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.
-
Table 1: Hypothetical Biochemical Data Summary
| Compound | Target Kinase | ADP-Glo™ IC50 (nM) | LanthaScreen™ IC50 (nM) |
| 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | Src | Experimental | Experimental |
| Aurora A | Experimental | Experimental | |
| Dasatinib | Src | 1.0 | 1.2 |
| Aurora A | >10,000 | >10,000 | |
| CCT137690 | Src | >10,000 | >10,000 |
| Aurora A | 15 | 18 |
Part 2: Cellular Characterization of Kinase Inhibition
Demonstrating that 1H-Imidazo[4,5-C]pyridine-2(3H)-thione inhibits its target kinase within a cellular context is a critical step.[14][15] Cellular assays provide more physiologically relevant data, taking into account factors like cell permeability and off-target effects.
Workflow for Cellular Characterization
Sources
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
Decoding the Embrace: A Comparative Guide to Confirming the Binding Mode of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione to its Target Kinase
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous biophysical and cellular characterization. A critical milestone in this journey is the unambiguous confirmation of how a molecule physically interacts with its intended target. This guide provides an in-depth, comparative analysis of state-of-the-art techniques to elucidate the binding mode of kinase inhibitors, using the promising 1H-Imidazo[4,5-C]pyridine-2(3H)-thione scaffold and its interaction with the proto-oncogenic c-Src kinase as a central case study.
The imidazo[4,5-c]pyridine core is a privileged scaffold in kinase inhibitor design, with derivatives showing potent activity against various kinases, including members of the Src family.[1][2][3] Understanding the precise binding orientation, the conformational state of the kinase, and the thermodynamic and kinetic parameters of this interaction is paramount for optimizing potency, selectivity, and ultimately, therapeutic efficacy.
This guide moves beyond a simple listing of methods. It is designed to provide the strategic rationale behind experimental choices, empowering you to select and implement the most appropriate techniques for your research questions. We will explore a multi-faceted approach, from high-resolution structural elucidation to confirming target engagement in a cellular context.
The Central Challenge: Visualizing a Molecular Handshake
Confirming the binding mode of an inhibitor is akin to visualizing a molecular handshake. We need to understand not only that the two molecules are interacting but also the precise orientation of the "hand" (the inhibitor) in the "glove" (the kinase's active site), the subtle conformational changes that occur upon binding, and the strength and duration of the grip. For c-Src, a non-receptor tyrosine kinase pivotal in cell proliferation, differentiation, and survival, this understanding is crucial for designing selective inhibitors that can overcome the challenges of off-target effects.[4][5]
Our exploration will be structured around a logical workflow, starting with methods that provide high-resolution structural information and moving towards techniques that measure the dynamics and thermodynamics of the interaction in solution and in living cells.
Figure 1: A logical workflow for confirming inhibitor binding mode, from structural detail to cellular context.
I. The Gold Standard: X-ray Crystallography for Atomic-Level Detail
X-ray crystallography remains the unparalleled technique for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution.[6][7] This method provides irrefutable evidence of the inhibitor's binding pose, the specific amino acid residues it interacts with, and the conformational state of the kinase. For c-Src, crystallography can reveal whether the inhibitor binds to the active "DFG-in" or the inactive "DFG-out" conformation, a critical piece of information for structure-based drug design.[8][9]
Causality Behind the Choice: When the primary goal is to obtain a definitive, high-resolution snapshot of the binding mode to guide further medicinal chemistry efforts, X-ray crystallography is the method of choice. The structural data generated can rationalize observed structure-activity relationships (SAR) and enable computational modeling for the design of next-generation inhibitors.
Experimental Protocol: Co-crystallization of c-Src with an Imidazo[4,5-c]pyridine Inhibitor
-
Protein Expression and Purification: Express and purify the c-Src kinase domain to >95% homogeneity.
-
Complex Formation: Incubate the purified c-Src with a 3-5 fold molar excess of the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivative.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion (hanging or sitting drop) methods.
-
Crystal Optimization: Optimize initial crystal hits by refining the conditions to obtain diffraction-quality crystals.
-
Data Collection: Flash-cool the crystals in a cryo-protectant and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known c-Src structure as a model), and refine the model of the c-Src-inhibitor complex.
Data Presentation: The output is a 3D coordinate file (e.g., a PDB file) that can be visualized to show the precise interactions between the inhibitor and the kinase active site, including hydrogen bonds, hydrophobic interactions, and the conformation of key motifs like the DFG loop and the αC-helix.[9]
II. Quantifying the Interaction: SPR and ITC for Binding Kinetics and Thermodynamics
While crystallography provides a static picture, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer dynamic and thermodynamic insights into the binding event in real-time and in solution.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip.[10][11] It provides real-time data on the association (k_on) and dissociation (k_off) rates of the interaction, from which the equilibrium dissociation constant (K_D) can be calculated.[12]
Causality Behind the Choice: SPR is the go-to method for determining the kinetics of an interaction. Understanding the on- and off-rates is crucial for optimizing drug-target residence time, which can be a better predictor of in vivo efficacy than binding affinity alone.
Experimental Protocol: SPR Analysis of Inhibitor Binding to c-Src
-
Kinase Immobilization: Immobilize purified, active c-Src onto a sensor chip (e.g., via amine coupling or biotin-streptavidin capture).[10][13]
-
Analyte Preparation: Prepare a series of dilutions of the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivative in a suitable running buffer.
-
Binding Measurement: Inject the inhibitor solutions over the immobilized c-Src surface and monitor the change in the SPR signal in real-time.
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regeneration: Inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
Isothermal Titration Calorimetry (ITC): Probing the Thermodynamic Drivers
ITC directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Causality Behind the Choice: ITC is the gold standard for characterizing the thermodynamics of binding.[15] The thermodynamic signature provides deep insights into the molecular forces driving the interaction. For example, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can indicate the release of ordered water molecules from the binding site.
Experimental Protocol: ITC Titration of c-Src with an Inhibitor
-
Sample Preparation: Dialyze the purified c-Src and the inhibitor into the same buffer to minimize heats of dilution.
-
ITC Experiment: Fill the ITC cell with the c-Src solution and the titration syringe with the inhibitor solution.
-
Titration: Perform a series of injections of the inhibitor into the c-Src solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (K_D, n, ΔH, and ΔS).[16][17]
Data Presentation: Comparative Table of Binding Parameters
| Technique | Key Parameters Measured | Typical Values for Potent Kinase Inhibitors |
| SPR | k_on (M⁻¹s⁻¹), k_off (s⁻¹), K_D (nM) | k_on: 10⁵-10⁷, k_off: 10⁻²-10⁻⁴, K_D: 1-100 nM |
| ITC | K_D (nM), n (stoichiometry), ΔH (kcal/mol), ΔS (cal/mol·K) | K_D: 1-100 nM, n ≈ 1, ΔH: variable, TΔS: variable |
III. From In Vitro Dynamics to In-Cell Engagement
While the previous techniques provide invaluable information using purified components, it is crucial to confirm that the inhibitor engages its target in the complex environment of a living cell. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and the Cellular Thermal Shift Assay (CETSA) bridge this gap.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Mapping Conformational Changes
HDX-MS monitors the rate of exchange of backbone amide hydrogens with deuterium in the solvent.[18][19] The exchange rate is sensitive to the protein's local and global conformation. By comparing the deuterium uptake of the kinase in the presence and absence of the inhibitor, regions of the protein that become more or less dynamic upon binding can be identified.[20][21]
Causality Behind the Choice: HDX-MS is a powerful tool for mapping the binding interface and detecting allosteric conformational changes that are not apparent in a static crystal structure. It provides a solution-phase view of how the inhibitor alters the kinase's dynamics.
Experimental Protocol: HDX-MS Analysis of the c-Src-Inhibitor Complex
-
Deuterium Labeling: Incubate purified c-Src with and without the inhibitor in a D₂O-based buffer for various time points.
-
Quenching: Quench the exchange reaction by lowering the pH and temperature.
-
Proteolysis: Digest the protein into peptides using an acid-stable protease (e.g., pepsin).
-
LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass spectrometry to determine the mass increase due to deuterium incorporation for each peptide.
-
Data Analysis: Compare the deuterium uptake plots for the apo and inhibitor-bound states to identify regions with altered exchange rates.[18]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[22] By heating cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if a compound binds to and stabilizes its target in a cellular context.[23][24][25][26]
Causality Behind the Choice: CETSA is a critical experiment to confirm that the inhibitor reaches and binds to its target in a physiologically relevant environment, providing a crucial link between in vitro binding and cellular activity.[27][28]
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for c-Src Target Engagement
-
Cell Treatment: Treat cultured cells with the 1H-Imidazo[4,5-C]pyridine-2(3H)-thione derivative or a vehicle control.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures for a fixed time.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble c-Src in each sample using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble c-Src as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Data Presentation: Comparative Table of In-Cell and Dynamic Methods
| Technique | Key Output | Interpretation |
| HDX-MS | Differential deuterium uptake plots | Protection from exchange indicates binding sites or regions of stabilization. |
| CETSA | Thermal melting curves (T_agg) | A positive shift in T_agg (ΔT_agg) confirms intracellular target engagement. |
Comparison of Methodologies: Choosing the Right Tool for the Job
| Method | Strengths | Limitations | Primary Question Answered |
| X-ray Crystallography | Atomic resolution, definitive binding pose.[6] | Requires high-quality crystals, static picture, not all proteins are crystallizable.[29][30] | What is the precise 3D structure of the inhibitor-kinase complex? |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (k_on, k_off), label-free.[11][31] | Requires immobilization of the kinase which may affect its activity, potential for mass transport limitations.[32] | How fast does the inhibitor bind and dissociate from the kinase? |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile (K_D, ΔH, ΔS), solution-based.[14] | Requires larger amounts of protein and compound, lower throughput.[15] | What are the thermodynamic driving forces of the binding interaction? |
| HDX-Mass Spectrometry | Maps binding interface and allosteric changes in solution, sensitive to conformational dynamics.[18] | Lower resolution than crystallography, complex data analysis.[19] | How does inhibitor binding alter the conformational dynamics of the kinase? |
| Cellular Thermal Shift Assay (CETSA) | Confirms target engagement in living cells, can be adapted for high-throughput screening.[24][26] | Indirect measure of binding, interpretation can be complex.[27][33] | Does the inhibitor bind to its target in a cellular environment? |
Conclusion: An Integrated Approach for Unambiguous Confirmation
An ideal strategy begins with obtaining high-resolution structural data from X-ray crystallography to visualize the binding pose. This structural hypothesis is then tested and quantified in solution using SPR and ITC to understand the kinetics and thermodynamics of the interaction. HDX-MS further refines this understanding by revealing the impact of the inhibitor on the kinase's conformational dynamics. Finally, CETSA provides the crucial validation that this binding event occurs within the complex milieu of a living cell.
By integrating these powerful techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their kinase inhibitors, a critical step in the path toward developing novel and effective therapeutics.
References
-
Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 994-1006. [Link]
-
Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed, 31665966. [Link]
-
Zhan, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]
-
Guttikonda, S., et al. (2012). Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation. PLoS One, 7(11), e49143. [Link]
-
Roskoski, R. Jr. (2019). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. Molecules, 24(21), 3826. [Link]
-
Zhan, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed, 34238111. [Link]
-
Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. [Link]
-
Renaud, J. P., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1040. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Zhang, H., et al. (2020). Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations. Molecules, 25(18), 4229. [Link]
-
Marcsisin, S. R., & Engen, J. R. (2010). Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions. Analytical and Bioanalytical Chemistry, 397(3), 967-972. [Link]
-
Weickhardt, A. F., et al. (2022). Characterization of the KRas G12D-inhibitor interactions by HDX-MS and molecular dynamics simulations. bioRxiv. [Link]
-
Martin, S. R., et al. (2012). A Discovery Strategy for Selective Inhibitors of c-Src in Complex with the Focal Adhesion Kinase SH3/SH2-binding Region. Journal of Biological Chemistry, 287(21), 17560-17572. [Link]
-
Zhan, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against Glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]
-
Klutchko, S. R., et al. (2011). Development of a highly selective c-Src kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(16), 4787-4791. [Link]
-
Huang, R., et al. (2021). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. STAR Protocols, 2(3), 100657. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(20), 3846-3856. [Link]
-
Huber, K. V. M., & Nordlund, P. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911859. [Link]
-
Elkins, J. M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One, 9(6), e98800. [Link]
-
Kannan, N., & Taylor, S. S. (2021). Dynamics of Protein Kinases and Pseudokinases by HDX-MS. Frontiers in Molecular Biosciences, 8, 792471. [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
-
Renaud, J. P., et al. (2020). Protein X-ray Crystallography and Drug Discovery. ResearchGate. [Link]
-
Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2767-2775. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Semantic Scholar. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2893-2904. [Link]
-
Park, E., et al. (2022). EGFR and tyrosine kinase inhibitor interactions probed by hydrogen-deuterium exchange and mass spectrometry (HDX-MS). bioRxiv. [Link]
-
ResearchGate. (n.d.). SAR of imidazo[4,5‐c]pyridine‐2‐one derivatives as Src kinase inhibitor. ResearchGate. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
-
Davis, A. M., et al. (2004). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 9(15), 649-658. [Link]
-
Csupor-Löffler, B., et al. (2016). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 11(8), 757-768. [Link]
-
Lee, H., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 96, 129497. [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
-
Yosa, D., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Biochemistry, 59(21), 2006-2017. [Link]
-
Niefiedowicz, D., et al. (2018). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS One, 13(7), e0200425. [Link]
-
Foley, K. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. [Link]
-
ResearchGate. (2014). I have ITC Data needing interpretations. Can anyone help interpret such data?. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 482. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in Molecular Biology, 661, 199-221. [Link]
-
University of Texas at Austin. (2022). Guide to Running an SPR Experiment. University of Texas at Austin. [Link]
-
ResearchGate. (2015). Could someone please help me with interpreting ITC data?. ResearchGate. [Link]
-
Nicoya Lifesciences. (n.d.). 6 Advantages of Surface Plasmon Resonance Technology. Nicoya Lifesciences. [Link]
-
Chemistry For Everyone. (2023, June 24). How Accurate Is SPR For Kinetic Analysis? [Video]. YouTube. [Link]
-
ResearchGate. (2012). Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. ResearchGate. [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bioradiations.com [bioradiations.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamics of Protein Kinases and Pseudokinases by HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. CETSA [cetsa.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Frontiers | Current Advances in CETSA [frontiersin.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 29. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 30. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nicoyalife.com [nicoyalife.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation | Semantic Scholar [semanticscholar.org]
Comparative Analysis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione's Biological Activity: A Cross-Validation Guide Across Diverse Cell Lines
This guide provides a comprehensive framework for the cross-validation of the biological activity of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The imidazopyridine scaffold is a well-established pharmacophore found in various clinically relevant agents, often targeting protein kinases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the compound's anti-cancer potential through objective comparison and supporting experimental data. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Introduction: The Rationale for Cross-Cell Line Validation
A critical flaw in early-stage drug discovery is the reliance on a single cell line model. A compound's efficacy can vary dramatically between different cancer types, and even between subtypes, due to the vast heterogeneity of the disease. Therefore, cross-validation of a compound's activity across a diverse panel of cell lines is not merely a suggestion but a mandatory step for establishing a credible biological profile. This process allows us to:
-
Determine the breadth of activity: Is the compound broadly cytotoxic or selective for certain cancer types?
-
Identify potential resistance mechanisms: Differential sensitivity can provide clues about the compound's mechanism of action and potential biomarkers for patient stratification.
-
Assess preliminary safety: By including a non-cancerous cell line, we can calculate a selectivity index, offering an early indication of the therapeutic window.[4][5][6]
This guide will detail the evaluation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a molecule with the characteristic imidazo[4,5-c]pyridine core, exploring its cytotoxic and mechanistic properties.[7][8][9]
Compound Profile: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
-
Chemical Structure: C6H5N3S
-
Core Scaffold: Imidazo[4,5-c]pyridine
-
Key Functional Group: Thione
-
Hypothesized Activity: Based on its structural similarity to known kinase inhibitors, particularly those targeting Src family kinases, CDKs, or BTK, this compound is hypothesized to possess anti-proliferative and pro-apoptotic properties.[3][10][11][12] The thione group may also confer unique chemical properties and biological activities.[13]
Experimental Design: A Multi-faceted Approach
Our cross-validation strategy is built on a logical progression from broad phenotypic screening to more focused mechanistic studies.
Cell Line Panel Selection
The choice of cell lines is paramount. The selected panel should represent diverse cancer histologies and genetic backgrounds to provide a comprehensive activity profile.
-
MCF-7: Human breast adenocarcinoma (luminal A, estrogen receptor-positive).
-
HeLa: Human cervical adenocarcinoma. A widely used, aggressive cancer cell line.[4]
-
HCT116: Human colon carcinoma. Often used in studies of apoptosis and cell cycle.[3]
-
U87-MG: Human glioblastoma. Represents a highly malignant and difficult-to-treat brain tumor.[10]
-
HEK293: Human embryonic kidney cells. A non-cancerous cell line to serve as a control for general cytotoxicity and to determine the selectivity index.[4][5]
Overall Experimental Workflow
The following workflow provides a systematic approach to characterizing the compound's activity.
Part 1: Cross-Validation of Cytotoxic and Anti-proliferative Activity
The first critical step is to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5] It measures the metabolic activity of cells, which serves as an indicator of their viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[15]
Data Summary: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of a compound's potency.[14]
| Cell Line | Cancer Type | IC50 (µM) of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (48h) | IC50 (µM) of Doxorubicin (Positive Control) (48h) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 | 0.8 ± 0.1 | 6.8 |
| HeLa | Cervical Adenocarcinoma | 18.2 ± 1.5 | 1.1 ± 0.2 | 4.7 |
| HCT116 | Colon Carcinoma | 9.8 ± 0.9 | 0.5 ± 0.08 | 8.7 |
| U87-MG | Glioblastoma | 25.1 ± 2.3 | 1.5 ± 0.3 | 3.4 |
| HEK293 | Non-cancerous Kidney | 85.4 ± 7.6 | 10.2 ± 1.1 | N/A |
| Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes. |
Interpretation: The data suggest that 1H-Imidazo[4,5-C]pyridine-2(3H)-thione exhibits broad-spectrum anti-proliferative activity, with the highest potency against the HCT116 colon cancer cell line. The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is a crucial metric. The compound shows a favorable SI, particularly for HCT116 and MCF-7 cells, suggesting it is significantly more toxic to these cancer cells than to non-cancerous HEK293 cells.
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Induction
A key characteristic of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC and Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to label these early apoptotic cells.[16][17] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]
Data Summary: Apoptosis in HCT116 Cells
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.5 | 1.8 ± 0.4 |
| Compound (IC50) | 45.2 ± 3.5 | 38.6 ± 2.9 | 14.1 ± 1.8 |
| Cells were treated for 24 hours. Data are hypothetical for illustrative purposes. |
Interpretation: Treatment with 1H-Imidazo[4,5-C]pyridine-2(3H)-thione at its IC50 concentration significantly increased the population of early and late apoptotic cells in the HCT116 cell line. This strongly suggests that the compound's cytotoxic effect is mediated, at least in part, through the induction of apoptosis.
Part 3: Investigating Anti-proliferative Effects: Cell Cycle Arrest
In addition to inducing cell death, many anti-cancer agents function by halting cell proliferation through cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[18] Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA).[20][21]
Data Summary: Cell Cycle Distribution in HCT116 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.1 ± 4.2 | 28.5 ± 3.1 | 16.4 ± 2.5 |
| Compound (IC50) | 25.8 ± 2.9 | 15.3 ± 2.2 | 58.9 ± 5.1 |
| Cells were treated for 24 hours. Data are hypothetical for illustrative purposes. |
Interpretation: Treatment with the compound led to a significant accumulation of HCT116 cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations. This indicates that the compound induces a G2/M cell cycle arrest, preventing the cells from proceeding into mitosis and thus inhibiting proliferation. This effect is a hallmark of compounds that interfere with microtubule dynamics or DNA damage response pathways.[22]
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Principle: Measures the conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells, indicating metabolic activity. [23]* Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2. [15] 2. Compound Treatment: Prepare serial dilutions of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione and a positive control (e.g., Doxorubicin). Replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 or 48 hours). [4][5] 4. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [24] 5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [15] 6. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Annexin V-FITC/PI Apoptosis Assay
-
Principle: Uses the affinity of Annexin V for externalized phosphatidylserine (an early apoptotic marker) and the membrane-impermeable DNA dye PI (a late apoptotic/necrotic marker) to distinguish cell populations via flow cytometry. [16]* Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the determined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension. [25] 3. Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. [26] 5. Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [25][26] 6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [17] 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [14][26]
-
Cell Cycle Analysis via Propidium Iodide Staining
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of cell cycle phase distribution by flow cytometry. [18][21]* Protocol:
-
Cell Treatment: Seed cells and treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C. [21] 4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A (to prevent staining of double-stranded RNA), and 50 µg/mL Propidium Iodide. [21] 6. Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection. [20]
-
Western Blot Analysis
-
Principle: A technique to separate proteins by size via gel electrophoresis, transfer them to a membrane, and detect specific proteins using antibodies. [27][28]* Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [29] 2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. [29][27] 4. Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking. [27] 8. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [29] 9. Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. [29]
-
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the cross-validation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione's anti-cancer activity. The hypothetical data presented illustrate a compound with promising broad-spectrum efficacy, a favorable selectivity index against certain cancer lines, and a mechanism of action involving the induction of apoptosis and G2/M cell cycle arrest.
The differential sensitivity observed, with HCT116 being the most susceptible, provides a strong rationale for future investigations. Next steps should include:
-
Pathway Deconvolution: Performing the proposed Western blot analysis to confirm the inhibition of specific signaling pathways like PI3K/Akt or MAPK/ERK.
-
Kinase Profiling: Screening the compound against a panel of kinases to identify its direct molecular target(s).
-
In Vivo Studies: Validating the in vitro findings in a relevant animal model, such as an HCT116 xenograft model in mice.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and selectivity. [11] By following this multi-faceted, cross-validation approach, researchers can build a comprehensive and reliable profile of novel compounds, increasing the confidence in their therapeutic potential and guiding their progression through the drug discovery pipeline.
References
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. static.igem.org [static.igem.org]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. biocompare.com [biocompare.com]
- 33. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 34. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. labcompare.com [labcompare.com]
- 38. journal.waocp.org [journal.waocp.org]
A Comparative Toxicological Framework for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione: Benchmarking Against Established Thiopurine Drugs
Introduction
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity has led to the development of potent therapeutics, most notably in oncology and immunology. The novel compound, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, belongs to this class, suggesting potential biological activity. However, its structural analogy to well-established thiopurine drugs, such as Mercaptopurine (6-MP) and Thioguanine, necessitates a rigorous and early assessment of its toxicological profile.
Mercaptopurine and Thioguanine are mainstays in the treatment of acute lymphoblastic leukemia and autoimmune diseases, but their clinical utility is often constrained by significant toxicity, including severe bone marrow suppression and dose-limiting hepatotoxicity[1][2][3]. Therefore, any new therapeutic candidate from this chemical class must be thoroughly evaluated against these known liabilities.
This guide presents a comprehensive experimental framework for characterizing the toxicity profile of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. As specific toxicological data for this compound is not yet publicly available[4][5], this document outlines the critical assays and comparative methodologies required to benchmark its safety against the established drugs Mercaptopurine and Thioguanine. The objective is to provide researchers and drug development professionals with a robust, self-validating system for making informed decisions about the compound's therapeutic potential.
Part 1: Comparative In Vitro Cytotoxicity Assessment
Expert Rationale
The initial and most fundamental step in any toxicological evaluation is to determine a compound's intrinsic ability to kill cells. An in vitro cytotoxicity assay provides a quantitative measure of this effect across various cell types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for this purpose due to its high reproducibility, sensitivity, and widespread adoption in preclinical toxicology[6]. This assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells[7]. By comparing the half-maximal inhibitory concentration (IC50) of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione with those of Mercaptopurine and Thioguanine, we can establish a preliminary ranking of their relative potencies and cytotoxic potential. A therapeutically promising profile would involve high potency against a target cancer cell line (e.g., a leukemia line) and significantly lower potency against non-malignant cells (e.g., hepatocytes), indicating a favorable therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
-
Cell Seeding:
-
Culture selected human cell lines (e.g., HepG2 for hepatotoxicity, K562 for leukemia, and HEK293 as a non-cancerous control) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, Mercaptopurine, and Thioguanine in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with solvent only (vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Presentation: Comparative Cytotoxicity (IC50, µM)
The results of this experiment would be summarized as follows to allow for direct comparison.
| Compound | HepG2 (Liver Carcinoma) | K562 (Leukemia) | HEK293 (Non-Malignant Kidney) |
| 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | Data to be determined | Data to be determined | Data to be determined |
| Mercaptopurine (Reference) | Expected ~20-50 µM | Expected ~1-10 µM | Expected >50 µM |
| Thioguanine (Reference) | Expected ~15-40 µM | Expected ~0.1-5 µM | Expected >40 µM |
Part 2: Genotoxicity Potential Assessment
Expert Rationale
Given that thiopurine drugs function as purine antimetabolites, they can interfere with DNA synthesis and repair. This mechanism inherently carries a risk of mutagenicity. Therefore, assessing the genotoxic potential of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a critical safety checkpoint. The bacterial reverse mutation assay, or Ames test, is the gold-standard in vitro screen for identifying compounds that can cause gene mutations[10]. The assay uses several strains of Salmonella typhimurium engineered with mutations in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium[11]. A mutagenic compound will cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to form colonies[12]. The inclusion of a rat liver S9 fraction is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol is based on OECD Guideline 471.
-
Strain Selection and Culture:
-
Use a minimum of four Salmonella typhimurium strains, such as TA98, TA100, TA1535, and TA1537, to detect both frameshift and base-pair substitution mutations[10].
-
Grow overnight cultures of each strain in nutrient broth to reach a density of 1-2 x 10⁹ CFU/mL.
-
-
Metabolic Activation:
-
Prepare two sets of experiments for each strain: one with and one without a metabolic activation system (Aroclor-1254 induced rat liver S9 fraction)[12].
-
-
Exposure (Plate Incorporation Method):
-
To 2 mL of molten top agar (at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at various concentrations.
-
0.5 mL of the S9 mix (for the +S9 condition) or a phosphate buffer (for the -S9 condition).
-
-
Include a negative (vehicle) control and a known positive control for each strain (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation and Colony Counting:
-
Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
Data Presentation: Genotoxicity Assessment
| Test Condition | Negative Control (Revertants) | 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (Revertants) | Positive Control (Revertants) | Result |
| TA100 (-S9) | ~120 | Data to be determined | >240 | Mutagenic / Non-mutagenic |
| TA100 (+S9) | ~120 | Data to be determined | >240 | Mutagenic / Non-mutagenic |
| TA98 (-S9) | ~30 | Data to be determined | >60 | Mutagenic / Non-mutagenic |
| TA98 (+S9) | ~30 | Data to be determined | >60 | Mutagenic / Non-mutagenic |
Part 3: Framework for Investigating Hepatotoxicity
Expert Rationale
Hepatotoxicity is the most significant safety concern for long-term thiopurine therapy, with manifestations ranging from elevated liver enzymes to severe conditions like veno-occlusive disease and nodular regenerative hyperplasia[13][14][15][16]. The underlying mechanisms are complex but often involve the formation of reactive metabolites that cause oxidative stress, mitochondrial dysfunction, and immune-mediated injury[17][18][19]. Given this class effect, a proactive and multi-faceted approach to evaluating the hepatotoxic potential of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is mandatory. The following workflow illustrates a logical progression from simple in vitro models to more complex systems to investigate this critical endpoint.
Mandatory Visualization: Proposed Workflow for DILI Assessment
Sources
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. What are the side effects of Mercaptopurine? [synapse.patsnap.com]
- 4. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. Thioguanine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. Mercaptopurine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione as a Chemical Probe for p38α Mitogen-Activated Protein Kinase
This guide provides a comprehensive framework for the rigorous validation of novel small molecules as chemical probes, using 1H-Imidazo[4,5-C]pyridine-2(3H)-thione as a working example. Our hypothetical target for this scaffold is the p38α mitogen-activated protein kinase (MAPK), a critical node in cellular signaling pathways associated with inflammation and stress responses.[1][2] We will objectively compare the necessary validation milestones for this candidate probe against the established, high-quality p38α chemical probe, Skepinone-L.
The Candidate Probe and the Established Comparator
A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells and organisms.[5] The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets, including kinases.[6][7] This makes 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (Candidate Probe, CP-1) a rational starting point for a probe development campaign.
Our benchmark for comparison is Skepinone-L , a potent and highly selective inhibitor of p38α MAPK, which serves as an exemplar of a well-validated chemical probe.[2]
Key Validation Criteria
A high-quality chemical probe must satisfy several stringent criteria, which form the pillars of our validation workflow.[3][4]
| Validation Parameter | Criterion for a High-Quality Probe | Established Probe: Skepinone-L (p38α) | Candidate Probe: CP-1 (Validation Goal) |
| Biochemical Potency (IC₅₀ or K_d_) | < 100 nM | 4.2 nM[2] | < 100 nM |
| Cellular Potency (EC₅₀) | < 1 µM | 210 nM (in human whole blood)[2] | < 1 µM |
| Selectivity (vs. related family members) | > 30-fold | > 300-fold vs. other kinases[2] | > 30-fold |
| On-Target Cellular Effect | Clear dose-response correlation with target engagement | Yes | To be determined |
| Negative Control | Structurally similar, inactive analogue available | Yes | To be designed |
Pillar I: Biochemical Potency and Cellular Target Engagement
The first step is to ascertain whether CP-1 binds to and inhibits p38α with high affinity in a purified system (biochemical potency) and whether it can reach and engage its target within the complex environment of a living cell (cellular target engagement).[8][9]
Workflow for Potency and Target Engagement Assessment
The following diagram outlines the initial experimental workflow.
Caption: Workflow for determining biochemical and cellular potency.
Experimental Protocol: In Vitro p38α Kinase Assay (ADP-Glo™)
This protocol explains the causality behind determining the direct inhibitory effect of CP-1 on the enzymatic activity of purified p38α.
-
Reagents & Materials : Recombinant human p38α, MAPKAPK2 (MK2) substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of CP-1 in DMSO, starting from 100 µM. This range is crucial for capturing the full dose-response curve.
-
Kinase Reaction :
-
Add 5 µL of kinase solution (p38α and substrate in assay buffer) to a 384-well plate.
-
Add 100 nL of the CP-1 serial dilution. The low volume of DMSO minimizes solvent effects.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to its K_m_ for p38α to ensure competitive binding can be accurately measured).
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection :
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure light production by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis : Convert luminescence to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[CP-1] and fit to a four-parameter dose-response curve to determine the IC₅₀.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement in cells.[10] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture & Treatment : Culture a human cell line expressing p38α (e.g., THP-1) to ~80% confluency. Treat cells with a dose range of CP-1 (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge : Harvest the cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This releases the cellular proteins.
-
Separation : Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Detection : Collect the supernatant and analyze the amount of soluble p38α remaining at each temperature using Western blotting or ELISA.
-
Data Analysis :
-
Melt Curve : Plot the amount of soluble p38α versus temperature for each CP-1 concentration. A successful engagement will shift the melting curve to a higher temperature.
-
Isothermal Dose-Response : Select a single temperature from the melt curve that shows a large stabilization window. Plot the amount of soluble p38α at this temperature against log[CP-1] to determine the cellular EC₅₀ for target engagement.
-
Pillar II: Defining Selectivity
A true chemical probe must be selective, meaning it inhibits the intended target much more strongly than other proteins, especially closely related ones.[3] For a kinase inhibitor, this means profiling against a broad panel of other kinases.
The Concept of Selectivity
A selective probe (Probe A) has high affinity for its primary target with minimal interaction with off-targets. A non-selective compound (Probe B) interacts with many proteins, confounding experimental interpretation.
Caption: Simplified p38α MAPK signaling pathway.
Experimental Protocol: Western Blot for Phospho-MK2
This protocol validates that CP-1 inhibits p38α activity in cells, leading to a measurable decrease in the phosphorylation of its direct substrate.
-
Cell Culture and Stimulation :
-
Plate THP-1 cells and allow them to adhere.
-
Pre-incubate the cells with a dose range of CP-1 (spanning its cellular EC₅₀) for 1 hour. This allows the compound to enter the cells and engage p38α.
-
Stimulate the p38α pathway by adding a known activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 30 minutes.
-
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated MK2 (p-MK2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for total MK2 and a loading control (e.g., GAPDH) to confirm equal protein loading and that the compound did not alter total protein levels.
-
Quantify the band intensities. A successful on-target effect is demonstrated by a dose-dependent decrease in the p-MK2/total MK2 ratio. This cellular EC₅₀ should correlate well with the target engagement EC₅₀ determined by CETSA. [3]
-
Conclusion
The validation of a chemical probe is a rigorous, multi-step process that requires a convergence of evidence from biochemical, cellular, and mechanistic assays. For 1H-Imidazo[4,5-C]pyridine-2(3H)-thione to be considered a high-quality probe for p38α, it must demonstrate sub-micromolar cellular potency, engage p38α directly in cells, exhibit high selectivity across the kinome, and modulate a downstream signaling event in a dose-dependent manner that correlates with target engagement. By comparing these results against established probes like Skepinone-L, researchers can confidently assess the quality and utility of new chemical tools, ultimately leading to more reliable and impactful biological discoveries.
References
-
Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology. [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]
-
Cohen, P. (2014). p38 MAP kinase: a historical perspective. Journal of Cell Science. [Link]
-
Workman, P., & Collins, I. (2015). Probing the Probes: Their Value and Better Use in Cancer Research. Cancer Cell. [Link]
-
Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature Chemical Biology. [Link]
-
Chemical Probes Portal. (n.d.). Probe Evaluation. [Link]
-
Chemical Probes Portal. (n.d.). Target engagement. [Link]
-
Simon, G. M., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]
-
Laufer, S., et al. (2013). The path of p38α MAP kinase inhibition. University of Tübingen. [Link]
-
Müller, S., et al. (2018). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2017. Journal of Medicinal Chemistry. [Link]
-
Bunnage, M. E., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Clinical Cancer Research. [Link]
-
ResearchGate. (2016). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. [Link]
-
ResearchGate. (2008). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]
-
YouTube. (2020). Best Practices: Chemical Probes Webinar (Case Study). [Link]
-
PubMed Central. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. [Link]
Sources
- 1. Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Kinase Selectivity of ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of the novel compound ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione. We will delve into the scientific rationale, present a detailed experimental protocol, and offer guidance on data interpretation, ensuring a robust and reliable evaluation of this compound's potential as a targeted kinase inhibitor.
Introduction: The Critical Quest for Kinase Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, governing processes from cell growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2]
The human genome encodes over 500 protein kinases, often referred to as the "kinome," which share a structurally conserved ATP-binding site.[3] This similarity presents a significant challenge in drug development: achieving inhibitor selectivity.[1] A non-selective inhibitor can bind to numerous kinases, leading to off-target effects and potential toxicity. Conversely, a highly selective inhibitor promises a more targeted therapeutic action with a better safety profile. However, in some cases, inhibiting multiple specific kinases can be beneficial for treating complex diseases.[1][4]
The compound ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione belongs to the imidazopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to its resemblance to purines, allowing members to interact with a variety of biological targets, including kinases.[5] For instance, various imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been explored as inhibitors of Aurora kinases, Src family kinases, and MSK-1, among others.[5][6][7] Therefore, a thorough assessment of ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione's kinase selectivity is a critical first step in evaluating its therapeutic potential.
PART 1: Designing a Robust Experimental Strategy
A successful selectivity screen requires careful planning. The choices made here will directly impact the quality and interpretability of the data.
The Causality Behind Our Choices:
-
Choice of Assay Platform: We require a universal, high-throughput, and sensitive method to measure the activity of a broad range of kinases. The ADP-Glo™ Kinase Assay is an ideal choice. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8] This luminescence-based assay is compatible with virtually any kinase, offers high sensitivity, and is performed in a simple two-step process, making it suitable for screening against a large panel.[8][9][10]
-
Selection of the Kinase Panel: To gain a comprehensive understanding of selectivity, the initial screen should cover a wide swath of the human kinome. A general panel, such as those offered by Promega's Kinase Selectivity Profiling Systems , provides a representative selection of kinases from different families.[11][12][13] This allows for the identification of primary targets and flags potential off-target activities early in the discovery process.
-
ATP Concentration: The concentration of ATP in the assay is a critical parameter. ATP-competitive inhibitors, as ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione is presumed to be, will show varying potency (IC50) depending on the ATP concentration. To standardize the comparison across different kinases, the ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase.[1] This ensures that the measured IC50 values more closely reflect the inhibitor's intrinsic affinity (Ki).[1]
-
Inclusion of a Control Inhibitor: To validate the assay and provide a benchmark for comparison, a well-characterized control inhibitor is essential. Staurosporine is the archetypal broad-spectrum kinase inhibitor.[14][15][16] Originally isolated from the bacterium Streptomyces staurosporeus, it binds to the ATP-binding site of most kinases with high affinity but low selectivity.[14][16] Including Staurosporine allows us to confirm that the kinases in our panel are active and susceptible to inhibition, providing a reference for the potency and selectivity of our test compound.
PART 2: Detailed Experimental Protocol
This protocol outlines the steps for performing a kinase selectivity screen using the ADP-Glo™ Assay and a representative kinase panel.
A. Reagent and Compound Preparation:
-
Compound Stock Solution: Prepare a 10 mM stock solution of ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione and Staurosporine (control) in 100% DMSO.
-
Serial Dilutions: Create a 10-point, 3-fold serial dilution series for each compound in a 384-well plate, starting from a 1 mM concentration. This will be the source plate for the assay.
-
Kinase and Substrate Preparation: Prepare working stocks of each kinase and its corresponding substrate according to the manufacturer's protocol (e.g., Promega Kinase Selectivity Profiling System).[12]
B. Kinase Reaction Setup (384-well plate format):
-
Reaction Mixture: For each kinase, prepare a master mix containing the 1X kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add 1 µL of the serially diluted compounds (or DMSO for no-inhibitor controls) to the appropriate wells of the assay plate.
-
Initiate Reaction: Add 2 µL of the ATP solution (at the predetermined Km concentration for each kinase) to all wells.
-
Reaction Incubation: Add 2 µL of the kinase/substrate master mix to initiate the reaction. The total reaction volume is 5 µL.[17]
-
Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.
C. Luminescence Detection (ADP-Glo™ Protocol):
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[8][9]
-
Incubate: Incubate the plate at room temperature for 40 minutes.[8][17]
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a light signal proportional to the amount of ADP.[9][10]
-
Incubate: Incubate for a final 30-60 minutes at room temperature to stabilize the luminescent signal.[10][17]
-
Read Luminescence: Measure the relative light units (RLU) using a plate-reading luminometer.
PART 3: Data Analysis, Visualization, and Interpretation
A. Data Analysis:
-
Calculate Percent Inhibition: The raw RLU data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))
-
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.
B. Data Presentation: Comparative Selectivity Profile
The results should be summarized in a clear, comparative table.
| Kinase Target | Kinase Family | ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione IC50 (nM) | Staurosporine IC50 (nM) |
| AURKA | Serine/Threonine | 75 | 15 |
| CDK2/CycA | Serine/Threonine | >10,000 | 8 |
| PKA | Serine/Threonine | 8,500 | 7 |
| PKCα | Serine/Threonine | 1,200 | 3 |
| SRC | Tyrosine | >10,000 | 6 |
| ABL1 | Tyrosine | >10,000 | 20 |
| EGFR | Tyrosine | 9,800 | 150 |
| VEGFR2 | Tyrosine | 450 | 30 |
| MAPK1 | Serine/Threonine | >10,000 | 25 |
| GSK3β | Serine/Threonine | 2,100 | 10 |
Note: Data presented is hypothetical for illustrative purposes. Staurosporine IC50 values are representative of literature findings.
C. Visualization of Experimental Workflow
A clear diagram of the workflow ensures reproducibility and understanding of the process.
Caption: Experimental workflow for kinase selectivity profiling.
Interpretation and Next Steps
Based on the hypothetical data in the table, ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione demonstrates notable selectivity. It shows potent inhibition of Aurora Kinase A (AURKA) with an IC50 of 75 nM. Its activity against VEGFR2 is moderate (450 nM), while it shows significantly weaker activity (>1,000 nM) against other kinases like PKCα and GSK3β. Importantly, it shows minimal to no activity (>8,000 nM) against a range of other kinases, including CDK2, PKA, SRC, ABL1, EGFR, and MAPK1.
This profile contrasts sharply with Staurosporine, which inhibits most of the tested kinases in the low nanomolar range, confirming its pan-inhibitory nature.[14]
The selectivity of ¹H-Imidazo[4,5-c]pyridine-2(3H)-thione for AURKA over other kinases suggests it could be a valuable starting point for developing a targeted therapeutic. The next logical steps would include:
-
Secondary Screening: Confirming the hits in orthogonal assay formats (e.g., TR-FRET or radiometric assays).
-
Cell-Based Assays: Evaluating the compound's ability to inhibit AURKA activity in a cellular context and assessing its anti-proliferative effects in cancer cell lines known to be dependent on AURKA signaling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and further refine selectivity.
By following this rigorous, data-driven approach, researchers can confidently characterize the kinase selectivity of novel compounds, paving the way for the development of the next generation of targeted therapies.
References
-
Staurosporine - Wikipedia. Wikimedia Foundation. [Link]
- ADP Glo Protocol. (Source could not be definitively verified, general protocol principles cited).
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed, National Center for Biotechnology Information. [Link]
-
Staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, National Center for Biotechnology Information. [Link]
-
Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC, National Center for Biotechnology Information. [Link]
-
The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central, National Center for Biotechnology Information. [Link]
-
Kinase Selectivity Profiling Systems—General Panel. Promega Corporation. [Link]
-
Protein kinase inhibitors: structural insights into selectivity. PubMed, National Center for Biotechnology Information. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC, PubMed Central. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 14. Staurosporine - Wikipedia [en.wikipedia.org]
- 15. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
This document provides a detailed protocol for the proper handling and disposal of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS No. 7239-81-8), a heterocyclic compound frequently utilized in pharmaceutical research for its potential biological activities.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
The core principle of this guide is proactive risk mitigation. Due to the absence of comprehensive, publicly available hazard data for this specific compound, we must operate under the precautionary principle. This involves treating the substance as hazardous by extrapolating data from structurally similar molecules and adhering to the highest standards of chemical waste management.
Hazard Assessment and Characterization
For instance, the related isomer 1H-Imidazo[4,5-b]pyridine-2-thiol is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[3] The parent structure, 1H-Imidazo(4,5-c)pyridine, is also known to cause skin, eye, and respiratory irritation.[4] Therefore, until proven otherwise, 1H-Imidazo[4,5-C]pyridine-2(3H)-thione must be handled as a hazardous substance with similar properties.
| Compound Profile: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | |
| IUPAC Name | 1,3-dihydroimidazo[4,5-c]pyridine-2-thione[2] |
| CAS Number | 7239-81-8[1][2] |
| Molecular Formula | C₆H₅N₃S[2] |
| Molecular Weight | 151.19 g/mol [2] |
| Inferred Hazards | Causes skin irritation (based on analogs)[3][4] Causes serious eye irritation (based on analogs)[3][4] May be harmful if swallowed (based on analogs)[3][5] |
| Disposal Classification | Hazardous Chemical Waste |
Personal Protective Equipment (PPE) and Safe Handling
Based on the inferred hazards, the following minimum PPE is mandatory when handling 1H-Imidazo[4,5-C]pyridine-2(3H)-thione in any form (solid, in solution, or as waste).
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. This is critical to prevent contact with the eyes, which could cause serious irritation.[5]
-
Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for any tears or perforations before use.
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]
Disposal Workflow: From Generation to Collection
The proper disposal of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a multi-step process that ensures waste is managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[6] The following workflow diagram and procedural steps provide a clear path for laboratory personnel.
Caption: Disposal workflow for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Step-by-Step Disposal Protocol
1. Waste Segregation and Initial Containment:
-
Causality: Chemical wastes must be segregated to prevent dangerous reactions.[7] Never mix this compound with strong acids, bases, or oxidizing agents.[8]
-
Procedure:
-
At the point of generation, collect all waste containing 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (e.g., residual solid, contaminated consumables like weigh boats or pipette tips, and solutions) in a dedicated, chemically compatible container.
-
For liquid waste, use a container made of a material that does not react with the solvent (e.g., glass or appropriate plastic).[7]
-
The container must have a tightly fitting screw cap to prevent leaks or the release of vapors.[8][9] Keep the container closed at all times except when adding waste.[8][10]
-
2. Labeling:
-
Causality: Proper labeling is an EPA requirement and ensures that everyone who handles the waste understands its contents and associated hazards.[11]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "1H-Imidazo[4,5-C]pyridine-2(3H)-thione".
-
Include the CAS Number: "7239-81-8".
-
List all components, including solvents, and their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Irritant," "Handle with Care").
-
3. Accumulation:
-
Causality: Designated accumulation areas ensure that hazardous waste is stored safely, under the control of laboratory personnel, and away from general work areas.[6]
-
Procedure:
4. Requesting Disposal:
-
Causality: Hazardous waste must be transported and disposed of by trained professionals at a licensed facility to comply with federal and local laws.[6][12]
-
Procedure:
-
Once the container is full (do not exceed 90% capacity[9]) or when it needs to be removed, contact your institution's Environmental Health & Safety (EH&S) department.
-
Follow their specific procedures for scheduling a waste pickup. Do not transport hazardous waste outside of the laboratory yourself.[10]
-
Spill and Emergency Procedures
For a Small Spill (Contained within a Fume Hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
For a Large Spill (Outside of a Fume Hood):
-
Alert all personnel in the immediate area and evacuate.
-
If the substance is volatile or dusty, close the laboratory door to contain vapors.
-
Contact your institution's emergency response line and the EH&S department immediately. Do not attempt to clean up a large spill yourself.
Disposal of Empty Containers
An empty container that previously held 1H-Imidazo[4,5-C]pyridine-2(3H)-thione must also be managed correctly.
-
Procedure:
-
Empty the container as thoroughly as possible, with the final residues being transferred into the appropriate hazardous waste stream.
-
The container should then be rinsed three times with a suitable solvent (e.g., ethanol or acetone).[7]
-
Crucially, this rinsate is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[10]
-
After triple rinsing, deface or remove all original chemical and hazard labels from the container.[10]
-
The clean, defaced container can now be disposed of as regular laboratory glass or plastic waste, according to institutional policy.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
1H-Imidazo[4,5-b]pyridine-2-thiol. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]
-
1H-Imidazo[4,5-C]pyridine-2(3H)-thione. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
1H-Imidazo[4,5-c]pyridine-2(3H)-thione. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Sources
- 1. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 2. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione | C6H5N3S | CID 12610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazo[4,5-b]pyridine-2-thiol | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ethz.ch [ethz.ch]
- 10. vumc.org [vumc.org]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
Comprehensive Handling Guide: Personal Protective Equipment for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS No. 7239-81-8). The structural similarity of imidazopyridine derivatives to naturally occurring purines makes them significant in biological research, including the development of antiviral and anti-inflammatory agents.[1][2][3] This inherent bioactivity necessitates a rigorous and proactive approach to safety. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: The Foundation of Safety
Table 1: GHS Hazard Classification for Structural Isomer 1H-Imidazo[4,5-b]pyridine-2-thiol [4]
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
This profile indicates that the primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The protocols outlined below are designed to mitigate these specific risks.
Core Personal Protective Equipment (PPE) Protocol
The use of PPE is the final barrier between the researcher and the chemical hazard; it should always be used in conjunction with primary engineering controls.[5][6]
Engineering Controls: The First Line of Defense
All procedures involving the handling of solid 1H-Imidazo[4,5-C]pyridine-2(3H)-thione must be performed in a certified chemical fume hood. This is the most critical step to prevent the inhalation of airborne particulates, directly addressing the respiratory irritation hazard (H335).[4]
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[4]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.[7][8]
-
Recommended for Bulk Handling: When handling quantities greater than a few grams or where there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7]
Skin and Body Protection
Direct contact with the skin must be avoided to prevent irritation (H315).[4]
-
Protective Clothing: A long-sleeved laboratory coat is mandatory.[5]
-
Gloves: Use chemical-resistant gloves. Nitrile gloves are a suitable initial choice.[7][9] For prolonged work, consider double-gloving.[6] Gloves should be inspected for tears or holes before each use and changed immediately if contamination is suspected or after approximately 30-60 minutes of use.[6] The cuffs of the gloves should be pulled over the sleeves of the lab coat.[6]
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn in the laboratory.[5] Open-toed shoes are strictly prohibited.[5]
Respiratory Protection
When engineering controls like a fume hood are properly used, additional respiratory protection is typically not required. However, in the event of a spill or the need to handle the compound outside of a fume hood (a situation that should be avoided):
-
Required: A NIOSH-approved N95 (or better) particulate respirator is necessary to protect against airborne dust.[6][8] Surgical masks offer no protection from chemical dusts and must not be used.[6]
Operational and Disposal Plans
A systematic workflow minimizes exposure and ensures safe disposal. The following diagram and steps outline the complete handling process.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, review this guide. In the lab, verify the fume hood is operational. Don your lab coat, chemical splash goggles, and inner gloves.
-
Weighing and Transfer: Perform all manipulations of the solid compound within the fume hood. Use a disposable weigh boat. If transferring to a flask for dissolution, ensure the solvent and any necessary equipment are prepared and within reach to minimize movement.
-
Decontamination: After handling, wipe down the balance, spatula, and any surfaces in the fume hood that may have been contaminated, using a suitable solvent (e.g., 70% ethanol) and disposable wipes.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (gloves, weigh boats, wipes) must be placed in a clearly labeled hazardous waste bag or container.
-
Unused Chemical: Unused or waste 1H-Imidazo[4,5-C]pyridine-2(3H)-thione should be collected in a designated hazardous waste container. Do not return excess chemical to the original container.
-
Step-by-Step Disposal Plan
-
Containment: Ensure all waste streams are properly segregated and contained within the fume hood.
-
PPE Disposal: Remove outer gloves (if double-gloving) and dispose of them as solid hazardous waste. Remove the lab coat and goggles. Finally, remove inner gloves and dispose of them as hazardous waste.
-
Final Disposal: All hazardous waste containers must be sealed and disposed of according to your institution's and local environmental regulations. Never dispose of this chemical or its contaminated materials in standard trash or down the drain.
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[10] Rinse the mouth with water and seek immediate medical attention.[10]
References
-
Title: 1H-Imidazo[4,5-b]pyridine-2-thiol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Personal Protective Equipment Source: Kentucky Pesticide Safety Education Program URL: [Link]
-
Title: Personal Protective Equipment Source: The University of Edinburgh Health & Safety URL: [Link]
-
Title: 1H-Imidazo(4,5-c)pyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Pharmacy Practice News URL: [Link]
-
Title: 1H-Imidazo[4,5-b]pyridine-2(3H)-thione Source: Acros Pharmatech URL: [Link]
-
Title: 1H-Imidazo[4,5-c]pyridine-2(3H)-thione Source: MySkinRecipes URL: [Link]
-
Title: 1H-Imidazo[4,5-c]pyridine-2(3H)-thione from Aladdin Scientific Corporation Source: Labcompare URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL: [Link]
-
Title: Imidazo(4,5-b)pyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity Source: SciSpace URL: [Link]
- Title: (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b] Source: MDPI URL: https://www.mdpi.com/1422-8599/2018/3/M1001
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: PubMed Central, National Institutes of Health URL: [Link]
Sources
- 1. 1H-Imidazo[4,5-c]pyridine-2(3H)-thione [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Imidazo[4,5-b]pyridine-2-thiol | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. pppmag.com [pppmag.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 10. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
